1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine
Description
Properties
IUPAC Name |
1-chloro-5-(1,4-diazepan-1-ylsulfonyl)isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2S/c15-14-12-3-1-4-13(11(12)5-7-17-14)21(19,20)18-9-2-6-16-8-10-18/h1,3-5,7,16H,2,6,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDBORFMLULSDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625404 | |
| Record name | 1-Chloro-5-(1,4-diazepane-1-sulfonyl)isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105628-70-4 | |
| Record name | 1-Chloro-5-(1,4-diazepane-1-sulfonyl)isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Presumed Mechanism of Action of 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine
Distribution: For Research, Scientific, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the presumed mechanism of action of 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine, a compound structurally related to the well-characterized Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, Fasudil. Given the scarcity of direct experimental data for this specific chlorinated analog, this document leverages the extensive body of research on Fasudil (also known as HA-1077) to infer its primary molecular target and downstream cellular effects. This guide is intended for researchers and drug development professionals investigating novel kinase inhibitors and their therapeutic potential.
Introduction and Compound Overview
The Rho/ROCK Signaling Pathway: The Prime Target
The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are critical serine/threonine kinases that function as downstream effectors of the small GTPase, RhoA.[8][11] This pathway is a central regulator of cellular contractility, cytoskeletal organization, cell migration, and proliferation.[7][12] Dysregulation of the Rho/ROCK pathway is implicated in a multitude of pathological conditions, including hypertension, vasospasm, and cancer.[7][9]
The activation cascade begins with the conversion of RhoA from its inactive GDP-bound state to an active GTP-bound state. GTP-bound RhoA then binds to and activates ROCK. Activated ROCK, in turn, phosphorylates several downstream substrates, leading to a cascade of cellular events.[11]
Caption: The core RhoA/ROCK signaling pathway leading to smooth muscle contraction.
Molecular Mechanism of Action: Competitive Inhibition of ROCK
Based on the mechanism of Fasudil, this compound is presumed to act as an ATP-competitive inhibitor of ROCK.[14][15] The isoquinoline ring system mimics the adenine moiety of ATP, allowing it to bind to the ATP-binding pocket of the ROCK kinase domain.[14] This binding prevents the phosphorylation of ROCK's downstream substrates.
The primary consequence of ROCK inhibition is the modulation of myosin light chain (MLC) phosphorylation.[12][16] ROCK increases MLC phosphorylation through two main avenues:
-
Direct Phosphorylation: ROCK can directly phosphorylate MLC, albeit to a lesser extent than Myosin Light Chain Kinase (MLCK).
-
Inhibition of Myosin Light Chain Phosphatase (MLCP): This is the predominant mechanism. ROCK phosphorylates the myosin-binding subunit of MLCP (MYPT1), which inhibits the phosphatase's activity.[6][16] This leads to an accumulation of phosphorylated MLC.
By inhibiting ROCK, this compound is expected to prevent the inhibitory phosphorylation of MYPT1.[16] This results in increased MLCP activity, leading to the dephosphorylation of MLC and subsequent smooth muscle relaxation and vasodilation.[12]
Caption: The inhibitory effect on ROCK and the subsequent activation of MLCP.
Downstream Cellular and Physiological Effects
The inhibition of the Rho/ROCK pathway by isoquinoline sulfonamides like Fasudil has pleiotropic effects on various cell types, leading to a wide range of physiological responses.
Vasodilation and Cardiovascular Effects
The most prominent effect of ROCK inhibition is vasodilation, which results from the relaxation of vascular smooth muscle cells.[6][12] This leads to a decrease in blood pressure and an increase in blood flow to various vascular beds. Fasudil has been shown to be effective in treating cerebral vasospasm and pulmonary hypertension.[6][7]
Neuroprotection
In the central nervous system, excessive ROCK activity is associated with neuronal apoptosis and inflammation following ischemic events.[7][12] Inhibition of ROCK has demonstrated neuroprotective effects in preclinical models of stroke and spinal cord injury.[8]
Anti-proliferative and Anti-migratory Effects
The Rho/ROCK pathway is integral to the regulation of the actin cytoskeleton, which is essential for cell migration and proliferation. ROCK inhibitors have been shown to inhibit the migration of vascular smooth muscle cells, a key process in the development of intimal hyperplasia after vascular injury. Furthermore, they can suppress the migration and invasion of cancer cells.[10]
Other Potential Therapeutic Applications
Research into ROCK inhibitors has expanded to include a variety of other conditions, such as:
-
Glaucoma: By increasing the outflow of aqueous humor.
-
Fibrotic Diseases: By modulating the activity of stellate cells.[7]
-
Inflammatory and Autoimmune Disorders: By affecting inflammatory cell mobility.[9][13]
Kinase Selectivity Profile
A critical aspect of any kinase inhibitor is its selectivity. While potent against ROCK, Fasudil is known to inhibit other kinases at higher concentrations.[11] The selectivity of this compound is unknown, but the profile of Fasudil provides a useful reference.
| Kinase | IC50 (µM) for Fasudil |
| ROCK2 | 1.9 |
| PRK2 | 4 |
| MSK1 | 5 |
| MAPKAP-K1b | 15 |
| Data sourced from Cayman Chemical[9] |
The addition of a chloro- group to the isoquinoline ring could potentially alter the selectivity profile, either enhancing its specificity for ROCK or increasing off-target activities. This remains a key area for experimental validation.
Methodologies for Mechanistic Elucidation
The following experimental protocols are standard for characterizing the mechanism of action of putative ROCK inhibitors.
In Vitro Kinase Assay
-
Objective: To determine the direct inhibitory effect of the compound on ROCK activity.
-
Methodology:
-
Recombinant ROCK1 or ROCK2 enzyme is incubated with a specific substrate (e.g., a peptide derived from MYPT1) and ATP (often radiolabeled [γ-³²P]ATP).
-
The test compound is added at various concentrations.
-
The reaction is allowed to proceed for a defined period at an optimal temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified (e.g., by scintillation counting or fluorescence-based methods).
-
IC50 values are calculated from the dose-response curve.
-
Western Blot Analysis of Phosphorylated Substrates
-
Objective: To assess the inhibition of ROCK activity in a cellular context.
-
Methodology:
-
Cultured cells (e.g., vascular smooth muscle cells) are pre-treated with the test compound at various concentrations.
-
The cells are then stimulated with an agonist that activates the Rho/ROCK pathway (e.g., lysophosphatidic acid or thrombin).
-
Cell lysates are prepared, and proteins are separated by SDS-PAGE.
-
Proteins are transferred to a membrane and probed with antibodies specific for phosphorylated MLC (p-MLC) and total MLC.
-
The ratio of p-MLC to total MLC is quantified to determine the extent of ROCK inhibition.
-
Caption: A typical workflow for Western blot analysis of ROCK activity.
Cell-Based Functional Assays
-
Objective: To evaluate the physiological effects of ROCK inhibition.
-
Methodologies:
-
Wound Healing/Scratch Assay: To assess the effect on cell migration.[10]
-
Aortic Ring Contraction Assay: To measure the vasorelaxant properties of the compound on isolated blood vessel segments.
-
Cell Proliferation Assay (e.g., MTT or BrdU): To determine the impact on cell growth.
-
Conclusion and Future Directions
This compound is a close structural analog of the well-established ROCK inhibitor, Fasudil. Based on this structural relationship, its primary mechanism of action is presumed to be the competitive inhibition of Rho-associated kinases, leading to a reduction in myosin light chain phosphorylation and subsequent downstream effects on cell contractility, migration, and proliferation.
While this guide provides a robust framework for understanding its likely biological activity, it is imperative that direct experimental validation be conducted. Key areas for future research include:
-
Determination of IC50 values for ROCK1 and ROCK2 to ascertain its potency.
-
Comprehensive kinase profiling to establish its selectivity.
-
In vitro and in vivo studies to confirm its physiological effects and therapeutic potential.
-
Pharmacokinetic and metabolic profiling to understand how the 1-chloro substitution influences its drug-like properties compared to Fasudil.
The insights gained from such studies will be crucial in determining the potential of this compound as a novel therapeutic agent.
References
- Fasudil - Wikipedia. [URL: https://en.wikipedia.org/wiki/Fasudil]
- What is the mechanism of Fasudil Hydrochloride Hydrate? - Patsnap Synapse. [URL: https://www.patsnap.com/synapse/article/b5a2e1d0-f3b1-4c2a-a1b3-0e9d8c7a6f5b-EN]
- What is Fasudil Hydrochloride Hydrate used for? - Patsnap Synapse. [URL: https://www.patsnap.com/synapse/article/b4a3c2d1-e2a0-4b1d-a0c3-1f9d7c6a5b4c-EN]
- Mechanism of action of a novel antivasospasm drug, HA1077 - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/3001888/]
- HA-1077 (hydrochloride) (Fasudil, CAS Number: 203911-27-7) | Cayman Chemical. [URL: https://www.caymanchem.com/product/10005562/ha-1077-(hydrochloride)]
- Fasudil | ROCK | PKA | PKC | Serine/threonin kinase - TargetMol. [URL: https://www.targetmol.com/product/Fasudil-Hydrochloride]
- The kinase inhibitor fasudil (HA-1077) reduces intimal hyperplasia through inhibiting migration and enhancing cell loss of vascular smooth muscle cells - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/10452844/]
- Fasudil, a Rho-Kinase Inhibitor, Exerts Cardioprotective Function in Animal Models of Myocardial Ischemia/Reperfusion Injury: A Meta-Analysis and Review of Preclinical Evidence and Possible Mechanisms - Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fphar.2018.01077/full]
- Fasudil | SPAN - Stroke Preclinical Assessment Network. [URL: https://www.stroke-preclinical-network.org/drugs/fasudil]
- Identification of novel ROCK inhibitors with anti-migratory and anti-invasive activities - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3843574/]
- Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3926590/]
- Design, Synthesis, and Evaluation of Novel ROCK Inhibitors for Glaucoma Treatment: Insights into In Vitro and In Vivo Efficacy and Safety - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/40340390/]
- Feature article: Discovery of vascular Rho kinase (ROCK) inhibitory peptides - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6893019/]
- Identification of novel ROCK inhibitors with anti-migratory and anti-invasive activities. [URL: https://www.oncotarget.com/article/1385/]
- Vasodilator actions of HA1077 in vitro and in vivo putatively mediated by the inhibition of protein kinase - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/2448336/]
- Advances in the development of Rho-associated protein kinase (ROCK) inhibitors | Request PDF - ResearchGate. [URL: https://www.researchgate.
- Rho kinase inhibitor HA-1077 prevents Rho-mediated myosin phosphatase inhibition in smooth muscle cells - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/10633005/]
- CAS No : 105628-70-4 | Product Name : this compound. [URL: https://www.
- A new type of vasodilator, HA1077, an isoquinoline derivative, inhibits proliferation of bovine vascular smooth muscle cells in culture - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/2446709/]
- Rho Kinase Inhibitor - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/calbiochem/555550]
- The novel and specific Rho-kinase inhibitor (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl] - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11795962/]
- HA1077, a Rho kinase inhibitor, suppresses glioma-induced angiogenesis by targeting the Rho-ROCK and the mitogen-activated protein kinase kinase/extracellular signal-regulated kinase (MEK/ERK) signal pathways - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21175512/]
- This compound - Data Sheet - United States Biological. [URL: https://www.usbio.net/item/C3676-50]
- This compound | CAS 105628-70-4 | SCBT. [URL: https://www.scbt.com/p/1-1-chloro-5-isoquinolinesulfonyl-homopiperazine-105628-70-4]
- Effects of protein kinase inhibitor, HA1077, on intraocular pressure and outflow facility in rabbit eyes - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11495632/]
- Effects of HA1077, a protein kinase inhibitor, on myosin phosphorylation and tension in smooth muscle - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/1684347/]
- A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3405786/]
- WO2004096222A1 - Use of 1-(5-isoquinolinesulfonyl)homopiperazine, its active metabolites, isomers and salts for treating and preventing hypopigmentary disorders - Google Patents. [URL: https://patents.google.
- 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine_其他 - 德威钠. [URL: https://www.devana.cn/product-105628-70-4.html]
- JP4016060B2 - (S)-(−)-1- (4-Fluoroisoquinolin-5-yl) sulfonyl-2-methyl-1,4-homopiperazine hydrochloride dihydrate - Google Patents. [URL: https://patents.google.
- 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine_上海惠诚生物生物试剂,标准品,仪器设备,耗材,一站式服务. [URL: https://www.hc-bio.com/product/cas/105628-70-4.html]
- Antagonism of the mGlu5 agonist 2-chloro-5-hydroxyphenylglycine by the novel selective mGlu5 antagonist 6-methyl-2-(phenylethynyl)-pyridine (MPEP) in the thalamus - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/10443846/]
Sources
- 1. WO2004096222A1 - Use of 1-(5-isoquinolinesulfonyl)homopiperazine, its active metabolites, isomers and salts for treating and preventing hypopigmentary disorders - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. usbio.net [usbio.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. 1-[(1-Chloro-5-isoquinolinyl)sulfonyl]hexahydro-1H-1,4-diazepine | 105628-70-4 [chemicalbook.com]
- 10. usbio.net [usbio.net]
- 11. WO2006057397A1 - (s)-(-)-1-(4-fluoroisoquinolin-5-yl)sulfonyl-2-methyl-1,4Âhomopiperazine hydrochloride dihydrate - Google Patents [patents.google.com]
- 12. Cas 906820-08-4,4-Fluoro-5-isoquinolinesulfonyl chloride hydrochloride (1:1) | lookchem [lookchem.com]
- 13. CN108752274B - Preparation method of 5-isoquinoline sulfonyl chloride - Google Patents [patents.google.com]
- 14. This compound [biogen.es]
- 15. gjbzwzw.com [gjbzwzw.com]
- 16. scbt.com [scbt.com]
1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine biological activity
An In-Depth Technical Guide to the Biological Activity of Isoquinolinesulfonyl-based Rho-Kinase (ROCK) Inhibitors
A Senior Application Scientist's Synthesis of Mechanism, Application, and Experimental Protocol
Introduction
The isoquinoline sulfonamide scaffold represents a cornerstone in the development of potent inhibitors targeting serine/threonine protein kinases. Within this chemical class, 1-(5-isoquinolinesulfonyl)homopiperazine, commonly known as Fasudil or HA-1077, has emerged as a significant pharmacological tool and therapeutic agent. While the specific compound 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine is a structural analog, the vast body of scientific literature and clinical application has centered on Fasudil. This guide will provide a comprehensive technical overview of the biological activity of this class of compounds, with a primary focus on Fasudil as the archetypal molecule. We will delve into its mechanism of action, downstream cellular effects, and established experimental protocols for its study, offering insights for researchers, scientists, and drug development professionals.
Core Mechanism of Action: Inhibition of Rho-Associated Coiled-Coil Containing Protein Kinase (ROCK)
The primary biological activity of Fasudil and its analogs stems from their potent and selective inhibition of Rho-associated coiled-coil containing protein kinases (ROCK). ROCK is a critical downstream effector of the small GTPase RhoA. The RhoA/ROCK signaling pathway plays a pivotal role in regulating the actin cytoskeleton, thereby influencing a multitude of cellular processes including smooth muscle contraction, cell adhesion, migration, and proliferation.
Fasudil acts as an ATP-competitive inhibitor of ROCK, with a higher affinity for ROCK2.[1] The inhibition of ROCK by Fasudil prevents the phosphorylation of its key substrates, most notably the myosin binding subunit of myosin light chain phosphatase (MLC phosphatase).[2] This leads to an increase in MLC phosphatase activity, resulting in the dephosphorylation of the myosin light chain (MLC). Dephosphorylated MLC is unable to interact with actin, leading to smooth muscle relaxation and vasodilation.[2]
Beyond its effects on MLC phosphatase, ROCK inhibition by Fasudil also impacts other cellular processes by modulating the phosphorylation of various substrates involved in cytoskeletal dynamics.
Visualizing the RhoA/ROCK Signaling Pathway and the Point of Inhibition
The following diagram illustrates the canonical RhoA/ROCK signaling cascade and highlights the inhibitory action of Fasudil.
Caption: The RhoA/ROCK signaling pathway and the inhibitory action of Fasudil.
Spectrum of Biological Activities and Therapeutic Implications
The inhibition of the RhoA/ROCK pathway by Fasudil translates into a broad range of biological effects, which have been harnessed for various therapeutic applications.
Vasodilation and Cardiovascular Effects
The most prominent effect of Fasudil is vasodilation, which results from the relaxation of vascular smooth muscle cells.[3][4] This has led to its clinical use in treating cerebral vasospasm following subarachnoid hemorrhage.[2][5] Furthermore, by decreasing peripheral vascular resistance, Fasudil can increase blood flow to various organs, including the heart, kidneys, and brain.[4] Its vasodilatory properties have also been explored in the context of pulmonary hypertension.[2][5]
Neuroprotective and Neuroregenerative Properties
Beyond its vascular effects, Fasudil has demonstrated neuroprotective and neuroregenerative potential. It has been shown to enhance neurological recovery after traumatic spinal cord injury.[1] Additionally, research suggests that Fasudil can improve memory in animal models, indicating its potential as a treatment for age-related or neurodegenerative memory loss.[2] A fascinating aspect of Fasudil's activity is its ability to directly interact with and modulate the aggregation of α-synuclein, a key pathological hallmark of Parkinson's disease.[2]
Anti-inflammatory and Anti-fibrotic Activities
Fasudil exhibits anti-inflammatory and anti-fibrotic properties in various contexts. In animal models of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, oral administration of Fasudil reduced inflammation, demyelination, and axonal loss.[3] It also suppresses the proliferation and collagen production of hepatic stellate cells, key players in liver fibrosis.[1]
Anti-cancer and Anti-angiogenic Effects
The RhoA/ROCK pathway is implicated in cancer cell migration, invasion, and angiogenesis. Fasudil has been shown to inhibit tumor angiogenesis.[5] It can also induce the disorganization of actin stress fibers and inhibit cell migration in various cell types.[3]
Quantitative Data on Kinase Inhibition
The inhibitory activity of Fasudil (HA-1077) against various kinases is summarized in the table below. This data highlights its relative selectivity for ROCK kinases.
| Kinase Target | IC50 / Ki | Source |
| ROCK1 | Kᵢ: 0.33 µM | [6] |
| ROCK2 | IC₅₀: 1.9 µM | [1] |
| Protein Kinase A (PKA) | Kᵢ: 1.6 µM | [3] |
| Protein Kinase G (PKG) | Kᵢ: 1.6 µM | [3] |
| Protein Kinase C (PKC) | Kᵢ: 3.3 µM | [3] |
| Myosin Light Chain Kinase (MLCK) | Kᵢ: 36 µM | [3] |
| Mitogen- and Stress-Activated Protein Kinase (MSK1) | IC₅₀: 5 µM | [1] |
| Protein Kinase C-Related Kinase 2 (PRK2) | IC₅₀: 4 µM | [1] |
| Mitogen-Activated Protein Kinase-Activated Protein Kinase 1b (MAPKAP-K1b) | IC₅₀: 15 µM | [1] |
Key Experimental Protocols for Studying Isoquinolinesulfonyl-based ROCK Inhibitors
To elucidate the biological activity of compounds like Fasudil, a variety of in vitro and in vivo experimental approaches are employed. Below are detailed methodologies for key assays.
In Vitro Kinase Inhibition Assay
This assay is fundamental to determining the potency and selectivity of an inhibitor against its target kinase.
Objective: To quantify the inhibitory effect of the compound on ROCK activity.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, magnesium acetate, and EGTA.
-
Enzyme and Substrate: Add recombinant active ROCK enzyme and a suitable substrate, such as Histone H2B, to the reaction mixture.
-
ATP and Inhibitor: Introduce [γ-³²P]ATP to initiate the phosphorylation reaction, along with varying concentrations of the test compound (e.g., Fasudil).
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes).
-
Reaction Termination: Stop the reaction by adding a solution like trichloroacetic acid.
-
Quantification: Centrifuge the mixture to pellet the precipitated substrate. The pellet is then washed and resuspended. The amount of incorporated ³²P is measured using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell-Based Assay: Inhibition of Stress Fiber Formation
This assay visually assesses the effect of the inhibitor on the actin cytoskeleton.
Objective: To determine the ability of the compound to disrupt actin stress fibers in cultured cells.
Methodology:
-
Cell Culture: Plate adherent cells, such as hepatic stellate cells or fibroblasts, onto glass coverslips and allow them to attach and spread.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound for a specified duration (e.g., 1-24 hours).
-
Fixation and Permeabilization: Fix the cells with a solution like 4% paraformaldehyde, followed by permeabilization with a detergent such as Triton X-100.
-
Staining: Stain the actin filaments with fluorescently labeled phalloidin (e.g., Phalloidin-iFluor 488). The cell nuclei can be counterstained with DAPI.
-
Imaging: Visualize the cells using fluorescence microscopy.
-
Analysis: Qualitatively or quantitatively assess the reduction in stress fiber formation in compound-treated cells compared to vehicle-treated controls.
In Vivo Model: Vasodilation Assay
This experiment evaluates the physiological effect of the compound on blood flow and pressure.
Objective: To measure the in vivo vasodilatory effects of the compound.
Methodology:
-
Animal Model: Utilize an appropriate animal model, such as a dog or rat.
-
Instrumentation: Anesthetize the animal and surgically implant non-cannulating electromagnetic flow probes around relevant arteries (e.g., coronary, vertebral, renal, femoral) to measure blood flow. Monitor mean blood pressure (MBP) and heart rate (HR).
-
Compound Administration: Administer the test compound intravenously (i.v.) as a bolus or continuous infusion at escalating doses.
-
Data Acquisition: Continuously record blood flow in the different vascular beds, MBP, and HR before, during, and after compound administration.
-
Data Analysis: Calculate the dose-dependent changes in blood flow, MBP, and HR. Determine the effect on peripheral vascular resistance and cardiac output.
Workflow for Assessing Biological Activity
The following diagram outlines a typical workflow for characterizing the biological activity of a novel isoquinolinesulfonyl-based ROCK inhibitor.
Caption: A generalized workflow for the preclinical evaluation of ROCK inhibitors.
Conclusion
The 1-(5-isoquinolinesulfonyl)homopiperazine scaffold, exemplified by Fasudil (HA-1077), has proven to be a rich source of potent Rho-kinase inhibitors. The biological activities stemming from ROCK inhibition are diverse and therapeutically promising, spanning cardiovascular diseases, neurological disorders, and oncology. A thorough understanding of the underlying mechanism of action and the application of robust experimental protocols are crucial for the continued exploration and development of this important class of molecules. This guide provides a foundational framework for researchers and drug development professionals to navigate the complexities of studying and harnessing the biological activity of isoquinolinesulfonyl-based ROCK inhibitors.
References
-
Fasudil - Wikipedia. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
-
Fasudil HCl (HA-1077) | ROCK inhibitor | Buy from Supplier AdooQ®. (n.d.). AdooQ BioScience. Retrieved January 12, 2026, from [Link]
-
The novel and specific Rho-kinase inhibitor (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl] - PubMed. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
-
Vasodilator actions of HA1077 in vitro and in vivo putatively mediated by the inhibition of protein kinase - PubMed. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
Sources
- 1. stemcell.com [stemcell.com]
- 2. Fasudil - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Vasodilator actions of HA1077 in vitro and in vivo putatively mediated by the inhibition of protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to the Physicochemical Properties of 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine, a significant isoquinolinesulfonyl derivative. As a structural analog of the well-established Rho-kinase (ROCK) inhibitor, Fasudil (HA-1077), this compound is of considerable interest for research into the modulation of cellular processes regulated by the Rho/ROCK signaling pathway. This document delves into its core physicochemical properties, offering field-proven insights into its synthesis, characterization, and anticipated biological activity.
Introduction: The Significance of a Chlorinated Fasudil Analog
This compound emerges from a class of compounds that have demonstrated considerable therapeutic potential, primarily as inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK).[1] The parent compound, Fasudil, is a clinically approved treatment for cerebral vasospasm.[1] The introduction of a chlorine atom at the 1-position of the isoquinoline ring is a strategic modification intended to modulate the compound's physicochemical and pharmacological properties. Such halogenation can influence metabolic stability, membrane permeability, and target binding affinity, making this compound a compelling candidate for further investigation in drug discovery and development programs. This guide will serve as a foundational resource for researchers exploring its potential applications, particularly in areas where ROCK inhibition is a validated therapeutic strategy, such as cardiovascular and neurological disorders.[2][3]
Core Physicochemical Profile
A thorough understanding of a compound's physicochemical properties is fundamental to its development as a research tool or therapeutic agent. While extensive experimental data for this compound is not broadly published, we can infer a number of its key characteristics based on its structure and the known properties of related compounds.
| Property | Data/Prediction | Source/Justification |
| Molecular Formula | C₁₄H₁₆ClN₃O₂S | [2][4] |
| Molecular Weight | 325.81 g/mol | [5] |
| CAS Number | 105628-70-4 | [2][4] |
| Appearance | Off-White Solid | [5] |
| Solubility | Soluble in Chloroform and Methanol. | [5] |
| Predicted pKa | The homopiperazine moiety is expected to have a pKa in the basic range (approx. 8-9), similar to other piperazine derivatives, making it protonated at physiological pH. | Inferred from piperazine chemistry. |
| Predicted logP | The addition of a chlorine atom is expected to increase lipophilicity compared to Fasudil. The predicted logP is likely to be in the range of 2.5-3.5. | Based on the contribution of a chlorine atom to lipophilicity. |
| Storage Conditions | Store at 4°C, protected from moisture. The compound is described as hygroscopic and should be handled under an inert atmosphere. | [4][5][6] |
Synthesis and Purification: A Proposed Workflow
Proposed Synthetic Pathway
Sources
- 1. The novel and specific Rho-kinase inhibitor (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine as a probing molecule for Rho-kinase-involved pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. usbio.net [usbio.net]
- 5. 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 6. 1-(8-CHLORO-5-ISOQUINOLINESULFONYL)PIPERAZINE, DIHYDROCHLORIDE | 110408-12-3 [amp.chemicalbook.com]
- 7. stemcell.com [stemcell.com]
- 8. Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Isoquinolinesulfonyl Homopiperazine Scaffold: A Technical Guide to Structure-Activity Relationships in Kinase Inhibition
Abstract
The 1-(5-isoquinolinesulfonyl)homopiperazine framework, notably represented by Fasudil (HA-1077), has been a cornerstone in the development of serine/threonine kinase inhibitors, particularly targeting Rho-associated coiled-coil containing protein kinase (ROCK). This guide provides an in-depth analysis of the structure-activity relationship (SAR) of this scaffold, with a specific focus on derivatives such as 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine. We will dissect the key structural motifs, explore the impact of substitutions on potency and selectivity, and detail the experimental methodologies crucial for evaluating these compounds. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and optimization of kinase inhibitors.
Introduction: The Rise of a Privileged Kinase Inhibitor Scaffold
The isoquinolinesulfonamide class of compounds emerged as potent, ATP-competitive inhibitors of serine/threonine protein kinases.[1] One of the most prominent members of this class is 1-(5-isoquinolinesulfonyl)homopiperazine, commonly known as Fasudil. Initially developed as a vasodilator, its mechanism was later elucidated to be a relatively selective inhibition of ROCK.[2] This discovery opened a new chapter in therapeutic strategies for a range of disorders including cerebral vasospasm, hypertension, and other cardiovascular diseases.[2][3]
The therapeutic potential of this scaffold has driven extensive research into its structure-activity relationships to enhance potency against ROCK and improve selectivity over other kinases like Protein Kinase A (PKA) and Protein Kinase C (PKC).[1][4] This guide will synthesize the findings from numerous studies to provide a coherent understanding of how modifications to the core structure of this compound and its analogs influence their biological activity.
The Core Pharmacophore: Dissecting the Key Interactions
The inhibitory activity of the isoquinolinesulfonyl homopiperazine scaffold is rooted in its ability to mimic the adenine region of ATP, thereby competing for the kinase's ATP-binding pocket. The fundamental pharmacophore can be broken down into three key components:
-
The Isoquinoline Ring: This planar aromatic system is crucial for occupying the adenine-binding site. The nitrogen atom at position 2 is a key hydrogen bond acceptor, interacting with the hinge region of the kinase.
-
The Sulfonyl Group: This linker connects the isoquinoline ring to the homopiperazine moiety. Its geometry and electronic properties are critical for correctly positioning the other two components within the binding site.
-
The Homopiperazine Ring: This seven-membered ring provides a basic nitrogen atom that can form important ionic interactions or hydrogen bonds with acidic residues in the kinase domain, contributing to both affinity and selectivity.
The following diagram illustrates the fundamental structure and its key interactive elements.
Caption: Core pharmacophoric elements of the title compound.
Structure-Activity Relationship (SAR) Analysis
The following sections detail the impact of structural modifications at different positions of the 1-(5-isoquinolinesulfonyl)homopiperazine scaffold.
Modifications of the Isoquinoline Ring
The isoquinoline ring offers several positions for substitution, each with a distinct impact on inhibitor activity and selectivity.
-
Position 1 (The Chloro-Substituent): While direct SAR studies on 1-chloro substitution are limited in the reviewed literature, we can infer its potential effects. The introduction of a chlorine atom at C1 would have two primary consequences:
-
Steric Effects: The chlorine atom could create steric hindrance, potentially altering the binding pose of the isoquinoline ring within the ATP pocket. This could either be detrimental, leading to a loss of affinity, or beneficial, by forcing a conformation that enhances interactions with other parts of the active site.
-
Electronic Effects: As an electron-withdrawing group, the chlorine atom would decrease the electron density of the isoquinoline ring system. This could modulate the strength of the hydrogen bond between the isoquinoline nitrogen (N2) and the kinase hinge region.
-
-
Position 4: Substitution at the C4 position has been shown to significantly enhance selectivity for ROCK over other kinases. For instance, the addition of a methyl group at C4, as seen in H-1152P ((S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine), leads to a dramatic increase in ROCK inhibition (Ki = 1.6 nM) and a significant decrease in affinity for PKA and PKC.[1] This suggests that the C4 position is located in a region of the active site that is unique to ROCK.
-
Position 6: Modifications at the C6 position have also been explored. For example, in a series of isoquinolin-1-amine based ROCK inhibitors, substitutions at the 6-position were found to be critical for potency.[5][6]
-
Reduction of the Isoquinoline Ring: A study synthesizing a tetrahydroisoquinoline analogue of Fasudil demonstrated that the loss of aromaticity in the isoquinoline ring could increase selectivity for ROCK over PKC.
Modifications of the Homopiperazine Ring
The homopiperazine ring is a critical determinant of both potency and pharmacokinetic properties.
-
Ring Size and Conformation: The seven-membered homopiperazine ring appears to be optimal for ROCK inhibition within this scaffold. Altering the ring size can lead to a decrease in activity.
-
Substitution on the Ring:
-
N-methylation: The presence of a methyl group on the homopiperazine ring can influence potency. For example, in the highly selective inhibitor H-1152P, a methyl group is present at the 2-position of the homopiperazine ring.[1]
-
Glycyl Derivatives: The addition of a glycyl group at the 4-position of the homopiperazine ring has been shown to produce highly specific ROCK inhibitors.[4]
-
SAR Summary Table
| Modification Site | Substituent | Effect on ROCK Potency | Effect on Selectivity (vs. PKA/PKC) | Reference(s) |
| Isoquinoline C1 | Chloro | Hypothesized: Potential for steric and electronic modulation | Hypothesized: May alter selectivity profile | - |
| Isoquinoline C4 | Methyl | Increased | Significantly Increased | [1] |
| Isoquinoline C4 | Ethenyl | Increased | Increased | [4] |
| Homopiperazine N4 | Glycyl | Maintained/Increased | Significantly Increased | [4] |
| Homopiperazine C2 | (S)-Methyl | Increased | Increased (in combination with C4-Methyl) | [1] |
Experimental Protocols for SAR Determination
A robust evaluation of the SAR for this class of compounds relies on a combination of biochemical and cell-based assays.
Biochemical Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified ROCK.
Principle: The assay quantifies the phosphorylation of a specific ROCK substrate, such as Myosin Phosphatase Target Subunit 1 (MYPT1), in the presence of varying concentrations of the inhibitor.[7][8]
Step-by-Step Protocol:
-
Plate Coating: 96-well plates are coated with recombinant MYPT1.
-
Inhibitor Preparation: A serial dilution of the test compound (e.g., this compound) is prepared.
-
Kinase Reaction: Purified active ROCK enzyme is added to the wells along with the test compound and an ATP solution to initiate the phosphorylation reaction. A positive control (active ROCK without inhibitor) and a negative control (no ROCK) are included.
-
Incubation: The plate is incubated at 30°C for a defined period (e.g., 30-60 minutes) to allow for substrate phosphorylation.
-
Detection: The reaction is stopped, and the level of phosphorylated MYPT1 is detected using a specific primary antibody against the phosphorylated residue (e.g., anti-phospho-MYPT1 Thr696).[7][8] This is followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent or colorimetric substrate.
-
Data Analysis: The signal intensity is measured using a plate reader. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by fitting the data to a dose-response curve.
Caption: Workflow for a typical biochemical ROCK inhibition assay.
Cell-Based Assay for ROCK Activity
This type of assay assesses the inhibitor's efficacy in a more physiologically relevant context.
Principle: The assay measures the inhibition of ROCK-mediated signaling pathways in intact cells. A common method is to quantify the phosphorylation of a downstream ROCK substrate, such as MYPT1, in cells treated with the inhibitor.[9][10]
Step-by-Step Protocol:
-
Cell Culture: A suitable cell line (e.g., human corneal endothelial cells or vascular smooth muscle cells) is cultured in 96-well plates.[11][12]
-
Compound Treatment: Cells are treated with various concentrations of the test inhibitor for a specific duration.
-
Cell Lysis: The cells are lysed to release their protein content.
-
ELISA for Phosphorylated Substrate: An enzyme-linked immunosorbent assay (ELISA) is performed on the cell lysates to quantify the amount of phosphorylated MYPT1.[9][10] This typically involves capturing total MYPT1 and detecting the phosphorylated form with a specific antibody.
-
Data Analysis: The level of MYPT1 phosphorylation is normalized to the total protein concentration. The IC50 value is determined from the dose-response curve.
Pharmacokinetic Profiling
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is crucial for their development as therapeutic agents.
Key Assays:
-
Metabolic Stability: Assessed by incubating the compound with liver microsomes to determine its half-life.
-
Permeability: Evaluated using cell-based models like the Caco-2 permeability assay to predict intestinal absorption.
-
Plasma Protein Binding: Determined by equilibrium dialysis to understand the fraction of the compound that will be free to exert its pharmacological effect.
-
In Vivo Pharmacokinetics: Performed in animal models (e.g., rats or mice) to determine key parameters such as clearance, volume of distribution, and oral bioavailability.[6][12][13][14]
Conclusion and Future Directions
The 1-(5-isoquinolinesulfonyl)homopiperazine scaffold has proven to be a rich source of potent and selective kinase inhibitors. The structure-activity relationship studies have revealed that modifications to both the isoquinoline and homopiperazine rings can fine-tune the potency and selectivity profile of these compounds. The development of highly selective ROCK inhibitors like H-1152P from the Fasudil template underscores the power of rational drug design guided by SAR.
For this compound, while direct experimental data is sparse, its structural similarity to a well-characterized family of inhibitors provides a strong foundation for predicting its biological activity. Future research should focus on the direct synthesis and evaluation of this and other C1-substituted analogs to fully elucidate the impact of this modification. Furthermore, continued exploration of substitutions at other positions, guided by the principles outlined in this guide, holds promise for the discovery of next-generation kinase inhibitors with superior therapeutic profiles.
References
-
LoGrasso, P. V., & Feng, Y. (2008). Quantitative high-throughput cell-based assays for inhibitors of ROCK kinases. Methods in Enzymology, 439, 491-500. [Link]
-
Feng, Y., & LoGrasso, P. V. (2008). Quantitative high-throughput cell-based assays for inhibitors of ROCK kinases. SciSpace. [Link]
-
Inoue, T., & Tanihara, H. (2013). Rho Kinase Inhibitors as a Novel Treatment for Glaucoma and Ocular Hypertension. Journal of Ophthalmology, 2013, 293461. [Link]
-
Cell Biolabs, Inc. (n.d.). Rho Kinase (ROCK) Activity Assay, 96-Well. Retrieved from [Link]
-
Tamura, M., Nakao, H., Yoshizaki, H., et al. (2005). Development of specific Rho-kinase inhibitors and their clinical application. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1754(1-2), 245-252. [Link]
-
Löhn, M., Plettenburg, O., Ivashchenko, Y., et al. (2009). Pharmacological characterization of SAR407899, a novel rho-kinase inhibitor. Hypertension, 54(3), 676-683. [Link]
-
Sasaki, Y., Nakagawa, M., & Hidaka, H. (2002). The novel and specific Rho-kinase inhibitor (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine as a probing molecule for Rho-kinase-involved pathway. Pharmacology & Therapeutics, 93(2-3), 225-232. [Link]
-
Sun, X., & Garcia, J. G. (2010). A Method for Measuring Rho Kinase Activity in Tissues and Cells. Methods in Molecular Biology, 661, 259-268. [Link]
-
Chen, M., Liu, A., Ouyang, Y., et al. (2013). Fasudil and its analogs: a new powerful weapon in the long war against central nervous system disorders? Expert Opinion on Investigational Drugs, 22(5), 537-550. [Link]
-
Le-Huy, M., Desir, J., Ven, D. V., et al. (2020). Effects of Rho-Associated Kinase (Rock) Inhibitors (Alternative to Y-27632) on Primary Human Corneal Endothelial Cells. International Journal of Molecular Sciences, 21(18), 6683. [Link]
-
Ray, P. D., Adam, J., Bennett, J., et al. (2011). Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(4), 1333-1337. [Link]
-
BPS Bioscience. (n.d.). ROCK2 Kinase Assay Kit. Retrieved from [Link]
-
MBL Life Science. (n.d.). CycLex® Rho-kinase Assay Kit. Retrieved from [Link]
-
Doe, C., Gancia, E., Harrison, T., et al. (2010). Substituted 2H-isoquinolin-1-one as potent Rho-Kinase inhibitors. Part 1: Hit-to-lead account. Bioorganic & Medicinal Chemistry Letters, 20(11), 3235-3239. [Link]
-
Zhang, Y., Wang, Y., Liu, Y., et al. (2025). Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus. Bioorganic & Medicinal Chemistry Letters, 118, 130081. [Link]
-
Chen, M., Liu, A., Ouyang, Y., et al. (2013). Fasudil and its analogs: A new powerful weapon in the long war against central nervous system disorders? ResearchGate. [Link]
-
Ray, P. D., Adam, J., Bennett, J., et al. (2011). Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. ResearchGate. [Link]
-
Ray, P. D., Adam, J., Bennett, J., et al. (2011). Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(1), 405-409. [Link]
-
Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. Retrieved from [Link]
-
Shirotani, M., Yui, Y., Hattori, R., & Kawai, C. (1991). A new type of vasodilator, HA1077, an isoquinoline derivative, inhibits proliferation of bovine vascular smooth muscle cells in culture. The Journal of Pharmacology and Experimental Therapeutics, 259(2), 738-744. [Link]
-
Chbili, A., Hantz, E., Gourdier, B., et al. (1987). [Pharmacokinetic study of a new benzyl-1 isoquinoline derivative (458 L) after oral administration in men]. Thérapie, 42(4), 387-390. [Link]
-
Use of radiolabeled compounds in drug metabolism and pharmacokinetic studies. (2012). Chemical Research in Toxicology, 25(4), 774-790. [Link]
Sources
- 1. The novel and specific Rho-kinase inhibitor (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine as a probing molecule for Rho-kinase-involved pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fasudil and its analogs: a new powerful weapon in the long war against central nervous system disorders? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rho Kinase Inhibitors as a Novel Treatment for Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
- 5. Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rho Kinase (ROCK) Activity Assay, 96-Well [cellbiolabs.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Quantitative high-throughput cell-based assays for inhibitors of ROCK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Effects of Rho-Associated Kinase (Rock) Inhibitors (Alternative to Y-27632) on Primary Human Corneal Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Application of stable isotope methodology in the evaluation of the pharmacokinetics of (S,S)-3-[3-(methylsulfonyl)phenyl]-1-propylpiperidine hydrochloride in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Pharmacokinetic study of a new benzyl-1 isoquinoline derivative (458 L) after oral administration in men] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Use of radiolabeled compounds in drug metabolism and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro Screening of 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine
Foreword: Navigating the Known and the Novel
This guide provides a comprehensive framework for the in vitro characterization of 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine. It is important to note that while direct experimental data for this specific chlorinated compound is limited in publicly accessible literature, its close structural analog, Fasudil (1-(5-isoquinolinesulfonyl)homopiperazine), is a well-characterized Rho-kinase (ROCK) inhibitor.[1][2] This guide, therefore, leverages the extensive knowledge of Fasudil's pharmacology to propose a robust in vitro screening cascade for its chlorinated derivative. The central hypothesis is that the addition of the chlorine atom may modulate the potency, selectivity, and cellular activity of the parent molecule. The following protocols and scientific rationale are designed to rigorously test this hypothesis.
Foundational Understanding: Mechanism of Action and Primary Molecular Targets
Based on its structural similarity to Fasudil, this compound is predicted to function as a competitive inhibitor of ATP binding to serine/threonine kinases.[2] Fasudil is a potent inhibitor of ROCK1 and ROCK2, and also demonstrates activity against Protein Kinase A (PKA), Protein Kinase C (PKC), and Myosin Light Chain Kinase (MLCK).[3][4] Therefore, the primary objective of the initial in vitro screening is to determine the kinase inhibitory profile of the chlorinated analog.
The Rho/ROCK signaling pathway plays a crucial role in regulating a variety of cellular processes, including cytoskeletal organization, cell migration, adhesion, proliferation, and survival.[5] Dysregulation of this pathway is implicated in numerous diseases, making ROCK a compelling therapeutic target.
Signaling Pathway: The Rho/ROCK Cascade
Caption: The Rho/ROCK signaling pathway and the inhibitory role of Fasudil/analogs.
The In Vitro Screening Cascade: A Step-by-Step Technical Guide
The proposed screening cascade is designed to first establish the biochemical potency and selectivity of this compound, followed by an assessment of its effects in cell-based assays that recapitulate key aspects of ROCK-mediated biology.
Experimental Workflow: In Vitro Screening Cascade
Caption: A logical workflow for the in vitro screening of a novel kinase inhibitor.
Biochemical Assays: Defining Potency and Selectivity
The initial step is to determine the direct inhibitory effect of the compound on a panel of purified kinases.
2.1.1. Kinase Panel Screening
-
Rationale: A broad kinase panel screen is essential to identify the primary targets and assess the selectivity profile of the compound. This is crucial for understanding potential off-target effects.
-
Methodology:
-
Utilize a commercial kinase profiling service (e.g., Eurofins, Promega, Reaction Biology) that offers a diverse panel of kinases, including ROCK1, ROCK2, PKA, PKC, and MLCK.
-
The compound should be screened at a fixed concentration (e.g., 1 µM or 10 µM) to obtain a preliminary assessment of its inhibitory activity.
-
The assay format is typically based on measuring the phosphorylation of a substrate peptide by the kinase using methods like radiometric assays ([³²P]-ATP) or fluorescence-based techniques (e.g., Z'-LYTE™, HTRF®).
-
2.1.2. IC₅₀ Determination for Primary Targets
-
Rationale: For kinases that show significant inhibition in the initial screen, a dose-response study is performed to determine the half-maximal inhibitory concentration (IC₅₀).
-
Protocol: In Vitro Kinase Inhibition Assay (Example for ROCK2)
-
Prepare a reaction buffer containing Tris-HCl, MgCl₂, and a substrate peptide (e.g., a derivative of MYPT1).
-
Serially dilute this compound in DMSO, followed by dilution in the assay buffer.
-
Add the recombinant human ROCK2 enzyme to the wells of a 96- or 384-well plate.
-
Add the diluted compound to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for binding.
-
Initiate the kinase reaction by adding ATP (at a concentration close to its Kₘ for the kinase).
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Terminate the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., addition of a phosphospecific antibody in an ELISA format or a fluorescence-based readout).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
| Parameter | Description |
| IC₅₀ | The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. |
| Kᵢ | The inhibition constant, representing the binding affinity of the inhibitor to the enzyme. |
| Kₘ | The Michaelis constant, representing the substrate concentration at which the reaction rate is half of Vₘₐₓ. |
Cell-Based Assays: Assessing Cellular Efficacy and Phenotypic Effects
Once the biochemical profile is established, it is critical to evaluate the compound's activity in a cellular context.
2.2.1. Cell Viability and Cytotoxicity Assays
-
Rationale: Before conducting functional assays, it is essential to determine the concentration range at which the compound does not induce cytotoxicity. This ensures that any observed phenotypic effects are due to target inhibition and not simply cell death.
-
Protocol: MTS Assay
-
Seed cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs, or a relevant cancer cell line) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for a period that is relevant to the subsequent functional assays (e.g., 24, 48, or 72 hours).[6]
-
Add the MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader. The absorbance is proportional to the number of viable cells.
-
Calculate the percentage of cell viability relative to a vehicle-treated control.
-
2.2.2. Target Engagement Assays
-
Rationale: To confirm that the compound is interacting with its intended target within the cell, a target engagement assay is necessary. For ROCK inhibitors, this is often achieved by measuring the phosphorylation of a downstream substrate.
-
Protocol: Western Blotting for Phospho-MYPT1
-
Plate cells and treat with non-toxic concentrations of the compound for a suitable duration.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of Myosin Phosphatase Target subunit 1 (p-MYPT1), a direct substrate of ROCK.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe for total MYPT1 and a loading control (e.g., GAPDH or β-actin) to normalize the data. A reduction in the p-MYPT1/total MYPT1 ratio indicates target engagement.[7]
-
2.2.3. Phenotypic Assays
-
Rationale: These assays aim to assess the functional consequences of ROCK inhibition in a cellular context.
-
a) Cell Migration Assay (Wound Healing Assay) [7]
-
Grow a confluent monolayer of cells in a culture plate.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Wash the cells to remove debris and add fresh media containing various concentrations of the compound.
-
Image the wound at time zero and at subsequent time points (e.g., every 6-12 hours).
-
Quantify the rate of wound closure. Inhibition of ROCK is expected to decrease cell migration and delay wound closure.
-
-
b) In Vitro Angiogenesis Assay (Tube Formation Assay) [6][7]
-
Coat the wells of a 96-well plate with Matrigel and allow it to solidify.
-
Seed endothelial cells (e.g., HUVECs) onto the Matrigel in the presence of a pro-angiogenic factor (e.g., VEGF) and different concentrations of the compound.
-
Incubate for 4-18 hours to allow for the formation of capillary-like structures (tubes).
-
Image the wells and quantify the extent of tube formation (e.g., total tube length, number of junctions). ROCK inhibition is known to disrupt tube formation.[6]
-
Data Interpretation and Comparative Analysis
The data generated from this screening cascade will allow for a comprehensive evaluation of this compound.
| Assay | Expected Outcome for an Active Compound | Comparative Data for Fasudil (HA-1077) |
| Kinase Profiling | Potent inhibition of ROCK1 and/or ROCK2. | Kᵢ of 0.33 µM for ROCK1 and IC₅₀ of 0.158 µM for ROCK2.[4] Also inhibits PKA, PKC, and PKG at higher concentrations.[4] |
| Cell Viability | Minimal cytotoxicity at concentrations effective in functional assays. | Varies by cell line, but generally well-tolerated at concentrations used for in vitro studies.[6] |
| p-MYPT1 Western Blot | Dose-dependent decrease in the phosphorylation of MYPT1. | Fasudil treatment leads to a significant reduction in p-MYPT1 levels.[7] |
| Wound Healing Assay | Inhibition of cell migration and delayed wound closure. | Decreases endothelial cell migration at concentrations around 30 µM.[7] |
| Tube Formation Assay | Disruption of endothelial cell tube formation. | Significantly inhibits tube formation at concentrations exceeding 3 µM.[7] |
References
- Fasudil, a clinically-safe ROCK Inhibitor, Decreases Disease Burden in a Cbl/Cbl-b Deficiency-Driven Murine Model of Myeloproliferative Disorders. (n.d.). NIH.
- Fasudil inhibits vascular endothelial growth factor–induced angiogenesis in vitro and in vivo. (2007, May 18).
- Fasudil | ROCK | PKA | PKC | Serine/threonin kinase. (n.d.). TargetMol.
- Exposure to the ROCK inhibitor fasudil promotes gliogenesis of neural stem cells in vitro. (n.d.).
- Fasudil (HA-1077) | RhoA/ROCK Inhibitor. (n.d.). MedchemExpress.com.
- HA-1077 (Fasudil), ROCK2 inhibitor (CAS 105628-07-7). (n.d.). Abcam.
- Fasudil (HA-1077) Hydrochloride | ROCK Inhibitor | CAS 105628-07-7. (n.d.). Selleck Chemicals.
- Fasudil. (n.d.). In Wikipedia.
- Fasudil inhibits prostate cancer-induced angiogenesis in vitro. (n.d.). PubMed.
- Inhibitor | HA-1077, Dihydrochloride (Fasudil). (n.d.). International Centre for Kinase Profiling.
- The novel and specific Rho-kinase inhibitor (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]. (n.d.). PubMed.
Sources
- 1. Fasudil - Wikipedia [en.wikipedia.org]
- 2. The novel and specific Rho-kinase inhibitor (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine as a probing molecule for Rho-kinase-involved pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fasudil | ROCK | PKA | PKC | Serine/threonin kinase | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Fasudil, a clinically-safe ROCK Inhibitor, Decreases Disease Burden in a Cbl/Cbl-b Deficiency-Driven Murine Model of Myeloproliferative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Fasudil inhibits prostate cancer-induced angiogenesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Target Identification and Deconvolution of 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine (CIQP)
This guide provides a comprehensive, in-depth framework for researchers, scientists, and drug development professionals aimed at identifying the molecular targets of 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine (CIQP). As a member of the isoquinolinesulfonamide class of molecules, CIQP is structurally related to a family of well-characterized serine/threonine kinase inhibitors.[1] This structural heritage strongly suggests that CIQP's biological activity is likely mediated through the inhibition of one or more protein kinases.
The precise identification of a small molecule's targets—a process known as target deconvolution—is a cornerstone of modern drug discovery. It is fundamental to understanding the molecular basis of a compound's efficacy, predicting potential off-target toxicities, and elucidating its mechanism of action within complex cellular signaling networks.[2][3] This document outlines a multi-pronged strategy, combining well-established biochemical techniques with modern proteomic and computational approaches to robustly identify and validate the protein targets of CIQP.
Part 1: Foundational Strategy - Affinity-Based Chemical Proteomics
The most direct method to identify a small molecule's binding partners is through affinity-based purification.[4][5] This chemical proteomics approach utilizes a modified version of the small molecule to physically isolate its targets from a complex biological mixture, such as a cell lysate. The enriched proteins are then identified using high-resolution mass spectrometry.[6][7]
Causality Behind the Approach
This strategy is predicated on the specific, high-affinity interaction between a ligand (CIQP) and its protein target(s). By immobilizing the ligand on a solid support, it becomes a "bait" to selectively capture "prey" proteins. The success of this technique hinges on two key factors:
-
Preservation of Activity: The chemical modification required to immobilize CIQP must not disrupt the structural features essential for target binding.
-
Specificity of Binding: The interaction must be specific, allowing for the differentiation between true targets and non-specific, low-affinity binders. This is validated through rigorous control experiments.
Experimental Workflow: Inhibitor Affinity Chromatography
The gold-standard affinity-based method involves covalently attaching CIQP to a solid-phase resin (e.g., NHS-activated Sepharose beads) to create an affinity matrix.[2][4][8]
Figure 1: Workflow for Inhibitor Affinity Chromatography.
Detailed Protocol: Inhibitor Affinity Chromatography
-
Probe Synthesis:
-
Synthesize a derivative of CIQP containing a linker arm with a reactive functional group (e.g., a primary amine or carboxylic acid) at a position determined not to be critical for target binding.
-
Covalently couple the CIQP derivative to NHS-activated Sepharose beads according to the manufacturer's protocol.
-
Prepare a control resin by blocking the reactive groups on the Sepharose beads without adding the CIQP derivative. This is critical for identifying proteins that bind non-specifically to the matrix itself.
-
-
Cell Lysate Preparation:
-
Culture a relevant cell line (e.g., a human cancer cell line if anticancer effects are suspected) to a high density.
-
Harvest cells and lyse them in a non-denaturing buffer (e.g., containing 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, and protease/phosphatase inhibitors) to preserve native protein conformations.
-
Clarify the lysate by centrifugation to remove insoluble debris.
-
-
Affinity Purification:
-
Incubate the clarified cell lysate with the CIQP-coupled resin and the control resin in parallel for 2-4 hours at 4°C with gentle rotation.
-
To demonstrate specificity, a third condition should be included: incubate lysate with the CIQP-coupled resin in the presence of a high concentration of free, unmodified CIQP. This competition experiment should prevent true targets from binding to the resin.[6]
-
Wash the resins extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Protein Identification:
-
Elute the specifically bound proteins by incubating the resin with an excess of free CIQP or by using a denaturing elution buffer (e.g., SDS-PAGE loading buffer).
-
Separate the eluted proteins by 1D SDS-PAGE and visualize with a sensitive protein stain (e.g., Coomassie Blue or silver stain).
-
Excise protein bands that are present in the CIQP-resin pulldown but absent or significantly reduced in the control resin and competition lanes.
-
Perform in-gel tryptic digestion of the excised bands.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the protein identities.
-
| Experimental Condition | Expected Outcome for a True Target | Purpose (Self-Validation) |
| CIQP-Resin | Protein band is present. | Primary pulldown to capture targets. |
| Control Resin (No CIQP) | Protein band is absent. | Rules out non-specific binding to the resin matrix. |
| CIQP-Resin + Free CIQP | Protein band is absent or greatly reduced. | Confirms binding is specific to the CIQP molecule. |
Part 2: Orthogonal Strategy - Label-Free Target Identification
While powerful, affinity-based methods require chemical modification of the compound, which can sometimes alter its binding properties. Label-free methods circumvent this by detecting target engagement within a cellular context based on changes to the target protein's intrinsic biophysical properties.[8][9]
Methodology: Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that when a small molecule binds to its target protein, it generally stabilizes the protein's structure, making it more resistant to thermal denaturation.[10]
Causality Behind the Approach
The energy from heating causes proteins to unfold and aggregate. A bound ligand provides additional stability to the protein's folded state, requiring a higher temperature to induce aggregation. This change in the protein's melting temperature (Tm) is a direct indicator of target engagement.
Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol: CETSA
-
Treatment:
-
Treat intact cells or cell lysates with either CIQP at a relevant concentration or a vehicle control (e.g., DMSO).
-
-
Thermal Challenge:
-
Divide the treated samples into several aliquots.
-
Heat each aliquot to a specific temperature for 3 minutes using a PCR thermocycler, typically across a range from 40°C to 70°C.
-
Cool the samples to room temperature.
-
-
Fractionation and Analysis:
-
Separate the soluble (folded) proteins from the aggregated (denatured) proteins by centrifugation.
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of each protein remaining in the soluble fraction at each temperature point. This can be done for a specific candidate protein via Western Blot or for thousands of proteins simultaneously using quantitative proteomics (e.g., TMT labeling followed by LC-MS/MS).
-
-
Data Interpretation:
-
For a target protein, the curve of soluble protein vs. temperature will shift to the right in the CIQP-treated sample compared to the vehicle control, indicating a higher melting temperature and therefore, stabilization by the compound.
-
Part 3: In Silico Target Prediction
Computational methods provide a rapid, cost-effective way to generate hypotheses about a compound's potential targets by leveraging vast databases of chemical and biological information.[11][12][13] These approaches are ideal for prioritizing experimental efforts.
Methodology: A Dual Computational Approach
A robust in silico strategy combines ligand-based and structure-based methods.
-
Ligand-Based Prediction: This approach is based on the principle of chemical similarity: molecules with similar structures are likely to bind to similar targets.[12] The 2D structure of CIQP is used to search chemical databases (e.g., ChEMBL, PubChem, BindingDB) for known compounds with high structural similarity. The annotated targets of these similar compounds become high-priority candidates for CIQP.
-
Structure-Based Prediction (Molecular Docking): This method uses the 3D structure of CIQP to computationally model its binding to the crystal structures of potential protein targets.[11] A library of protein structures, particularly of the human kinome, can be screened. Docking algorithms predict the preferred binding pose and estimate the binding affinity (docking score). Proteins that show favorable docking scores are considered potential targets.
Figure 3: Integrated Computational Target Prediction Workflow.
Part 4: Target Validation and Pathway Analysis
The candidate proteins identified through the screening methods described above must be validated using orthogonal, lower-throughput assays.
-
Biochemical Validation: If a candidate is a kinase, its inhibition by CIQP can be confirmed using an in vitro kinase activity assay with the purified recombinant enzyme. This will also allow for the determination of the IC50 value.
-
Cellular Validation: In cells, the engagement of a target kinase can be validated by examining the phosphorylation status of its known downstream substrates via Western Blot. A reduction in the phosphorylation of a substrate upon CIQP treatment provides strong evidence of target engagement in a physiological context. The Rho-kinase (ROCK) signaling pathway, a known target of similar isoquinolinesulfonamide derivatives, represents a key pathway to investigate.[14]
Figure 4: Potential CIQP action on the Rho-Kinase (ROCK) pathway.
Conclusion
The identification of molecular targets for this compound requires a systematic and multi-faceted approach. By integrating direct biochemical methods like inhibitor affinity chromatography with orthogonal, label-free techniques such as CETSA, researchers can generate a high-confidence list of candidate targets. These hypotheses should be further refined and prioritized using computational predictions before proceeding to definitive biochemical and cellular validation assays. This integrated strategy provides a robust framework for deconvoluting the mechanism of action of CIQP, paving the way for its further development as a chemical probe or therapeutic lead.
References
-
Isacchi, A., et al. (2004). Kinase selectivity profiling by inhibitor affinity chromatography. Expert Review of Proteomics, 1(3), 303–315. [Link]
-
Carnevale, I., et al. (2004). Kinase selectivity profiling by inhibitor affinity chromatography. PubMed, 1(3), 303–315. [Link]
-
Isacchi, A., et al. (2004). Kinase selectivity profiling by inhibitor affinity chromatography. Semantic Scholar. [Link]
-
Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science, 30(1), 72. [Link]
-
Godl, K., et al. (2003). An efficient proteomics method to identify the cellular targets of protein kinase inhibitors. Proceedings of the National Academy of Sciences, 100(26), 15434–15439. [Link]
-
Bantscheff, M., et al. (2007). Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. Nature Biotechnology, 25(9), 1035–1044. [Link]
-
UCL. Target Identification and Validation (Small Molecules). University College London. [Link]
-
Broad Institute. Small-molecule Target and Pathway Identification. Broad Institute. [Link]
-
Dong, Z.-C., et al. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences, 26(18), 6687-6695. [Link]
-
Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. [Link]
-
Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter. [Link]
-
Dong, Z.-C., et al. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences. [Link]
-
Burgess, J. L., et al. (2024). Stability-based approaches in chemoproteomics. Biochemical Society Transactions, 52(1), 1-13. [Link]
-
Kubota, K., et al. (2020). Target deconvolution from phenotype-based drug discovery by using chemical proteomics approaches. ResearchGate. [Link]
-
Charles River. Capture Compound Mass Spectrometry: Target Deconvolution and Other Drug Protein Interactions. Charles River. [Link]
-
Sasaki, Y., et al. (2002). The novel and specific Rho-kinase inhibitor (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine as a probing molecule for Rho-kinase-involved pathway. Pharmacology & Therapeutics, 93(2-3), 225-232. [Link]
-
Mello, A. L. N., & Zancan, P. (2022). Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy. Chemical Biology & Drug Design, 99(6), 944-956. [Link]
-
Çakır, T., et al. (2023). COMPUTATIONAL IDENTIFICATION OF NOVEL TARGETS FOR DRUG CANDIDATE COMPOUNDS. Journal of Research in Pharmacy, 27(1), 9-12. [Link]
-
ResearchGate. (n.d.). Schematic showing some of the signaling pathways modulated by Caveolin-1. ResearchGate. [https://www.researchgate.net/figure/Schematic-showing-some-of-the-signaling-pathways-modulated-by-Caveolin-1-Caveolin-1-is_fig2_44618772]([Link] pathways-modulated-by-Caveolin-1-Caveolin-1-is_fig2_44618772)
-
Anighoro, A., et al. (2014). Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics, 15(3), 438-456. [Link]
-
Wang, Y., et al. (2019). Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer. Current Medicinal Chemistry, 26(34), 6276-6302. [Link]
-
Nature Asia. (2015). New computational method for identifying drug targets. Nature Asia. [Link]
Sources
- 1. The novel and specific Rho-kinase inhibitor (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine as a probing molecule for Rho-kinase-involved pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Kinase selectivity profiling by inhibitor affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drughunter.com [drughunter.com]
- 6. pnas.org [pnas.org]
- 7. europeanreview.org [europeanreview.org]
- 8. researchgate.net [researchgate.net]
- 9. Stability-based approaches in chemoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. COMPUTATIONAL IDENTIFICATION OF NOVEL TARGETS FOR DRUG CANDIDATE COMPOUNDS | AVESİS [avesis.hacettepe.edu.tr]
- 12. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New computational method for identifying drug targets - Research Highlights - Nature Middle East [natureasia.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
The Pharmacokinetic Profile of Isoquinolinesulfonyl-Based Rho-Kinase Inhibitors: A Technical Guide Focused on Fasudil
Introduction
The therapeutic potential of targeting the Rho-associated coiled-coil containing protein kinase (ROCK) pathway has led to significant interest in the development of specific inhibitors. Among these, compounds based on the isoquinolinesulfonyl scaffold have been prominent. This guide provides an in-depth technical overview of the pharmacokinetics of this class of molecules, with a primary focus on Fasudil, also known as HA-1077. Fasudil, or 1-(5-isoquinolinesulfonyl)homopiperazine, is a well-characterized ROCK inhibitor, and its pharmacokinetic properties have been extensively studied. While this guide is centered on Fasudil, the principles and methodologies described herein are largely applicable to its derivatives, including 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine, for which public data is less extensive. Understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds is critical for their development as safe and effective therapeutic agents.
Fasudil is a potent inhibitor of ROCK2 and also demonstrates inhibitory activity against other kinases such as protein kinase C-related kinase 2 (PRK2), mitogen- and stress-activated protein kinase (MSK1), and mitogen-activated protein kinase-activated protein kinase 1b (MAPKAP-K1b)[1][2]. Its vasodilatory and neuroprotective effects have led to its use in the treatment of cerebral vasospasm following subarachnoid hemorrhage.[3][4]. The clinical and preclinical development of Fasudil has provided a rich dataset from which we can derive a comprehensive understanding of its pharmacokinetic behavior.
Absorption
The absorption characteristics of Fasudil have been evaluated in both preclinical animal models and human clinical trials. Following oral administration, Fasudil is readily absorbed from the gastrointestinal tract.
In rats and dogs, studies have demonstrated dose-dependent pharmacokinetics in terms of key parameters like AUC (Area Under the Curve) and Cmax (Maximum Concentration)[5]. Interestingly, a significant gender difference in the pharmacokinetics of Fasudil has been observed in rats, affecting its absolute bioavailability and excretion, a factor that was not noted in beagle dogs[5].
In humans, the focus often shifts to the systemic availability of its active metabolite, hydroxyfasudil. A phase I clinical trial investigating the bioavailability of an oral formulation of Fasudil found that the absolute bioavailability of hydroxyfasudil was approximately 69% compared to intravenous administration[6]. This suggests that while the parent drug is absorbed, first-pass metabolism plays a significant role in the systemic exposure to the active moiety. The site of release within the gastrointestinal tract does not appear to significantly alter the systemic concentrations of hydroxyfasudil[7].
Distribution
Following absorption, Fasudil is distributed throughout the body. Preclinical studies in rats indicate that the drug distributes extracellularly and moves rapidly from the central to the peripheral compartment[7]. The plasma protein binding of Fasudil in rat serum has been reported to be 53.2%[7].
A critical aspect of the distribution of Fasudil, particularly for its neurological applications, is its ability to cross the blood-brain barrier. Clinical data has confirmed that clinically meaningful quantities of its active metabolite, hydroxyfasudil, can penetrate the central nervous system[4].
Metabolism
The metabolism of Fasudil is a key determinant of its pharmacological activity and clearance. The primary metabolic pathway involves hydroxylation, leading to the formation of its main active metabolite, hydroxyfasudil.[3][7]. This metabolite has a potency similar to the parent compound[7]. The liver is the primary site of this metabolic conversion[4].
The metabolic conversion to hydroxyfasudil is significant, as evidenced by pharmacokinetic studies that often measure the concentrations of both the parent drug and this active metabolite[8][9]. The pharmacokinetic profile of hydroxyfasudil is distinct from the parent compound, with a longer elimination half-life[3].
Caption: Simplified metabolic pathway of Fasudil.
Excretion
Fasudil and its metabolites are eliminated from the body through both renal and fecal routes. In rats, after a single intravenous dose, approximately 41.1% of the dose is excreted in the urine, 6.4% in the feces, and 38.4% in the bile[7]. In humans, urinary excretion is also a significant route of elimination, with urinary excretion rates reported to be above 40%[9].
The elimination half-life of Fasudil is relatively short, reported to be around 0.76 hours in humans. However, its active metabolite, hydroxyfasudil, has a considerably longer half-life of approximately 4.66 hours, which contributes significantly to the overall duration of its pharmacological effect[3].
Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for Fasudil and its active metabolite, hydroxyfasudil, compiled from various studies.
| Parameter | Species | Value (Fasudil) | Value (Hydroxyfasudil) | Reference |
| Elimination Half-life (t½) | Human | ~0.76 hours | ~4.66 hours | [3] |
| Absolute Bioavailability (Oral) | Human | Not specified | ~69% | [6] |
| Plasma Protein Binding | Rat | 53.2% | Not specified | [7] |
| Urinary Excretion | Rat (IV) | 41.1% | Not specified | [7] |
| Biliary Excretion | Rat (IV) | 38.4% | Not specified | [7] |
| Fecal Excretion | Rat (IV) | 6.4% | Not specified | [7] |
Experimental Protocols for Pharmacokinetic Assessment
A robust understanding of the pharmacokinetics of a compound like this compound requires well-designed preclinical and clinical studies. Below is a generalized protocol for a preclinical pharmacokinetic study in rodents, based on established methodologies for Fasudil.
In-Life Phase
-
Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old). The inclusion of both sexes is crucial to identify potential gender-related differences in pharmacokinetics[5].
-
Housing and Acclimation: Animals are housed in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) and acclimated for at least one week prior to the study.
-
Dosing:
-
Intravenous (IV) Administration: A single bolus dose is administered via the tail vein to determine absolute bioavailability and clearance.
-
Oral (PO) Administration: A single dose is administered by oral gavage to assess oral absorption and bioavailability.
-
-
Blood Sampling: Serial blood samples (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) are collected from the jugular vein or another appropriate site into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.
Analytical Phase
-
Sample Preparation: Plasma samples are prepared for analysis using techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances[10].
-
Analytical Method: A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying Fasudil and its metabolites in biological matrices due to its high sensitivity and specificity[5][7][9].
-
Method Validation: The analytical method must be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and stability.
Data Analysis
-
Pharmacokinetic Modeling: Plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as Cmax, Tmax, AUC, t½, clearance (CL), and volume of distribution (Vd).
-
Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated as: (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Caption: Experimental workflow for a preclinical pharmacokinetic study.
Conclusion
The pharmacokinetic profile of Fasudil is well-documented, providing a solid foundation for understanding the ADME properties of related isoquinolinesulfonyl-based ROCK inhibitors. Key characteristics include rapid oral absorption, significant first-pass metabolism to the active metabolite hydroxyfasudil, and a relatively short half-life of the parent compound but a longer half-life for its active metabolite. The methodologies for assessing the pharmacokinetics of this class of compounds are well-established, relying on sensitive bioanalytical techniques like LC-MS/MS. For researchers and drug development professionals working with novel derivatives such as this compound, the extensive data available for Fasudil serves as an invaluable predictive and comparative tool, guiding experimental design and data interpretation in the journey toward clinical application.
References
-
Li, W., et al. (2020). Absorption, tissue disposition, and excretion of fasudil hydrochloride, a RHO kinase inhibitor, in rats and dogs. Biopharmaceutics & Drug Disposition, 41(4-5), 206-220. [Link]
-
Magara, H., et al. (2011). Pharmacokinetic parameters for fasudil and hydroxyfasudil in mice after an intraperitoneal administration of fasudil. Journal of Health Science, 57(6), 535-540. [Link]
-
Various Authors. (n.d.). Study on the Pharmacokinetics of Fasudil, a selective Rho kinase inhibitor. Semantic Scholar. [Link]
-
Wikipedia. (n.d.). Fasudil. [Link]
-
Various Authors. (2021). Systemic Availability of the Active Metabolite Hydroxy-Fasudil After Administration of Fasudil to Different Sites of the Human Gastrointestinal Tract. ResearchGate. [Link]
-
Tatenhorst, L., et al. (2022). SAFE-ROCK: A Phase I Trial of an Oral Application of the ROCK Inhibitor Fasudil to Assess Bioavailability, Safety, and Tolerability in Healthy Participants. Clinical and Translational Science, 15(1), 136-145. [Link]
-
ClinicalTrials.gov. (2024). Fasudil Trial for Treatment of Early Alzheimer's Disease (FEAD). [Link]
-
Min, H. N., et al. (2011). The Investigation on Pharmacokinetics of Fasudil After a Single Dose Intravenous infusion. Chinese Pharmaceutical Journal, 46(4), 292-296. [Link]
-
Tatenhorst, L., et al. (2024). Protocol for a randomized, placebo-controlled, double-blind phase IIa study of the safety, tolerability, and symptomatic efficacy of the ROCK-inhibitor Fasudil in patients with Parkinson's disease (ROCK-PD). Frontiers in Neurology, 15, 1356616. [Link]
-
Kumar, P., & Singh, A. (2023). Analysis of Drugs from Biological Samples. International Journal of Innovative Science and Research Technology, 8(9), 1145-1150. [Link]
Sources
- 1. stemcell.com [stemcell.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Fasudil - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Protocol for a randomized, placebo-controlled, double-blind phase IIa study of the safety, tolerability, and symptomatic efficacy of the ROCK-inhibitor Fasudil in patients with Parkinson’s disease (ROCK-PD) [frontiersin.org]
- 5. Absorption, tissue disposition, and excretion of fasudil hydrochloride, a RHO kinase inhibitor, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SAFE-ROCK: A Phase I Trial of an Oral Application of the ROCK Inhibitor Fasudil to Assess Bioavailability, Safety, and Tolerability in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Investigation on Pharmacokinetics of Fasudil After a Single Dose Intravenous infusion [journal11.magtechjournal.com]
- 10. ijisrt.com [ijisrt.com]
The ADME Profile of 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine: A Technical Guide for Drug Development Professionals
Introduction
1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine is a compound of significant interest within the field of kinase inhibitor research. As a derivative of the well-characterized Rho-kinase (ROCK) inhibitor, Fasudil (also known as HA-1077), it holds potential for therapeutic applications in a range of disorders, from cardiovascular diseases to neurodegenerative conditions.[1][2][3][4] The addition of a chlorine atom to the isoquinoline ring at the 1-position represents a key structural modification that may influence its pharmacological and pharmacokinetic properties. Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of this molecule is paramount for its progression as a viable drug candidate.
This technical guide provides a comprehensive overview of the anticipated ADME characteristics of this compound, drawing upon the extensive knowledge base of its close analog, Fasudil. While direct experimental data for the chlorinated compound is limited, the principles and methodologies outlined herein provide a robust framework for its evaluation. We will delve into the critical aspects of its journey through the body, offering insights into experimental design and data interpretation for researchers, scientists, and drug development professionals.
Absorption: Gateway to Systemic Circulation
The absorption of a drug candidate dictates its bioavailability and the onset of its therapeutic effect. For orally administered kinase inhibitors, this is a critical hurdle. The absorption of this compound is likely to be influenced by its physicochemical properties, such as solubility and permeability.
Key Considerations for Absorption Assessment:
-
Aqueous Solubility: The solubility of a compound is a primary determinant of its dissolution in the gastrointestinal tract. The chloro-substitution may impact the solubility of the parent compound, Fasudil.
-
Membrane Permeability: The ability of the compound to traverse the intestinal epithelium is crucial for its entry into the bloodstream. In vitro models such as Caco-2 or PAMPA assays are instrumental in predicting in vivo permeability.[5]
Experimental Protocol: In Vitro Permeability Assessment using Caco-2 Cells
This protocol outlines a standard procedure for evaluating the intestinal permeability of a test compound.
Objective: To determine the bidirectional permeability of this compound across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto permeable supports (e.g., Transwell® inserts) and cultured for 21-25 days to allow for differentiation and formation of a polarized monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker with low passive permeability (e.g., Lucifer Yellow).
-
Permeability Assay (Apical to Basolateral - A-to-B):
-
The test compound is added to the apical (A) chamber.
-
Samples are collected from the basolateral (B) chamber at specified time points.
-
-
Permeability Assay (Basolateral to Apical - B-to-A):
-
The test compound is added to the basolateral (B) chamber.
-
Samples are collected from the apical (A) chamber at specified time points.
-
-
Sample Analysis: The concentration of the test compound in the collected samples is quantified using a validated analytical method, such as LC-MS/MS.
-
Calculation of Apparent Permeability Coefficient (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
dQ/dt: Rate of drug transport
-
A: Surface area of the membrane
-
C0: Initial concentration of the drug
-
-
Data Interpretation: The efflux ratio (Papp B-to-A / Papp A-to-B) is calculated to assess the potential for active efflux by transporters like P-glycoprotein (P-gp).
Distribution: Reaching the Target
Following absorption, a drug is distributed throughout the body via the circulatory system. The extent and pattern of distribution are governed by factors such as plasma protein binding, tissue permeability, and affinity for specific tissues.
Key Distribution Parameters:
-
Plasma Protein Binding (PPB): The fraction of a drug bound to plasma proteins is unavailable to exert its pharmacological effect or be metabolized. High PPB can affect the drug's distribution and clearance.
-
Blood-to-Plasma Ratio: This parameter indicates the extent to which a drug partitions into red blood cells.
-
Tissue Distribution: Understanding the concentration of the drug in target tissues versus non-target tissues is crucial for assessing efficacy and potential toxicity.
Experimental Workflow: Plasma Protein Binding Assessment
Caption: Workflow for Plasma Protein Binding Determination.
Metabolism: Biotransformation and Clearance
Metabolism is the process by which the body chemically modifies drugs, typically to facilitate their excretion. For many kinase inhibitors, metabolism is the primary route of elimination. The metabolism of Fasudil is well-documented, with its primary active metabolite being hydroxyfasudil.[6][7] The introduction of a chlorine atom in this compound could introduce new metabolic pathways or alter the rate of existing ones.
Anticipated Metabolic Pathways:
Based on the structure of Fasudil and general metabolic reactions, the following pathways are plausible for this compound:
-
Oxidation: Hydroxylation of the isoquinoline or homopiperazine ring. The chloro-substituent may influence the position of hydroxylation.
-
N-dealkylation: Cleavage of the homopiperazine ring.
-
Conjugation: Glucuronidation or sulfation of hydroxylated metabolites.
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To determine the intrinsic clearance of this compound in HLM.
Methodology:
-
Incubation: The test compound is incubated with HLM in the presence of a NADPH-regenerating system at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile).
-
Sample Analysis: The concentration of the remaining parent compound is determined by LC-MS/MS.
-
Data Analysis: The natural logarithm of the percentage of the remaining compound is plotted against time. The slope of the linear regression gives the elimination rate constant (k).
-
Calculation of In Vitro Half-Life (t1/2) and Intrinsic Clearance (CLint):
-
t1/2 = 0.693 / k
-
CLint (μL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg microsomal protein)
-
Data Interpretation: The in vitro intrinsic clearance data can be used to predict in vivo hepatic clearance.
Metabolic Pathway of Fasudil
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. The kinase inhibitor fasudil (HA-1077) reduces intimal hyperplasia through inhibiting migration and enhancing cell loss of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fasudil - Wikipedia [en.wikipedia.org]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. charnwooddiscovery.com [charnwooddiscovery.com]
- 6. Simultaneous quantitative analysis of fasudil and its active metabolite in human plasma by liquid chromatography electro-spray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Exploratory Studies of Novel Isoquinolinesulfonyl Compounds
Introduction
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Among its various derivatives, isoquinolinesulfonyl compounds have garnered significant attention, particularly as potent inhibitors of Rho-associated coiled-coil containing protein kinases (ROCK).[3] This guide provides an in-depth exploration of the scientific endeavors surrounding novel isoquinolinesulfonyl compounds, from rational design and synthesis to comprehensive pharmacological evaluation. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics targeting the ROCK signaling pathway and beyond.
The Scientific Imperative: Targeting the Rho/ROCK Signaling Pathway
The Rho/ROCK signaling cascade is a pivotal regulator of a multitude of cellular processes, including cytoskeletal dynamics, cell adhesion, migration, proliferation, and apoptosis.[3][4] Dysregulation of this pathway is implicated in the pathophysiology of a wide range of diseases, including cardiovascular disorders like hypertension and cerebral vasospasm, neurological conditions, and cancer metastasis.[3][4][5] The two isoforms, ROCK1 and ROCK2, share a high degree of homology in their kinase domains, presenting a challenge for the development of isoform-selective inhibitors.[3]
The therapeutic potential of inhibiting the ROCK pathway was first clinically validated with the approval of Fasudil (an isoquinolinesulfonyl derivative) in Japan for the treatment of cerebral vasospasm.[4][6] This has spurred extensive research into novel isoquinolinesulfonyl compounds with improved potency, selectivity, and pharmacokinetic profiles.
Conceptual Framework for Exploratory Studies
The exploration of novel isoquinolinesulfonyl compounds follows a structured yet adaptable workflow. This guide will navigate through the critical stages of this process, providing both the theoretical underpinnings and practical methodologies.
Caption: A generalized workflow for the discovery and development of novel isoquinolinesulfonyl compounds.
Part 1: Design and Synthesis of Novel Isoquinolinesulfonyl Compounds
The journey to novel therapeutics begins with the rational design and chemical synthesis of new molecular entities. This section delves into both computational and synthetic strategies.
Computational Design and Virtual Screening
Modern drug discovery leverages computational tools to accelerate the identification of promising lead compounds. For novel isoquinolinesulfonyl derivatives, these approaches are invaluable for predicting binding affinities and guiding synthetic efforts.
-
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For ROCK inhibitors, docking studies are performed using the crystal structures of ROCK1 (e.g., PDB: 6E9W) and ROCK2 (e.g., PDB: 7JNT) to understand key interactions within the ATP-binding pocket.[7] These studies help in designing derivatives with enhanced binding affinity.
-
3D-Quantitative Structure-Activity Relationship (3D-QSAR): 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to establish a correlation between the 3D structural properties of molecules and their biological activity.[7][8] These models can predict the activity of newly designed compounds and highlight structural features that are crucial for potent inhibition.
-
Pharmacophore Modeling and Virtual Screening: A pharmacophore model represents the essential 3D arrangement of functional groups required for biological activity. This model can be used to screen large compound databases (e.g., ZINC database) to identify novel scaffolds that could act as ROCK inhibitors.[9][10]
Synthetic Strategies for Isoquinolinesulfonyl Scaffolds
The synthesis of isoquinolinesulfonyl compounds typically revolves around the preparation of a key intermediate, isoquinoline-5-sulfonyl chloride, and its subsequent reaction with a diverse range of amines.
A common and scalable method for the synthesis of isoquinoline-5-sulfonyl chloride involves a one-pot reaction from the corresponding isoquinoline.
Experimental Protocol: One-Pot Synthesis of 4-Fluoroisoquinoline-5-sulfonyl Chloride Hydrochloride [11]
-
Sulfonation: Add 4-fluoroisoquinoline sulfate to liquid sulfur trioxide at 30°C and stir for 16 hours.
-
Chlorination: Add thionyl chloride to the reaction mixture at 30°C. Heat the mixture to 70°C and stir for 4 hours.
-
Quenching: After cooling, slowly add the reaction mixture to a mixture of ice-cold water and methylene chloride.
-
Neutralization and Extraction: Neutralize the aqueous layer with sodium bicarbonate. Separate the organic layer and extract the aqueous layer with methylene chloride.
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Precipitation: Add 4N HCl in ethyl acetate to the filtrate and stir to precipitate the hydrochloride salt.
-
Isolation: Collect the precipitate by filtration, wash with methylene chloride, and dry under vacuum to yield 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride.
Note: This synthesis involves highly corrosive reagents and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
With the key sulfonyl chloride intermediate in hand, a library of diverse isoquinolinesulfonamides can be generated through coupling reactions with various primary or secondary amines.
General Protocol for Sulfonamide Synthesis [12]
-
Dissolve the amine (1.2 equivalents) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (2.0 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile) under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of isoquinoline-5-sulfonyl chloride (1.0 equivalent) in the same solvent to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired isoquinolinesulfonamide.
Part 2: In Vitro Pharmacological Evaluation
Once a library of novel compounds is synthesized, the next critical step is to assess their biological activity through a series of in vitro assays.
Enzymatic Assays for ROCK Inhibition
The primary assessment of a novel isoquinolinesulfonyl compound's potential as a ROCK inhibitor is to measure its ability to inhibit the enzymatic activity of purified ROCK1 and ROCK2.
Protocol: In Vitro Kinase Assay for ROCK Activity [7][13][14]
-
Reaction Buffer Preparation: Prepare a kinase reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and other necessary components.
-
Compound Dilution: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction: In a 96-well plate, add the reaction buffer, a peptide substrate (e.g., Long S6 Kinase substrate peptide or recombinant MYPT1), and the test compound.
-
Initiation: Initiate the kinase reaction by adding a solution of purified active ROCK1 or ROCK2 enzyme and ATP.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, including:
-
Data Analysis: Calculate the IC₅₀ value for each compound, which is the concentration required to inhibit 50% of the kinase activity.
| Compound | ROCK1 IC₅₀ (nM) | ROCK2 IC₅₀ (nM) |
| Fasudil | ~267 | ~153 |
| Y-27632 | ~140 | ~300 |
| Novel Compound X | Experimental Value | Experimental Value |
| Novel Compound Y | Experimental Value | Experimental Value |
| Caption: A template table for summarizing the in vitro kinase inhibitory activity of novel compounds against ROCK1 and ROCK2. |
Cell-Based Assays for Downstream ROCK Signaling
Demonstrating that a compound can inhibit ROCK activity in a cellular context is a crucial step in its validation. Cell-based assays assess the compound's ability to modulate downstream signaling events of the ROCK pathway.
Protocol: ELISA for Phosphorylated MYPT1 in Cells [16][17]
-
Cell Culture: Plate cells (e.g., Panc-1, human umbilical vein endothelial cells) in 96-well plates and grow to a suitable confluency.
-
Compound Treatment: Treat the cells with varying concentrations of the test compounds for a specified duration (e.g., 1-2 hours).
-
Cell Lysis: Lyse the cells directly in the wells using a suitable lysis buffer.
-
ELISA:
-
Coat a new 96-well plate with a capture antibody for total MYPT1.
-
Add the cell lysates to the coated wells and incubate.
-
Wash the wells and add a detection antibody that specifically recognizes phosphorylated MYPT1 at Thr853.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a chromogenic substrate (e.g., TMB) and measure the absorbance to quantify the level of phosphorylated MYPT1.
-
-
Data Analysis: Determine the concentration of the compound that causes a 50% reduction in MYPT1 phosphorylation.
Caption: The ROCK signaling pathway and the point of inhibition by isoquinolinesulfonyl compounds.
Part 3: In Vivo Evaluation and Preclinical Development
Promising candidates from in vitro studies are advanced to in vivo models to assess their efficacy, safety, and pharmacokinetic properties.
Animal Models for Efficacy Testing
The choice of animal model depends on the therapeutic indication being targeted.
-
Cardiovascular Models:
-
Spontaneously Hypertensive Rats (SHR): Used to evaluate the antihypertensive effects of ROCK inhibitors.
-
Hindlimb Ischemia Model: To assess the pro-angiogenic and blood flow recovery potential of the compounds.[18]
-
-
Neurological Models:
-
Cerebral Vasospasm Models: Induced by subarachnoid hemorrhage to test the efficacy of compounds in preventing arterial constriction.
-
-
Oncology Models:
-
Metastasis Models: To evaluate the ability of ROCK inhibitors to suppress tumor cell migration and invasion.[19]
-
-
Ophthalmology Models:
ADMET Profiling
Understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate is critical for its successful development.
-
In Vitro ADMET Assays:
-
Metabolic Stability: Assessed using liver microsomes or hepatocytes.
-
CYP450 Inhibition: To evaluate the potential for drug-drug interactions.
-
Plasma Protein Binding: To determine the fraction of the compound that is free to exert its pharmacological effect.
-
Permeability: Using Caco-2 cell monolayers to predict intestinal absorption.
-
-
In Vivo Pharmacokinetics:
-
Determine key parameters such as half-life, bioavailability, and clearance in animal models.
-
-
Toxicology Studies:
-
Initial toxicity assessments in cell lines and acute toxicity studies in animals.
-
Challenges and Future Perspectives
The field of isoquinolinesulfonyl compounds continues to evolve, with several challenges and exciting opportunities on the horizon.
-
Isoform Selectivity: Achieving selectivity between ROCK1 and ROCK2 remains a significant challenge due to the high homology of their kinase domains.[3][21] The development of isoform-selective inhibitors could lead to therapies with improved safety profiles by minimizing off-target effects.
-
Novel Therapeutic Applications: While the role of ROCK inhibitors is well-established in cardiovascular diseases, emerging research suggests their potential in neurodegenerative diseases, oncology, and regenerative medicine, including their use in stem cell culture and organoid generation.[22]
-
Beyond ROCK: Recent studies have shown that some isoquinolinesulfonamide derivatives can act on other targets, such as allosteric inhibitors of DNA gyrase with antibacterial activity.[23] This highlights the potential for this chemical scaffold to be a source of drugs with diverse mechanisms of action.
Conclusion
The exploratory study of novel isoquinolinesulfonyl compounds is a dynamic and promising area of drug discovery. By integrating computational design, innovative synthetic chemistry, and a robust suite of in vitro and in vivo assays, researchers can continue to develop new and improved therapeutics targeting the ROCK signaling pathway and other disease-relevant targets. This guide provides a comprehensive framework to support these endeavors, with the ultimate goal of translating scientific discoveries into life-changing medicines.
References
-
Quantitative high-throughput cell-based assays for inhibitors of ROCK kinases. PubMed. [Link]
-
Development of Novel ROCK Inhibitors via 3D-QSAR and Molecular Docking Studies: A Framework for Multi-Target Drug Design. MDPI. [Link]
-
Quantitative high-throughput cell-based assays for inhibitors of ROCK kinases. SciSpace. [Link]
-
5-Isoquinolinesulfonamide derivatives. 2. Synthesis and vasodilatory activity of N-(2-aminoethyl)-5-isoquinoline sulfonamide derivatives. Journal of Medicinal Chemistry. [Link]
-
Rho-Kinase/ROCK as a Potential Drug Target for Vitreoretinal Diseases. PubMed Central. [Link]
-
Elucidation the binding mechanism of Nelumbo nucifera-derived isoquinoline alkaloids as Rho-kinase 1 inhibitors by molecular docking and dynamic simulation. Taylor & Francis Online. [Link]
-
Discovery of isoquinoline sulfonamides as allosteric gyrase inhibitors with activity against fluoroquinolone-resistant bacteria. PubMed. [Link]
-
Synthesis of isoquinoline sulfonamide derivatives. ResearchGate. [Link]
-
Applications for ROCK kinase inhibition. PubMed Central. [Link]
-
A Method for Measuring Rho Kinase Activity in Tissues and Cells. PubMed Central. [Link]
-
Inhibitory profile and selectivity of novel ROCK 2 inhibitors: an in-silico study. PubMed Central. [Link]
-
Rho Kinase (ROCK) Activity Assay, 96-Well. Cell Biolabs, Inc. [Link]
-
In Vitro and In Vivo Approaches to Assess Rho Kinase Activity. PubMed. [Link]
-
Product Class 5: Isoquinolines. Science of Synthesis. [Link]
-
Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors. PubMed Central. [Link]
-
RHO ACTIVATION ASSAY BIOCHEM KIT. Cytoskeleton. [Link]
- Preparation method of 5-isoquinoline sulfonyl chloride.
-
Molecular modeling studies of Rho kinase inhibitors using molecular docking and 3D-QSAR analysis. PubMed. [Link]
-
Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity. PubMed Central. [Link]
- Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof.
-
96-well ROCK Activity Assay Kit. Cell Biolabs, Inc. [Link]
-
Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors. ResearchGate. [Link]
-
Isoquinoline-Sulfonamide derivatives: Significance and symbolism. [Link]
-
Discovery of ROCK2 inhibitors through computational screening of ZINC database: Integrating pharmacophore modeling, molecular docking, and MD simulations. PubMed Central. [Link]
-
(PDF) Discovery of ROCK2 inhibitors through computational screening of ZINC database: Integrating pharmacophore modeling, molecular docking, and MD simulations. ResearchGate. [Link]
-
Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. PubMed Central. [Link]
- Isoquinoline sulfonamide derivatives and pharmaceutical compositions thereof and pharmaceutical uses.
-
Identification of novel ROCK inhibitors with anti-migratory and anti-invasive activities. Oncotarget. [Link]
-
Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. PubMed. [Link]
-
Recent advances in the development of Rho kinase inhibitors (2015–2021). ResearchGate. [Link]
-
Selective ROCK Inhibitor Enhances Blood Flow Recovery after Hindlimb Ischemia. PubMed Central. [Link]
-
Should we keep rocking? Portraits from targeting Rho kinases in cancer. PubMed. [Link]
-
Discovery of Novel ROCK1 Inhibitors via Integrated Virtual Screening Strategy and Bioassays. PubMed. [Link]
-
Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors. PubMed. [Link]
-
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PubMed Central. [Link]
-
Strategic development and validation of Isoquinoline-Derived inhibitors targeting ROCK1 kinase. OUCI. [Link]
-
Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. PubMed. [Link]
-
Innovations in Synthetic Route Design for Drug Discovery and Development. Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Exploring Novel Synthetic Routes in Medicinal Chemistry. Hilaris Publisher. [Link]
-
New trends in the practical use of isoquinoline alkaloids as potential drugs applicated in infectious and non-infectious diseases. PubMed. [Link]
-
N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications for ROCK kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Should we keep rocking? Portraits from targeting Rho kinases in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Molecular modeling studies of Rho kinase inhibitors using molecular docking and 3D-QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of ROCK2 inhibitors through computational screening of ZINC database: Integrating pharmacophore modeling, molecular docking, and MD simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rho Kinase (ROCK) Activity Assay, 96-Well [cellbiolabs.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. cellbiolabs.com [cellbiolabs.com]
- 16. Quantitative high-throughput cell-based assays for inhibitors of ROCK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. Selective ROCK Inhibitor Enhances Blood Flow Recovery after Hindlimb Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [PDF] Identification of novel ROCK inhibitors with anti-migratory and anti-invasive activities | Semantic Scholar [semanticscholar.org]
- 20. Rho-Kinase/ROCK as a Potential Drug Target for Vitreoretinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Inhibitory profile and selectivity of novel ROCK 2 inhibitors: an in‐silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. selleckchem.com [selleckchem.com]
- 23. Discovery of isoquinoline sulfonamides as allosteric gyrase inhibitors with activity against fluoroquinolone-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cell-Based Analysis of 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine
A Guide for Researchers in Cellular Biology and Drug Discovery
Introduction: Unveiling the Cellular Impact of a Novel Kinase Inhibitor
1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine is a research compound with potential applications in modulating cellular signaling pathways.[1][2][3][4] While specific public data on this molecule is limited, its structural similarity to known kinase inhibitors, particularly those of the isoquinolinesulfonyl class like Fasudil (HA-1077), suggests a potential role as a modulator of Rho-associated coiled-coil containing protein kinases (ROCK).[5][6][7] The Rho/ROCK signaling pathway is a critical regulator of a multitude of cellular functions, including cytoskeletal dynamics, cell migration, proliferation, and apoptosis.[5][8] Dysregulation of this pathway is implicated in numerous pathologies, making its components attractive targets for therapeutic intervention.[5][9][10]
These application notes provide a comprehensive, field-proven guide for researchers to investigate the cellular effects of this compound. The protocols detailed herein are designed as a self-validating system to first elucidate the compound's mechanism of action, with a strong hypothesis of it being a ROCK inhibitor, and then to quantify its functional consequences in a cellular context.
Scientific Underpinnings: The Rho/ROCK Signaling Axis
The Rho family of small GTPases, upon activation, binds to and activates ROCK1 and ROCK2.[8][9] Activated ROCK, a serine/threonine kinase, phosphorylates several downstream substrates, most notably Myosin Phosphatase Target subunit 1 (MYPT1) and Myosin Light Chain (MLC).[8][11] Phosphorylation of MYPT1 inhibits myosin phosphatase activity, leading to an increase in phosphorylated MLC.[11] This cascade culminates in increased actomyosin contractility, which drives processes such as stress fiber formation, cell migration, and smooth muscle contraction.[8][12]
Therefore, a potent and selective ROCK inhibitor would be expected to decrease the phosphorylation of MYPT1 and MLC, leading to the disassembly of actin stress fibers and a reduction in cell motility. The following protocols are designed to test this hypothesis for this compound.
Figure 1: The hypothesized mechanism of action for this compound within the Rho/ROCK signaling pathway.
Experimental Workflow: A Step-by-Step Investigative Approach
A logical and sequential experimental workflow is crucial for a thorough investigation. The proposed workflow begins with determining the compound's cytotoxicity, followed by a direct assessment of its impact on the ROCK signaling pathway, and culminates in functional cell-based assays.
Figure 2: A systematic workflow for the cell-based characterization of this compound.
Detailed Protocols
PART 1: Cell Culture and Compound Preparation
-
Cell Line Selection: A variety of cell lines can be utilized. For initial studies, a cell line with known active Rho/ROCK signaling is recommended. Examples include:
-
Human Umbilical Vein Endothelial Cells (HUVECs): Relevant for angiogenesis and vascular biology studies.[7][13]
-
MDA-MB-231 (Human Breast Cancer): A highly migratory cell line often used in cancer research.[5][14]
-
Primary Human Corneal Endothelial Cells (CECs): Used in ophthalmology research where ROCK inhibitors have shown therapeutic promise.[15]
-
-
Cell Culture: Culture the selected cell line according to the supplier's recommendations, typically in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation:
-
Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in a suitable solvent like DMSO.[13]
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[13]
-
For experiments, dilute the stock solution in a complete culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to prevent solvent-induced cytotoxicity.[13]
-
PART 2: Cytotoxicity Assay (MTT or CCK-8)
Rationale: It is imperative to first determine the concentration range at which the compound is not cytotoxic. This ensures that subsequent observations in functional assays are due to the specific inhibitory effects of the compound and not a result of cell death.[16]
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium containing serial dilutions of this compound (e.g., from 0.01 µM to 100 µM). Include a vehicle control (DMSO) and a positive control for cell death (e.g., a high concentration of a known cytotoxic agent).
-
Incubate for 24-48 hours.
-
Add MTT or CCK-8 reagent to each well according to the manufacturer's instructions.[10]
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.[10]
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the non-toxic concentration range for subsequent experiments.
PART 3: Western Blot for Phosphorylated ROCK Substrates
Rationale: A direct way to assess ROCK inhibition is to measure the phosphorylation status of its key downstream substrates, MYPT1 and MLC. A decrease in the levels of phosphorylated MYPT1 (at Thr853) and phosphorylated MLC in response to compound treatment provides strong evidence of target engagement.[9][17]
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various non-toxic concentrations of this compound for a predetermined time (e.g., 1-4 hours).
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.[8]
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with primary antibodies against phospho-MYPT1 (Thr853), total MYPT1, phospho-MLC, and total MLC. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
PART 4: Cell Migration Assay (Wound Healing/Scratch Assay)
Rationale: Cell migration is a key cellular process regulated by the Rho/ROCK pathway.[6] A wound-healing assay provides a straightforward and quantitative method to assess the effect of the compound on cell motility.[18]
Protocol:
-
Seed cells in a 24-well plate and grow them to a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing various non-toxic concentrations of this compound or a vehicle control.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) using a microscope.
-
Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure and compare the migration rates between treated and control groups.
PART 5: Data Analysis and Interpretation
| Assay | Parameter Measured | Expected Outcome for a ROCK Inhibitor |
| Cytotoxicity (MTT/CCK-8) | Cell Viability (Absorbance) | Minimal to no decrease in viability at concentrations that show functional effects. |
| Western Blot | Levels of p-MYPT1 and p-MLC | Dose-dependent decrease in the ratio of phosphorylated to total protein. |
| Cell Migration | Rate of Wound Closure | Dose-dependent inhibition of cell migration compared to the vehicle control. |
Self-Validation and Controls:
-
Positive Control: For all functional assays, include a known ROCK inhibitor, such as Fasudil (HA-1077) or Y-27632, as a positive control.[7][15] This will validate that the assay system is responsive to ROCK inhibition.
-
Dose-Response: Always test the compound over a range of concentrations to establish a dose-dependent effect. This is a hallmark of a specific inhibitor-target interaction.[19]
-
Statistical Analysis: Perform all experiments in at least triplicate and use appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of the observed effects.[10]
Troubleshooting Common Issues
-
High Cytotoxicity: If the compound shows toxicity at low concentrations, consider reducing the treatment duration or using a more sensitive cell line.
-
No Effect Observed: If no inhibition is observed, consider increasing the concentration of the compound (if not limited by toxicity or solubility) or the treatment time. Also, confirm the activity of the Rho/ROCK pathway in your chosen cell line.
-
Inconsistent Results: Ensure consistent cell culture practices, accurate pipetting, and proper handling of the compound. Aliquoting the stock solution is crucial to maintain its stability.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial characterization of this compound. By systematically evaluating its effects on cell viability, ROCK pathway signaling, and cell migration, researchers can gain valuable insights into its mechanism of action and potential as a research tool or therapeutic lead.
Further investigations could involve more advanced techniques such as:
-
In vitro kinase assays: To directly measure the inhibitory activity of the compound on purified ROCK1 and ROCK2 enzymes.[11][20][21]
-
High-content imaging: To perform multi-parametric analysis of cellular phenotypes, including cytoskeletal organization and cell morphology.[22]
-
Target deconvolution studies: To confirm that ROCK is the primary target of the compound within the cell.[23]
By following the principles of scientific integrity and logical experimental design, researchers can confidently and accurately elucidate the cellular functions of this novel compound.
References
-
Quantitative high-throughput cell-based assays for inhibitors of ROCK kinases. PubMed. [Link]
-
Quantitative high-throughput cell-based assays for inhibitors of ROCK kinases. SciSpace. [Link]
-
Rho Kinase (ROCK) Activity Assay, 96-Well. Cell Biolabs, Inc. [Link]
-
Rho-kinase inhibition by Fasudil promotes tumor maturation and apoptosis in small-cell lung cancer. PMC - NIH. [Link]
-
A Method for Measuring Rho Kinase Activity in Tissues and Cells. PMC - NIH. [Link]
-
CycLex® Rho-kinase Assay Kit. MBL Life Science. [Link]
-
Effects of Rho-Associated Kinase (Rock) Inhibitors (Alternative to Y-27632) on Primary Human Corneal Endothelial Cells. PMC - PubMed Central. [Link]
-
Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. PMC - NIH. [Link]
-
The role of cell-based assays for drug discovery. News-Medical.Net. [Link]
-
Rho kinase inhibitor. Wikipedia. [Link]
-
The kinase inhibitor fasudil (HA-1077) reduces intimal hyperplasia through inhibiting migration and enhancing cell loss of vascular smooth muscle cells. PubMed. [Link]
-
A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]
-
A visible light-controllable Rho kinase inhibitor based on a photochromic phenylazothiazole. Royal Society of Chemistry. [Link]
-
Fasudil regulates T cell responses through polarization of BV-2 cells in mice experimental autoimmune encephalomyelitis. PMC - NIH. [Link]
-
Therapeutically relevant cell-based assays for drug discovery. Nuvisan. [Link]
-
The Rho kinase inhibitor fasudil inhibits tumor progression in human and rat tumor models. American Association for Cancer Research. [Link]
-
Mechanism of Action Assays for Enzymes. NCBI Bookshelf - NIH. [Link]
-
Topical Rho-Associated Protein Kinase Inhibitor HA1077 Reduces Rabbit Corneal Fibrosis and Neovascularization in Vivo. PubMed. [Link]
-
Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. [Link]
- Use of 1-(5-isoquinolinesulfonyl)homopiperazine, its active metabolites, isomers and salts for treating and preventing hypopigmentary disorders.
- (S)-(-)-1- (4-Fluoroisoquinolin-5-yl) sulfonyl-2-methyl-1,4-homopiperazine hydrochloride dihydrate.
-
This compound. Pharmaffiliates. [Link]
-
Cell-based Assays. MuriGenics. [Link]
-
This compound. Chem-Space. [Link]
-
Streamlined Target Deconvolution Approach Utilizing a Single Photoreactive Chloroalkane Capture Tag. PubMed. [Link]
Sources
- 1. usbio.net [usbio.net]
- 2. scbt.com [scbt.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine_北京科量技术有限公司 [gjbzwzw.com]
- 5. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]
- 6. The kinase inhibitor fasudil (HA-1077) reduces intimal hyperplasia through inhibiting migration and enhancing cell loss of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. stemcell.com [stemcell.com]
- 8. A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative high-throughput cell-based assays for inhibitors of ROCK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rho-kinase inhibition by Fasudil promotes tumor maturation and apoptosis in small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rho Kinase (ROCK) Activity Assay, 96-Well [cellbiolabs.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. cdn.stemcell.com [cdn.stemcell.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Effects of Rho-Associated Kinase (Rock) Inhibitors (Alternative to Y-27632) on Primary Human Corneal Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fasudil regulates T cell responses through polarization of BV-2 cells in mice experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. Cell-based Assays | MuriGenics [murigenics.com]
- 19. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 20. CycLex® Rho-kinase Assay Kit | Kits | MBL Life Sience -GLOBAL- [mblbio.com]
- 21. bellbrooklabs.com [bellbrooklabs.com]
- 22. nuvisan.com [nuvisan.com]
- 23. Streamlined Target Deconvolution Approach Utilizing a Single Photoreactive Chloroalkane Capture Tag - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to Preclinical Evaluation of 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine in Validated Animal Models
Introduction: Unveiling the Therapeutic Potential of a Novel Isoquinoline Derivative
1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine is a heterocyclic compound intended for research use.[1][2][3][4][5] While specific preclinical data on this molecule is not extensively published, its structural resemblance to well-characterized compounds, notably Fasudil (HA-1077), strongly suggests its potential mechanism of action as an inhibitor of Rho-associated coiled-coil forming protein kinase (ROCK).[6][7] Fasudil, a potent ROCK inhibitor, has been clinically approved in Japan and China for the treatment of cerebral vasospasm following subarachnoid hemorrhage and has demonstrated remarkable efficacy in a multitude of preclinical animal models for cardiovascular, neurological, and neurodegenerative diseases.[6][8][9]
The Rho/ROCK signaling pathway is a critical regulator of fundamental cellular functions, including actin cytoskeleton organization, cell adhesion, migration, proliferation, and apoptosis.[6][7] Its dysregulation is implicated in the pathophysiology of hypertension, atherosclerosis, stroke, spinal cord injury, and neurodegeneration.[6][9] Therefore, ROCK inhibitors represent a promising therapeutic strategy for a wide range of human diseases.[10]
This guide provides a comprehensive framework for researchers to investigate the therapeutic efficacy of this compound. We will detail established and validated animal models that are industry-standard for evaluating ROCK inhibitors. The protocols are designed to be self-validating, with clear explanations of the scientific rationale behind experimental choices, ensuring robust and reproducible outcomes.
Core Concept: The Rho-Kinase (ROCK) Signaling Pathway
The small GTPase RhoA and its primary downstream effectors, ROCK1 and ROCK2, are central to many pathological processes.[7] Upon activation by upstream signals, RhoA-GTP binds to and activates ROCKs. Activated ROCK phosphorylates numerous substrates, leading to increased actin-myosin contractility, stress fiber formation, and other cellular responses. In vascular smooth muscle cells, this leads to vasoconstriction, while in neurons, it can inhibit axonal regeneration.[6][11] Inhibition of ROCK by compounds like Fasudil has been shown to reverse these effects, promoting vasodilation and neuroregeneration.[6][12]
Caption: The RhoA/ROCK signaling pathway and the putative inhibitory point of action.
Application Area 1: Cardiovascular Disease Models
ROCK inhibitors have shown remarkable efficacy in preclinical models of various cardiovascular diseases, including hypertension, pulmonary hypertension, and ischemia-reperfusion injury.[6] The primary mechanism involves the reduction of vascular smooth muscle cell hypercontraction and endothelial dysfunction.[6]
Animal Model 1: Myocardial Ischemia/Reperfusion (I/R) Injury
This model simulates the tissue damage that occurs when blood supply is restored to the heart after a period of ischemia, a common event in heart attacks and cardiac surgery. Fasudil has been shown to reduce myocardial infarct size and improve cardiac function in this model.[13][14][15]
Protocol: Rat Model of Myocardial I/R Injury via LAD Ligation
-
Animal Preparation: Anesthetize male Sprague-Dawley rats (250-300g) with isoflurane. Intubate and ventilate the animal mechanically. Monitor ECG and body temperature throughout the procedure.
-
Surgical Procedure:
-
Perform a left thoracotomy at the fourth intercostal space to expose the heart.
-
Create a pericardial cradle to gently lift the heart.
-
Identify the left anterior descending (LAD) coronary artery.
-
Pass a 6-0 silk suture underneath the LAD, approximately 2-3 mm from its origin.
-
Induce ischemia by tightening the suture using a slipknot. Successful occlusion is confirmed by the appearance of a pale, cyanotic area on the ventricular wall and changes in the ECG (e.g., ST-segment elevation).
-
-
Ischemia and Reperfusion: Maintain the occlusion for a period of 30-45 minutes. Induce reperfusion by releasing the slipknot.
-
Compound Administration: this compound can be administered intravenously (i.v.) or intraperitoneally (i.p.) at various time points (e.g., just before reperfusion or as a continuous infusion).
-
Post-Operative Care: Close the chest in layers, evacuate air from the thoracic cavity, and allow the animal to recover on a heating pad. Administer analgesics as required.
-
Endpoint Analysis (24-48 hours post-reperfusion):
-
Infarct Size Measurement: Excise the heart, cannulate the aorta, and perfuse with 2,3,5-triphenyltetrazolium chloride (TTC) to delineate the viable (red) and infarcted (pale) tissue. Calculate the infarct size as a percentage of the area at risk (AAR) or the total left ventricle (LV) area.
-
Cardiac Function: Assess systolic and diastolic functions using echocardiography before sacrifice.
-
Biomarker Analysis: Measure levels of cardiac enzymes (e.g., troponin T, creatine kinase-MB) in serum.
-
| Parameter | Vehicle Control | Test Compound (Low Dose) | Test Compound (High Dose) | Expected Outcome with ROCK inhibitor |
| Route of Admin. | i.v. or i.p. | i.v. or i.p. | i.v. or i.p. | N/A |
| Dosage | Vehicle | e.g., 1-10 mg/kg | e.g., 10-30 mg/kg | N/A |
| Infarct Size (% AAR) | ~40-50% | Dose-dependent reduction | Significant reduction | Decreased Infarct Size[13] |
| LV Ejection Fraction | Decreased | Dose-dependent improvement | Significant improvement | Improved Systolic Function[15] |
| Serum Troponin T | Elevated | Dose-dependent reduction | Significant reduction | Lower Cardiac Enzymes[13] |
Animal Model 2: Pulmonary Hypertension (PH)
PH is characterized by elevated pulmonary arterial pressure and vascular remodeling.[16] The hypoxia/SU5416 model in mice is widely used as it recapitulates many histopathological features of human PH.[16]
Protocol: Hypoxia/SU5416-Induced PH in Mice
-
Animal Preparation: Use adult male C57BL/6 mice.
-
Model Induction (3-week protocol):
-
Day 1: Administer a single subcutaneous injection of SU5416 (a VEGFR antagonist) at 20 mg/kg.
-
Day 1 to Day 21: House the mice in a hypoxic chamber with an oxygen concentration of 10% FiO2.[17] Control animals are kept in normoxic conditions (21% FiO2).
-
-
Compound Administration: Administer this compound daily via oral gavage or osmotic minipump, starting from Day 1 or after the establishment of PH.
-
Endpoint Analysis (at Day 21):
-
Hemodynamics: Anesthetize the mouse and measure the right ventricular systolic pressure (RVSP) via right heart catheterization.[16]
-
Right Ventricular Hypertrophy (RVH): Excise the heart, dissect the right ventricle (RV) from the left ventricle plus septum (LV+S), and weigh them separately. Calculate the Fulton Index (RV / (LV+S)) as a measure of RVH.[16]
-
Histology: Perfuse and fix the lungs. Perform hematoxylin and eosin (H&E) and Masson's trichrome staining to assess pulmonary vascular remodeling, including medial wall thickness and muscularization of small arterioles.[16]
-
| Parameter | Normoxia Control | Hypoxia/SU5416 + Vehicle | Hypoxia/SU5416 + Test Compound | Expected Outcome with ROCK inhibitor |
| RVSP (mmHg) | ~20-25 | > 45 | Dose-dependent reduction | Attenuated PH[6] |
| Fulton Index | ~0.25 | > 0.45 | Dose-dependent reduction | Reduced RVH[17] |
| Vascular Remodeling | Normal | Increased medial thickness | Dose-dependent attenuation | Reduced Remodeling[6] |
Application Area 2: Neurological & CNS Disorders
ROCK signaling is a key inhibitor of axonal regeneration after CNS injury and plays a role in the pathophysiology of ischemic stroke.[11] ROCK inhibitors have demonstrated neuroprotective and neuro-regenerative effects in various animal models.[12]
Caption: General experimental workflow for preclinical stroke model studies.
Animal Model 3: Focal Cerebral Ischemia (Stroke)
The middle cerebral artery occlusion (MCAO) model is the most widely used method to mimic human ischemic stroke.[18][19][20]
Protocol: Transient MCAO Model in Mice or Rats
-
Animal Preparation: Anesthetize the animal (mouse: 20-30g; rat: 250-350g) with isoflurane. Maintain body temperature at 37°C.
-
Surgical Procedure (Intraluminal Filament Method):
-
Make a midline ventral neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[21]
-
Ligate the distal ECA and the proximal CCA.
-
Insert a silicon-coated nylon monofilament (size depends on animal weight) into the ECA stump.[18]
-
Advance the filament through the ICA to occlude the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow of >80-90%, confirmed by Laser Doppler Flowmetry, indicates successful occlusion.[18]
-
-
Ischemia and Reperfusion: Maintain the filament in place for 60-90 minutes (transient MCAO). Reperfusion is achieved by withdrawing the filament.[20][21] For permanent MCAO, the filament is left in place.
-
Compound Administration: Administer the test compound (i.v. or i.p.) typically at the onset of reperfusion.
-
Post-Operative Care and Functional Assessment:
-
Terminal Endpoint Analysis:
-
Infarct Volume: At the final time point, sacrifice the animal, section the brain, and stain with TTC to measure the infarct volume.
-
Histology: Perform immunostaining for markers of neuronal death (e.g., NeuN), apoptosis (e.g., TUNEL), and inflammation (e.g., Iba1 for microglia).
-
Animal Model 4: Spinal Cord Injury (SCI)
Contusion and transection models are common for studying the mechanisms of SCI and evaluating therapies aimed at neuroprotection and axonal regeneration.[25][26][27]
Protocol: Thoracic Spinal Cord Contusion Injury in Rats
-
Animal Preparation: Anesthetize an adult female Sprague-Dawley rat (225-250g).
-
Surgical Procedure:
-
Perform a laminectomy at the T9-T10 vertebral level to expose the dorsal surface of the spinal cord.[26][28]
-
Stabilize the spine using vertebral clamps.[26]
-
Position a computer-controlled impactor device (e.g., Infinite Horizon Impactor) over the exposed cord.
-
Deliver a moderate contusion injury (e.g., 150-200 kdyn force).[26]
-
-
Compound Administration: The test compound can be delivered systemically (i.p., i.v.) or locally via an intrathecal catheter or loaded into a biodegradable scaffold placed at the injury site.
-
Post-Operative Care: Provide intensive post-operative care, including manual bladder expression twice daily, hydration, and nutritional support.[25]
-
Functional Assessment:
-
Assess locomotor recovery weekly for 6-8 weeks using the Basso, Beattie, Bresnahan (BBB) locomotor rating scale, which scores hindlimb movements, coordination, and weight support.[29]
-
Perform other tests like the grid walk (foot-fault test) or rotarod to assess fine motor control and coordination.[29]
-
-
Terminal Endpoint Analysis:
-
Histology: Perfuse the animal and dissect the spinal cord. Assess lesion volume, white matter sparing (e.g., using Luxol Fast Blue stain), and axonal sprouting/regeneration (e.g., using immunostaining for 5-HT or CGRP).
-
| Behavioral Test | Description | Primary Assessment | Relevant Model(s) |
| Neurological Score | A composite scale (e.g., Bederson, Garcia) evaluating posture, spontaneous activity, and reflex responses.[22][23] | Gross neurological deficit | Stroke |
| Rotarod Test | Measures the time an animal can stay on a rotating rod, assessing balance and motor coordination.[22][29] | Motor coordination, balance | Stroke, SCI |
| Grip Strength Test | Quantifies forelimb and/or hindlimb muscle strength by measuring the peak force exerted.[30] | Muscle strength | Stroke, SCI |
| Foot-Fault Test | Animal walks across an elevated grid; faults (slips) of the affected limb are counted.[22][23] | Sensorimotor coordination | Stroke, SCI |
| BBB Locomotor Scale | An open-field observational scoring system (0-21) that systematically grades hindlimb locomotor recovery.[29] | Gross locomotor function | SCI |
| Cylinder Test | Assesses forelimb use asymmetry by observing spontaneous wall touches in a cylinder.[22][30] | Limb use preference/neglect | Stroke |
Application Area 3: Neurodegenerative Disease Models
Emerging evidence suggests that ROCK inhibition may be beneficial in neurodegenerative diseases like Alzheimer's Disease (AD) and Amyotrophic Lateral Sclerosis (ALS) by reducing neuronal apoptosis, neuroinflammation, and pathological protein aggregation.[8][9][12]
-
Amyotrophic Lateral Sclerosis (ALS): The SOD1-G93A transgenic mouse is the most widely used model.[12] Fasudil has been shown to prevent motor neuron degeneration and delay disease progression in these mice.[9] Key endpoints include monitoring motor function (e.g., rotarod, grip strength), disease onset, and survival, along with terminal analysis of motor neuron counts in the spinal cord.[9][12]
-
Alzheimer's Disease (AD): Transgenic models like the 3xTg-AD or PS19 mouse are commonly used.[8][31][32] ROCK inhibitors have been found to reduce Aβ and tau pathology and improve cognitive deficits.[9][31] Endpoints include behavioral tests for learning and memory (e.g., Morris Water Maze, Y-maze) and histological analysis of amyloid plaques and neurofibrillary tangles in the brain.[9][32]
Conclusion
While direct research on this compound is nascent, its structural characteristics point towards a high probability of it functioning as a ROCK inhibitor. The animal models and protocols detailed in this guide represent the gold standard for the preclinical evaluation of this class of compounds. By systematically applying these validated models, researchers can robustly determine the therapeutic potential of this compound across a spectrum of cardiovascular, neurological, and neurodegenerative diseases, paving the way for further development.
References
-
Frontiers in Pharmacology. (2018). Fasudil, a Rho-Kinase Inhibitor, Exerts Cardioprotective Function in Animal Models of Myocardial Ischemia/Reperfusion Injury: A Meta-Analysis and Review of Preclinical Evidence and Possible Mechanisms. [Link]
-
Journal of Visualized Experiments. (2020). Induction and Characterization of Pulmonary Hypertension in Mice using the Hypoxia/SU5416 Model. [Link]
-
Journal of Visualized Experiments. (n.d.). Induction of Ischemic Stroke and Ischemia-reperfusion in Mice Using the Middle Artery Occlusion Technique and Visualization of Infarct Area. [Link]
-
Acta Neurochirurgica. (1988). The effects of an intracellular calcium antagonist HA 1077 on delayed cerebral vasospasm in dogs. [Link]
-
Neurochemical Research. (1991). Effects of HA1077, an intracellular calcium antagonist, on neurotransmitter metabolism in rat brain in vivo. [Link]
-
Journal of Cardiovascular Pharmacology. (2013). Rho kinases in cardiovascular physiology and pathophysiology: the effect of fasudil. [Link]
-
PubMed. (2018). Fasudil, a Rho-Kinase Inhibitor, Exerts Cardioprotective Function in Animal Models of Myocardial Ischemia/Reperfusion Injury: A Meta-Analysis and Review of Preclinical Evidence and Possible Mechanisms. [Link]
-
PubMed Central. (2018). Fasudil, a Rho-Kinase Inhibitor, Exerts Cardioprotective Function in Animal Models of Myocardial Ischemia/Reperfusion Injury: A Meta-Analysis and Review of Preclinical Evidence and Possible Mechanisms. [Link]
-
Bio-protocol. (2020). Rat Spinal Cord Injury Model. [Link]
-
PubMed Central. (2020). Behavioral tests in rodent models of stroke. [Link]
-
PubMed Central. (2020). Behavioral testing in animal models of spinal cord injury. [Link]
-
MDPI. (2023). Neurodegenerative Disease Associated Pathways in the Brains of Triple Transgenic Alzheimer's Model Mice Are Reversed Following Two Weeks of Peripheral Administration of Fasudil. [Link]
-
Neurosurgery. (1991). Possible Prophylactic Potential of HA1077, a Ca2+ Channel Antagonist and Vasodilator, on Chronic Cerebral Vasospasm. [Link]
-
Frontiers in Cardiovascular Medicine. (2024). An updated review of experimental rodent models of pulmonary hypertension and left heart disease. [Link]
-
Experimental Brain Research. (1993). The Effects of HA1077, a Novel Protein Kinase Inhibitor, on Reductions of Cerebral Blood Flow and Glucose Metabolism Following Acute and/or Chronic Bilateral Carotid Artery Ligation in Wistar Rats. [Link]
-
World's Veterinary Journal. (2023). Standardization of the Simple Methodology for Experimentally Induced Ischemic Stroke in Rat Models. [Link]
-
British Journal of Pharmacology. (1989). Vasodilator actions of HA1077 in vitro and in vivo putatively mediated by the inhibition of protein kinase. [Link]
-
Trends in Pharmacological Sciences. (2010). Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity. [Link]
-
Journal of Visualized Experiments. (2013). A Contusion Model of Severe Spinal Cord Injury in Rats. [Link]
-
British Journal of Pharmacology. (2014). Fasudil, a rho kinase inhibitor, limits motor neuron loss in experimental models of amyotrophic lateral sclerosis. [Link]
-
PubMed Central. (2024). Effect of the ROCK inhibitor fasudil on the brain proteomic profile in the tau transgenic mouse model of Alzheimer's disease. [Link]
-
Ace Therapeutics. (n.d.). Behavioral Tests in Rodent Models of Stroke. [Link]
-
Comparative Medicine. (2014). Comparison of 3 Methods to Induce Acute Pulmonary Hypertension in Pigs. [Link]
-
PubMed Central. (2024). ROCK inhibitor fasudil attenuates neuroinflammation and associated metabolic dysregulation in the tau transgenic mouse model of Alzheimer's disease. [Link]
-
West Virginia University. (n.d.). Rodent Experimental Stroke and Surgery Core SOP_v3. [Link]
-
ConductScience. (2019). Rodent Models of Ischemic Stroke. [Link]
-
Frontiers in Pharmacology. (2024). Role of Rho-associated kinases and their inhibitor fasudil in neurodegenerative diseases. [Link]
-
Journal of Experimental Stroke & Translational Medicine. (2009). RODENT STROKE MODEL GUIDELINES FOR PRECLINICAL STROKE TRIALS (1ST EDITION). [Link]
-
Creative Biolabs. (n.d.). Rodent Behavioral Tests for Motor Function. [Link]
-
Journal of Visualized Experiments. (2019). Rat Spinal Hemisection Model for Injury Studies. [Link]
-
Frontiers in Cellular and Infection Microbiology. (2022). A ROCK1 Inhibitior Fasudil Alleviates Cardiomyocyte Apoptosis in Diabetic Cardiomyopathy by Inhibiting Mitochondrial Fission in a Type 2 Diabetes Mouse Model. [Link]
-
ScienceDirect. (2024). Rodent Behavioral Tests Sensitive to Functional Recovery and Compensation. [Link]
-
AACR Journals. (2005). Effects of SLx-2119, a novel small molecule inhibitor of Rho-associated kinase ROCK (ROK), on growth of human tumor xenografts in nude mice. [Link]
-
IntechOpen. (2021). Animal Models for the Study of Pulmonary Hypertension: Potential and Limitations. [Link]
-
Comprehensive Physiology. (2015). A comprehensive review: the evolution of animal models in pulmonary hypertension research; are we there yet?. [Link]
-
Frontiers. (2024). Spinal cord injury modeling: from modeling to evaluation using rats as examples. [Link]
-
MDPI. (2023). Animal Models of Spinal Cord Injury. [Link]
-
Pharmaffiliates. (n.d.). CAS No : 105628-70-4 | Product Name : this compound. [Link]
-
Current Opinion in Cell Biology. (2008). Applications for ROCK kinase inhibition. [Link]
-
MDPI. (2022). Rho-Kinase as a Target for Cancer Therapy and Its Immunotherapeutic Potential. [Link]
-
Brain. (2019). ROCK inhibition improves axonal regeneration in a preclinical model of amyotrophic lateral sclerosis. [Link]
-
HCBsynthesis. (n.d.). This compound. [Link]
- Google Patents. (n.d.). WO2004096222A1 - Use of 1-(5-isoquinolinesulfonyl)homopiperazine, its active metabolites, isomers and salts for treating and preventing hypopigmentary disorders.
-
Dwnchem. (n.d.). This compound. [Link]
Sources
- 1. usbio.net [usbio.net]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. scbt.com [scbt.com]
- 4. 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 5. 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine_其他_德威钠 [gjbzwzw.com]
- 6. Rho kinases in cardiovascular physiology and pathophysiology: the effect of fasudil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Role of Rho-associated kinases and their inhibitor fasudil in neurodegenerative diseases [frontiersin.org]
- 10. Applications for ROCK kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ROCK inhibition improves axonal regeneration in a preclinical model of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fasudil, a rho kinase inhibitor, limits motor neuron loss in experimental models of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Fasudil, a Rho-Kinase Inhibitor, Exerts Cardioprotective Function in Animal Models of Myocardial Ischemia/Reperfusion Injury: A Meta-Analysis and Review of Preclinical Evidence and Possible Mechanisms [frontiersin.org]
- 14. Fasudil, a Rho-Kinase Inhibitor, Exerts Cardioprotective Function in Animal Models of Myocardial Ischemia/Reperfusion Injury: A Meta-Analysis and Review of Preclinical Evidence and Possible Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fasudil, a Rho-Kinase Inhibitor, Exerts Cardioprotective Function in Animal Models of Myocardial Ischemia/Reperfusion Injury: A Meta-Analysis and Review of Preclinical Evidence and Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Induction and Characterization of Pulmonary Hypertension in Mice using the Hypoxia/SU5416 Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A comprehensive review: the evolution of animal models in pulmonary hypertension research; are we there yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Induction of Ischemic Stroke and Ischemia-reperfusion in Mice Using the Middle Artery Occlusion Technique and Visualization of Infarct Area - PMC [pmc.ncbi.nlm.nih.gov]
- 19. maze.conductscience.com [maze.conductscience.com]
- 20. RODENT STROKE MODEL GUIDELINES FOR PRECLINICAL STROKE TRIALS (1ST EDITION) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. animal.research.wvu.edu [animal.research.wvu.edu]
- 22. Behavioral tests in rodent models of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Behavioral Tests in Rodent Models of Stroke - Ace Therapeutics [acetherapeutics.com]
- 24. clinicalpub.com [clinicalpub.com]
- 25. 2.4. Rat Spinal Cord Injury Model [bio-protocol.org]
- 26. A Contusion Model of Severe Spinal Cord Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Animal Models of Spinal Cord Injury [mdpi.com]
- 28. researchgate.net [researchgate.net]
- 29. Behavioral testing in animal models of spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Rodent Behavioral Tests for Motor Function - Creative Biolabs [creative-biolabs.com]
- 31. Effect of the ROCK inhibitor fasudil on the brain proteomic profile in the tau transgenic mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 32. ROCK inhibitor fasudil attenuates neuroinflammation and associated metabolic dysregulation in the tau transgenic mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
How to use 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine in smooth muscle contraction studies
An In-Depth Guide to the Application of Isoquinolinesulfonyl-Based ROCK Inhibitors in Smooth Muscle Contraction Studies
Senior Application Scientist Note: This guide provides a comprehensive framework for utilizing isoquinolinesulfonyl compounds to investigate smooth muscle physiology. The protocols and mechanisms detailed herein are based on the extensive body of research conducted with 1-(5-isoquinolinesulfonyl)homopiperazine (Fasudil, HA-1077) , the archetypal Rho-kinase (ROCK) inhibitor of this class. The compound specified in the topic, 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine (CAS 105628-70-4) [1][2], is a halogenated derivative. While this substitution may influence its potency, selectivity, or pharmacokinetic properties, the fundamental mechanism of action and the experimental approaches to study its effects on smooth muscle are expected to be analogous to those of Fasudil. Researchers using the 1-Chloro derivative should perform initial dose-response validations to establish its effective concentration range.
Introduction: Targeting the Nexus of Smooth Muscle Contraction
Smooth muscle contraction is a fundamental physiological process, the dysregulation of which contributes to major pathologies such as hypertension, vasospasm, and asthma.[3] Contraction is primarily governed by the phosphorylation of the 20-kDa regulatory myosin light chain (MLC₂₀). While the influx of intracellular calcium ([Ca²⁺]i) and subsequent activation of Ca²⁺/calmodulin-dependent myosin light chain kinase (MLCK) is a primary trigger, a crucial parallel pathway, known as Ca²⁺ sensitization, modulates the contractile state for a given [Ca²⁺]i.[4] This sensitization is predominantly controlled by the RhoA/Rho-kinase (ROCK) signaling cascade.[5][6]
The isoquinolinesulfonyl derivative, 1-(5-isoquinolinesulfonyl)homopiperazine, commercially known as Fasudil or HA-1077, is a potent, cell-permeable inhibitor of ROCK.[7][8] Its utility in research lies in its ability to selectively uncouple the RhoA/ROCK pathway, allowing for the precise investigation of its contribution to smooth muscle tone and pathophysiology.
Mechanism of Action: The RhoA/ROCK Signaling Pathway
The RhoA/ROCK pathway is a pivotal regulator of smooth muscle contraction, primarily by inhibiting Myosin Light Chain Phosphatase (MLCP).[5] This action sensitizes the contractile apparatus to Ca²⁺.
Signaling Cascade Overview:
-
Activation of RhoA: Agonists such as norepinephrine, angiotensin II, or endothelin-1 bind to their respective G protein-coupled receptors (GPCRs), activating the small GTPase RhoA. This causes RhoA to switch from its inactive GDP-bound state to an active GTP-bound state and translocate to the cell membrane.[6]
-
ROCK Activation: GTP-bound RhoA directly binds to and activates its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK).[9]
-
Inhibition of MLCP: Activated ROCK phosphorylates the myosin-binding subunit (MYPT1) of MLCP.[4] This phosphorylation inhibits MLCP's phosphatase activity.
-
Sustained MLC₂₀ Phosphorylation: With MLCP inhibited, the dephosphorylation of MLC₂₀ is reduced. The ongoing, even basal, activity of MLCK leads to a net increase in phosphorylated MLC₂₀ (p-MLC₂₀).
-
Contraction: Increased p-MLC₂₀ levels activate myosin ATPase, promoting actin-myosin cross-bridge cycling and resulting in sustained smooth muscle contraction.
Fasudil (and its derivatives) acts by competitively inhibiting the ATP-binding site of ROCK, thereby preventing the phosphorylation of MYPT1 and breaking the chain of Ca²⁺ sensitization.[7][10] This leads to MLCP activation, MLC₂₀ dephosphorylation, and smooth muscle relaxation (vasodilation).[1]
Caption: Rho/ROCK signaling pathway in smooth muscle contraction.
Compound Preparation and Handling
Scientific integrity begins with proper reagent preparation. Fasudil is typically supplied as a hydrochloride or dihydrochloride salt, which influences its molecular weight and solubility.[7]
Table 1: Compound Properties and Stock Solution Preparation
| Parameter | Guideline | Source |
| Compound Name | 1-(5-isoquinolinesulfonyl)homopiperazine hydrochloride (Fasudil HCl) | [11] |
| Alternate Names | HA-1077 | |
| Molecular Weight | ~327.83 g/mol (Monohydrochloride) | |
| Primary Solvents | Water (≥50 mg/mL), DMSO (≥16 mg/mL) | |
| Stock Solution (10 mM) | Using Water: Dissolve 3.28 mg of Fasudil HCl in 1 mL of sterile, purified water. | [3] |
| Using DMSO: Dissolve 3.28 mg of Fasudil HCl in 1 mL of anhydrous DMSO. | [5] | |
| Storage | Store powder at -20°C with a desiccant. Aliquot stock solutions into working volumes to avoid freeze-thaw cycles and store at -20°C for up to one month.[7][11] |
Causality Behind Choices:
-
Salt Form: Using the hydrochloride salt enhances aqueous solubility, making it ideal for direct application to physiological buffers used in organ bath studies.
-
Anhydrous DMSO: For cell culture experiments, anhydrous DMSO is critical as moisture can reduce the solubility and stability of the compound.[5] The final DMSO concentration in the culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity.[7]
-
Aliquoting: This standard practice prevents degradation of the entire stock due to repeated temperature changes and minimizes contamination risk.
Application Protocol 1: Isometric Tension Studies in Isolated Tissues (Organ Bath)
The organ bath is the gold-standard technique for assessing the direct functional effects of compounds on intact smooth muscle tissue.[3][12] This protocol allows for the quantification of contraction and relaxation.
4.1. Materials and Equipment
-
Tissues: Rat thoracic aorta, guinea pig ileum, or rabbit corpus cavernosum are common models.
-
Dissection Tools: Fine scissors, forceps.
-
Organ Bath System: Water-jacketed tissue baths (10-25 mL), isometric force-displacement transducers, data acquisition system (e.g., PowerLab with LabChart).[3]
-
Physiological Salt Solution (PSS): Krebs-Henseleit or Tyrode's solution.
-
Aeration: Carbogen gas (95% O₂ / 5% CO₂).
-
Reagents: Agonist (e.g., Phenylephrine, KCl, U-46619), Fasudil/derivative stock solution.
4.2. Step-by-Step Methodology
-
System Preparation:
-
Prepare fresh PSS (e.g., Krebs-Henseleit, in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 Glucose).
-
Pre-heat the organ bath system to 37°C and continuously bubble the PSS reservoir with carbogen to maintain pH (~7.4) and oxygenation.[3]
-
Calibrate the force transducers according to the manufacturer's instructions.
-
-
Tissue Preparation:
-
Humanely euthanize the animal according to approved institutional protocols.
-
Rapidly excise the desired tissue (e.g., thoracic aorta) and place it in ice-cold PSS.
-
Under a dissecting microscope, carefully clean the tissue of adherent connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in width. For some tissues like the ileum, longitudinal strips may be prepared. Self-Validation: Be meticulous to avoid damaging the endothelium unless its removal is part of the experimental design.
-
-
Mounting and Equilibration:
-
Mount the tissue rings on L-shaped stainless-steel hooks in the organ baths, connecting one end to a fixed point and the other to the force transducer.
-
Apply a basal, passive tension. This is a critical step. For rat aorta, an optimal starting tension is typically 1.5-2.0 grams. This must be optimized for each tissue type.
-
Allow the tissue to equilibrate for 60-90 minutes. During this period, wash the tissue with fresh, pre-warmed PSS every 15-20 minutes. The tension will gradually decrease (stress-relaxation) and should be readjusted to the optimal baseline.
-
-
Viability Check ("Wake-up" Challenge):
-
Induce a contraction with a depolarizing solution of high-potassium PSS (e.g., 80 mM KCl). This confirms the tissue's contractile viability.
-
Wash the tissue repeatedly with standard PSS until the tension returns to the baseline.
-
-
Inhibitor Protocol:
-
Induce a stable, submaximal contraction with an appropriate agonist (e.g., 1 µM Phenylephrine for rat aorta). Wait for the contraction to reach a stable plateau.
-
Once the plateau is achieved, add the ROCK inhibitor (Fasudil/derivative) to the bath in a cumulative, concentration-dependent manner (e.g., from 10 nM to 30 µM). Allow the tissue to stabilize after each addition before adding the next concentration.
-
Record the resulting relaxation. The data is typically expressed as a percentage of the initial agonist-induced contraction.
-
4.3. Data Analysis
-
Calculate the percentage of relaxation for each concentration of the inhibitor.
-
Plot the concentration-response curve (Concentration vs. % Relaxation) using software like GraphPad Prism.
-
Calculate the IC₅₀ (the concentration of inhibitor that causes 50% of the maximal relaxation).
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. usbio.net [usbio.net]
- 3. dmt.dk [dmt.dk]
- 4. Quantifying myosin light chain phosphorylation in single adherent cells with automated fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cdn.stemcell.com [cdn.stemcell.com]
- 8. Fasudil and its analogs: a new powerful weapon in the long war against central nervous system disorders? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MLCK-Independent Phosphorylation of MLC20 and Its Regulation by MAP Kinase Pathway in Human Bladder Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fasudil hydrochloride |HA 1077; 1-(5-Isoquinolinesulfonyl)homopiperazine, Monohydrochloride salt | Rho-associated kinase (ROCK) inhibitor | Hello Bio [hellobio.com]
- 12. reprocell.com [reprocell.com]
1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine for studying endothelial dysfunction
An In-Depth Guide to 1-(5-Isoquinolinesulfonyl)homopiperazine for the Investigation of Endothelial Dysfunction
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 1-(5-Isoquinolinesulfonyl)homopiperazine, widely known as Fasudil or HA-1077, for studying endothelial dysfunction. While the topic specifies 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine, the vast body of scientific literature focuses on Fasudil, a potent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor. This guide will proceed with the well-documented compound, Fasudil, as the primary agent for investigating the mechanisms and potential therapeutic interventions related to endothelial health.
The Central Role of Endothelial Dysfunction in Cardiovascular Disease
The vascular endothelium, a monolayer of cells lining the interior of blood vessels, is a critical regulator of vascular homeostasis. It controls vascular tone, inflammation, thrombosis, and cell growth. Endothelial dysfunction is an early and integral event in the pathogenesis of numerous cardiovascular diseases, including hypertension, atherosclerosis, and diabetes.[1][2] It is broadly characterized by a shift in endothelial actions towards reduced vasodilation, a pro-inflammatory state, and pro-thrombotic properties.[1] A primary hallmark of this condition is the reduced bioavailability of nitric oxide (NO), a potent vasodilator synthesized by endothelial nitric oxide synthase (eNOS).[2][3]
The RhoA/ROCK signaling pathway has emerged as a pivotal contributor to endothelial dysfunction.[4] Pathological activation of this pathway impairs endothelial function by suppressing eNOS activity and promoting a pro-contractile state in vascular smooth muscle, making it a key therapeutic target.[4][5][6]
Mechanism of Action: Fasudil as a Rho-Kinase (ROCK) Inhibitor
Fasudil (HA-1077) is a well-characterized, cell-permeable inhibitor of Rho-kinases (ROCK1 and ROCK2).[7] Its mechanism of action in the context of endothelial dysfunction is twofold, primarily revolving around the restoration of nitric oxide bioavailability and the modulation of vascular smooth muscle tone.
-
Enhancement of eNOS Activity: In endothelial cells, activated RhoA/ROCK signaling negatively regulates eNOS on multiple levels. It can decrease eNOS mRNA stability, leading to reduced protein expression, and inhibit the activation of eNOS by preventing its phosphorylation at the Ser-1177 site, a process mediated by the PI3K/Akt pathway.[8][9][10] Fasudil, by inhibiting ROCK, blocks these negative regulatory effects. This action preserves eNOS expression and promotes its activation, leading to increased NO production and improved endothelium-dependent vasodilation.[11][12]
-
Calcium Sensitization in Vascular Smooth Muscle: In adjacent vascular smooth muscle cells (VSMCs), ROCK plays a crucial role in the "calcium sensitization" of the contractile apparatus.[13][14] Activated ROCK phosphorylates and inhibits myosin light chain phosphatase (MLCP).[7][13][14] This inhibition leads to an increase in the phosphorylation of the myosin light chain (MLC), resulting in sustained vasoconstriction even at low intracellular Ca2+ levels.[14][15] Fasudil counteracts this by inhibiting ROCK, thereby restoring MLCP activity, decreasing MLC phosphorylation, and promoting vasorelaxation.[13]
The following diagram illustrates the central role of the RhoA/ROCK pathway in vascular dysfunction and the mechanism of action for Fasudil.
Caption: Fasudil inhibits ROCK in endothelial and smooth muscle cells.
Experimental Applications & Protocols
Fasudil is a versatile tool for studying endothelial dysfunction in both cellular (in vitro) and tissue-based (ex vivo) models. The following protocols provide a framework for its application.
General Experimental Workflow
A typical investigation using Fasudil follows a logical progression from model selection to data interpretation. This workflow ensures that the effects observed are directly attributable to ROCK inhibition.
Caption: Standard workflow for studying Fasudil's effects.
Protocol 1: Ex Vivo Assessment of Endothelial Function using Wire Myography
Wire myography is the gold standard for assessing the vasoactive properties of small resistance arteries.[16][17] This protocol details how to use Fasudil to investigate its ability to restore endothelium-dependent relaxation in a model of vascular dysfunction.
Principle: Isolated arterial rings are mounted in an organ bath, allowing for the measurement of isometric tension. The vessel's ability to relax in response to an endothelium-dependent vasodilator (e.g., Acetylcholine) is measured before and after inducing dysfunction, and following treatment with Fasudil.
Materials and Reagents:
-
Isolated arteries (e.g., rodent thoracic aorta or mesenteric artery)
-
Wire Myograph System (e.g., DMT, Radnoti)
-
Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2
-
High Potassium Physiological Salt Solution (KPSS) for viability testing
-
Phenylephrine (PE) or other vasoconstrictor
-
Acetylcholine (ACh) for assessing endothelium-dependent relaxation
-
Sodium Nitroprusside (SNP) for assessing endothelium-independent relaxation
-
Fasudil hydrochloride (HA-1077)
-
Agent to induce dysfunction (e.g., high glucose, lipopolysaccharide (LPS), or use vessels from a disease model like the Spontaneously Hypertensive Rat[11][18])
Step-by-Step Methodology:
-
Vessel Dissection and Mounting: Carefully dissect the desired artery and place it in ice-cold PSS. Clean the vessel of adhering fat and connective tissue. Cut the artery into 2-3 mm rings. Mount the rings on the wires of the myograph jaws in chambers filled with PSS maintained at 37°C and continuously gassed.[16][19][20]
-
Equilibration and Normalization: Allow the vessels to equilibrate for at least 40-60 minutes. During this time, normalize the vessel rings to a predetermined resting tension that approximates physiological conditions. This step is critical for obtaining reproducible results.[16][21]
-
Viability and Endothelium Integrity Check:
-
Contract the vessels with KPSS to confirm viability. After washout and return to baseline, pre-constrict the vessels with a submaximal concentration of Phenylephrine (e.g., 1 µM).
-
Once a stable plateau is reached, add a single high concentration of Acetylcholine (e.g., 10 µM). A relaxation of >80% indicates a healthy, intact endothelium. This is a crucial self-validating step.[16]
-
-
Induction of Dysfunction (if applicable): If not using an established disease model, incubate the vessels with an agent to induce acute endothelial dysfunction (e.g., 30 minutes with LPS) and repeat the ACh-induced relaxation to confirm impairment.
-
Fasudil Treatment:
-
Wash out the chambers thoroughly.
-
Incubate a subset of the dysfunctional rings with a relevant concentration of Fasudil (e.g., 1-10 µM) for 30-60 minutes.[12] Run a parallel control group with vehicle.
-
-
Constructing Concentration-Response Curves:
-
Pre-constrict all vessel rings again with Phenylephrine.
-
Perform a cumulative concentration-response curve to Acetylcholine (e.g., 1 nM to 10 µM).
-
After washout, perform a cumulative concentration-response curve to Sodium Nitroprusside to assess endothelium-independent smooth muscle relaxation.
-
-
Data Analysis: Express relaxation responses as a percentage reversal of the pre-constriction induced by Phenylephrine. Compare the concentration-response curves between the control, dysfunctional, and Fasudil-treated groups. Calculate EC50 values and maximal relaxation (Emax).
| Group | Expected Phenylephrine Contraction | Expected ACh-Induced Relaxation (Emax) | Rationale |
| Healthy Control | Normal | >80% | Baseline healthy vascular function. |
| Dysfunction Model | Potentially Increased | <50% | Impaired NO bioavailability reduces relaxation.[11] |
| Dysfunction + Fasudil | Reduced | Significantly improved vs. model | Fasudil restores NO signaling and reduces Ca2+ sensitization.[22][23] |
Protocol 2: In Vitro Assessment of eNOS Phosphorylation in Endothelial Cells
This protocol uses cultured endothelial cells to investigate the molecular mechanism of Fasudil's action on a key marker of eNOS activation.
Principle: Human Umbilical Vein Endothelial Cells (HUVECs) are treated with a stimulus to induce RhoA/ROCK activation, which dephosphorylates eNOS. The ability of Fasudil to prevent this dephosphorylation is quantified by Western Blotting.
Materials and Reagents:
-
Cultured HUVECs or similar endothelial cell line
-
Complete cell culture medium
-
Stimulus to activate RhoA (e.g., Thrombin, Hypoxia[24], or Advanced Glycation End Products (AGEs)[25])
-
Fasudil hydrochloride (HA-1077)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-eNOS (Ser1177), anti-total-eNOS, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate for Western Blotting
Step-by-Step Methodology:
-
Cell Culture: Culture HUVECs to ~80-90% confluency in appropriate culture plates.
-
Serum Starvation: Before stimulation, serum-starve the cells for 4-6 hours to reduce baseline signaling activity.
-
Pre-treatment with Fasudil: Pre-incubate the designated wells with Fasudil (e.g., 10 µM) for 1 hour.[25] Use a vehicle control for other wells.
-
Stimulation: Add the RhoA/ROCK-activating stimulus (e.g., Thrombin) to the appropriate wells for a predetermined time (e.g., 5-30 minutes). Leave a set of wells as unstimulated controls.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer containing phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20 µg) from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk) for 1 hour.
-
Incubate the membrane with the primary antibody for phospho-eNOS (Ser1177) overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe for total eNOS and a loading control (β-actin) to normalize the data.
-
Data Analysis: Perform densitometric analysis of the bands. Calculate the ratio of phospho-eNOS to total eNOS for each condition. Compare the ratios across the different treatment groups. A significant increase in this ratio in the Fasudil-treated group compared to the stimulus-only group indicates that Fasudil protects eNOS activation.[8][9]
Concluding Remarks for the Field Professional
1-(5-Isoquinolinesulfonyl)homopiperazine (Fasudil/HA-1077) is an invaluable pharmacological tool for elucidating the role of the RhoA/ROCK pathway in endothelial dysfunction. Its well-defined mechanism of action allows for targeted investigations into NO bioavailability, vascular tone regulation, and the downstream molecular events that characterize endothelial health and disease. The protocols outlined here provide robust, self-validating frameworks for assessing its effects in both tissue-level functional assays and cell-based mechanistic studies. By demonstrating the reversal of pathological phenotypes, these applications not only advance our understanding of vascular biology but also support the therapeutic potential of ROCK inhibition for a wide range of cardiovascular disorders.[23][26]
References
- The role of RhoA and Rho-associated kinase in vascular smooth muscle contraction. Google Scholar.
- Rho Kinase in Vascular Smooth Muscle. NCBI.
- Rho GTPase/Rho kinase negatively regulates endothelial nitric oxide synthase phosphorylation through the inhibition of protein kinase B/Akt in human endothelial cells. PubMed.
- New insights into RhoA/Rho-kinase signaling: a key regulator of vascular contraction. Google Scholar.
- ROCK inhibitor Y-27632 attenuated early endothelial dysfunction caused by occupational environmental concentrations of carbon black nanoparticles. RSC Publishing.
- Rho-Rho-kinase pathway in smooth muscle contraction and cytoskeletal reorganiz
- RhoA/Rho-Kinase Signaling in Vascular Smooth Muscle and Endothelium: Mechanistic Insights and Translational Implic
- Long Term Rho-kinase Inhibition Ameliorates Endothelial Dysfunction in LDL-Receptor Deficient Mice. PubMed.
- Rho GTPase/Rho Kinase Negatively Regulates Endothelial Nitric Oxide Synthase Phosphorylation through the Inhibition of Protein Kinase B/Akt in Human Endothelial Cells. PMC - NIH.
- Rho-Kinase Mediates Hypoxia-Induced Downregulation of Endothelial Nitric Oxide Synthase.
- Rho-kinase mediates hypoxia-induced downregulation of endothelial nitric oxide synthase. PubMed.
- RhoA/Rho-kinase suppresses endothelial nitric oxide synthase in the penis: A mechanism for diabetes-associ
- Therapeutic potential of Rho-associated kinase inhibitor Y27632 in corneal endothelial dysfunction: an in vitro and in vivo study. PubMed.
- Therapeutic potential of Rho-associated kinase inhibitor Y27632 in corneal endothelial dysfunction: an in vitro and in vivo study. Semantic Scholar.
- Rho kinase inhibition improves endothelial function in human subjects with coronary artery disease. PubMed.
- The role of RhoA/Rho kinase pathway in endothelial dysfunction. PMC - PubMed Central.
- The Role of Rho Kinase Inhibitors in Corneal Endothelial Dysfunction. PubMed.
- Rho Kinase Inhibition Improves Endothelial Function in Human Subjects With Coronary Artery Disease.
- Fasudil. Wikipedia.
- Effects of Y-27632, a Rho-associated Kinase Inhibitor, on Human Corneal Endothelial Cells Cultured by. Korean Journal of Ophthalmology.
- The kinase inhibitor fasudil (HA-1077) reduces intimal hyperplasia through inhibiting migration and enhancing cell loss of vascular smooth muscle cells. PubMed.
- Effect of the Rho Kinase Inhibitor Y-27632 on Corneal Endothelial Wound Healing. Google Scholar.
- The Rho/Rho-associated protein kinase inhibitor fasudil in the protection of endothelial cells against advanced glycation end products through the nuclear factor κB p
- A new type of vasodilator, HA1077, an isoquinoline derivative, inhibits proliferation of bovine vascular smooth muscle cells in culture. PubMed.
- Fasudil improves the endothelial dysfunction in the aorta of spontaneously hypertensive r
- Wire myography: the ultimate guide (protocol included). REPROCELL.
- Isometric Contractility Measurement of the Mouse Mesenteric Artery Using Wire Myography. Google Scholar.
- Fasudil improves endothelial dysfunction in rats exposed to chronic intermittent hypoxia through RhoA/ROCK/NFATc3 p
- A versatile tool for in vitro vascular research. Scintica.
- Guidelines for the measurement of vascular function and structure in isolated arteries and veins. American Physiological Society Journal.
- The Use of Wire Myography to Investigate Vascular Tone and Function. Google Scholar.
- Mechanisms and Clinical Implications of Endothelial Dysfunction in Arterial Hypertension. Google Scholar.
- Endothelial dysfunction. PubMed.
- Endothelial dysfunction: molecular mechanisms and clinical implic
- HMG-CoA reductase inhibitor improves endothelial dysfunction in spontaneous hypertensive rats via down-regulation of caveolin-1 and activation of endothelial nitric oxide synthase. PubMed.
Sources
- 1. Endothelial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endothelial dysfunction: molecular mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms and Clinical Implications of Endothelial Dysfunction in Arterial Hypertension [mdpi.com]
- 4. The role of RhoA/Rho kinase pathway in endothelial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RhoA/Rho-Kinase Signaling in Vascular Smooth Muscle and Endothelium: Mechanistic Insights and Translational Implications in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Fasudil - Wikipedia [en.wikipedia.org]
- 8. Rho GTPase/Rho kinase negatively regulates endothelial nitric oxide synthase phosphorylation through the inhibition of protein kinase B/Akt in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rho GTPase/Rho Kinase Negatively Regulates Endothelial Nitric Oxide Synthase Phosphorylation through the Inhibition of Protein Kinase B/Akt in Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Fasudil improves the endothelial dysfunction in the aorta of spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fasudil improves endothelial dysfunction in rats exposed to chronic intermittent hypoxia through RhoA/ROCK/NFATc3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The role of RhoA and Rho-associated kinase in vascular smooth muscle contraction | Semantic Scholar [semanticscholar.org]
- 14. Rho Kinase in Vascular Smooth Muscle - Regulation of Vascular Smooth Muscle Function - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Rho-Rho-kinase pathway in smooth muscle contraction and cytoskeletal reorganization of non-muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. reprocell.com [reprocell.com]
- 17. Isometric Contractility Measurement of the Mouse Mesenteric Artery Using Wire Myography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. HMG-CoA reductase inhibitor improves endothelial dysfunction in spontaneous hypertensive rats via down-regulation of caveolin-1 and activation of endothelial nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A versatile tool for 𝘪𝘯 𝘷𝘪𝘵𝘳𝘰 vascular research [scintica.com]
- 20. journals.physiology.org [journals.physiology.org]
- 21. The Use of Wire Myography to Investigate Vascular Tone and Function | Springer Nature Experiments [experiments.springernature.com]
- 22. Long term Rho-kinase inhibition ameliorates endothelial dysfunction in LDL-Receptor deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Rho kinase inhibition improves endothelial function in human subjects with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Rho-kinase mediates hypoxia-induced downregulation of endothelial nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The Rho/Rho-associated protein kinase inhibitor fasudil in the protection of endothelial cells against advanced glycation end products through the nuclear factor κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ahajournals.org [ahajournals.org]
Application Notes and Protocols: Solubilization of 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine for Cell Culture Applications
Introduction: Understanding the Role of Isoquinolinesulfonyl Compounds in Cellular Research
1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine belongs to a class of chemical compounds that are structurally related to potent inhibitors of Rho-associated coiled-coil forming protein kinase (ROCK). The ROCK signaling pathway is a critical regulator of various cellular functions, including cell adhesion, migration, proliferation, and apoptosis.[1][2] Inhibition of this pathway has been shown to be beneficial in a multitude of cell culture applications, most notably in enhancing the survival of dissociated single cells, such as human pluripotent stem cells (hPSCs), and in preventing anoikis (a form of programmed cell death).[3]
This document provides a comprehensive, field-proven protocol for the dissolution of this compound. The methodologies outlined below are designed to ensure the compound's stability, bioavailability, and consistent performance in a variety of cell culture systems. As a Senior Application Scientist, the rationale behind each step is elucidated to empower researchers to make informed decisions and troubleshoot effectively.
Compound Profile & Quantitative Data
A thorough understanding of the physicochemical properties of this compound is paramount for its successful application in cell culture.
| Property | Data | Source(s) |
| Chemical Name | This compound | [4][5][6] |
| CAS Number | 105628-70-4 | [4][5][6] |
| Molecular Formula | C14H16ClN3O2S | [4][5][6] |
| Molecular Weight | 325.81 g/mol | [4] |
| Appearance | Off-White Solid | [4] |
| Primary Recommended Solvent | Dimethyl sulfoxide (DMSO) | Inferred from related compounds[7] |
| Storage (Powder) | Refrigerator, under inert atmosphere (Hygroscopic) | [4][8] |
| Storage (Stock Solution) | -20°C or -80°C in aliquots | [7][9] |
Experimental Protocols
The following protocols provide a step-by-step guide for the preparation of stock and working solutions of this compound for use in cell culture.
Protocol 1: Preparation of a Concentrated Stock Solution (10 mM in DMSO)
This protocol details the preparation of a 10 mM stock solution in DMSO. The choice of DMSO is based on its broad-spectrum solubilizing capacity for organic molecules and its compatibility with most cell culture systems at low final concentrations.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Sterile, filter-barrier pipette tips
Methodology:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent microbial contamination.
-
Weighing: Carefully weigh out a precise amount of this compound powder. For a 10 mM stock solution, you would dissolve 3.26 mg in 1 mL of DMSO.
-
Calculation: (10 mmol/L) * (1 L / 1000 mL) * (325.81 g/mol ) * (1000 mg/g) = 3.2581 mg/mL
-
-
Dissolution: Add the appropriate volume of sterile DMSO to the vial containing the compound.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. A brief warming to 37°C in a water bath can aid in dissolution if necessary.[10] Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles which can lead to compound degradation, dispense the stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile cryovials.[7][11] Store these aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage.[9]
Diagram of Stock Solution Preparation Workflow
Caption: Workflow for preparing a concentrated stock solution.
Protocol 2: Preparation of the Final Working Solution in Cell Culture Medium
This protocol describes the dilution of the concentrated DMSO stock solution into your complete cell culture medium to achieve the desired final concentration for treating your cells.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, complete cell culture medium appropriate for your cell line
-
Sterile conical tubes or multi-well plates
-
Sterile, filter-barrier pipette tips
Methodology:
-
Thawing: Remove one aliquot of the 10 mM stock solution from the freezer and allow it to thaw at room temperature.
-
Dilution Calculation: Determine the volume of the stock solution needed to achieve your desired final concentration in the cell culture medium. The final concentration of DMSO should ideally be kept below 0.5% to avoid cytotoxicity, though this can be cell-line dependent.[9][12]
-
Example for a 10 µM final concentration in 10 mL of medium:
-
Using the formula M1V1 = M2V2:
-
(10,000 µM) * V1 = (10 µM) * (10 mL)
-
V1 = 0.01 mL or 10 µL
-
-
DMSO concentration check: (10 µL stock / 10,000 µL total volume) * 100 = 0.1% DMSO. This is well within the acceptable range.
-
-
Serial Dilution (Recommended): To ensure homogeneity and avoid precipitation of the compound, it is best practice to perform a serial dilution. First, add the calculated volume of the stock solution to a smaller volume of pre-warmed medium, mix well, and then add this intermediate dilution to the final volume of medium.
-
Vehicle Control: It is imperative to include a vehicle control in your experiments. This consists of treating a parallel set of cells with the same final concentration of DMSO in the culture medium as your experimental group.[11] This allows you to distinguish the effects of the compound from any potential effects of the solvent.
-
Immediate Use: Add the final working solution to your cells immediately after preparation.
Diagram of Working Solution Preparation and Cellular Treatment
Caption: Workflow for preparing the final working solution and cell treatment.
Trustworthiness and Self-Validation
To ensure the validity of your experimental results, consider the following:
-
Solubility Check: After preparing the stock solution, visually inspect it against a light source to confirm the absence of any precipitate.
-
pH Monitoring: While DMSO is aprotic, significant volumes added to a buffered medium could theoretically alter the pH. For sensitive applications, it is prudent to check the pH of your final working solution.
-
Dose-Response Curve: When first using this compound, it is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
-
Positive Controls: If the expected cellular outcome is known (e.g., inhibition of stress fiber formation), include a positive control compound with a well-documented effect, such as Fasudil (HA-1077), to validate your assay.[13][14]
Expertise & Experience: The "Why" Behind the Protocol
-
Why DMSO? Many organic small molecules, including isoquinolinesulfonyl derivatives, exhibit poor aqueous solubility. DMSO is a powerful, water-miscible organic solvent that can effectively dissolve these compounds for the preparation of highly concentrated stock solutions. This minimizes the volume of solvent introduced into the cell culture, thereby reducing the risk of solvent-induced artifacts.
-
Why Aliquot? Aliquoting is a critical step to preserve the integrity of the compound. Many molecules are sensitive to repeated freeze-thaw cycles, which can lead to degradation and a loss of potency. Single-use aliquots ensure that you are working with a fresh, reliable solution for each experiment.
-
Why a Vehicle Control? DMSO, while generally well-tolerated at low concentrations, is not biologically inert. It can influence cellular processes such as differentiation and membrane permeability. A vehicle control is essential to unequivocally attribute any observed effects to the compound of interest and not the solvent.
The Cellular Target: The ROCK Signaling Pathway
This compound, like its analogue Fasudil, is predicted to act as an inhibitor of the ROCK pathway. This pathway is a downstream effector of the small GTPase RhoA.
Diagram of the Simplified ROCK Signaling Pathway
Sources
- 1. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Effect of Rho–Associated Kinase Inhibitor on Growth Behaviors of Human Induced Pluripotent Stem Cells in Suspension Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Introduction to ROCK inhibitors for hPSC culture – Captivate Bio [captivatebio.com]
- 4. 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 5. usbio.net [usbio.net]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. cdn.stemcell.com [cdn.stemcell.com]
- 8. 1-(8-CHLORO-5-ISOQUINOLINESULFONYL)PIPERAZINE, DIHYDROCHLORIDE | 110408-12-3 [amp.chemicalbook.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. emulatebio.com [emulatebio.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of RhoA/Rho kinase signaling pathway by fasudil protects against kainic acid‐induced neurite injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine dosage for in vivo experiments
An Application Guide for the In Vivo Evaluation of 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine
Abstract
This document provides a detailed framework for researchers, scientists, and drug development professionals designing in vivo experiments with this compound. This compound belongs to the isoquinolinesulfonyl class of molecules and is a close structural analog of the well-characterized Rho-kinase (ROCK) inhibitor, Fasudil (also known as HA-1077). Due to a lack of specific published in vivo data for this compound, this guide synthesizes field-proven insights from studies on analogous compounds to provide a robust starting point for investigation. The core principle of this guide is the establishment of a scientifically sound, self-validating experimental workflow, beginning with essential dose-range finding and toxicity assessments before proceeding to efficacy studies.
PART 1: Scientific Rationale and Mechanistic Overview
Putative Mechanism of Action: Rho-Kinase (ROCK) Inhibition
This compound shares its core chemical scaffold with Fasudil, a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1] The Rho/ROCK signaling pathway is a critical regulator of numerous cellular processes, including smooth muscle contraction, cell migration, and actin cytoskeleton organization.[2][3]
The pathway is initiated by the activation of the small GTPase RhoA, which in turn activates ROCK. ROCK exerts its effects primarily through two mechanisms:
-
Direct Phosphorylation: It directly phosphorylates various downstream substrates.
-
Inhibition of Myosin Phosphatase: ROCK phosphorylates the myosin-binding subunit (MBS) of myosin light chain phosphatase (MLCP), which inhibits MLCP activity.[4] This leads to a net increase in the phosphorylation of the myosin light chain (MLC), resulting in enhanced smooth muscle contraction and stress fiber formation.[2][4]
Given its structure, it is hypothesized that this compound functions as an ATP-competitive inhibitor of ROCK, preventing the phosphorylation of its substrates and promoting vasodilation and other downstream effects.[3]
Caption: Putative signaling pathway of this compound.
Critical Considerations Based on Analog Data (Fasudil)
-
Metabolism: After intravenous administration, Fasudil is rapidly metabolized in the liver to its primary active metabolite, hydroxyfasudil.[5] Hydroxyfasudil is a more potent ROCK inhibitor than the parent compound and has a longer half-life (approximately 0.3-0.4 hours for Fasudil vs. 1.7-3.3 hours for hydroxyfasudil).[5] The addition of a chloro group at the 1-position of the isoquinoline ring will likely alter the compound's metabolic fate, stability, and pharmacokinetic profile. Therefore, direct extrapolation of dosage should be done with caution.
-
Selectivity: While potent against ROCK, Fasudil and other first-generation inhibitors like Y-27632 can inhibit other kinases at higher concentrations, including PKA and PKC.[6][7] This potential for off-target effects must be considered during data interpretation.
PART 2: Foundational Experimental Design
The cornerstone of any in vivo study with a novel compound is the systematic determination of a safe and effective dose. This requires a staged approach, beginning with vehicle formulation and followed by dose-range finding.
Vehicle Formulation and Preparation
Isoquinolinesulfonyl derivatives are often poorly soluble in aqueous solutions. A multi-component vehicle system is typically required. The goal is to achieve a homogenous and stable solution or suspension suitable for administration while minimizing vehicle-induced toxicity.
| Vehicle Component | Role | Typical Concentration | Key Considerations |
| DMSO | Primary Solvent | 5-10% (final conc.) | Universal solvent, but can be toxic at high concentrations. Use the lowest effective percentage.[8] |
| Tween 80 / Polysorbate 80 | Surfactant/Emulsifier | 1-10% | Improves solubility and stability of the formulation; prevents precipitation.[9][10] |
| PEG 400 | Co-solvent | 10-40% | Can improve solubility of poorly soluble compounds. |
| Saline (0.9% NaCl) or PBS | Diluent | q.s. to final volume | Used to dilute the solvent/surfactant mixture to the final injectable volume.[11] |
Protocol 1: Standard Vehicle Preparation
-
Stock Solution: Weigh the required amount of this compound and dissolve it in 100% high-purity DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Gentle warming or sonication may be required.
-
Intermediate Mixture: In a separate sterile tube, add the surfactant (e.g., Tween 80) to the co-solvent (e.g., PEG 400) if used, and mix thoroughly.
-
Final Formulation: Add the DMSO stock solution to the surfactant mixture and vortex to combine.
-
Dilution: Slowly add sterile saline or PBS dropwise to the organic mixture while vortexing continuously to prevent precipitation. Bring the solution to the final desired volume and concentration. The final DMSO concentration should ideally be below 10%.
-
Vehicle Control: Prepare a vehicle control group by mixing the identical ratios of all components (DMSO, Tween 80, Saline, etc.) without the active compound.[8] This is mandatory to differentiate compound effects from vehicle effects.
-
Administration: Administer the prepared solutions immediately to ensure stability and homogeneity.
Selection of Administration Route
The choice of administration route is dictated by the experimental objective, the required onset and duration of action, and the compound's properties.
| Route | Advantages | Disadvantages | Common Use Case |
| Intravenous (IV) | 100% bioavailability, rapid onset. | Risk of precipitation, requires technical skill, potential for venous irritation.[11] | Acute efficacy studies, pharmacokinetic studies. |
| Intraperitoneal (IP) | Easier than IV, rapid absorption into portal circulation. | Potential for local irritation, variable absorption, risk of injection into organs. | Sub-acute and chronic dosing in rodents. |
| Oral Gavage (PO) | Clinically relevant, less invasive. | Subject to first-pass metabolism, variable bioavailability. | Chronic studies, assessment of oral drug candidates. |
| Subcutaneous (SC) | Slower, sustained absorption. | Can cause local irritation, absorption can be variable. | Sustained-release studies. |
PART 3: Core Experimental Protocols
Protocol 2: Dose-Range Finding (DRF) and MTD Determination
This initial study is crucial to identify a safe dose range for subsequent efficacy experiments. It involves administering escalating doses of the compound to small groups of animals and observing for signs of acute toxicity.
Caption: Workflow for a Dose-Range Finding (DRF) study.
Methodology:
-
Animal Model: Use a standard rodent model (e.g., C57BL/6 mice).
-
Grouping: Assign animals to groups (n=3-5 per group), including a vehicle control group and at least 3-4 dose-escalation groups.
-
Dose Selection: Based on data for Fasudil, a suggested starting range for IP or IV administration would be 1, 10, 30, and 100 mg/kg.[6][12][13]
-
Administration: Administer a single dose via the chosen route (e.g., intraperitoneal).
-
Monitoring:
-
Acute Phase (0-4 hours): Continuously observe for immediate signs of toxicity such as lethargy, ataxia, seizures, respiratory distress, or changes in posture.
-
Sub-acute Phase (4-72 hours): Monitor for changes in food/water intake, grooming, and general activity.
-
Long-term (up to 14 days): Record body weight daily. A weight loss of >15-20% is a common humane endpoint.
-
-
MTD Determination: The Maximum Tolerated Dose (MTD) is defined as the highest dose that does not cause significant toxicity or more than a 10% reduction in body weight.
Protocol 3: General Efficacy Study in a Cardiovascular Model
Once the MTD is established, efficacy studies can be designed using doses at or below this level. As ROCK inhibitors are potent vasodilators, a common application is in models of cardiovascular disease.[14][15]
Example Model: Spontaneously Hypertensive Rat (SHR)
-
Objective: To determine if this compound reduces blood pressure.
-
Animals: Acclimatize adult SHRs equipped with radiotelemetry implants for continuous blood pressure monitoring.
-
Grouping (n=6-8 per group):
-
Group 1: Vehicle Control
-
Group 2: Low Dose (e.g., 1 mg/kg, IP)
-
Group 3: Mid Dose (e.g., 10 mg/kg, IP)[12]
-
Group 4: High Dose (e.g., 30 mg/kg, IP)
-
-
Procedure:
-
Record baseline blood pressure and heart rate for 24 hours.
-
Administer a single bolus injection (IP) of the compound or vehicle.
-
Continuously monitor blood pressure, heart rate, and activity for at least 24 hours post-injection.
-
-
Pharmacodynamic (PD) Endpoint:
-
Harvest tissues (e.g., aorta, heart) and flash-freeze in liquid nitrogen.
-
Perform Western blot analysis to measure the phosphorylation of a direct ROCK substrate, such as Myosin Binding Subunit (MBS), to confirm target engagement in vivo.[12] A reduction in phosphorylated MBS relative to total MBS would validate that the compound inhibited ROCK activity.
Table of Suggested Starting Doses for Efficacy Studies (Based on Fasudil Literature)
| Animal Model | Administration Route | Suggested Dose Range | Application/Disease Model | Reference |
| Mouse/Rat | IP | 10 mg/kg | Cardiovascular Protection | [12] |
| Rat | IV | 0.01 - 0.3 mg/kg | Vasodilation | [14] |
| Rat | IP | 1 - 20 mg/kg | Myocardial Infarction | [13] |
| Mouse | PO | 100 mg/kg/day | Autoimmune Encephalomyelitis | [6] |
| Rabbit | Topical (eye) | 3 nM (twice daily) | Corneal Fibrosis | [16] |
References
-
Rikitake, Y., et al. (2005). Inhibition of Rho-Kinase Leads to Rapid Activation of Phosphatidylinositol 3-Kinase/Protein Kinase Akt and Cardiovascular Protection. Circulation, 111(23), 3178-3185. [Link]
-
Mohan, R. R., et al. (2025). Topical Rho-Associated Protein Kinase Inhibitor HA1077 Reduces Rabbit Corneal Fibrosis and Neovascularization in Vivo. Journal of Ocular Pharmacology and Therapeutics. [Link]
-
Li, M., et al. (2013). Intravitreal administration of HA-1077, a ROCK inhibitor, improves retinal function in a mouse model of huntington disease. PLoS One, 8(2), e56026. [Link]
-
Asano, T., et al. (1997). Vasodilator actions of HA1077 in vitro and in vivo putatively mediated by the inhibition of protein kinase. British Journal of Pharmacology, 120(6), 1143-1151. [Link]
-
Uehata, M., et al. (2000). Rho kinase inhibitor HA-1077 prevents Rho-mediated myosin phosphatase inhibition in smooth muscle cells. American Journal of Physiology-Cell Physiology, 278(1), C57-C65. [Link]
-
Phillips, S. A., et al. (2013). Acute Rho-kinase inhibition improves coronary dysfunction in vivo, in the early diabetic microcirculation. Cardiovascular Diabetology, 12, 117. [Link]
-
LoGrasso, P. V., & Feng, Y. (2009). Rho kinase (ROCK) inhibitors and their application to novel therapies. Journal of medicinal chemistry, 52(6), 1523-1539. [Link]
-
Loirand, G. (2015). Rho-kinase inhibition: a novel therapeutic target for the treatment of cardiovascular diseases. Journal of cardiovascular pharmacology, 65(2), 118-129. [Link]
-
Wikipedia. (2024). Rho-kinase inhibitor. Wikipedia. [Link]
-
Li, D., et al. (2018). Fasudil, a Rho-Kinase Inhibitor, Exerts Cardioprotective Function in Animal Models of Myocardial Ischemia/Reperfusion Injury: A Meta-Analysis and Review of Preclinical Evidence and Possible Mechanisms. Frontiers in Pharmacology, 9, 1079. [Link]
-
Sun, Y., et al. (2014). The Effects of Fasudil at Different Doses on Acute Myocardial Infarction in Rats. Heart, Lung and Circulation, 23(11), 1065-1071. [Link]
-
Cordts, I., et al. (2024). Safety, tolerability and efficacy of the rho kinase inhibitor fasudil in patients with amyotrophic lateral sclerosis (ROCK-ALS): a phase 2, randomised, double-blind, placebo-controlled trial. EBioMedicine, 102, 105073. [Link]
-
Briner, W. (2012). What are the preferable iv vehicle system for in vivo study? ResearchGate. [Link]
-
Wikipedia. (2024). Fasudil. Wikipedia. [Link]
-
Lingor, P., et al. (2024). SAFE-ROCK: A Phase I Trial of an Oral Application of the ROCK Inhibitor Fasudil to Assess Bioavailability, Safety, and Tolerability in Healthy Participants. CNS Drugs, 38(2), 163-174. [Link]
-
Various Authors. (2014). What is a suitable vehicle for a drug dissolved in DMSO for in vivo experiment? ResearchGate. [Link]
-
D'Angelo, F., et al. (2024). Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. International Journal of Pharmaceutics, 666, 124508. [Link]
Sources
- 1. Fasudil - Wikipedia [en.wikipedia.org]
- 2. Rho-kinase inhibition: a novel therapeutic target for the treatment of cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Rho kinase inhibitor HA-1077 prevents Rho-mediated myosin phosphatase inhibition in smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SAFE-ROCK: A Phase I Trial of an Oral Application of the ROCK Inhibitor Fasudil to Assess Bioavailability, Safety, and Tolerability in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of Rho-Kinase Leads to Rapid Activation of Phosphatidylinositol 3-Kinase/Protein Kinase Akt and Cardiovascular Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Effects of Fasudil at Different Doses on Acute Myocardial Infarction in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Vasodilator actions of HA1077 in vitro and in vivo putatively mediated by the inhibition of protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Acute Rho-kinase inhibition improves coronary dysfunction in vivo, in the early diabetic microcirculation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Topical Rho-Associated Protein Kinase Inhibitor HA1077 Reduces Rabbit Corneal Fibrosis and Neovascularization in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Analysis of the ROCK Signaling Pathway: Western Blot Protocol for Phospho-MYPT1 (Thr853) Following Treatment with 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine
An Application Note and Detailed Protocol
Abstract: This document provides a comprehensive guide for researchers on the detection of phosphorylated Myosin Phosphatase Target Subunit 1 (p-MYPT1) at the Threonine 853 residue via Western blot. This protocol is specifically tailored for experiments involving the treatment of cells with 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine, a putative Rho-associated kinase (ROCK) inhibitor. We will delve into the scientific rationale behind the Rho/ROCK signaling pathway, provide a detailed, field-proven experimental protocol, and offer insights into data interpretation and troubleshooting.
Scientific Background and Rationale
The Rho/ROCK signaling pathway is a critical regulator of cellular contractility, motility, and cytoskeletal organization.[1] A key downstream effector in this cascade is the Myosin Light Chain Phosphatase (MLCP), which dephosphorylates the myosin regulatory light chain 20 (MLC20), leading to smooth muscle relaxation or reduced cell contractility.[1] The activity of MLCP is tightly regulated by its regulatory subunit, MYPT1.[2]
Rho-associated kinase (ROCK), activated by the small GTPase RhoA, directly phosphorylates MYPT1 at several inhibitory sites, including Threonine 853 (Thr853).[2][3][4] This phosphorylation event inhibits the phosphatase activity of MLCP, resulting in a net increase in phosphorylated MLC20 and, consequently, an increase in actomyosin contractility.[1][3] Therefore, measuring the phosphorylation status of MYPT1 at Thr853 serves as a direct readout of ROCK activity.
The compound this compound belongs to the isoquinolinesulfonamide class of compounds, which are known to act as ATP-competitive inhibitors of Ser/Thr protein kinases.[5] Related compounds like HA-1077 and H-1152P are well-characterized as potent ROCK inhibitors.[5][6][7] This protocol is designed to test the hypothesis that this compound also functions as a ROCK inhibitor by quantifying its effect on the phosphorylation of the direct ROCK substrate, MYPT1. A successful inhibition should lead to a dose-dependent decrease in the p-MYPT1 (Thr853) signal.
Experimental Design and Controls
A robust experimental design is crucial for obtaining reliable and interpretable data. The following workflow and controls are recommended.
-
Vehicle Control: Treat cells with the same solvent (e.g., DMSO) used to dissolve the inhibitor at the highest concentration used in the experiment. This control accounts for any effects of the solvent on the cells.
-
Dose-Response: Treat cells with a range of concentrations of this compound to determine the potency (e.g., IC50) of the inhibitor.
-
Time-Course: A time-course experiment can be performed to determine the optimal treatment duration for observing the maximum inhibitory effect.
-
Total MYPT1 Normalization: It is essential to measure the total amount of MYPT1 protein in each sample.[8] This serves as a loading control and allows for the determination of the fraction of phosphorylated MYPT1 relative to the total MYPT1 protein pool, correcting for any variations in protein loading between lanes.[8]
Materials and Reagents
Equipment:
-
Cell culture incubator and biosafety cabinet
-
Refrigerated centrifuge
-
Sonicator or 27-gauge needles/syringes
-
Spectrophotometer or plate reader for protein quantification
-
SDS-PAGE gel running apparatus (e.g., Bio-Rad Mini-PROTEAN)
-
Western blot transfer system (wet or semi-dry)
-
Imaging system for chemiluminescence detection (e.g., Bio-Rad ChemiDoc)
Reagents & Consumables:
-
Compound: this compound (e.g., Santa Cruz Biotechnology, United States Biological)[9][10]
-
Cell Line: Appropriate cell line with active Rho/ROCK signaling (e.g., HEK-293, HeLa, or vascular smooth muscle cells)
-
Antibodies:
-
Primary Antibody (Phospho): Rabbit anti-Phospho-MYPT1 (Thr853) (e.g., Cell Signaling Technology #4563, Thermo Fisher Scientific PA5-40248).[3][11] Recommended dilution: 1:1000.[12]
-
Primary Antibody (Total): Mouse or Rabbit anti-MYPT1 (e.g., Cell Signaling Technology #5143 kit includes total MYPT1).[13]
-
Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG.
-
-
Buffers and Solutions:
-
Lysis Buffer: RIPA Buffer supplemented with Protease Inhibitor Cocktail and Phosphatase Inhibitor Cocktail. Crucial for preserving phosphorylation .[14]
-
Sample Buffer: 4x Laemmli Sample Buffer with β-mercaptoethanol or DTT.
-
Running Buffer: 1x Tris/Glycine/SDS Buffer.
-
Transfer Buffer: Towbin buffer (25 mM Tris, 192 mM glycine, 20% methanol).
-
Wash Buffer (TBST): Tris-Buffered Saline (TBS) with 0.1% Tween-20. Avoid phosphate-based buffers (PBS) as they can interfere with phospho-antibody binding.[8]
-
Blocking Buffer: 5% w/v Bovine Serum Albumin (BSA) in TBST. Do NOT use milk , as it contains phosphoproteins (casein) that cause high background.[14]
-
-
Other:
-
Protein Assay Kit (e.g., BCA Protein Assay Kit)
-
Precast polyacrylamide gels or reagents to cast your own
-
PVDF membrane (0.45 µm pore size)
-
Methanol
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Detailed Step-by-Step Protocol
Part A: Cell Culture and Treatment
-
Cell Seeding: Plate cells in appropriate culture dishes (e.g., 6-well plates) and grow to 70-80% confluency.
-
Compound Preparation: Prepare a concentrated stock solution of this compound in sterile DMSO. Prepare serial dilutions in culture media to achieve the desired final concentrations.
-
Treatment: Aspirate the old media and replace it with media containing the inhibitor or vehicle (DMSO). Incubate for the desired time (e.g., 1-4 hours).
Part B: Cell Lysis and Protein Extraction
-
Preparation: Keep all samples, buffers, and centrifuges on ice or at 4°C for the entire process to minimize dephosphorylation and proteolysis.[14]
-
Lysis:
-
Aspirate the media and wash the cell monolayer once with ice-cold PBS.
-
Immediately add ice-cold Lysis Buffer (with freshly added protease/phosphatase inhibitors) to each well (e.g., 100-150 µL for a well in a 6-well plate).
-
Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Homogenization: To ensure complete lysis and shear genomic DNA, sonicate the lysate briefly on ice or pass it through a 27-gauge needle several times.
-
Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C.
-
Collection: Carefully transfer the supernatant (containing the soluble proteins) to a new, pre-chilled tube. Discard the pellet.
Part C: Protein Quantification and Sample Preparation
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
Normalization: Calculate the volume of each lysate needed to obtain an equal amount of protein for all samples (typically 20-40 µg per lane).
-
Sample Prep:
Part D: SDS-PAGE and Western Blotting
-
Gel Electrophoresis: Load the denatured protein samples into the wells of a polyacrylamide gel (e.g., 4-15% gradient gel). Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
Protein Transfer:
-
Pre-wet the PVDF membrane in 100% methanol for 15-30 seconds, then rinse in deionized water, and finally equilibrate in Transfer Buffer.[14]
-
Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge) and perform the transfer (e.g., 100V for 60-90 minutes for a wet transfer).
-
-
Blocking:
-
Primary Antibody Incubation:
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST at room temperature.[14][15]
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in 5% BSA/TBST (typically 1:2000 to 1:10,000).
-
Incubate the membrane for 1 hour at room temperature with gentle agitation.
-
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Signal Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system.
-
Part E: Stripping and Re-probing for Total MYPT1
-
Stripping (Optional but Recommended): To probe for total MYPT1 on the same membrane, wash the blot in TBST, then incubate in a mild stripping buffer. Wash thoroughly.
-
Re-blocking: Block the membrane again in 5% BSA/TBST for 1 hour.
-
Re-probing: Incubate the membrane with the primary antibody for Total MYPT1 overnight at 4°C, and then repeat steps D5-D8. Using a robust PVDF membrane is recommended for stripping and reprobing protocols.[8]
Data Analysis and Interpretation
-
Densitometry: Use image analysis software (e.g., ImageJ, Bio-Rad Image Lab) to measure the band intensity for p-MYPT1 and Total MYPT1 for each lane.
-
Normalization: For each sample, calculate the ratio of the p-MYPT1 signal to the Total MYPT1 signal. This normalization corrects for any differences in protein loading.
-
Data Presentation: Express the normalized p-MYPT1 levels as a percentage of the vehicle control. A decrease in this percentage with increasing concentrations of the inhibitor indicates successful ROCK inhibition.
Example Data Summary Table:
| Treatment Group | Inhibitor Conc. (µM) | p-MYPT1 Signal (Arbitrary Units) | Total MYPT1 Signal (Arbitrary Units) | Normalized Ratio (p-MYPT1 / Total) | % of Vehicle Control |
| Vehicle Control | 0 | 15,200 | 14,800 | 1.03 | 100% |
| Inhibitor | 0.1 | 12,100 | 15,100 | 0.80 | 78% |
| Inhibitor | 1.0 | 7,500 | 14,950 | 0.50 | 49% |
| Inhibitor | 10.0 | 2,900 | 15,050 | 0.19 | 18% |
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No/Weak Signal | Insufficient protein phosphorylation; Inactive antibody; Insufficient protein load; Over-stripping of membrane. | Ensure phosphatase inhibitors were added fresh to lysis buffer.[14] Check antibody datasheet for positive control suggestions. Load more protein (30-50 µg). Use a gentler stripping protocol or a fresh gel. |
| High Background | Blocking with milk; Insufficient washing; Antibody concentration too high. | Always use BSA for blocking with phospho-antibodies. [14] Increase the number and duration of TBST washes. Optimize primary and secondary antibody concentrations. |
| Non-specific Bands | Antibody cross-reactivity; Protein degradation. | Check antibody datasheet; some p-MYPT1 antibodies may cross-react with other proteins.[3][4] Ensure protease inhibitors are always used and samples are kept cold. |
| Inconsistent Total MYPT1 Signal | Uneven protein loading or transfer. | Ensure accurate protein quantification with a BCA assay. Check for bubbles during the transfer process. A total protein stain (e.g., Ponceau S) can verify transfer efficiency post-transfer.[14] |
References
-
Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from Bio-Techne website. URL: [Link]
-
ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Retrieved from ResearchGate. URL: [Link]
-
ResearchGate. (n.d.). Pathways that regulate MP-MYPT1 activity. Retrieved from ResearchGate. URL: [Link]
-
He, W. Q., et al. (2013). Myosin Phosphatase Target Subunit 1 (MYPT1) Regulates the Contraction and Relaxation of Vascular Smooth Muscle and Maintains Blood Pressure. Journal of Biological Chemistry. URL: [Link]
-
ResearchGate. (n.d.). Western blot analysis of MYPT1 phosphorylation at Thr696 (p-MYPT1 T696). Retrieved from ResearchGate. URL: [Link]
-
Ikenoya, M., et al. (2002). The novel and specific Rho-kinase inhibitor (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine as a probing molecule for Rho-kinase-involved pathway. Journal of Neurochemistry. URL: [Link]
-
Teixeira, C. E., et al. (2005). Proerectile effects of the Rho-kinase inhibitor (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinolinyl)sulfonyl]homopiperazine (H-1152) in the rat penis. Journal of Pharmacology and Experimental Therapeutics. URL: [Link]
-
Proteintech Group. (n.d.). Western Blot Protocol. Retrieved from Proteintech YouTube channel. URL: [Link]
-
Wikipedia. (n.d.). Rho kinase inhibitor. Retrieved from Wikipedia. URL: [Link]
- Google Patents. (n.d.). Use of 1-(5-isoquinolinesulfonyl)homopiperazine, its active metabolites, isomers and salts for treating and preventing hypopigmentary disorders. Retrieved from Google Patents.
-
Deweina. (n.d.). This compound. Retrieved from Deweina website. URL: [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from Pharmaffiliates website. URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Myosin Phosphatase Target Subunit 1 (MYPT1) Regulates the Contraction and Relaxation of Vascular Smooth Muscle and Maintains Blood Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phospho-MYPT1 (Thr853) Antibody | Cell Signaling Technology [cellsignal.com]
- 4. media.cellsignal.com [media.cellsignal.com]
- 5. The novel and specific Rho-kinase inhibitor (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine as a probing molecule for Rho-kinase-involved pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rho激酶抑制剂 The Rho kinase inhibitor, CAS 872543-07-6, is a cell-permeable, highly specific, reversible, potent, and ATP-competitive inhibitor of Rho-associated kinase (ROCK; Ki = 1.6 nM). | Sigma-Aldrich [sigmaaldrich.com]
- 7. Proerectile effects of the Rho-kinase inhibitor (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinolinyl)sulfonyl]homopiperazine (H-1152) in the rat penis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 9. usbio.net [usbio.net]
- 10. scbt.com [scbt.com]
- 11. Phospho-MYPT1 (Thr853) Polyclonal Antibody (PA5-40248) [thermofisher.com]
- 12. Phospho-MYPT1 (Thr853) Antibody | Cell Signaling Technology [awsprod-cellsignal.com]
- 13. MYPT1 Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 14. researchgate.net [researchgate.net]
- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]
Application Notes and Protocols for High-Throughput Screening with 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine and Related Rho-Kinase Inhibitors
Introduction: Targeting the Rho-Kinase Pathway in Drug Discovery
The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are critical regulators of cellular processes, including cytoskeletal dynamics, cell migration, and smooth muscle contraction.[1][2] Dysregulation of the Rho/ROCK signaling pathway is implicated in a multitude of pathologies, ranging from hypertension and cardiovascular diseases to cancer and neurological disorders.[3][4] This has rendered ROCK a highly attractive target for therapeutic intervention.
1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine belongs to the isoquinolinesulfonamide class of compounds. While specific data for this particular molecule is limited, its structural similarity to known pan-ROCK inhibitors like Fasudil (HA-1077) suggests its potential as a modulator of ROCK activity.[5][6][7] Fasudil itself is an approved drug and a well-characterized ROCK inhibitor, making the broader class of isoquinolinesulfonamides a continued area of interest in drug development.[8][9]
These application notes provide a comprehensive guide for researchers and drug development professionals on utilizing high-throughput screening (HTS) to identify and characterize novel ROCK inhibitors, using this compound as a representative compound of this chemical scaffold. The protocols detailed herein are designed to be robust, reproducible, and adaptable for large-scale screening campaigns.
Molecular Profile: this compound
| Property | Value | Source |
| Chemical Name | This compound | [10][11][12][13][14][15] |
| CAS Number | 105628-70-4 | [10][11][12][13] |
| Molecular Formula | C14H16ClN3O2S | [10][11] |
| Predicted Target | Rho-associated kinase (ROCK) | Inferred from structural similarity to Fasudil |
| Mechanism of Action | Likely ATP-competitive inhibitor of the ROCK kinase domain | Inferred from the mechanism of related compounds |
The Rho/ROCK Signaling Pathway: A Key Therapeutic Target
The Rho GTPases, upon activation by upstream signals, bind to and activate ROCK.[1] Activated ROCK, in turn, phosphorylates a number of downstream substrates, most notably the myosin phosphatase target subunit 1 (MYPT1).[1][16][17] Phosphorylation of MYPT1 at Threonine 696 (Thr696) inhibits myosin light chain (MLC) phosphatase activity, leading to an increase in phosphorylated MLC and subsequent smooth muscle contraction and actin cytoskeleton reorganization.[1][16][17]
Caption: The Rho/ROCK signaling pathway leading to cytoskeletal reorganization.
High-Throughput Screening Strategies for ROCK Inhibitors
A successful HTS campaign for ROCK inhibitors relies on the selection of an appropriate assay technology that is robust, scalable, and provides a clear and reproducible signal window.[18][19][20][21] Both biochemical and cell-based assays are viable options, each with distinct advantages and limitations.
Biochemical Assays: Direct Measurement of Kinase Activity
Biochemical assays directly measure the enzymatic activity of purified ROCK protein.[22] They are generally more straightforward to set up and less prone to off-target effects compared to cell-based assays.
Workflow for a Typical Biochemical HTS Campaign:
Caption: A generalized workflow for a biochemical high-throughput screening campaign.
This homogenous "mix-and-read" assay format is highly amenable to HTS and offers a robust signal-to-background ratio.[23] The principle involves the use of a europium (Eu)-labeled anti-phospho-substrate antibody (donor) and a fluorescently tagged substrate (acceptor).
Materials:
-
Purified, active ROCK1 or ROCK2 enzyme.
-
Fluorescently labeled substrate peptide (e.g., biotinylated S6 peptide).
-
Europium-labeled anti-phospho-S6 antibody.
-
Streptavidin-Allophycocyanin (SA-APC) or other suitable acceptor fluorophore.
-
ATP.
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35.
-
Stop Solution: 10 mM EDTA in assay buffer.
-
384-well, low-volume, white microplates.
-
TR-FRET compatible plate reader.
Procedure:
-
Compound Dispensing: Add 50 nL of test compounds (including this compound as a control) dissolved in DMSO to the assay plate.
-
Enzyme Addition: Dispense 5 µL of ROCK enzyme solution (e.g., 2 µg/mL in assay buffer) to each well.
-
Incubation: Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Add 5 µL of a substrate/ATP mix (e.g., 200 nM fluorescent peptide and 10 µM ATP in assay buffer).
-
Kinase Reaction: Incubate for 60 minutes at 37°C.
-
Reaction Termination: Add 5 µL of stop solution containing the Eu-labeled antibody and SA-APC.
-
Detection Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring emission at both the donor and acceptor wavelengths.
Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Inhibition is determined by the reduction in this ratio in the presence of the test compound compared to DMSO controls.
This method is based on the change in polarization of emitted light from a fluorescently labeled substrate upon phosphorylation and binding to a phosphospecific antibody.[24]
Materials:
-
Purified, active ROCK enzyme.
-
Fluorescently labeled substrate peptide (e.g., fluorescein-labeled S6 peptide).
-
Anti-phospho-S6 antibody.
-
ATP.
-
Assay Buffer.
-
384-well, low-volume, black microplates.
-
FP-capable plate reader.
Procedure:
-
Compound and Enzyme Pre-incubation: As described in the TR-FRET protocol.
-
Reaction Initiation: Add the substrate/ATP mix and incubate for 60 minutes at 37°C.
-
Detection: Add the anti-phospho-S6 antibody and incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure fluorescence polarization on a suitable plate reader.
Data Analysis: An increase in fluorescence polarization indicates substrate phosphorylation. Inhibitors will prevent this increase.
Cell-Based Assays: Assessing ROCK Activity in a Physiological Context
Cell-based assays provide a more physiologically relevant system for screening as they account for cell permeability and potential off-target effects.[3]
This assay visually assesses the effect of ROCK inhibitors on cell morphology and the actin cytoskeleton.
Materials:
-
HeLa or other suitable adherent cell line.
-
Cell culture medium and supplements.
-
Lysophosphatidic acid (LPA) or other ROCK pathway activator.
-
Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488 Phalloidin).
-
Hoechst 33342 or DAPI for nuclear staining.
-
384-well, clear-bottom imaging plates.
-
High-content imaging system.
Procedure:
-
Cell Seeding: Seed cells into the imaging plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with test compounds for 1-2 hours.
-
ROCK Activation: Stimulate the cells with LPA (e.g., 10 µM) for 30 minutes.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Staining: Stain the actin cytoskeleton with fluorescently labeled phalloidin and the nuclei with Hoechst or DAPI.
-
Imaging: Acquire images using a high-content imaging system.
Data Analysis: Image analysis software is used to quantify changes in cell shape, stress fiber formation, and other morphological parameters indicative of ROCK inhibition.
Data Interpretation and Validation
A crucial aspect of any HTS campaign is the rigorous validation of initial hits.
Key Validation Steps:
-
Hit Confirmation: Re-testing of primary hits to eliminate false positives.
-
Dose-Response Curves: Generation of IC50 values to determine compound potency.
-
Orthogonal Assays: Validation of hits in a secondary assay that utilizes a different detection technology.
-
Selectivity Profiling: Screening of confirmed hits against a panel of other kinases to assess selectivity.
Statistical Metrics for Assay Quality: The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[24][25][26] A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay.
Conclusion
The protocols outlined in these application notes provide a robust framework for the high-throughput screening of this compound and other potential ROCK inhibitors. By employing a combination of biochemical and cell-based assays, researchers can effectively identify and characterize novel compounds targeting the Rho/ROCK pathway, paving the way for the development of new therapeutics for a wide range of diseases.
References
- Breslin, S. J., et al. (2008). Quantitative high-throughput cell-based assays for inhibitors of ROCK kinases. Journal of Biomolecular Screening, 13(3), 187-196.
- Kim, D. J., et al. (2013). Discovery of novel scaffolds for Rho kinase 2 inhibitor through TRFRET-based high throughput screening assay. Bioorganic & Medicinal Chemistry Letters, 23(17), 4946-4950.
- von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. ChemBioChem, 6(3), 481-490.
- Shen, M., et al. (2013). Discovery of Rho-kinase inhibitors by docking-based virtual screening. Molecular BioSystems, 9(6), 1541-1551.
- Gong, L. L., et al. (2010). Integration of virtual screening with high-throughput screening for the identification of novel Rho-kinase I inhibitors. Journal of Biotechnology, 145(3), 295-303.
- Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315.
- Geissler, M. A., et al. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science.
- Thermo Fisher Scientific. (n.d.). Biochemical Kinase Assays.
- Wang, H., et al. (2008). Establishment and application of a high throughput model for Rho kinase inhibitors screening based on fluorescence polarization. Sheng Wu Yi Xue Gong Cheng Xue Za Zhi, 25(6), 1318-1322.
- Gong, L. L., et al. (2010). Integration of virtual screening with high-throughput screening for the identification of novel Rho-kinase I inhibitors. Journal of Biotechnology, 145(3), 295-303.
- Egan, D., et al. (2013). Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. PLoS One, 8(9), e72489.
- Cosmo Bio USA. (n.d.). CycLex® Rho-kinase Assay Kit.
- Sigma-Aldrich. (n.d.).
- MBL Life Science. (n.d.). CycLex® Rho-kinase Assay Kit.
- Evelyn, C. R., et al. (2007). High-Throughput Screening for Small Molecule Inhibitors of LARG-Stimulated RhoA Nucleotide Binding via a Novel Fluorescence Polarization Assay. Molecular Pharmacology, 72(1), 171-179.
- Sigma-Aldrich. (n.d.). Rho Kinase (ROCK) Activity Ass | CSA001.
- Cell Biolabs, Inc. (n.d.). 96-well ROCK Activity Assay Kit.
- Sigma-Aldrich. (n.d.). Rho-associated Kinase (ROCK) Activity Assay Millipore.
- Cell Biolabs, Inc. (n.d.). Rho Kinase (ROCK) Activity Assay, 96-Well.
- Noma, K., et al. (2006). A Method for Measuring Rho Kinase Activity in Tissues and Cells. Methods in Enzymology, 406, 447-455.
- United States Biological. (n.d.). 1-(1-Chloro-5-isoquinolinesulfonyl)
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). fasudil.
- Sigma-Aldrich. (n.d.). Rho Kinase Inhibitor.
- Pharmaffiliates. (n.d.). CAS No : 105628-70-4 | Product Name : this compound.
- Butini, S., et al. (2022). Multitarget Hybrid Fasudil Derivatives as a New Approach to the Potential Treatment of Amyotrophic Lateral Sclerosis. Journal of Medicinal Chemistry, 65(2), 1478-1496.
- Ikenoya, M., et al. (2002). The novel and specific Rho-kinase inhibitor (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine as a probing molecule for Rho-kinase-involved pathway. Journal of Neurochemistry, 81(1), 9-17.
- Santa Cruz Biotechnology, Inc. (n.d.). This compound.
- Shanghai Huicheng Biological Technology Co., Ltd. (n.d.). This compound.
- Butini, S., et al. (2022). Multitarget Hybrid Fasudil Derivatives as a New Approach to the Potential Treatment of Amyotrophic Lateral Sclerosis.
- AbMole BioScience. (n.d.).
- Google Patents. (n.d.). WO2004096222A1 - Use of 1-(5-isoquinolinesulfonyl)homopiperazine, its active metabolites, isomers and salts for treating and preventing hypopigmentary disorders.
- LGC Standards. (n.d.). This compound.
- Deweina. (n.d.). This compound.
- Google Patents. (n.d.). JP4016060B2 - (S)-(-)-1- (4-Fluoroisoquinolin-5-yl)
- Mayr, L. M., & Bojanic, D. (2009). High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discovery Today, 14(11-12), 580-588.
- SAFE-ROCK: A Phase I Trial of an Oral Application of the ROCK Inhibitor Fasudil to Assess Bioavailability, Safety, and Tolerability in Healthy Participants. (2024). Clinical Pharmacology & Therapeutics, 115(2), 345-355.
- Nuvisan. (n.d.). Tailored high-throughput screening solutions for identifying potent hits.
- MDPI. (2020). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. International Journal of Molecular Sciences, 21(18), 6649.
- Assay Genie. (n.d.). High-Throughput Screening Assays.
- Fox, S., et al. (2006). High-throughput screening: update on practices and success. Journal of Biomolecular Screening, 11(7), 864-869.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative high-throughput cell-based assays for inhibitors of ROCK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Rho-kinase inhibitors by docking-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fasudil | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Multitarget Hybrid Fasudil Derivatives as a New Approach to the Potential Treatment of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High‐Throughput Screening for Kinase Inhibitors | Semantic Scholar [semanticscholar.org]
- 10. usbio.net [usbio.net]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. scbt.com [scbt.com]
- 13. 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 14. This compound [lgcstandards.com]
- 15. 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine_其他_德威钠 [gjbzwzw.com]
- 16. cellbiolabs.com [cellbiolabs.com]
- 17. Rho Kinase (ROCK) Activity Assay, 96-Well [cellbiolabs.com]
- 18. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. nuvisan.com [nuvisan.com]
- 20. assaygenie.com [assaygenie.com]
- 21. High-throughput screening: update on practices and success - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Biochemical Kinase Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 23. Discovery of novel scaffolds for Rho kinase 2 inhibitor through TRFRET-based high throughput screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Establishment and application of a high throughput model for Rho kinase inhibitors screening based on fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Development of High Throughput Screening Method for Rho Kinase Inhibitors [journal11.magtechjournal.com]
- 26. Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application of 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine in neuroscience research
An In-Depth Guide to the Application of Isoquinolinesulfonyl-Based ROCK Inhibitors in Neuroscience Research
Abstract
This guide provides a comprehensive overview of the application of 1-(5-Isoquinolinesulfonyl)homopiperazine, commonly known as Fasudil or HA-1077, and its analogs in the field of neuroscience. As potent inhibitors of Rho-associated coiled-coil containing protein kinases (ROCK), these compounds are invaluable tools for investigating the molecular underpinnings of neuronal structure, function, and pathology. While the specific compound 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine (CAS 105628-70-4) is a known chemical entity, the vast majority of published neuroscience research has utilized its close, non-chlorinated analog, Fasudil.[1][2][3] Therefore, this document will focus on the principles and protocols established with Fasudil as a representative and widely-cited tool for modulating the ROCK signaling pathway. We will delve into the mechanism of action, provide detailed, field-tested protocols for both in vitro and in vivo applications, and discuss its utility in studying neurite outgrowth, synaptic plasticity, and various models of neurological disease.
Introduction to ROCK Inhibition in Neuroscience
The Rho family of small GTPases, particularly RhoA, and its primary downstream effectors, ROCK1 and ROCK2, form a critical signaling hub in the central nervous system (CNS).[4] This pathway is a master regulator of the actin cytoskeleton, influencing fundamental cellular processes including cell adhesion, migration, and contraction.[4] In neuroscience, the RhoA/ROCK pathway is pivotal in regulating:
-
Axonal Growth and Regeneration: Myelin-associated inhibitors and chondroitin sulfate proteoglycans (CSPGs) in the glial scar activate the RhoA/ROCK pathway, leading to growth cone collapse and inhibition of axon regeneration after injury.[4]
-
Dendritic Spine Morphology and Synaptic Plasticity: ROCK signaling is crucial for activity-dependent remodeling of dendritic spines, the anatomical basis for learning and memory.[4][5][6] Dysregulation of this pathway is implicated in synaptic dysfunction seen in numerous neurological disorders.[5][7]
-
Neuronal Survival and Apoptosis: The pathway promotes neurodegeneration by activating pro-apoptotic proteins and inhibiting autophagy.[4]
-
Neuroinflammation: ROCK signaling plays a role in the activation of glial cells, contributing to the inflammatory environment in diseased or injured brain tissue.[4][8]
Given its central role in these processes, pharmacological inhibition of ROCK has emerged as a powerful therapeutic and research strategy. Fasudil is a first-generation ROCK inhibitor, clinically approved in Japan and China for cerebral vasospasm, that competitively binds to the ATP-binding site in the ROCK catalytic domain.[9][10][11] Its utility in preclinical research has paved the way for understanding the therapeutic potential of ROCK inhibition across a spectrum of neurodegenerative diseases.[8][10]
Compound Profile and Handling
Chemical and Physical Properties
This table summarizes key information for Fasudil and its chloro-analog. Researchers should always refer to the supplier-specific data sheet for the exact lot being used.
| Property | This compound | 1-(5-Isoquinolinesulfonyl)homopiperazine (Fasudil / HA-1077) |
| CAS Number | 105628-70-4[1] | 103745-39-7 (Base), 105628-07-7 (HCl Salt) |
| Molecular Formula | C₁₄H₁₆ClN₃O₂S[1] | C₁₄H₁₇N₃O₂S |
| Molecular Weight | 341.81 g/mol | 291.37 g/mol |
| Appearance | White to off-white solid | White solid |
| Solubility | Soluble in DMSO and water | Soluble in water (as HCl salt) and DMSO |
| Storage | Store at 4°C, protect from light[1] | Store at room temperature or 4°C, protect from light |
Stock Solution Preparation and Storage
Causality: Proper preparation and storage of inhibitor stock solutions are critical for experimental reproducibility. DMSO is a common solvent, but high concentrations can be toxic to cells. Aqueous solutions of the hydrochloride salt are often preferred for in vitro work to minimize solvent toxicity.
-
For In Vitro Use (Aqueous):
-
Weigh out the required amount of Fasudil hydrochloride (HA-1077).
-
Reconstitute in sterile, nuclease-free water to a high concentration stock (e.g., 10 mM).
-
Vortex gently until fully dissolved.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
-
-
For In Vitro / In Vivo Use (DMSO):
-
Reconstitute the compound in high-purity DMSO to a high concentration (e.g., 50-100 mM).
-
Store aliquots at -20°C in desiccated conditions. When thawing, allow the vial to come to room temperature before opening to prevent condensation.
-
Safety and Handling
Trustworthiness: Adherence to safety protocols is non-negotiable. While specific toxicity data for these compounds is limited, they should be handled with care as with all bioactive small molecules.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Handle the solid powder in a chemical fume hood to avoid inhalation.[12]
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[12]
-
Consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive handling and disposal information.[12]
Mechanism of Action: The RhoA/ROCK Signaling Pathway
The RhoA/ROCK pathway is activated by various extracellular signals, including growth factors, cytokines, and, notably in the CNS, inhibitors of axonal growth such as Nogo and myelin-associated glycoprotein (MAG).[4] Activation of RhoA triggers its downstream effectors, ROCK1 and ROCK2. These kinases then phosphorylate a wide array of substrates, leading to increased actomyosin contractility and cytoskeletal reorganization.
Key Downstream Targets in Neurons:
-
LIM Kinase (LIMK): ROCK phosphorylates and activates LIMK, which in turn phosphorylates and inactivates cofilin. Inactivated cofilin can no longer sever actin filaments, leading to actin filament stabilization and reduced cytoskeletal dynamics, a key factor in growth cone collapse.[4][5]
-
Myosin Light Chain (MLC) and MLC Phosphatase (MLCP): ROCK directly phosphorylates MLC and phosphorylates the myosin-binding subunit (MYPT1) of MLCP, inhibiting its phosphatase activity. Both actions increase the levels of phosphorylated MLC, promoting actomyosin contractility, which contributes to neurite retraction and dendritic spine changes.[11]
-
Other Substrates: ROCKs also phosphorylate numerous other proteins involved in cell survival, adhesion, and plasticity, including PTEN and PSD-93.[4]
Fasudil and its analogs act by competitively inhibiting the ATP binding site of ROCK, preventing the phosphorylation of these downstream targets and thereby blocking the pathway's effects.
Signaling Pathway Diagram
Caption: The RhoA/ROCK signaling pathway and point of inhibition.
Key Applications and Quantitative Data
ROCK inhibitors like Fasudil are versatile tools used across a range of neuroscience research areas.
Comparative Inhibitor Data
Expertise: While Fasudil is a potent ROCK inhibitor, it is not perfectly selective and can inhibit other kinases at higher concentrations. Y-27632 is another widely used ROCK inhibitor, often employed in parallel to confirm that an observed effect is truly mediated by ROCK.[8][9] More specific inhibitors like H-1152P have also been developed.[13]
| Inhibitor | Target | Ki / IC₅₀ (ROCK) | Notes |
| Fasudil (HA-1077) | ROCK1/ROCK2 | IC₅₀: ~0.7 µM[10] | Clinically approved; well-documented in vivo effects.[9][10] |
| Hydroxyfasudil | ROCK1/ROCK2 | Ki: ~0.33 µM | Active metabolite of Fasudil.[11] |
| Y-27632 | ROCK1/ROCK2 | Ki: ~140 nM (ROCK1)[14] | Commonly used in vitro; potent and selective.[8][14] |
| H-1152P | ROCK1/ROCK2 | Ki: 1.6 nM[13] | Highly potent and more selective than Fasudil or Y-27632.[13] |
Application in Disease Models and Cellular Processes
The following table summarizes effective concentrations and key findings from preclinical studies.
| Application Area | Model System | Treatment & Concentration | Key Finding | Reference(s) |
| Neurite Outgrowth | Neuro-2a cells | Fasudil (pre-treatment) | Alleviated kainic acid-induced inhibition of neurite outgrowth. | [15] |
| NT2 Neurons | Fasudil (100 µM) | Significantly increased the percentage of neurite-bearing cells. | [16] | |
| ALS Model | SOD1G93A mice | Fasudil (30 mg/kg in drinking water) | Delayed disease onset, prolonged survival, and reduced motor neuron loss. | [17] |
| Alzheimer's Model | 3xTG-AD mice | Fasudil (IP injection) | Reversed gene expression changes associated with neurodegeneration. | [10] |
| APP/PS1 mice | Fasudil | Reduced Aβ load, tau phosphorylation, and improved spatial memory. | [8][18] | |
| Stroke/Ischemia | Rat microembolization | Fasudil (3, 10 mg/kg) | Significantly improved neurological function and reduced infarct area. | [19] |
| Epilepsy Model | PTZ-kindled mice | Fasudil (25 mg/kg), Y-27632 (5, 10 mg/kg) | Significantly prolonged the onset of seizures. | [20] |
| Dendritic Spines | Primary hippocampal neurons | Y-27632 | Increased the number of thin spines and filopodia, suggesting enhanced plasticity. | [6] |
Experimental Protocols
Trustworthiness: The following protocols are generalized from multiple sources and should be optimized for your specific cell type or animal model. Always include appropriate controls (e.g., vehicle-only) to ensure the observed effects are due to ROCK inhibition.
General Experimental Workflow
Caption: A generalized workflow for experiments using ROCK inhibitors.
Protocol 1: In Vitro Neurite Outgrowth Assay
Objective: To assess the effect of ROCK inhibition on neurite extension in a neuronal cell line (e.g., Neuro-2a, SH-SY5Y) or primary neurons. This protocol is adapted from methodologies described for assessing neurite outgrowth inhibitors and promoters.[15][16][21][22]
Materials:
-
Neuronal cells (e.g., Neuro-2a)
-
Culture medium (e.g., DMEM with 10% FBS) and differentiation medium (e.g., DMEM with 1% FBS or serum-free)
-
Poly-L-lysine or other appropriate coating agent
-
24- or 48-well culture plates
-
Fasudil stock solution (10 mM in sterile water)
-
Fixative (4% Paraformaldehyde (PFA) in PBS)
-
Permeabilization buffer (0.25% Triton X-100 in PBS)
-
Blocking buffer (5% Bovine Serum Albumin (BSA) in PBS)
-
Primary antibody (e.g., anti-β-III-Tubulin)
-
Fluorescently-labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Fluorescence microscope with imaging software (e.g., ImageJ/Fiji)
Procedure:
-
Cell Plating (Day 1):
-
Coat wells of a culture plate with Poly-L-lysine according to the manufacturer's instructions.
-
Seed neuronal cells at a low density that allows for clear visualization of individual cells and their processes (e.g., 2 x 10⁴ cells/well in a 24-well plate).
-
Incubate for 12-24 hours in standard growth medium to allow for cell attachment.
-
-
Differentiation and Treatment (Day 2):
-
Causality: To induce a baseline level of neurite formation, the growth medium is replaced with a low-serum or serum-free differentiation medium. This synchronizes the cells and makes the effect of the inhibitor more apparent.
-
Gently aspirate the growth medium and wash once with sterile PBS.
-
Add differentiation medium to each well.
-
Prepare serial dilutions of Fasudil in differentiation medium (e.g., 1 µM, 10 µM, 50 µM, 100 µM).[16] Include a vehicle-only control (medium with an equivalent volume of water).
-
Add the prepared treatments to the appropriate wells.
-
-
Incubation (Day 2-4):
-
Incubate the plate for 24 to 72 hours at 37°C and 5% CO₂. The optimal time depends on the cell type and may require optimization.
-
-
Immunofluorescence Staining (Day 4):
-
Gently aspirate the medium and wash cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding with 5% BSA for 1 hour at room temperature.
-
Incubate with primary antibody against a neuronal marker (e.g., β-III-Tubulin) diluted in blocking buffer, typically overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the appropriate fluorescent secondary antibody and DAPI diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS. Leave the final wash on the cells for imaging.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope. Capture multiple random fields of view per well.
-
Using software like ImageJ with the NeuronJ plugin, quantify neurite outgrowth. Key metrics include:
-
Total neurite length per neuron.
-
Length of the longest neurite per neuron.
-
Number of neurite-bearing cells as a percentage of total cells (DAPI positive).[16]
-
-
Compare the measurements from Fasudil-treated groups to the vehicle control.
-
Protocol 2: In Vivo Administration in a Mouse Model of Neurodegeneration
Objective: To evaluate the therapeutic potential of Fasudil in a transgenic mouse model of neurological disease, such as the SOD1G93A model of ALS.[17]
Materials:
-
Transgenic mice (e.g., SOD1G93A) and wild-type littermate controls.
-
Fasudil hydrochloride
-
Sterile drinking water or saline for injection.
-
Equipment for behavioral testing (e.g., rotarod).
-
Equipment for tissue collection and processing.
Procedure:
-
Animal Husbandry and Grouping:
-
House animals according to institutional guidelines (IACUC approval is mandatory).
-
At a predetermined age (e.g., pre-symptomatic), randomly assign mice to a vehicle control group and a Fasudil treatment group.
-
-
Drug Administration:
-
Expertise: Oral administration in drinking water is a common, non-invasive method for chronic studies, reducing animal stress. The dose must be calculated based on average daily water consumption to achieve the target mg/kg dose.
-
Prepare fresh Fasudil-containing drinking water (e.g., to achieve a dose of 30 mg/kg/day) every 2-3 days.[17] Protect the water bottles from light. The vehicle group receives normal drinking water.
-
Alternatively, Fasudil can be administered via intraperitoneal (IP) injection or osmotic mini-pumps for more controlled dosing.
-
-
Monitoring and Behavioral Analysis:
-
Monitor animal body weight and general health regularly.
-
Perform behavioral tests at set intervals to assess motor function or cognition. For an ALS model, this could involve weekly rotarod tests to determine disease onset and progression.[17]
-
Record the age of symptom onset and survival time for each animal.
-
-
Endpoint and Tissue Collection:
-
At the study endpoint (or when animals reach a humane endpoint), euthanize the mice according to approved protocols.
-
Perfuse the animals with saline followed by 4% PFA.
-
Collect relevant tissues (e.g., brain, spinal cord) for downstream analysis.
-
-
Downstream Analysis:
-
Histology/Immunohistochemistry: Process tissue to prepare sections. Stain for markers of neuronal survival (e.g., NeuN, Nissl), pathology (e.g., protein aggregates), and glial activation (e.g., Iba1 for microglia, GFAP for astrocytes).
-
Biochemical Analysis: For a separate cohort of animals, tissue can be flash-frozen at the time of collection for Western blotting or ELISA to measure levels of ROCK pathway proteins, inflammatory cytokines, or disease-specific markers.
-
References
- What Is the Role of the Rho-ROCK Pathway in Neurologic Disorders? - PMC. (n.d.). Vertex AI Search.
- Takata, M., Tanaka, K., Yamashita, T., & Abe, K. (2013). Fasudil, a rho kinase inhibitor, limits motor neuron loss in experimental models of amyotrophic lateral sclerosis. British Journal of Pharmacology, 170(2), 341–351.
- Govek, E.-E., Newey, S. E., & Van Aelst, L. (2005). The role of the Rho GTPases in neuronal development. Genes & Development, 19(1), 1–49.
- Swanger, S. A., Wu, J., & Bassell, G. J. (2011). ROCK1 and ROCK2 inhibition alters dendritic spine morphology in hippocampal neurons. Cellular and Molecular Life Sciences, 68(21), 3687–3697.
- Role of Rho-associated kinases and their inhibitor fasudil in neurodegenerative diseases. (2024). Frontiers in Aging Neuroscience, 16.
- Role of Rho-associated kinases and their inhibitor fasudil in neurodegenerative diseases. (2024). Frontiers in Aging Neuroscience, 16.
- Killick, R., Hughes, T. R., & Elliott, E. (2023). Neurodegenerative Disease Associated Pathways in the Brains of Triple Transgenic Alzheimer’s Model Mice Are Reversed Following Two Weeks of Peripheral Administration of Fasudil. International Journal of Molecular Sciences, 24(5), 4589.
- Zhou, Y., Yang, Y., & Su, Y. (2019). Comparative Study of ROCK1 and ROCK2 in Hippocampal Spine Formation and Synaptic Function. Frontiers in Molecular Neuroscience, 12.
- Giunti, E., d’Errico, P., & Calissano, P. (2024). Effect of the ROCK inhibitor fasudil on the brain proteomic profile in the tau transgenic mouse model of Alzheimer’s disease. Frontiers in Aging Neuroscience, 16.
- Khelfaoui, M., Pavlowsky, A., & Gauthier, C. (2013). Fasudil treatment in adult reverses behavioural changes and brain ventricular enlargement in Oligophrenin-1 mouse model of intellectual disability. Human Molecular Genetics, 22(12), 2346–2359.
- Zhou, Y., Yang, Y., & Su, Y. (2019). Comparative Study of ROCK1 and ROCK2 in Hippocampal Spine Formation and Synaptic Function. Frontiers in Molecular Neuroscience, 12.
- Fasudil - Wikipedia. (n.d.). Wikimedia Foundation.
- Akman, O., Tiftikci, G., & Yilmaz, G. (2009). Antiepileptic effects of two Rho-kinase inhibitors, Y-27632 and fasudil, in mice. British Journal of Pharmacology, 156(3), 475–482.
- (PDF) Suppressive effect of Rho-kinase inhibitors Y-27632 and fasudil on spike-and-wave discharges in genetic absence epilepsy rats from Strasbourg (GAERS). (2018). ResearchGate.
- Shibuya, M., Asano, T., & Sasaki, Y. (1995). Neuroprotective properties of a protein kinase inhibitor against ischaemia-induced neuronal damage in rats and gerbils. British Journal of Pharmacology, 114(5), 967–973.
- Shibuya, M., Asano, T., & Sasaki, Y. (1995). Neuroprotective properties of a protein kinase inhibitor against ischaemia-induced neuronal damage in rats and gerbils. British Journal of Pharmacology, 114(5), 967–973.
- Advantages of Rho-associated kinases and their inhibitor fasudil for the treatment of neurodegenerative diseases. (2022).
- Ikenoya, M., Hidaka, H., & Hosoya, T. (2002). The novel and specific Rho-kinase inhibitor (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine as a probing molecule for Rho-kinase-involved pathway. Journal of Biological Chemistry, 277(12), 10540–10546.
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- Rho Kinase Inhibitor - Sigma-Aldrich. (n.d.).
- Teixeira, C. E., Jin, L., & Ying, Z. (2005). Proerectile effects of the Rho-kinase inhibitor (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinolinyl)sulfonyl]homopiperazine (H-1152) in the rat penis. Journal of Pharmacology and Experimental Therapeutics, 315(1), 138–144.
- This compound - Data Sheet - United States Biological. (n.d.).
- Application Notes and Protocols for Kinase Inhibitor Treatment in Primary Neuron Cultures - Benchchem. (n.d.).
- Inhibition of RhoA/Rho kinase signaling pathway by fasudil protects against kainic acid-induced neurite injury. (2021). Journal of Cellular and Molecular Medicine, 25(18), 8758–8772.
- Rho kinase inhibitor - Wikipedia. (n.d.). Wikimedia Foundation.
- CAS No : 105628-70-4 | Product Name : this compound. (n.d.). Pharmaffiliates.
- Lingor, P., Tönges, L., & Bähr, M. (2011). ROCKing Regeneration: Rho Kinase Inhibition as Molecular Target for Neurorestoration. Frontiers in Molecular Neuroscience, 4.
- RhoA and Rho kinase inhibitors promote initiation of neurites. (A) The... (n.d.). ResearchGate.
- piperazine, 110-85-0 - The Good Scents Company. (n.d.).
- Rock Inhibitors | SCBT - Santa Cruz Biotechnology. (n.d.).
- Evaluation of Chemical Compounds that Inhibit Neurite Outgrowth Using GFP-labeled iPSC-derived Human Neurons. (2020). Toxicological Sciences, 177(2), 438–452.
- Neuroprotective and Neurite Outgrowth Stimulating Effects of New Low-Basicity 5-HT7 Receptor Agonists: In Vitro Study in Human Neuroblastoma SH-SY5Y Cells. (2024). International Journal of Molecular Sciences, 25(11), 6138.
- This compound | CAS 105628-70-4 | SCBT. (n.d.).
- 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine_其他 - 德威钠. (n.d.).
- (S)-(-)-1- (4-Fluoroisoquinolin-5-yl) sulfonyl-2-methyl-1,4-homopiperazine hydrochloride dihydrate. (n.d.). Google Patents.
- Neuroligin-1 induces neurite outgrowth through interaction with neurexin-1β and activation of fibroblast growth factor receptor-1. (2012). The FASEB Journal, 26(10), 4174–4186.
- Meberg, P. J., & Bamburg, J. R. (2000). Increase in Neurite Outgrowth Mediated by Overexpression of Actin Depolymerizing Factor. The Journal of Neuroscience, 20(7), 2459–2469.
- The Role of Bioactive Compounds on the Promotion of Neurite Outgrowth. (2015). International Journal of Molecular Sciences, 16(8), 18012–18044.
- 1-(8-CHLORO-5-ISOQUINOLINESULFONYL)PIPERAZINE, DIHYDROCHLORIDE | 110408-12-3 - ChemicalBook. (n.d.).
Sources
- 1. usbio.net [usbio.net]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. scbt.com [scbt.com]
- 4. What Is the Role of the Rho-ROCK Pathway in Neurologic Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rho Signaling in Synaptic Plasticity, Memory, and Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Comparative Study of ROCK1 and ROCK2 in Hippocampal Spine Formation and Synaptic Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Role of Rho-associated kinases and their inhibitor fasudil in neurodegenerative diseases [frontiersin.org]
- 9. Role of Rho-associated kinases and their inhibitor fasudil in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Fasudil - Wikipedia [en.wikipedia.org]
- 12. fishersci.com [fishersci.com]
- 13. The novel and specific Rho-kinase inhibitor (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine as a probing molecule for Rho-kinase-involved pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]
- 15. Inhibition of RhoA/Rho kinase signaling pathway by fasudil protects against kainic acid‐induced neurite injury - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Fasudil, a rho kinase inhibitor, limits motor neuron loss in experimental models of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effect of the ROCK inhibitor fasudil on the brain proteomic profile in the tau transgenic mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Neuroprotective properties of a protein kinase inhibitor against ischaemia-induced neuronal damage in rats and gerbils - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antiepileptic effects of two Rho-kinase inhibitors, Y-27632 and fasudil, in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Evaluation of Chemical Compounds that Inhibit Neurite Outgrowth Using GFP-labeled iPSC-derived Human Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Role of Bioactive Compounds on the Promotion of Neurite Outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine solubility issues and solutions
Document ID: TSC-CISH-SOL-V1.0
Last Updated: January 12, 2026
Introduction
This guide provides in-depth technical support for researchers working with 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine (CAS: 105628-70-4). This compound belongs to the isoquinolinesulfonyl family, which includes the well-known Rho-kinase (ROCK) inhibitor, Fasudil (also known as HA-1077).[1][2][3][4] Due to its chemical structure, achieving and maintaining its solubility in aqueous solutions for biological assays can be a significant challenge. This document is structured to provide clear, actionable solutions to common solubility issues, ensuring the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its synonyms?
This compound is a potent inhibitor of Rho-associated protein kinase (ROCK).[2][4] It is structurally and functionally related to Fasudil (HA-1077), a well-researched vasodilator and ROCK inhibitor used in both research and clinical settings.[1][3] Due to this close relationship, solubility and handling data for Fasudil/HA-1077 serve as an excellent and reliable proxy for this compound. Common identifiers and synonyms include:
-
Systematic Name: 1-[(1-Chloro-5-isoquinolinyl)sulfonyl]hexahydro-1H-1,4-diazepine[5]
-
Related Compound (Hydrochloride Salt): Fasudil, HA-1077[1][2][3]
Q2: What are the fundamental solubility properties of this compound class?
The solubility of isoquinolinesulfonyl compounds is highly dependent on the solvent and whether the compound is in its free base or salt (e.g., hydrochloride) form. Salt forms tend to have better aqueous solubility. The table below summarizes the reported solubility for the closely related compound Fasudil/HA-1077, which provides a strong guideline for experimental design.
| Solvent | Reported Solubility | Source(s) |
| DMSO | ≥ 31 mg/mL to 61.875 mg/mL | [1][2][3][10] |
| Water | 1 mg/mL to 65 mg/mL (may require sonication) | [1][11] |
| PBS (pH 7.2) | ~5 mg/mL | [3] |
| Ethanol | Insoluble | [11] |
| DMF | ~2 mg/mL | [3] |
Note: Solubility can vary slightly between batches. It is always best practice to confirm solubility with a small amount of your specific compound lot.
Q3: What is the best solvent for preparing a high-concentration stock solution?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[12] Its strong solvating power for both polar and nonpolar compounds makes it ideal for dissolving the isoquinolinesulfonyl backbone.[13] While the compound's hydrochloride salt form shows good water solubility, preparing a high-concentration aqueous stock is not recommended as it may be less stable and more prone to precipitation at neutral pH compared to a DMSO stock.
Q4: How should I properly store the solid compound and my prepared stock solutions?
-
Solid Compound: Store at 4°C in a desiccated environment.[5]
-
DMSO Stock Solutions: Aliquot into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO.[14] Store these aliquots at -20°C or -80°C for long-term stability.[4][10]
-
Aqueous Working Solutions: These should be prepared fresh for each experiment from the DMSO stock. Do not store aqueous solutions, as the compound is less stable and may precipitate over time.[4]
Troubleshooting Guide: Solubility Issues
Q5: I observed a milky white precipitate immediately after diluting my clear DMSO stock into my cell culture medium. Why did this happen?
This is a classic phenomenon known as solvent-shifting precipitation .[15]
-
Causality: The compound is highly soluble in 100% DMSO but has significantly lower solubility in the primarily aqueous environment of your buffer or cell culture medium. When you add the DMSO stock, you create a localized zone of supersaturation where the compound rapidly exceeds its solubility limit in the mixed solvent system, causing it to crash out of solution.[16][17]
-
Solution: The key is to avoid this localized supersaturation. Do not simply pipette the DMSO stock into the bulk aqueous solution. Follow the Anti-Precipitation Dilution Protocol outlined in the next section, which involves adding the stock solution slowly to a vigorously vortexing or stirring solution. This ensures rapid and uniform dispersion.
Q6: My compound powder won't dissolve completely, even in DMSO. What steps can I take?
If you encounter difficulty dissolving the compound, even after vortexing, you can employ additional mechanical methods.
-
Expert Insight: The energy required to break down the crystal lattice of the solid compound can sometimes be significant. Gentle assistance can overcome this activation energy barrier.
-
Recommended Actions:
-
Gentle Warming: Warm the vial in a 37°C water bath for 5-10 minutes. This increases the kinetic energy of the solvent molecules, enhancing their solvating power.[2][14]
-
Sonication: Place the vial in a bath sonicator for 5-15 minutes. The high-frequency sound waves create micro-cavitations that physically break apart the solid particles, increasing the surface area available for dissolution.[1][14]
-
Use Anhydrous DMSO: DMSO is hygroscopic (readily absorbs water from the air). Moisture-contaminated DMSO has significantly reduced solvating power for many organic compounds.[1][18] Always use fresh, anhydrous, high-purity DMSO from a newly opened bottle for preparing stock solutions.
-
Q7: I'm concerned about DMSO toxicity in my cell-based assay. What is a safe final concentration?
This is a critical consideration, as high concentrations of DMSO can induce off-target effects, cell stress, or cytotoxicity.[14][19][20]
-
General Rule: For most cell lines, the final concentration of DMSO in the culture medium should not exceed 0.5% .[21][22][23]
-
Best Practice ("Gold Standard"): To minimize any potential artifacts, aim for a final DMSO concentration of ≤0.1% .[24][25]
-
Self-Validating Control (Mandatory): Always include a "vehicle control" in your experimental design. This control should contain cells treated with the same final concentration of DMSO as your highest dose experimental condition, but without the compound. This allows you to isolate the effects of the compound from any potential effects of the solvent itself.[23][25]
Experimental Protocols & Workflows
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the steps to reliably dissolve this compound in DMSO.
-
Pre-Weighing: Allow the vial of the solid compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the powder.
-
Weighing: Accurately weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve your target stock concentration (e.g., 10-50 mM).
-
Initial Dissolution: Vortex the tube vigorously for 1-2 minutes.[14]
-
Visual Inspection: Check for any undissolved particulate matter against a light source.
-
Assisted Dissolution (If Necessary): If solids remain, sonicate the tube in a water bath for 10 minutes or warm it to 37°C for 5-10 minutes, followed by vortexing.[14]
-
Final Check: Once the solution is completely clear, it is ready for use or storage.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.[14]
Protocol 2: Preparation of Working Solutions (Anti-Precipitation Method)
This protocol details the critical steps to prevent compound precipitation when diluting the DMSO stock into an aqueous medium (e.g., PBS, cell culture media).
-
Prepare Destination Buffer: Dispense the final volume of the aqueous buffer/medium into a sterile tube.
-
Initiate Mixing: Place the tube on a vortex mixer set to a medium-high speed or use a magnetic stir bar. Continuous, vigorous agitation is essential.
-
Slow, Dropwise Addition: While the aqueous solution is actively mixing, slowly add the required volume of the DMSO stock solution drop-by-drop into the vortex. Do not pipette the stock directly into the static liquid.
-
Continued Mixing: Allow the solution to continue vortexing for an additional 30-60 seconds after the stock has been added to ensure complete and uniform dispersion.
-
Visual Inspection: The final working solution should be clear. If any cloudiness or precipitate is observed, the solubility limit in the final medium has likely been exceeded.
Visualization of Dilution Technique
The following diagram illustrates the correct (and incorrect) method for diluting a DMSO stock solution to prevent precipitation.
Caption: Workflow comparing the correct vs. incorrect method for aqueous dilution.
Troubleshooting Workflow for Solubility Problems
Use this decision tree to systematically address solubility challenges during your experiment.
Caption: A decision tree for troubleshooting compound solubility issues.
References
-
Reddit User Discussion. (2023). Maximum DMSO concentration in media for cell culture?. Reddit. [Link]
-
ResearchGate Discussion. (2016). What the concentration of DMSO you use in cell culture assays?. ResearchGate. [Link]
-
LifeTein. (2023). DMSO usage in cell culture. LifeTein. [Link]
-
ResearchGate Discussion. (2014). What must be the maximum final DMSO % in a cell culture plate?. ResearchGate. [Link]
-
Tilli, F. E., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. National Institutes of Health (NIH). [Link]
-
ResearchGate Discussion. (2015). What is a suitable organic solvent to dilute a compound for in vitro and in vivo treatments?. ResearchGate. [Link]
-
Pharmaffiliates. (n.d.). This compound. Pharmaffiliates. [Link]
-
RayBiotech. (n.d.). Fasudil. RayBiotech. [Link]
-
ResearchGate Discussion. (2014). How to enhance drug solubility for in vitro assays?. ResearchGate. [Link]
-
ICCVAM. (2003). Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Toxicology Program. [Link]
-
Thermo Fisher Scientific. (2022). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. AnalyteGuru. [Link]
-
Deweina. (n.d.). This compound. Deweina. [Link]
-
Shanghai Huicheng Biological Technology. (n.d.). This compound. HCBIO. [Link]
-
Holen, E., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. National Institutes of Health (NIH). [Link]
-
ResearchGate Discussion. (2015). How do I avoid precipitation of DMSO soluble compounds in water based culture media?. ResearchGate. [Link]
-
ResearchGate Discussion. (2014). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?. ResearchGate. [Link]
-
Reddit User Discussion. (2022). How do I force my compound to precipitate?. Reddit. [Link]
-
Cheng, X., et al. (2012). Stability of screening compounds in wet DMSO. National Institutes of Health (NIH). [Link]
-
Tetko, I. V., et al. (2006). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. National Institutes of Health (NIH). [Link]
-
ResearchGate Discussion. (2016). Solubility of compounds slightly soluble or insoluble in DMSO?. ResearchGate. [Link]
-
Quora User Discussion. (2024). How can dimethyl sulfoxide enhance solubility in lab applications?. Quora. [Link]
-
Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Scribd. [Link]
-
National Center for Biotechnology Information. (n.d.). Isoquinoline, 1-chloro-. PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(Methylsulfonyl)piperazine. PubChem. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Fasudil hydrochloride |HA 1077; 1-(5-Isoquinolinesulfonyl)homopiperazine, Monohydrochloride salt | Rho-associated kinase (ROCK) inhibitor | Hello Bio [hellobio.com]
- 5. usbio.net [usbio.net]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine_北京科量技术有限公司 [gjbzwzw.com]
- 8. 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 9. scbt.com [scbt.com]
- 10. Fasudil | ROCK | PKA | PKC | Serine/threonin kinase | TargetMol [targetmol.com]
- 11. selleckchem.com [selleckchem.com]
- 12. In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. quora.com [quora.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. selleckchem.com [selleckchem.com]
- 19. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. reddit.com [reddit.com]
- 22. lifetein.com [lifetein.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine (Fasudil/HA-1077) for Kinase Assays
Welcome to the technical support resource for 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine, a compound widely known in the scientific community as Fasudil or HA-1077 . As Senior Application Scientists, we have developed this guide to provide researchers, scientists, and drug development professionals with the in-depth technical and practical information needed to successfully incorporate this inhibitor into your kinase assay workflows. This guide moves beyond simple protocols to explain the scientific rationale behind experimental design and troubleshooting, ensuring the integrity and reproducibility of your results.
Section 1: Product Overview & Key Specifications
This compound, hereafter referred to as Fasudil, is a well-characterized inhibitor of serine/threonine kinases.[1] Initially developed as a calcium channel antagonist and vasodilator, its potent inhibitory effects on Rho-associated coiled-coil containing protein kinase (ROCK) have made it an invaluable tool in cell biology and a clinical therapeutic.[2][3]
Mechanism of Action: Fasudil is an ATP-competitive inhibitor .[1] It binds to the kinase ATP-binding pocket, directly competing with adenosine triphosphate (ATP) and preventing the phosphotransfer reaction. This mechanism is a critical factor for experimental design, as the apparent potency (IC50) of the inhibitor is dependent on the concentration of ATP used in the assay.[4]
| Parameter | Value |
| Synonyms | Fasudil, HA-1077, AT877 |
| CAS Number | 105628-70-4[5][6][7][8] |
| Molecular Formula | C₁₄H₁₆ClN₃O₂S[5][6][7] |
| Molecular Weight | 325.81 g/mol [9] |
| Appearance | Off-White to White Solid[9][10] |
| Solubility | Soluble in Methanol, Chloroform[9], and Water (as HCl salt, up to 100 mM)[10] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary kinase targets of Fasudil? A1: Fasudil is best known as a potent inhibitor of ROCK1 and ROCK2.[11][12] However, it is not entirely specific and demonstrates inhibitory activity against other protein kinases, particularly at higher concentrations. Its selectivity profile is crucial for interpreting experimental results. The table below summarizes its activity against several common kinases.
| Kinase Target | Inhibition Value (IC50 / Ki) | Reference |
| ROCK1 | Ki: 0.33 µM | [11][12] |
| ROCK2 | IC50: 0.158 µM - 1.9 µM | [11][12][13] |
| PKA (Protein Kinase A) | IC50: 4.58 µM - 1.6 µM | [11][12][14] |
| PKC (Protein Kinase C) | IC50: 12.30 µM - 3.3 µM | [11][12][14] |
| PKG (Protein Kinase G) | IC50: 1.650 µM - 1.6 µM | [11][12][14] |
| MLCK (Myosin Light Chain Kinase) | Ki: 36 µM | [14] |
| MSK1 | IC50: 5 µM | [13] |
Q2: How should I prepare and store stock solutions of Fasudil? A2: For optimal stability and reproducibility, prepare a high-concentration stock solution (e.g., 10 mM) in an appropriate solvent. While the hydrochloride salt is soluble in water[10], using anhydrous DMSO is a common practice for long-term storage.
-
Preparation: If using the hydrochloride salt, dissolve it in water up to 100 mM.[10] For the free base, use solvents like methanol or chloroform.[9]
-
Storage: We recommend aliquoting the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots tightly sealed at -20°C or below for several months.[10] Before use, thaw the aliquot and dilute it into the final assay buffer. Avoid final DMSO concentrations above 0.1-1% in cell-based assays to prevent toxicity.[13][15]
Q3: What is a recommended starting concentration for a new kinase assay? A3: The ideal starting point depends on your specific kinase and assay format (biochemical vs. cell-based).
-
For Biochemical Assays: If the literature-reported IC50 or Ki value for your target kinase is known, a good starting point for a dose-response curve is a broad range spanning 2-3 orders of magnitude around this value (e.g., from 1 nM to 100 µM).[16]
-
For Cell-Based Assays: Cellular potency can differ significantly from biochemical potency due to factors like cell permeability and competition with high intracellular ATP levels.[17][18] Concentrations between 1 µM and 100 µM are frequently used to observe cellular effects.[2][11] A wide range-finding experiment is highly recommended as the first step.[16]
Q4: How does the ATP concentration in my assay affect Fasudil's performance? A4: This is a critical consideration. Because Fasudil is an ATP-competitive inhibitor, its apparent potency (IC50) will increase as the ATP concentration in the assay increases.[4] This relationship is described by the Cheng-Prusoff equation : IC50 = Ki * (1 + [ATP] / Km[ATP]) Where Ki is the intrinsic inhibition constant, [ATP] is the ATP concentration in your assay, and Km[ATP] is the Michaelis constant of the kinase for ATP. To ensure comparability of data, it is best practice to run assays at an ATP concentration equal to the Km of the kinase and to report the Ki value.[19]
Section 3: Experimental Design & Optimization
Workflow for Determining Inhibitor Potency
The following diagram outlines a systematic workflow for optimizing Fasudil concentration and determining its IC50 value in a biochemical kinase assay.
Protocol: In Vitro Kinase Inhibition Assay (96-Well Plate)
This protocol provides a general framework for determining the IC50 of Fasudil against a target kinase using a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™).
-
Reagent Preparation:
-
Kinase Buffer: Prepare a buffer suitable for your kinase (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5).
-
Fasudil Dilutions: Perform serial dilutions of your Fasudil stock solution in kinase buffer to create a range of concentrations (e.g., 2X final concentrations from 200 µM to 20 nM).
-
ATP/Substrate Mix: Prepare a 2X solution of ATP and the specific kinase substrate in kinase buffer. The ATP concentration should ideally be at or near the Km for the target kinase.[19]
-
Kinase Solution: Dilute the kinase enzyme to a 2X final concentration in kinase buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.[19]
-
-
Assay Procedure:
-
Add 25 µL of each Fasudil dilution (or vehicle control, e.g., DMSO) to the wells of a 96-well plate.
-
Add 25 µL of the 2X kinase solution to each well to start the pre-incubation. Mix gently and incubate for 15-30 minutes at room temperature. This step allows the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 50 µL of the 2X ATP/Substrate mix to all wells.
-
Incubate the plate at the optimal temperature (e.g., 30°C) for the determined linear reaction time (e.g., 60 minutes).
-
Stop the reaction and detect the remaining ATP according to the assay kit manufacturer's instructions (e.g., by adding ADP-Glo™ reagent).
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Normalize the data to your controls (0% inhibition for vehicle-treated wells, 100% inhibition for background wells).
-
Plot the normalized percent inhibition against the logarithm of the Fasudil concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software.[16]
-
Section 4: Troubleshooting Guide
Q: My dose-response curve is not sigmoidal or has a very shallow slope. What could be wrong? A: An abnormal dose-response curve can stem from several issues:
-
Inhibitor Solubility: Fasudil may be precipitating at higher concentrations. Visually inspect the wells for precipitation. If suspected, check the solubility limit in your specific assay buffer.
-
Assay Window: The difference in signal between your positive (no inhibitor) and negative (no enzyme) controls may be too small. Try optimizing the enzyme concentration or incubation time to increase the signal-to-noise ratio.[16]
-
Incorrect Concentration Range: You may be testing a concentration range that is too high or too low. Refer back to the range-finding step to ensure you are capturing the full inhibitory curve.
Q: The IC50 value I measured is significantly different from published values. Why? A: Discrepancies in IC50 values are common and often result from differences in experimental setup.[19]
-
ATP Concentration: As explained previously, this is the most likely cause. A higher ATP concentration in your assay will lead to a higher apparent IC50 value for an ATP-competitive inhibitor like Fasudil.[4][19]
-
Enzyme Purity and Activity: The source, purity, and specific activity of the recombinant kinase can vary between suppliers and batches, affecting results.[20]
-
Buffer Components: Different salt concentrations, pH, or additives can influence both enzyme activity and inhibitor binding.
-
Substrate Used: The nature of the substrate (peptide vs. full-length protein) can also impact the measured IC50.
Q: I see inhibition in my biochemical assay, but no effect in my cell-based assay. What should I do? A: This is a frequent challenge in drug discovery, highlighting the gap between in vitro and cellular environments.[18]
-
Cell Permeability: Fasudil may not be efficiently entering your specific cell type.
-
High Intracellular ATP: Intracellular ATP concentrations are typically in the millimolar range, much higher than those used in most biochemical assays. This high level of competitor ATP can make Fasudil appear much less potent in cells.[21]
-
Efflux Pumps: The compound may be actively transported out of the cell by efflux pumps.
-
Off-Target Effects: In a cellular context, the compound may engage other targets or signaling pathways that mask the effect on your primary target. Consider performing a target engagement assay or a Western blot to confirm inhibition of the downstream signaling pathway in your cells.[16][22]
Section 5: Signaling Pathway
Fasudil primarily targets the Rho/ROCK signaling pathway, which is a central regulator of the actin cytoskeleton.
Section 6: References
-
AACR Journals | Cancer Research. (2017). Abstract 4186: A biochemical approach to discriminate between ATP-competitive and non-ATP competitive protein kinase inhibitors. Retrieved from [Link]
-
Zhu, Y., et al. (2021). Inhibition of RhoA/Rho kinase signaling pathway by fasudil protects against kainic acid‐induced neurite injury. Brain and Behavior, 11(10), e2355.
-
Negoro, N., et al. (1999). The kinase inhibitor fasudil (HA-1077) reduces intimal hyperplasia through inhibiting migration and enhancing cell loss of vascular smooth muscle cells. Biochemical and Biophysical Research Communications, 262(1), 211-215.
-
Rosse, C., et al. (2010). Non-ATP competitive protein kinase inhibitors. Current Opinion in Pharmacology, 10(4), 434-440.
-
Copeland, R. A. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual.
-
Goldstein, D. M., et al. (2008). Non-ATP-competitive kinase inhibitors – enhancing selectivity through new inhibition strategies. Expert Opinion on Therapeutic Patents, 18(7), 721-736.
-
Xu, Y., et al. (2014). The Rho/Rho-associated protein kinase inhibitor fasudil in the protection of endothelial cells against advanced glycation end products through the nuclear factor κB pathway. International Journal of Molecular Medicine, 34(2), 505-512.
-
Gao, Y., et al. (2022). Advantages of Rho-associated kinases and their inhibitor fasudil for the treatment of neurodegenerative diseases. Neural Regeneration Research, 17(8), 1684-1693.
-
Shanghai Huicheng Biological Technology Co., Ltd. (n.d.). This compound. Retrieved from [Link]
-
Breunig, C., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8689.
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
ResearchGate. (n.d.). Systemic Availability of the Active Metabolite Hydroxy-Fasudil After Administration of Fasudil to Different Sites of the Human Gastrointestinal Tract. Retrieved from [Link]
-
ResearchGate. (n.d.). Non-ATP Competitive Protein Kinase Inhibitors | Request PDF. Retrieved from [Link]
-
Knez, D., et al. (2023). ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. Biochemical Society Transactions, 51(4), 1541-1555.
-
Gao, F., et al. (2016). The role of Rho/Rho-kinase pathway and the neuroprotective effects of fasudil in chronic cerebral ischemia. Neural Regeneration Research, 11(2), 260-265.
-
ClinicalTrials.gov. (n.d.). Inhibition of Rho Kinase (ROCK) With Fasudil as Disease-modifying Treatment for ALS. Retrieved from [Link]
-
Liu, Y., et al. (2024). Role of Rho-associated kinases and their inhibitor fasudil in neurodegenerative diseases. Frontiers in Pharmacology, 15, 1358055.
-
Hagiwara, M., et al. (1990). A fluorescent protein kinase C inhibitor: 1-(1-hydroxy-5-isoquinolinylsulfonyl)piperazine. Biochemical and Biophysical Research Communications, 168(2), 704-710.
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]
-
Sasaki, Y., et al. (2002). The novel and specific Rho-kinase inhibitor (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine as a probing molecule for Rho-kinase-involved pathway. Pharmacology & Therapeutics, 93(2-3), 225-232.
-
BPS Bioscience. (n.d.). TGFßR1 (ALK5) Kinase Assay Kit. Retrieved from [Link]
Sources
- 1. The novel and specific Rho-kinase inhibitor (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine as a probing molecule for Rho-kinase-involved pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The kinase inhibitor fasudil (HA-1077) reduces intimal hyperplasia through inhibiting migration and enhancing cell loss of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. usbio.net [usbio.net]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. CAS:105628-70-4 FT-0664749 this compound Product Detail Information [finetechchem.com]
- 8. scbt.com [scbt.com]
- 9. 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. cdn.stemcell.com [cdn.stemcell.com]
- 14. selleckchem.com [selleckchem.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. reactionbiology.com [reactionbiology.com]
- 19. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. ATP-competitive inhibitors for cancer treatment – kinases and the world beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Inhibition of RhoA/Rho kinase signaling pathway by fasudil protects against kainic acid‐induced neurite injury - PMC [pmc.ncbi.nlm.nih.gov]
1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine stability in aqueous solutions
Technical Support Center: 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine
A Guide to Ensuring Stability in Aqueous Solutions for Researchers and Drug Development Professionals
Welcome to the technical support resource for this compound. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in aqueous experimental settings. As a Senior Application Scientist, my goal is to equip you with the knowledge to anticipate and address stability challenges, ensuring the integrity and reproducibility of your results.
The core of this molecule's reactivity in aqueous solutions lies in its sulfonyl chloride group attached to the isoquinoline ring. Sulfonyl chlorides are potent electrophiles, and their interaction with water is a primary concern for stability.[1] This guide will delve into the practical implications of this reactivity and provide strategies to mitigate potential issues.
Troubleshooting Guide: Navigating Experimental Challenges
This section addresses specific problems you might encounter when working with this compound in aqueous solutions.
Issue 1: Rapid Loss of Compound Activity or Inconsistent Results
Symptoms:
-
Diminished or complete loss of expected biological effect over a short period.
-
Poor reproducibility between experiments or even between wells in the same plate.
Root Cause Analysis:
The most probable cause is the hydrolysis of the sulfonyl chloride functional group. This reaction is often rapid in aqueous environments and leads to the formation of the corresponding sulfonic acid, which is likely to be inactive or have a different activity profile. The rate of this hydrolysis is influenced by pH, temperature, and the presence of nucleophiles in your media.[1][2][3]
Diagnostic Workflow:
Caption: Diagnostic workflow for troubleshooting loss of compound activity.
Mitigation Strategies:
-
Fresh is Best: Always prepare your aqueous working solutions immediately before use from a freshly prepared stock in an anhydrous solvent like DMSO or DMF.
-
pH Control: The stability of sulfonyl chlorides can be pH-dependent.[3] If your experimental conditions allow, assess the compound's stability in different buffer systems to find the optimal pH range. Generally, neutral to slightly acidic conditions may slow down hydrolysis compared to basic conditions which can accelerate it.[4]
-
Temperature Management: Perform your experiments at the lowest feasible temperature to slow down the rate of hydrolysis.[5][6] For cell-based assays, this may not be possible, which makes the timing of compound addition critical.
-
Minimize Incubation Times: Reduce the time the compound is in an aqueous buffer before being added to your assay. For longer experiments, consider repeated dosing if feasible.
Issue 2: Precipitation or Cloudiness in Aqueous Solutions
Symptoms:
-
Visible particulates or a cloudy appearance after diluting a stock solution into an aqueous buffer.
Root Cause Analysis:
This is likely due to the low aqueous solubility of this compound. While soluble in organic solvents like chloroform and methanol, its solubility in aqueous buffers, especially at higher concentrations, can be limited.[7]
Troubleshooting Protocol:
| Step | Action | Rationale |
| 1 | Visual Inspection | Observe the solution immediately after preparation and over time. Note when precipitation occurs. |
| 2 | Solubility Test | Prepare serial dilutions of your stock solution in the intended aqueous buffer to determine the concentration at which it remains clear. |
| 3 | Solvent Percentage | If permissible in your assay, slightly increasing the percentage of the organic co-solvent (e.g., DMSO) in the final aqueous solution can enhance solubility. Be mindful of solvent toxicity in your experimental system. |
| 4 | pH Adjustment | The ionization state of the homopiperazine ring can be altered by pH, which may affect solubility.[8] Test the solubility in buffers with slightly different pH values. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound and its stock solutions?
A1:
-
Solid Compound: The compound is noted to be hygroscopic.[7][9][10] Therefore, it should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a refrigerator at 2-8°C.[9] Desiccants should be used to protect it from moisture.
-
Stock Solutions: Prepare stock solutions in an anhydrous aprotic solvent such as DMSO or DMF. Store these stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Ensure the vials are tightly sealed to prevent moisture absorption.
Q2: What is the expected primary degradation pathway in aqueous solutions?
A2: The primary degradation pathway is the hydrolysis of the sulfonyl chloride group to form the corresponding sulfonic acid. This is a common reaction for sulfonyl chlorides in the presence of water.[1]
Caption: Primary degradation pathway of this compound in water.
Q3: Are there any specific buffers or media components I should avoid?
A3: Yes. Avoid buffers containing primary or secondary amines (e.g., TRIS) or other nucleophilic species, as these can react with the sulfonyl chloride group, leading to the formation of sulfonamides. This would be a competing reaction to hydrolysis and would also result in the loss of your parent compound. Opt for non-nucleophilic buffers where possible.
Q4: How can I quantify the stability of this compound in my specific experimental buffer?
A4: To empirically determine the stability, you can perform a time-course study using an analytical technique like HPLC or LC-MS.[11][12]
Experimental Protocol for Stability Assessment:
-
Preparation: Prepare a solution of the compound in your aqueous buffer of interest at the final experimental concentration.
-
Incubation: Incubate the solution under your exact experimental conditions (temperature, light exposure).
-
Sampling: At various time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hrs, 4 hrs, etc.), take an aliquot of the solution.
-
Quenching (Optional): If degradation is very rapid, you may need to immediately quench the reaction by adding a large volume of a cold organic solvent like acetonitrile.
-
Analysis: Analyze the samples by a suitable method (e.g., LC-MS) to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: Plot the concentration of the parent compound versus time to determine its degradation rate and half-life in your specific medium.
This data will be invaluable for designing your experiments and interpreting your results with confidence.
Q5: Is this compound sensitive to light?
Summary of Key Stability Factors and Recommendations
| Factor | Influence on Stability | Recommendation |
| Water (Moisture) | High risk of hydrolysis of the sulfonyl chloride group.[1] | Use anhydrous solvents for stock solutions. Prepare aqueous solutions immediately before use. Store solid compound under desiccated, inert conditions.[7][10] |
| pH | Can influence the rate of hydrolysis.[3] | Empirically determine the optimal pH for your experiment. Avoid highly basic conditions. |
| Temperature | Higher temperatures accelerate degradation reactions.[5] | Conduct experiments at the lowest feasible temperature. Store stock solutions at -20°C or -80°C. |
| Nucleophiles | React with the sulfonyl chloride, leading to degradation. | Avoid buffers and media containing nucleophiles like primary/secondary amines (e.g., TRIS). |
| Light | Potential for photolytic decomposition.[1] | Protect solutions from light, especially UV light.[13] |
By understanding the inherent reactivity of this compound and implementing these proactive strategies, you can significantly enhance the reliability and accuracy of your experimental outcomes.
References
-
Pharmaffiliates. This compound. [Link]
-
HuiCheng Biotech. This compound. [Link]
-
Robertson, R. E., & Laughton, P. M. (1969). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 47(21), 4041-4048. [Link]
-
King, J. F., & Dueck, R. (1974). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 52(24), 3961-3973. [Link]
- Ameduri, B., & Boutevin, B. (2001). PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
-
Bentley, T. W., & Jones, R. O. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Molecules, 13(5), 1147-1156. [Link]
- D. Western Therapeutics Institute. (2008). (S)-(−)-1- (4-Fluoroisoquinolin-5-yl) sulfonyl-2-methyl-1,4-homopiperazine hydrochloride dihydrate.
-
De Ruiter, J. (2011). Analytical Methods for Piperazines. Analytical Methods, 3(7), 1488-1495. [Link]
-
ALWSCI. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. [Link]
-
QbD Group. (2023). 4 Factors Influencing the Stability of Medicinal Products. [Link]
-
United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
Patel, S. A. Factors Affecting Stability of Formulations. Scribd. [Link]
-
Power, J. D., et al. (2012). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. ResearchGate. [Link]
-
Al-Omar, M. A. (2014). "Drug Stability and factors that affect on the drug stability" Review. ResearchGate. [Link]
-
Alanzi, A. D. W., et al. (2023). Evaluating the Stability of Pharmaceuticals under Different Environmental Conditions. Letters in High Energy Physics, 2023(4), 1-10. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 4. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 5. scribd.com [scribd.com]
- 6. lettersinhighenergyphysics.com [lettersinhighenergyphysics.com]
- 7. e-biochem.com [e-biochem.com]
- 8. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. qbdgroup.com [qbdgroup.com]
Preventing off-target effects of 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine
A Guide to Mitigating Off-Target Effects for Researchers, Scientists, and Drug Development Professionals
Introduction to 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine
This compound is a chemical compound structurally related to the well-characterized Rho-kinase (ROCK) inhibitor, Fasudil (HA-1077). Given their structural similarity, it is crucial to anticipate a comparable pharmacological profile, including the potential for off-target activities. Fasudil is known to inhibit other kinases, such as Protein Kinase A (PKA), Protein Kinase G (PKG), Protein Kinase C (PKC), and Myosin Light Chain Kinase (MLCK), particularly at concentrations commonly used in cell-based assays.[1] This guide is designed to help you navigate these potential off-target effects to ensure the validity and specificity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). ROCKs are serine/threonine kinases that play a crucial role in regulating the actin cytoskeleton, cell adhesion, migration, and proliferation.
Q2: What are the known off-target effects of structurally similar compounds like Fasudil?
A2: Fasudil, a well-studied ROCK inhibitor, has been shown to exhibit non-selectivity for other kinases.[2] At concentrations typically used in cellular studies (10-50 µM), which are often higher than the biochemical IC50 for ROCK, the likelihood of engaging off-target kinases increases.[2] Documented off-target effects include the inhibition of PKA, PKG, PKC, and MLCK.[1] Such off-target activities can lead to a variety of cellular effects that are independent of ROCK inhibition.
Q3: Why is it critical to consider off-target effects in my experiments?
Q4: How can I minimize the risk of off-target effects from the outset?
A4: The most effective initial step is to perform a dose-response experiment to determine the minimal effective concentration for inhibiting your target of interest in your specific experimental system. Using the lowest concentration that elicits the desired phenotype will reduce the probability of engaging off-target molecules.
Troubleshooting Guide: Addressing Unexpected Experimental Outcomes
Unexpected results can often be the first indication of off-target effects. This section provides a structured approach to troubleshooting common issues.
| Observed Issue | Potential Off-Target Cause | Recommended Troubleshooting Steps |
| Unexpected Cell Morphology Changes | Inhibition of kinases other than ROCK that regulate the cytoskeleton. | 1. Dose-Response Analysis: Titrate the compound to the lowest effective concentration. 2. Use a Structurally Unrelated ROCK Inhibitor: Compare the phenotype with another ROCK inhibitor (e.g., Y-27632) to see if the effect is consistent. 3. Rescue Experiment: If possible, express a constitutively active form of ROCK to see if it reverses the phenotype. |
| Inconsistent Results with Other ROCK Inhibitors | The observed phenotype is due to an off-target effect unique to this compound. | 1. Kinase Profiling: Perform a broad-spectrum kinase panel to identify other inhibited kinases. 2. Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to specifically deplete ROCK and see if it phenocopies the inhibitor's effect. |
| Effects on Cell Viability or Proliferation at Low Concentrations | Inhibition of kinases essential for cell survival or division. | 1. Apoptosis/Cell Cycle Assays: Investigate the mechanism of cell death or proliferation block. 2. Compare with Other ROCK Inhibitors: Assess if other ROCK inhibitors have similar effects at equivalent concentrations. |
| Alterations in Signaling Pathways Thought to be Unrelated to ROCK | Inhibition of upstream or downstream kinases in other pathways, such as the MEK/ERK pathway.[5] | 1. Phospho-protein Analysis: Use Western blotting or phospho-arrays to screen for changes in the phosphorylation status of key signaling proteins. 2. Consult Kinase Inhibitor Databases: Check databases for known off-target interactions of similar compounds. |
Experimental Protocols for Off-Target Effect Validation
To ensure the specificity of your findings, a multi-pronged validation approach is recommended.
Protocol 1: Determining the Optimal Inhibitor Concentration
-
Cell Seeding: Plate cells at a density appropriate for your assay.
-
Inhibitor Titration: Prepare a serial dilution of this compound, typically ranging from nanomolar to high micromolar concentrations.
-
Treatment: Treat the cells with the different concentrations of the inhibitor for a predetermined duration.
-
Endpoint Analysis: Perform your primary assay (e.g., migration assay, analysis of cytoskeletal changes).
-
Data Analysis: Plot the dose-response curve and determine the EC50 (half-maximal effective concentration). For subsequent experiments, use the lowest concentration that gives a robust and reproducible effect.
Protocol 2: Orthogonal Validation with a Structurally Different Inhibitor
-
Select an Alternative Inhibitor: Choose a well-characterized ROCK inhibitor with a different chemical scaffold, such as Y-27632.
-
Dose-Response of Alternative Inhibitor: Repeat the dose-response experiment (Protocol 1) with the alternative inhibitor to determine its optimal concentration in your system.
-
Comparative Analysis: Treat cells with the optimal concentrations of both this compound and the alternative inhibitor.
-
Phenotypic Comparison: Compare the cellular phenotypes induced by both inhibitors. A consistent phenotype strongly suggests that the effect is mediated by ROCK inhibition.
Protocol 3: Genetic Validation using RNA Interference
-
siRNA Design and Transfection: Design and transfect cells with at least two different siRNAs targeting your ROCK isoform of interest (ROCK1 or ROCK2). Include a non-targeting control siRNA.
-
Target Knockdown Confirmation: After 48-72 hours, confirm the knockdown of ROCK protein levels by Western blotting.
-
Phenotypic Analysis: Perform your primary assay with the ROCK-depleted cells and compare the results to cells treated with the non-targeting control.
-
Comparison with Inhibitor Treatment: Compare the phenotype of ROCK knockdown with that of inhibitor treatment. A similar phenotype provides strong evidence that the inhibitor's effect is on-target.
Visualizing Signaling Pathways and Experimental Workflows
To aid in understanding the molecular interactions and experimental design, the following diagrams are provided.
Caption: ROCK signaling pathway and potential off-target interactions.
Sources
- 1. Compassionate Use of the ROCK Inhibitor Fasudil in Three Patients With Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel ROCK inhibitor: off-target effects of metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HA1077, a Rho kinase inhibitor, suppresses glioma-induced angiogenesis by targeting the Rho-ROCK and the mitogen-activated protein kinase kinase/extracellular signal-regulated kinase (MEK/ERK) signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: In Vivo Delivery of 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine
Welcome to the technical support center for the in vivo application of 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of delivering this potent Rho-kinase (ROCK) inhibitor in preclinical models. Given its structural similarity to other isoquinolinesulfonyl compounds like Fasudil, this guide synthesizes established principles with compound-specific considerations to ensure experimental success.
Section 1: Understanding the Compound
This compound is a member of the isoquinoline sulfonamide family, known for its inhibitory action on Rho-kinase.[1][2][3] These inhibitors are of significant interest for a range of therapeutic areas, including cardiovascular diseases, neurological disorders, and oncology.[4][5] The introduction of a chloro- group to the isoquinoline ring may alter its physicochemical properties, such as solubility, stability, and membrane permeability, thus influencing its in vivo behavior.
Key Physicochemical Properties
| Property | Value/Information | Source |
| CAS Number | 105628-70-4 | [6][7][8][9][10][11] |
| Molecular Formula | C14H16ClN3O2S | [6][7] |
| Molecular Weight | 325.81 | [6][11] |
| Appearance | Off-White Solid | [6][10] |
| Solubility | Soluble in Chloroform, Methanol. | [6] |
| Storage | Hygroscopic, store at 2-8°C under an inert atmosphere. | [10] |
Section 2: Frequently Asked Questions & Troubleshooting
This section addresses common challenges encountered during the in vivo delivery of this compound and related compounds.
Formulation and Solubility
Question: My compound has precipitated out of solution during preparation for intravenous (IV) injection. How can I improve its solubility?
Answer: Poor aqueous solubility is a common hurdle for many small molecule inhibitors.[12][13][14][15][16] To enhance the solubility of this compound for IV administration, consider the following strategies:
-
pH Adjustment: Since the isoquinoline moiety contains a basic nitrogen atom, the solubility of the compound is likely pH-dependent.[17] Acidification of the vehicle can protonate this nitrogen, forming a more soluble salt. Start by preparing a stock solution in a small amount of acid (e.g., 0.1 M HCl) and then dilute it with a buffered saline solution to the desired final concentration and a physiologically acceptable pH (typically pH 6.5-7.5 for IV injections). Always verify the final pH before administration.
-
Co-solvents: The use of water-miscible organic solvents can significantly increase the solubility of hydrophobic compounds.[17] Common co-solvents for in vivo studies include:
-
Dimethyl sulfoxide (DMSO): A powerful solvent, but its concentration should be minimized (ideally <5% of the total injection volume) due to potential toxicity.
-
Polyethylene glycol (PEG), especially PEG 300 or PEG 400: Generally well-tolerated and effective for many compounds.
-
Ethanol: Can be used, but like DMSO, concentrations should be kept low.
-
-
Inclusion Complexes with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, thereby increasing their aqueous solubility.[17][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and well-tolerated option for in vivo studies.
-
Surfactants: Surfactants form micelles that can solubilize poorly soluble compounds.[17] Polysorbate 80 (Tween 80) and Cremophor EL are examples of surfactants used in parenteral formulations, though they should be used with caution due to the potential for hypersensitivity reactions.
Experimental Protocol: Preparing a Solubilized Formulation for IV Injection
-
Initial Solubility Testing: Begin by determining the approximate solubility in various vehicles (e.g., saline, 5% dextrose in water (D5W), 10% HP-β-CD in saline, 10% DMSO/90% saline).
-
pH-Adjusted Saline:
-
Dissolve the compound in a minimal amount of 0.1 M HCl.
-
Slowly add this stock solution to sterile saline while vortexing.
-
Adjust the final pH to ~7.0 with 0.1 M NaOH.
-
Visually inspect for any precipitation.
-
-
Co-solvent Formulation:
-
Dissolve the compound in the chosen co-solvent (e.g., DMSO).
-
Slowly add this stock solution to the aqueous vehicle (e.g., saline) while vortexing to avoid precipitation.
-
Ensure the final concentration of the co-solvent is within acceptable limits for the animal model.
-
Question: I am administering the compound orally via gavage and suspect poor bioavailability. What formulation strategies can I employ?
Answer: Low oral bioavailability is often linked to poor solubility and/or extensive first-pass metabolism.[14][15][19][20] To improve oral absorption, consider these approaches:
-
Particle Size Reduction: Decreasing the particle size of a solid drug increases its surface area, which can enhance the dissolution rate.[12][17] Techniques like micronization or nanomilling can be employed.[13]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix can create an amorphous solid dispersion, which generally has higher solubility and dissolution rates than the crystalline form.[12][18][21]
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based formulations can improve oral bioavailability by enhancing solubilization in the gastrointestinal tract and promoting lymphatic absorption, which can bypass first-pass metabolism.[13][21] Self-emulsifying drug delivery systems (SEDDS) are a promising option.[16][18]
-
Vehicle Selection for Gavage:
-
Aqueous Suspensions: If the compound is not sufficiently soluble, a uniform suspension can be prepared using suspending agents like methylcellulose (0.5-1%) or carboxymethylcellulose.[22] Ensure the suspension is homogenous before and during administration.
-
Oil-based Solutions/Suspensions: For highly lipophilic compounds, dissolving or suspending them in an oil (e.g., corn oil, sesame oil) can be effective.
-
Administration and Dosing
Question: What are the best practices for oral gavage in mice to ensure accurate and safe delivery?
Answer: Proper oral gavage technique is crucial for animal welfare and data reproducibility.[22][23][24]
-
Correct Needle Size and Length: Use a flexible or curved gavage needle with a rounded tip to minimize the risk of esophageal or stomach perforation.[23][24] For adult mice, 20-22 gauge needles that are 1.5 inches long are generally appropriate.[23][25] The length should be pre-measured from the tip of the mouse's nose to the last rib to ensure it reaches the stomach without going too far.[23][25]
-
Animal Restraint: Proper restraint is essential.[25] Scruff the mouse to immobilize the head and body, and extend the head back slightly to create a straight line from the mouth to the esophagus.[23]
-
Needle Insertion: Gently insert the needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.[23] The needle should pass into the esophagus with no resistance; the mouse may exhibit a swallowing reflex.[22][23] If resistance is met, withdraw and try again. Never force the needle. [24][25]
-
Dosing Volume: The maximum recommended oral gavage volume for mice is typically 10 mL/kg.[23][24] Using the smallest effective volume can help prevent reflux.[25]
Question: I am performing an intravenous injection. What are some key considerations for successful administration?
Answer: Intravenous administration ensures 100% bioavailability but requires careful execution.
-
Formulation: The formulation must be sterile, free of particulates, and isotonic with blood if possible. The pH should be close to physiological levels.
-
Injection Rate: A slow and steady injection rate is generally recommended to avoid shocking the animal and to allow for dilution of the compound in the bloodstream.
-
Catheterization vs. Bolus Injection: For continuous or repeated infusions, surgical placement of a catheter may be preferable to repeated tail vein injections.
-
Drug Loss in Administration Set: For small volume infusions, a significant portion of the drug can remain in the syringe and needle hub.[26][27] It is important to account for this "dead space" or to use techniques to flush the line to ensure the full dose is delivered.
Stability and Metabolism
Question: How stable is this compound in my formulation?
Answer: The stability of your compound in solution is critical for accurate dosing.
-
pH-Dependent Stability: The chloro-substituted isoquinoline ring may be susceptible to hydrolysis under certain pH conditions.[28] It is advisable to conduct a preliminary stability study of your formulation. This can be done by preparing the formulation and analyzing its concentration by HPLC at different time points (e.g., 0, 4, 24 hours) under the intended storage and use conditions.
-
Storage: As a general precaution, formulations should be prepared fresh daily and kept on ice until administration.[28] The solid compound is noted to be hygroscopic and should be stored in a cool, dry, and dark place under an inert atmosphere.[6][10]
Question: What is the likely metabolic profile of this compound?
Answer: While specific data for this compound is limited, we can infer from related compounds like Fasudil. Fasudil is rapidly metabolized to its active metabolite, hydroxyfasudil.[29] It is plausible that this compound also undergoes metabolism, potentially through hydroxylation or other phase I and phase II reactions. The presence of the chloro- group could influence the rate and sites of metabolism.
Section 3: Visualizing Workflows and Pathways
Mechanism of Action: Rho-Kinase Inhibition
dot graph TD { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: "Simplified Rho-Kinase (ROCK) Signaling Pathway and Point of Inhibition."
Troubleshooting Workflow for Poor In Vivo Efficacy
dot graph TD { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: "Decision tree for troubleshooting suboptimal in vivo results."
References
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. [Link]
-
Mouse Oral Gavage Administration Necessary Supplies Technique. [Link]
-
A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice. NIH. [Link]
-
Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. ResearchGate. [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]
-
Standard Operating Procedures for Oral Gavage in Mice and Rats. WSU IACUC. [Link]
-
Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. NIH. [Link]
-
Administration of the Rho-kinase inhibitor Fasudil before ischemia or just after reperfusion, but not 30 min after reperfusion, protects the stunned myocardium in swine. [Link]
-
Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. PubMed Central. [Link]
-
Rho-Associated Kinase Inhibitor Fasudil Protects from Sepsis-Induced Acute Kidney Injury in Rat via Suppressing STAT-3 and NLRP-3 Pathway. PubMed Central. [Link]
-
Protocol for a randomized, placebo-controlled, double-blind phase IIa study of the safety, tolerability, and symptomatic efficacy of the ROCK-inhibitor Fasudil in patients with Parkinson's disease (ROCK-PD). PubMed Central. [Link]
-
Fasudil, a Rho-Kinase Inhibitor, Exerts Cardioprotective Function in Animal Models of Myocardial Ischemia/Reperfusion Injury: A Meta-Analysis and Review of Preclinical Evidence and Possible Mechanisms. Frontiers. [Link]
-
IV administration of fasudil safe, well tolerated in ALS. Healio. [Link]
-
This compound. Shanghai Huicheng Biological Technology. [Link]
-
Isoquinoline sulfonamides such as fasudil, H-1152, ripasudil and H-1129 produce IOP-lowering and neuroprotective effects through Rho kinase inhibition. IOVS | ARVO Journals. [Link]
-
Why Poor Bioavailability Is a Major Drug Development Risk. [Link]
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central. [Link]
-
The novel and specific Rho-kinase inhibitor (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]. PubMed. [Link]
-
Novel Rho kinase inhibitors prepared and tested at Kirin Brewery. BioWorld. [Link]
-
Promising strategies for improving oral bioavailability of poor water-soluble drugs. PubMed. [Link]
-
The use of rho-associated kinase inhibitors for corneal endothelial cell replacement therapeutics. IOVS | ARVO Journals. [Link]
- Use of 1-(5-isoquinolinesulfonyl)homopiperazine, its active metabolites, isomers and salts for treating and preventing hypopigmentary disorders.
-
This compound. D&W NA. [Link]
- (S)-(-)-1- (4-Fluoroisoquinolin-5-yl) sulfonyl-2-methyl-1,4-homopiperazine hydrochloride dihydrate.
-
This compound. [Link]
-
Optimization of LpxC Inhibitor Lead Compounds Focusing on Efficacy and Formulation for High Dose Intravenous Administration. PubMed. [Link]
-
The Isoquinoline Alkaloids. ResearchGate. [Link]
-
Optimizing Drug Delivery of Small-Volume Infusions. PubMed. [Link]
-
Stability of stored methacholine chloride solutions: clinically useful information. PubMed. [Link]
-
Optimizing intravenous drug administration by applying pharmacokinetic/pharmacodynamic concepts. PubMed. [Link]
-
Stability of methacholine chloride in isotonic sodium chloride using a capillary electrophoresis assay. PubMed. [Link]
-
Optimization of Olive Oil-Based Nanoemulsion Preparation for Intravenous Drug Delivery. [Link]
-
Ex Vivo and In Vivo Study of Some Isoquinoline Precursors. MDPI. [Link]
-
This compound Product Detail Information. Finetech Chem. [Link]
-
Optimizing Drug Delivery of Small-Volume Infusions. ResearchGate. [Link]
Sources
- 1. stemcell.com [stemcell.com]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. The novel and specific Rho-kinase inhibitor (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine as a probing molecule for Rho-kinase-involved pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. WO2004096222A1 - Use of 1-(5-isoquinolinesulfonyl)homopiperazine, its active metabolites, isomers and salts for treating and preventing hypopigmentary disorders - Google Patents [patents.google.com]
- 6. 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 7. usbio.net [usbio.net]
- 8. 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine_北京科量技术有限公司 [gjbzwzw.com]
- 9. scbt.com [scbt.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. CAS:105628-70-4 FT-0664749 this compound Product Detail Information [finetechchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 18. hilarispublisher.com [hilarispublisher.com]
- 19. Why Poor Bioavailability Is a Major Drug Development Risk [synapse.patsnap.com]
- 20. Promising strategies for improving oral bioavailability of poor water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 24. iacuc.wsu.edu [iacuc.wsu.edu]
- 25. uac.arizona.edu [uac.arizona.edu]
- 26. Optimizing Drug Delivery of Small-Volume Infusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. Frontiers | Fasudil, a Rho-Kinase Inhibitor, Exerts Cardioprotective Function in Animal Models of Myocardial Ischemia/Reperfusion Injury: A Meta-Analysis and Review of Preclinical Evidence and Possible Mechanisms [frontiersin.org]
Technical Support Center: Assessing the Cytotoxicity of 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine
This guide provides in-depth technical assistance for researchers evaluating the cytotoxic profile of 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine, a compound belonging to the isoquinolinesulfonyl family, which is known to include inhibitors of protein kinases such as Rho-kinase (ROCK). The following question-and-answer-based troubleshooting guide is designed to address common challenges encountered during its cytotoxic assessment.
Part 1: Experimental Design & Initial Screening
Question 1: I am starting my study on this compound. How do I select the appropriate cell line and initial concentration range for cytotoxicity screening?
Answer:
Selecting the right cell line and concentration range is a critical first step that dictates the relevance and success of your cytotoxicity assessment.
Cell Line Selection:
Your choice of cell line should be driven by your research hypothesis. Since this compound is structurally related to ROCK inhibitors, consider the following:
-
Target Expression: Choose cell lines with well-characterized expression levels of the putative target kinase (e.g., ROCK1/2). High-expressing lines may show greater sensitivity.
-
Disease Relevance: If you are investigating its potential as a cancer therapeutic, use a panel of cancer cell lines from different tissues (e.g., HeLa for cervical cancer, A549 for lung cancer, MCF-7 for breast cancer).
-
Normal Cell Counterparts: Always include a non-cancerous, "normal" cell line (e.g., MRC-5 lung fibroblasts, or primary cells) to assess selective cytotoxicity. A promising compound should ideally show high toxicity towards cancer cells while sparing normal cells.
Determining the Initial Concentration Range:
A broad, logarithmic dose-range is recommended for initial screening to capture the full dose-response curve and determine the IC50 (half-maximal inhibitory concentration).
-
Starting High: Begin with a high concentration, typically in the range of 100 µM to 1 mM. The solubility of the compound in your culture medium will be the primary limiting factor.
-
Serial Dilutions: Perform a series of 1:2 or 1:10 serial dilutions to cover a wide range (e.g., 100 µM, 50 µM, 25 µM... down to low nanomolar concentrations).
-
Exposure Time: A standard initial exposure time is 24 to 72 hours. A 72-hour period is often sufficient to observe effects on cell proliferation.
This initial screen is best performed using a rapid, high-throughput assay like the MTT assay to efficiently determine the IC50 value, which will guide the concentration selection for more detailed mechanistic studies.
Part 2: Core Cytotoxicity Assays & Troubleshooting
This section details the protocols and common issues associated with foundational cytotoxicity assays.
Question 2: My MTT assay results show high variability between replicates. What are the common causes and how can I fix this?
Answer:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures metabolic activity, which is often used as a proxy for cell viability. High variability is a frequent issue and can typically be traced to a few key factors.
Underlying Principle: The MTT assay relies on the conversion of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in living cells. The amount of formazan produced is proportional to the number of metabolically active cells.
Troubleshooting High Variability:
| Potential Cause | Explanation & Solution |
| Uneven Cell Seeding | If cells are not evenly distributed in the wells of your microplate, the starting cell number will vary, leading to inconsistent formazan production. Solution: Ensure you have a single-cell suspension before plating. Mix the cell suspension between pipetting every few rows. |
| Incomplete Formazan Solubilization | The purple formazan crystals are insoluble in water and must be fully dissolved before reading the absorbance. Solution: After removing the MTT solution, add the solubilizing agent (e.g., DMSO, isopropanol) and pipette vigorously or place the plate on a shaker for 5-15 minutes to ensure all crystals are dissolved. |
| Interference from the Compound | This compound may have its own color or act as a reducing agent, interfering with the absorbance reading. Solution: Run a "compound-only" control (no cells, just media + compound + MTT + solubilizer) to check for direct chemical reactions with MTT. |
| Phenol Red Interference | The phenol red pH indicator in most culture media can interfere with absorbance readings. Solution: For final absorbance measurements, use a plate reader capable of subtracting the background absorbance at a reference wavelength (e.g., 690 nm). Alternatively, use phenol red-free media for the assay. |
Experimental Workflow: MTT Assay
Caption: Workflow for a standard MTT cytotoxicity assay.
Question 3: My MTT assay shows a decrease in viability, but how do I know if the cells are dying (cytotoxicity) or just not growing (cytostatic effect)?
Answer:
This is a crucial distinction. The MTT assay measures metabolic activity, which can decrease if cells are dying or if their proliferation is arrested. To differentiate between a cytotoxic (cell-killing) and a cytostatic (growth-inhibiting) effect, you must use an assay that directly measures cell death or membrane integrity. The Lactate Dehydrogenase (LDH) assay is an excellent choice for this.
LDH Assay Principle:
Lactate dehydrogenase is a stable enzyme present in the cytoplasm of all cells. When the plasma membrane is damaged—a hallmark of necrosis or late apoptosis—LDH is released into the cell culture medium. The LDH assay measures the amount of this released enzyme, which is directly proportional to the level of cell lysis.
Experimental Protocol: LDH Cytotoxicity Assay
-
Co-culture Setup: Plate and treat cells with this compound exactly as you would for an MTT assay.
-
Controls are Key: You must include three critical controls for each cell type and compound concentration:
-
Spontaneous LDH Release: Untreated cells (measures background cell death).
-
Maximum LDH Release: Untreated cells lysed with a lysis buffer (provided in most kits). This represents 100% cytotoxicity.
-
Medium Background: Culture medium alone (no cells).
-
-
Sample Collection: At the end of the treatment period, carefully collect a sample of the culture supernatant from each well.
-
Enzymatic Reaction: Add the collected supernatant to a new plate containing the LDH assay reagent mixture (which typically includes a substrate and a tetrazolium salt).
-
Incubation & Readout: Incubate the plate at room temperature, protected from light, for approximately 30 minutes. The reaction produces a colored formazan product.
-
Stop Reaction & Measure: Add the stop solution and measure the absorbance, typically at 490 nm.
-
Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-Treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] * 100
Interpreting the Results:
By comparing the results of your MTT and LDH assays, you can build a more complete picture:
| MTT Result | LDH Result | Interpretation |
| ↓ Decrease | ↑ Increase | Cytotoxic Effect: The compound is killing cells and causing membrane rupture. |
| ↓ Decrease | ↔ No Change | Cytostatic Effect: The compound is inhibiting cell proliferation or metabolism without causing cell lysis. |
| ↔ No Change | ↔ No Change | No Effect: The compound is not affecting viability or proliferation at the tested concentration. |
Part 3: Mechanistic Insights - Apoptosis vs. Necrosis
Question 4: I've confirmed my compound is cytotoxic with an LDH assay. How can I determine if it's inducing apoptosis or necrosis?
Answer:
Distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) is a critical step in characterizing the mechanism of action of a cytotoxic compound. Several methods can be used, with Annexin V/Propidium Iodide (PI) staining followed by flow cytometry being the gold standard.
Mechanism of Annexin V/PI Staining:
-
Annexin V: This protein has a high affinity for phosphatidylserine (PS). In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, PS flips to the outer leaflet, where it can be bound by fluorescently-labeled Annexin V.
-
Propidium Iodide (PI): PI is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells that have lost membrane integrity, which includes cells in late apoptosis and necrosis. It intercalates with DNA to emit a strong red fluorescence.
Interpreting Flow Cytometry Data:
By staining cells with both Annexin V and PI, you can differentiate four distinct cell populations:
| Quadrant | Annexin V Status | PI Status | Cell Population |
| Lower-Left | Negative | Negative | Live Cells |
| Lower-Right | Positive | Negative | Early Apoptotic Cells |
| Upper-Right | Positive | Positive | Late Apoptotic/Necrotic Cells |
| Upper-Left | Negative | Positive | Necrotic Cells (rarely seen alone) |
Signaling Pathway Visualization
Caption: Differentiating apoptotic versus necrotic cell death pathways.
A significant increase in the Annexin V positive / PI negative population is a clear indicator that this compound induces apoptosis. Conversely, a rapid and primary increase in the PI-positive population would suggest a necrotic mechanism.
Technical Support Center: Enhancing the Bioavailability of Isoquinolinesulfonyl Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenges encountered when working to improve the bioavailability of isoquinolinesulfonyl derivatives. The content is structured to provide not just procedural steps, but the underlying scientific rationale to empower your experimental design and interpretation.
Section 1: Understanding the Core Challenge: Why is Bioavailability an Issue?
Isoquinolinesulfonyl derivatives are a significant class of compounds, often investigated as kinase inhibitors.[1] However, their therapeutic potential is frequently hampered by poor oral bioavailability.[2][3] This stems from a combination of physicochemical and physiological factors.
Core Physicochemical Properties Affecting Bioavailability:
-
Poor Aqueous Solubility: Many isoquinolinesulfonyl derivatives are lipophilic and crystalline, leading to low solubility in gastrointestinal fluids. This is a primary rate-limiting step for absorption.[4][5]
-
Chemical Stability: The stability of the compound in the varying pH environments of the gastrointestinal tract can impact how much of the active drug is available for absorption.[6]
-
Molecular Size and Lipophilicity: While a degree of lipophilicity is necessary for membrane permeation, excessively high lipophilicity can lead to poor dissolution and entrapment in lipid micelles.[6][7]
Key Physiological Barriers:
-
First-Pass Metabolism: After absorption from the gut, the drug passes through the liver via the portal vein, where it can be extensively metabolized by enzymes like cytochrome P450s before reaching systemic circulation.[8][9]
-
Efflux Pumps: Transmembrane proteins, such as P-glycoprotein (P-gp), actively transport absorbed drug molecules back into the intestinal lumen, reducing net absorption.[9][10]
Below is a diagram illustrating the sequential barriers to oral bioavailability that a typical isoquinolinesulfonyl derivative might face.
Caption: Workflow of oral drug absorption barriers.
Section 2: Troubleshooting Guide & FAQs
This section is formatted in a question-and-answer style to directly address common experimental issues.
Low and Variable Exposure in Preclinical Models
Question: My isoquinolinesulfonyl derivative shows potent in vitro activity, but in our rat pharmacokinetic (PK) study, the oral bioavailability is less than 10% and highly variable between animals. Where should I start troubleshooting?
Answer: This is a classic and frequent challenge. Low and variable oral bioavailability often points to dissolution-limited absorption.[8][11] Here is a systematic approach to diagnose and address the issue:
Step 1: Characterize the Physicochemical Properties
Before modifying the formulation, ensure you have a solid baseline of the compound's intrinsic properties.
| Parameter | Importance | Recommended Experiment |
| Aqueous Solubility | Determines the maximum concentration in GI fluids. | Measure solubility at different pH values (e.g., pH 1.2, 4.5, 6.8) to simulate the GI tract. |
| LogP/LogD | Indicates lipophilicity and potential for membrane permeation. | Determine the partition coefficient between octanol and water at physiological pH. |
| Solid-State Form | Polymorphs can have different solubilities and dissolution rates.[12] | Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to identify the crystalline form. |
Step 2: Differentiating Between Solubility and Permeability Limitations
It's crucial to determine if the primary barrier is poor solubility or poor permeability across the intestinal wall.
Experimental Protocol: Caco-2 Permeability Assay The Caco-2 cell line is a widely used in vitro model of the human intestinal epithelium.
-
Cell Culture: Culture Caco-2 cells on permeable filter supports for 21 days to allow for differentiation into a polarized monolayer.
-
Assay:
-
Add your compound (dissolved in a suitable vehicle, e.g., HBSS with a low percentage of DMSO) to the apical (A) side of the monolayer.
-
At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (B) side.
-
In a separate set of wells, perform the reverse experiment (B to A) to assess active efflux.
-
-
Analysis: Quantify the compound concentration in the samples using LC-MS/MS. Calculate the apparent permeability coefficient (Papp).
-
Interpretation:
-
A high Papp value suggests good permeability, indicating that solubility is likely the main issue.
-
A low Papp value, especially with a high B-to-A efflux ratio, suggests that the compound is a substrate for efflux pumps like P-gp.[9]
-
Caption: Decision tree for troubleshooting low bioavailability.
Formulation Strategies Fail to Provide Dose-Proportional Exposure
Question: I've tried a few simple formulations like a suspension in methylcellulose, but the drug exposure does not increase linearly as I increase the dose. What's happening?
Answer: This is a classic sign of dissolution rate-limited absorption.[11] At higher doses, the gastrointestinal fluid becomes saturated with the drug, and further increases in dose do not lead to a proportional increase in the concentration of dissolved drug available for absorption. To overcome this, you need to explore more advanced formulation strategies.[13][14]
Recommended Formulation Approaches:
-
Amorphous Solid Dispersions (ASDs):
-
Why it works: By dispersing the drug in its amorphous (non-crystalline) state within a polymer matrix, the energy barrier for dissolution is significantly lowered.[4][14] This can create a supersaturated solution in the gut, driving absorption.
-
Common Polymers: HPMC, HPMC-AS, PVP-VA.
-
Preparation Method (Spray Drying):
-
Dissolve both the drug and the polymer in a common organic solvent.
-
Spray the solution into a drying chamber where the solvent rapidly evaporates, leaving behind solid particles of the drug dispersed in the polymer.
-
Collect the resulting powder.
-
-
Troubleshooting ASDs:
-
Issue: Recrystallization during storage. Ensure the polymer has good miscibility with your drug and use a sufficient polymer-to-drug ratio.
-
Issue: Poor in vivo performance despite good in vitro dissolution. The polymer may not be preventing precipitation of the drug in the gut. Consider adding a precipitation inhibitor to your formulation.
-
-
-
Lipid-Based Formulations (e.g., SEDDS/SMEDDS):
-
Why it works: These formulations consist of oils, surfactants, and cosolvents that, upon gentle agitation in aqueous media (like GI fluids), spontaneously form fine oil-in-water emulsions or microemulsions.[15][16] The drug remains in a solubilized state within the lipid droplets, bypassing the dissolution step.
-
Components:
-
Oils: Medium-chain triglycerides (e.g., Capmul MCM).
-
Surfactants: Kolliphor HS 15, Cremophor EL.[16]
-
Cosolvents: Transcutol, PEG 400.
-
-
Troubleshooting Lipid Formulations:
-
Issue: Drug precipitates out of the formulation on storage. Screen different lipid excipients to find a system with higher solubilizing capacity for your compound.
-
Issue: Poor emulsification in vitro. Adjust the ratio of surfactant to oil. A higher surfactant concentration generally leads to smaller droplet sizes and better emulsification.
-
-
Chemical Modification and Prodrug Strategies
Question: Formulation approaches have provided some improvement, but we are still not achieving our target exposure. Are there chemical modifications we should consider?
Answer: Yes, when formulation strategies are insufficient, chemical modification of the parent drug molecule is a powerful approach.[7][17]
-
Prodrugs:
-
Why it works: A prodrug is a pharmacologically inactive derivative of a parent drug that undergoes biotransformation in vivo to release the active drug. This strategy can be used to temporarily mask physicochemical properties that limit absorption.[5][11]
-
Example: Phosphate Prodrugs for Improved Solubility: If your isoquinolinesulfonyl derivative has a hydroxyl group, it can be converted into a highly water-soluble phosphate ester.[11] This prodrug will have excellent dissolution, and endogenous phosphatases in the gut wall and liver will cleave the phosphate group to release the active parent drug.[11]
-
-
Salt Formation:
-
Why it works: For weakly basic isoquinoline derivatives, forming a salt with a pharmaceutically acceptable acid can significantly improve aqueous solubility and dissolution rate compared to the free base.[4][18]
-
Screening Process: A salt screening study involves reacting the free base with a panel of different acids (e.g., HCl, mesylate, tosylate) and characterizing the resulting solid forms for properties like solubility, stability, and crystallinity.
-
Section 3: Preclinical Assessment Workflow
A structured preclinical assessment is vital for making informed decisions.
Experimental Workflow for Bioavailability Assessment:
-
IV Pharmacokinetic Study: Administer the drug intravenously to a cohort of animals (e.g., rats) to determine key parameters like clearance (CL) and volume of distribution (Vd). This is the benchmark for 100% bioavailability.[19]
-
Oral Pharmacokinetic Study: Administer the drug orally in the test formulation to another cohort.
-
Sample Collection: Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Bioanalysis: Process the blood to plasma and quantify the drug concentration using a validated LC-MS/MS method.
-
Calculation: Calculate the Area Under the Curve (AUC) for both IV and oral routes. The absolute oral bioavailability (F%) is calculated as:
F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100[19]
A stable isotope tracer method can also be employed to reduce measurement errors in bioavailability assessment for poorly water-soluble drugs.[19]
References
-
Balewski, Ł., et al. (2019). Synthesis and fluorescent properties of novel isoquinoline derivatives. Molecules, 24(22), 4070. [Link]
-
Chaudhary, A., et al. (2013). Insoluble drug delivery strategies: review of recent advances and business prospects. Journal of Controlled Release, 166(2), 149-161. [Link]
-
Shaikh, J., et al. (2020). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Journal of Pharmaceutical Innovation, 15(4), 569-585. [Link]
-
Savjani, K. T., et al. (2012). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Journal of Pharmaceutical Investigation, 42(4), 149-163. [Link]
-
Tatenhorst, L., et al. (2024). SAFE-ROCK: A Phase I Trial of an Oral Application of the ROCK Inhibitor Fasudil to Assess Bioavailability, Safety, and Tolerability in Healthy Participants. Clinical Pharmacology & Therapeutics, 115(2), 435-445. [Link]
-
Lee, S., et al. (2023). Preclinical Bioavailability Assessment of a Poorly Water-Soluble Drug, HGR4113, Using a Stable Isotope Tracer. Pharmaceutics, 15(6), 1698. [Link]
-
Le, K., et al. (2026). Enhancing the Oral Bioavailability of a Poorly Soluble Pan-CK2 Kinase Inhibitor: Leveraging a Phosphate Prodrug Strategy to Overcome Dissolution-Limited Absorption and Improve Systemic Exposure during Dose Escalation. Journal of Medicinal Chemistry. [Link]
-
Patsnap Synapse. (2025). How are chemical structures modified to improve bioavailability?. Patsnap. [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2023). The Bioavailability of Drugs—The Current State of Knowledge. Pharmaceutics, 15(12), 2739. [Link]
-
Iordache, O. M., et al. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. International Journal of Molecular Sciences, 22(8), 4192. [Link]
-
Drug Discovery Today. (2019). Improving Bioavailability & Solubility: Chemical & Physical Modification vs. Formulation Development. Drug Discovery Today. [Link]
-
ResearchGate. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
-
Thomas, N., et al. (2013). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 5(4), 557-580. [Link]
-
Thomas-Schoemann, A., et al. (2023). Considering the Oral Bioavailability of Protein Kinase Inhibitors: Essential in Assessing the Extent of Drug-Drug Interaction and Improving Clinical Practice. Clinical Pharmacokinetics, 62(2), 193-205. [Link]
-
Drug Development & Delivery. (2019). SPECIAL FEATURE - Improving Bioavailability & Solubility: Chemical & Physical Modification vs. Formulation Development. Drug Development & Delivery. [Link]
-
Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability. [Link]
-
Journal of Medicinal Chemistry. (2017). A Graphical Model for Estimating Oral Bioavailability of Drugs in Humans and Other Species from Their Caco-2 Permeability and in Vitro Liver Enzyme Metabolic Stability Rates. Journal of Medicinal Chemistry. [Link]
-
Williams, H. D., et al. (2024). Enhancing the Bioavailability of Poorly Soluble Drugs. Pharmaceutics, 16(6), 795. [Link]
-
ResearchGate. (2025). Systemic Availability of the Active Metabolite Hydroxy-Fasudil After Administration of Fasudil to Different Sites of the Human Gastrointestinal Tract. ResearchGate. [Link]
-
Sadanaga, T., et al. (1987). 5-Isoquinolinesulfonamide derivatives. 2. Synthesis and vasodilatory activity of N-(2-aminoethyl). Journal of Medicinal Chemistry, 30(8), 1413-1417. [Link]
-
Blagden, N., et al. (2007). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Advanced Drug Delivery Reviews, 59(7), 617-630. [Link]
-
Gyarmati, Z., & Gyires, K. (1975). Data on the metabolism of benzylisoquinoline derivatives. The metabolism of drotaverin. Pharmazie, 30(3), 174-177. [Link]
-
Journal of Medicinal Chemistry. (2022). Multitarget Hybrid Fasudil Derivatives as a New Approach to the Potential Treatment of Amyotrophic Lateral Sclerosis. Journal of Medicinal Chemistry. [Link]
-
Machado, D., et al. (2021). Microbial Efflux Pump Inhibitors: A Journey around Quinoline and Indole Derivatives. International Journal of Molecular Sciences, 22(22), 12489. [Link]
-
Molecular Pharmaceutics. (2020). Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. Molecular Pharmaceutics. [Link]
-
Butler, J., & Hens, B. (2018). Preclinical Bioavailability Strategy for Decisions on Clinical Drug Formulation Development: An In Depth Analysis. Molecular Pharmaceutics, 15(7), 2549-2559. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2024). Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
MDPI. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. MDPI. [Link]
-
MedChemComm. (2024). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. MedChemComm. [Link]
-
ResearchGate. (2025). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. ResearchGate. [Link]
-
Walsh Medical Media. (2010). Pharmaceutical Technologies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Walsh Medical Media. [Link]
-
Walsh Medical Media. (2010). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Walsh Medical Media. [Link]
-
Frontiers. (2018). Fasudil, a Rho-Kinase Inhibitor, Exerts Cardioprotective Function in Animal Models of Myocardial Ischemia/Reperfusion Injury: A Meta-Analysis and Review of Preclinical Evidence and Possible Mechanisms. Frontiers in Pharmacology. [Link]
-
American Pharmaceutical Review. (2015). Improving the Bio-Availability of Drugs Through Their Chemistry. American Pharmaceutical Review. [Link]
-
ResearchGate. (2026). Enhancing the Oral Bioavailability of a Poorly Soluble Pan-CK2 Kinase Inhibitor: Leveraging a Phosphate Prodrug Strategy to Overcome Dissolution-Limited Absorption and Improve Systemic Exposure during Dose Escalation. ResearchGate. [Link]
-
ResearchGate. (2025). DEVELOPMENT OF PREDICTIVE MODELS FOR BIOAVAILABILITY OF ORALLY ADMINISTERED DOSAGE FORMS. ResearchGate. [Link]
-
International Journal of Current Research and Review. (2021). Progressive Insights into the Pharmacological Importance of Isoquinoline Derivatives in Modern Therapeutics. International Journal of Current Research and Review. [Link]
-
PubMed. (2024). Enhancing the Bioavailability of Poorly Soluble Drugs. PubMed. [Link]
-
Drug Metabolism and Disposition. (2003). Metabolism of a thiazole benzenesulfonamide derivative, a potent and elective agonist of the human beta3-adrenergic receptor, in rats: identification of a novel isethionic acid conjugate. Drug Metabolism and Disposition. [Link]
-
Current Medicinal Chemistry. (2021). Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy. Current Medicinal Chemistry. [Link]
-
Neural Regeneration Research. (2021). Advantages of Rho-associated kinases and their inhibitor fasudil for the treatment of neurodegenerative diseases. Neural Regeneration Research. [Link]
-
Springer Protocols. (2022). Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds. Springer Protocols. [Link]
-
MDPI. (2022). Update on the Discovery of Efflux Pump Inhibitors against Critical Priority Gram-Negative Bacteria. MDPI. [Link]
-
Journal of Pharmaceutical Sciences. (2019). Investigation of Dose-Dependent Factors Limiting Oral Bioavailability: Case Study With the PI3K-δ Inhibitor. Journal of Pharmaceutical Sciences. [Link]
-
Journal of Drug Delivery and Therapeutics. (2019). Chemical Modification: A unique solutions to Solubility problem. Journal of Drug Delivery and Therapeutics. [Link]
-
MDPI. (2023). Special Issue : Improving the Bioavailability and Solubility of Pharmaceutical Formulations. MDPI. [Link]
Sources
- 1. Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Bioavailability of Drugs—The Current State of Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How are chemical structures modified to improve bioavailability? [synapse.patsnap.com]
- 8. Considering the Oral Bioavailability of Protein Kinase Inhibitors: Essential in Assessing the Extent of Drug-Drug Interaction and Improving Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism of a thiazole benzenesulfonamide derivative, a potent and elective agonist of the human beta3-adrenergic receptor, in rats: identification of a novel isethionic acid conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Enhancing the Bioavailability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. SPECIAL FEATURE - Improving Bioavailability & Solubility: Chemical & Physical Modification vs. Formulation Development [drug-dev.com]
- 17. jddtonline.info [jddtonline.info]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. Preclinical Bioavailability Assessment of a Poorly Water-Soluble Drug, HGR4113, Using a Stable Isotope Tracer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine
This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental work, particularly concerning the stability and degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural features of this compound that influence its stability?
A1: The stability of this compound is influenced by three key structural components: the isoquinoline ring, the sulfonamide linkage, and the homopiperazine ring. The isoquinoline ring can be susceptible to oxidation.[1] The sulfonamide group may undergo hydrolysis under certain pH conditions.[2] The homopiperazine ring, being a cyclic diamine, can also be a site for oxidation.
Q2: What are the most probable degradation pathways for this molecule under stress conditions?
A2: Based on its functional groups, the most likely degradation pathways include:
-
Hydrolysis of the Sulfonamide Bond: This is a common degradation route for sulfonamides, particularly under acidic or basic conditions, which would lead to the cleavage of the bond between the sulfur atom and the homopiperazine nitrogen.[2] This would result in the formation of 1-chloro-5-isoquinolinesulfonic acid and homopiperazine.
-
Oxidation of the Isoquinoline Ring: The isoquinoline nucleus can be oxidized, potentially leading to the formation of N-oxides or ring-opened products, especially under harsh oxidative conditions.[1]
-
Photodegradation: Aromatic compounds and sulfonamides can be sensitive to light.[3] Photodegradation of sulfonamides can proceed via cleavage of the sulfonamide bond or extrusion of sulfur dioxide (SO2).[3]
Q3: What are the recommended storage conditions for this compound?
A3: To minimize degradation, the compound should be stored in a cool, dark, and dry place. A storage temperature of 4°C is recommended.[4] It should be protected from light and moisture to prevent photodegradation and hydrolysis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected peaks in chromatogram | Presence of impurities in the starting material. Formation of degradation products during sample preparation or analysis. | Analyze the starting material by a high-resolution technique like LC-MS to identify any initial impurities. Prepare samples fresh before analysis and ensure the analytical method itself is not causing degradation (e.g., high temperature in the autosampler). |
| Poor mass balance in stability studies | Formation of non-UV active or volatile degradation products. Adsorption of the compound or its degradants to container surfaces. Incomplete extraction of the compound or its degradants. | Use a mass-sensitive detector (e.g., mass spectrometry) in parallel with a UV detector. Employ silanized glassware or low-adsorption vials. Optimize the extraction procedure to ensure complete recovery of all components. |
| No significant degradation observed in forced degradation studies | The compound is highly stable under the tested conditions. The analytical method is not sensitive enough to detect small changes. | Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of stressor). Validate the analytical method to ensure it has sufficient sensitivity and is stability-indicating. |
| Rapid and excessive degradation | The stress conditions are too harsh. | Reduce the concentration of the stressor (acid, base, or oxidizing agent), lower the temperature, or decrease the exposure time. The goal of forced degradation is to achieve 5-20% degradation to observe the primary degradation products.[5] |
Experimental Protocols
Forced Degradation Study of this compound
This protocol outlines a comprehensive forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
2. Stress Conditions:
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time intervals, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature and protected from light for 24 hours.
-
Monitor the reaction at various time points and dilute with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in a controlled temperature oven at 80°C for 48 hours.
-
At specified time points, withdraw a sample, dissolve it in the initial solvent, and dilute for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (e.g., 100 µg/mL in methanol) to a light source that provides both UV and visible light in a photostability chamber.
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Analyze both the exposed and control samples at various time points.
-
3. Analytical Methodology:
-
Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a photodiode array (PDA) detector and coupled to a mass spectrometer (LC-MS) is recommended.
-
Chromatographic Conditions (Suggested Starting Point):
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution with Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: PDA detection at a wavelength that provides a good response for the parent compound and potential degradants. Mass spectrometric detection for identification of degradation products.
-
Visualizations
Logical Workflow for Forced Degradation Study
Caption: Workflow for the forced degradation study of this compound.
Potential Degradation Pathways
Caption: Potential degradation pathways of this compound.
References
-
Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts. PubMed. Available at: [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]
-
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. OMICS International. Available at: [Link]
-
Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available at: [Link]
-
Forced Degradation Studies. Coriolis Pharma. Available at: [Link]
-
Forced degradation. ScienceDirect. Available at: [Link]
-
Synthesis of 1-(5isoquinolinesulfonyl)homopiperazine hydrochloride. PrepChem. Available at: [Link]
-
A critical assessment of the photodegradation of pharmaceuticals in aquatic environments: defining our current understanding and identifying knowledge gaps. Royal Society of Chemistry. Available at: [Link]
-
Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. MDPI. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Available at: [Link]
-
Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate. MDPI. Available at: [Link]
-
This compound. Hwe-media. Available at: [Link]
-
CAS No : 105628-70-4 | Product Name : this compound. Pharmaffiliates. Available at: [Link]
- (S)-(−)-1-(4-Fluoroisoquinolin-5-yl) sulfonyl-2-methyl-1,4-homopiperazine hydrochloride dihydrate. Google Patents.
-
Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Semantic Scholar. Available at: [Link]
-
Forced degradation studies of biopharmaceuticals: Selection of stress conditions. PubMed. Available at: [Link]
- Technical Support Center: LC-MS Analysis of (4- Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin. BenchChem. Available at: https://www.benchchem.com/app-note/lc-ms-analysis-of-4-chlorophenyl-4-8-nitroquinolin-5-yl-piperazin-1-yl-methanone
-
Oxidative degradation of pharmaceutically important phenothiazines I: Isolation and identification of oxidation products of promethazine. PubMed. Available at: [Link]
-
Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. MDPI. Available at: [Link]
-
Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics. PubMed. Available at: [Link]
-
LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine. National Institutes of Health. Available at: [Link]
-
STUDY OF THE STABILITY OF THE SUBSTANCE 3-[2-(4-PHENYL-1-PIPERAZINO)-2-OXOETHYL]QUINAZOLINE-4(3Н)-ONE UNDER STRESSFUL CONDITIONS. Pharmacy & Pharmacology. Available at: [Link]
-
Study of the stability of the substance 3-[2-(4-phenyl-1- piperazino)-2-oxoethyl]quinazoline-4(3н)-one under stressful conditions. Pharmacy & Pharmacology. Available at: [Link]
Sources
- 1. Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lirias.kuleuven.be [lirias.kuleuven.be]
- 3. Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Interpreting Unexpected Results with 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine
Welcome to the technical support resource for 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine. This guide is designed for researchers, scientists, and drug development professionals utilizing this compound in their experiments. As a potent kinase inhibitor, its effects can be complex. This document provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results and refine your experimental design.
Introduction to this compound
This compound, which we will refer to as CISP for brevity, belongs to the isoquinolinesulfonyl family of compounds. Structurally, it is closely related to well-characterized Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors like Fasudil. Therefore, it is anticipated that CISP's primary mechanism of action is the inhibition of the Rho/ROCK signaling pathway, which is a critical regulator of cellular contraction, actin cytoskeleton organization, and cell motility.[1]
However, like many small molecule inhibitors, off-target effects are a possibility and can lead to unexpected experimental outcomes.[2] This guide is structured to address these potential challenges in a question-and-answer format, providing both theoretical explanations and practical troubleshooting steps.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary mechanism of action for CISP?
A1: Based on its structural similarity to other isoquinolinesulfonyl compounds, CISP is predicted to be an ATP-competitive inhibitor of ROCK1 and ROCK2. The Rho/ROCK pathway plays a central role in regulating the phosphorylation of Myosin Light Chain (MLC), which is a key event in actomyosin-driven cellular contraction.[1] By inhibiting ROCK, CISP is expected to decrease MLC phosphorylation, leading to the relaxation of smooth muscle and disassembly of stress fibers.
Q2: What are the key cellular processes regulated by the Rho/ROCK pathway that could be affected by CISP?
A2: The Rho/ROCK pathway is a ubiquitous signaling cascade involved in:
-
Actin Cytoskeleton Dynamics: Formation of stress fibers and focal adhesions.
-
Cellular Contraction: Particularly in smooth muscle cells.[1]
-
Cell Migration and Invasion: Through regulation of the cytoskeleton.
-
Cell Adhesion: Modulation of focal adhesion complexes.[3]
-
Cytokinesis: Formation of the contractile ring during cell division.
Any of these processes could be impacted by treatment with CISP, and observing effects in these areas would be consistent with on-target activity.
Q3: What is the difference between inhibitor specificity and selectivity, and why is it important for my experiments with CISP?
A3: These terms are often used interchangeably but have distinct meanings in pharmacology.
-
Specificity refers to the ability of a compound to produce a single, well-defined effect. In an ideal scenario, a specific inhibitor would only interact with its intended target and nothing else.[4][5]
-
Selectivity is a more practical term and refers to a compound's preference for a particular target over other potential targets. A selective inhibitor may bind to multiple targets, but it does so with significantly different affinities (e.g., a much lower IC50 for the primary target).[6]
Understanding this distinction is crucial because unexpected results with CISP may arise from its selectivity profile (i.e., inhibition of other kinases or proteins) rather than a lack of specificity.[7]
Troubleshooting Unexpected Experimental Results
Scenario 1: Inconsistent or No Effect in Smooth Muscle Contraction Assays
Issue: You are using CISP in an in vitro or ex vivo smooth muscle contraction assay (e.g., collagen gel contraction or tissue bath study) but observe highly variable or no relaxation in response to a contractile agonist.
Potential Causes & Troubleshooting Steps:
-
Compound Stability and Solubility:
-
Plausible Cause: CISP may have precipitated out of your assay medium, especially if it contains high concentrations of protein or salts.
-
Troubleshooting Protocol:
-
Prepare fresh stock solutions of CISP in a suitable solvent like DMSO.
-
Determine the final concentration of DMSO in your assay buffer and ensure it is consistent across all conditions and below a threshold that affects cell viability or function (typically <0.1%).
-
Visually inspect the assay medium for any signs of precipitation after adding CISP.
-
Consider performing a solubility test of CISP in your specific assay buffer.
-
-
-
Assay System Viability:
-
Plausible Cause: The cells or tissue in your assay may have poor viability, rendering them unresponsive to both contractile stimuli and inhibitors.
-
Troubleshooting Protocol:
-
For cell-based assays, perform a viability test (e.g., MTS or live/dead staining) on your cells post-assay to ensure they were healthy.[8]
-
For ex vivo tissue preparations, ensure that the tissue remains responsive to a known contractile agonist (e.g., potassium chloride) throughout the experiment.
-
-
-
Experimental Design:
-
Plausible Cause: The timing of CISP addition or the concentration of the contractile agonist may be suboptimal.
-
Troubleshooting Protocol:
-
Pre-incubate the cells or tissue with CISP for a sufficient duration (e.g., 30-60 minutes) before adding the contractile agonist to allow for cellular uptake and target engagement.
-
Perform a dose-response curve for the contractile agonist to ensure you are working in the linear range of the curve.
-
Run a full dose-response curve for CISP to determine its IC50 in your specific assay system.
-
-
Scenario 2: Unexpected Changes in Cell Morphology or Adhesion
Issue: You are treating a cell line with CISP and observe unexpected morphological changes, such as cell rounding, detachment, or an increase in cell spreading, that don't align with the expected loss of stress fibers.
Potential Causes & Troubleshooting Steps:
-
Off-Target Kinase Inhibition:
-
Plausible Cause: CISP may be inhibiting other kinases that regulate the cytoskeleton and cell adhesion, such as Focal Adhesion Kinase (FAK) or kinases in the MAPK pathway.[2]
-
Troubleshooting Workflow:
-
Literature Review: Search for any published kinase profiling data on CISP or closely related analogs.
-
Control Compounds: Include other, more selective ROCK inhibitors (e.g., Y-27632) in your experiments as a benchmark for the expected ROCK-inhibition phenotype.
-
Biochemical Confirmation: If possible, perform a Western blot to assess the phosphorylation status of known downstream targets of other kinase pathways that could be responsible for the observed phenotype.
-
-
-
Impact on Actin Dynamics:
-
Plausible Cause: The observed effects may be due to complex, dose-dependent effects on the actin cytoskeleton that are not solely explained by ROCK inhibition. For example, some compounds can induce actin depolymerization or stabilization through off-target mechanisms.[9][10]
-
Troubleshooting Protocol:
-
Actin Staining: Perform immunofluorescence staining for F-actin (using phalloidin) to visualize the structure of the actin cytoskeleton at different concentrations of CISP.
-
Time-Lapse Microscopy: Use live-cell imaging to observe the dynamics of the morphological changes in real-time. This can provide clues as to whether the effects are rapid (suggesting a direct effect on the cytoskeleton) or delayed (suggesting an indirect effect, such as changes in gene expression).
-
-
Scenario 3: Apparent Cytotoxicity at Concentrations Expected to be Non-Toxic
Issue: You observe a significant decrease in cell viability at concentrations of CISP where you would expect to see specific pathway inhibition without overt toxicity.
Potential Causes & Troubleshooting Steps:
-
Off-Target Toxicity:
-
Plausible Cause: CISP may have off-target effects on essential cellular processes, leading to cytotoxicity.[2] Many kinase inhibitors can have unintended effects on cell cycle progression or survival pathways.
-
Troubleshooting Protocol:
-
Dose-Response and Time-Course: Perform a detailed analysis of cytotoxicity over a wide range of concentrations and multiple time points (e.g., 24, 48, 72 hours).
-
Apoptosis vs. Necrosis: Use assays that can distinguish between different modes of cell death (e.g., Annexin V/PI staining) to understand the mechanism of toxicity.
-
Rescue Experiments: If you hypothesize a specific off-target effect is causing the toxicity, attempt to rescue the phenotype by modulating that pathway through other means (e.g., adding a downstream product or inhibiting a parallel pathway).
-
-
-
Solvent Toxicity:
-
Plausible Cause: The concentration of the solvent (e.g., DMSO) used to dissolve CISP may be reaching toxic levels, especially at higher concentrations of the compound.
-
Troubleshooting Protocol:
-
Ensure that the final solvent concentration is consistent across all experimental conditions, including the vehicle control.
-
Run a solvent toxicity control where you test a range of solvent concentrations without the compound to determine the toxic threshold in your cell type.
-
-
Data and Protocol Corner
Table 1: Representative IC50 Values for Common ROCK Inhibitors
This table provides context for the expected potency of ROCK inhibitors. The specific values for CISP should be determined empirically in your system.
| Compound | Target | IC50 (nM) | Reference |
| Y-27632 | ROCK1 | 140 | Published Data |
| Fasudil | ROCK2 | 330 | Published Data |
| Ripasudil | ROCK1/2 | ~20/~10 | [11] |
| Netarsudil | ROCK2 | ~1 | [3] |
Note: IC50 values can vary significantly between different assay formats (biochemical vs. cell-based).
Protocol: Western Blot for Myosin Light Chain Phosphorylation
This protocol allows you to directly assess the on-target activity of CISP by measuring the phosphorylation of a key downstream effector of ROCK.
-
Cell Culture and Treatment: Plate your cells of interest (e.g., vascular smooth muscle cells) and allow them to adhere. Starve the cells in a low-serum medium for 12-24 hours.
-
Inhibitor Pre-treatment: Pre-treat the cells with varying concentrations of CISP or a vehicle control for 1-2 hours.
-
Stimulation: Stimulate the cells with a known activator of the Rho/ROCK pathway (e.g., LPA, U-46619, or serum) for a short period (e.g., 5-15 minutes).
-
Lysis: Immediately wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against phospho-Myosin Light Chain 2 (Thr18/Ser19) and total Myosin Light Chain 2.
-
Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the bands.
-
Analysis: Quantify the band intensities and normalize the phospho-MLC signal to the total MLC signal. A successful on-target effect of CISP should result in a dose-dependent decrease in this ratio.
Visualizing Workflows and Pathways
Diagram 1: The Rho/ROCK Signaling Pathway
Caption: The Rho/ROCK signaling pathway leading to actomyosin contraction and its inhibition by CISP.
Diagram 2: Troubleshooting Workflow for Unexpected Results
Caption: A systematic workflow for troubleshooting unexpected results with kinase inhibitors like CISP.
References
- The Relationship Between Actin Cytoskeleton and Membrane Transporters in Cisplatin Resistance of Cancer Cells - PMC. (2020).
- An emerging treatment option for glaucoma: Rho kinase inhibitors - PMC. (2014).
- (PDF) Cisplatin enhances cell stiffness and decreases invasiveness rate in prostate cancer cells by actin accumulation. (n.d.).
- Ocular effects of Rho kinase (ROCK) inhibition: a systematic review. (2024).
- Rho kinase inhibitors getting to the heart of the m
- Rho Kinase Inhibitors as a Novel Treatment for Glaucoma and Ocular Hypertension - PMC. (n.d.).
- Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. (2019).
- Implications of the Actin Cytoskeleton on the Multi-Step Process of [PSI+] Prion Formation - PMC. (2022).
- What is the difference between specificity and selectivity?. (2018). Lösungsfabrik.
- What Does Specificity Mean in Chromatography?. (2022).
- Ive been trying to understand the difference between selectivity and specificity in analytical chemistry but the words are quite difficult to absorb. (2021). Reddit.
- Selectivity and specificity: Significance and symbolism. (2025). Wisdomlib.
- Comparison of gel contraction mediated by airway smooth muscle cells from patients with and without asthma - PMC. (n.d.).
Sources
- 1. Rho Kinase Inhibitors as a Novel Treatment for Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ophthalmologytimes.com [ophthalmologytimes.com]
- 4. What is the difference between specificity and selectivity? [mpl.loesungsfabrik.de]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Selectivity and specificity: Significance and symbolism [wisdomlib.org]
- 7. reddit.com [reddit.com]
- 8. Comparison of gel contraction mediated by airway smooth muscle cells from patients with and without asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Relationship Between Actin Cytoskeleton and Membrane Transporters in Cisplatin Resistance of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Implications of the Actin Cytoskeleton on the Multi-Step Process of [PSI+] Prion Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ocular effects of Rho kinase (ROCK) inhibition: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-term storage conditions for 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine
Technical Support Center: 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine
Welcome to the technical support guide for this compound (CAS No. 105628-70-4). This document provides essential information, troubleshooting advice, and frequently asked questions regarding the long-term storage and handling of this compound to ensure its integrity and performance in your research.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
A1: For optimal long-term stability, the compound should be stored in a refrigerator at 2-8°C (specifically, 4°C is often cited).[1][2] It is critical to protect it from moisture and air. The compound is described as an off-white solid and should be kept in a tightly sealed container.[2]
Q2: The product data sheet mentions the compound is "hygroscopic." What does this mean and what specific precautions are necessary?
A2: "Hygroscopic" means the compound readily attracts and absorbs moisture from the atmosphere.[2] This is a critical consideration for long-term stability. Moisture can lead to hydrolysis of the sulfonyl chloride group or other forms of chemical degradation, compromising the compound's purity and activity. To mitigate this, we strongly recommend storage under an inert atmosphere (e.g., argon or nitrogen).[2] After each use, the container should be purged with inert gas before resealing to displace any ambient air that has entered.
Q3: The compound was shipped at ambient temperature. Can I store it at room temperature in the lab?
A3: While the compound is stable enough to be shipped at ambient temperatures for short durations, this is not suitable for long-term storage.[1][2] Studies on related piperazine compounds have shown significant degradation over time at room temperature.[3] Storing samples at room temperature should be avoided to prevent detrimental impacts on the compound's stability.[3] For any storage period beyond a few days, refrigeration at 2-8°C is mandatory.
Q4: Is it better to store the compound in a freezer (-20°C)?
A4: While freezing is a common method for preserving many reagents, it may not be optimal for this specific compound, particularly due to its hygroscopic nature. The primary risk with freezing is condensation. Each time the container is removed from the freezer, moisture from the air can condense on the cold surfaces and inside the container, potentially contaminating the solid compound once it thaws. If you must freeze the compound, it is imperative to allow the container to equilibrate to room temperature completely before opening it. However, the manufacturer-recommended condition of 2-8°C is generally sufficient and avoids these risks.[1][2]
Data Summary: Storage & Handling Parameters
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Storage Temperature | 2°C to 8°C | Ensures chemical stability and prevents degradation pathways that accelerate at higher temperatures.[1][2] |
| Atmosphere | Under an inert gas (Argon or Nitrogen) | The compound is hygroscopic; an inert atmosphere prevents moisture absorption and potential oxidation.[2] |
| Container | Tightly sealed vial | Prevents exposure to ambient air and humidity. |
| Appearance | Off-White Solid | Any significant change in color or texture (e.g., clumping, discoloration) may indicate degradation.[2] |
| Short-Term Handling | Allow container to reach room temperature before opening | Prevents condensation from forming on the solid compound, which is crucial for a hygroscopic substance. |
Experimental Protocols & Workflows
Protocol 1: Initial Receipt and Storage Workflow
This protocol outlines the essential steps to take upon receiving a new shipment of this compound to ensure its long-term viability.
Caption: Best practices workflow for receiving and preparing the compound for long-term storage.
Detailed Steps:
-
Inspect Container: Upon receipt, verify that the manufacturer's seal is intact. Any breach could indicate prior exposure to air and moisture.
-
Equilibrate: If the compound arrives in a cold pack, allow the entire sealed package to warm to ambient laboratory temperature before opening. This prevents water condensation.
-
Handle in a Controlled Atmosphere: Perform all initial handling in a low-humidity environment, such as a glove box or under a stream of inert gas.
-
Aliquot if Necessary: For long-term projects, it is highly advisable to aliquot the bulk quantity into smaller, single-use vials. This minimizes the number of times the main stock is exposed to the environment.
-
Purge and Seal: Before sealing each aliquot, purge the vial's headspace with a dry, inert gas like argon or nitrogen.
-
Store Correctly: Place the sealed vials in a refrigerator at 2-8°C. For added protection, these vials can be stored inside a desiccator within the refrigerator.
Troubleshooting Guide
Problem: The compound, which should be an off-white solid, has changed color or appears clumpy.
This is a primary visual indicator of potential degradation or moisture contamination.
-
Causality: Discoloration can result from oxidative decay or other chemical reactions, while clumping is a classic sign of moisture absorption in a hygroscopic powder.[2]
-
Solution Pathway:
-
Do not use in critical experiments. The purity is now questionable.
-
Segregate the vial: Mark it clearly to prevent accidental use.
-
Consider a Purity Check: If the material is irreplaceable, you may consider performing an analytical check (e.g., LC-MS, NMR) to determine the extent of degradation and identify impurities.
-
Default Recommendation: For routine applications, it is safest to discard the questionable vial and use a fresh aliquot that has been stored correctly.
-
Problem: A vial was accidentally left on the benchtop overnight. Is it still viable?
The viability depends on the lab environment (especially humidity) and the duration of exposure.
-
Causality: The primary risks from overnight exposure are moisture absorption and accelerated degradation due to higher temperature.[3] Phenyl piperazines, a related compound class, show notable degradation after extended periods at room temperature.[3]
-
Solution Pathway: See the decision-making diagram below. For a single, short-term event in a climate-controlled lab, the material may still be usable for non-critical applications. However, for sensitive, quantitative experiments, its use is not recommended without re-validation.
Caption: Decision tree for assessing the viability of a potentially compromised compound.
References
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
HuiCheng Biotech. (n.d.). This compound. Retrieved from [Link]
-
Dewei Na. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). (S)-(−)-1- (4-Fluoroisoquinolin-5-yl) sulfonyl-2-methyl-1,4-homopiperazine hydrochloride dihydrate.
-
Leung, D., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. PubMed. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to Rho-Kinase Inhibition: 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine versus Fasudil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two Rho-kinase (ROCK) inhibitors: the well-established clinical drug Fasudil and its lesser-known analog, 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine. While extensive data exists for Fasudil, this guide also addresses the current knowledge gap regarding its chlorinated counterpart, offering a framework for future comparative studies.
Introduction to Rho-Kinase as a Therapeutic Target
The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are critical serine/threonine kinases that function as downstream effectors of the small GTPase RhoA.[1][2] The RhoA/ROCK signaling pathway plays a pivotal role in regulating a wide array of fundamental cellular processes, including cytoskeletal dynamics, cell adhesion, migration, proliferation, and smooth muscle contraction.[2][3] Dysregulation of the ROCK pathway is implicated in the pathophysiology of numerous disorders, including hypertension, cerebral vasospasm, neurodegenerative diseases, and cancer, making it a compelling target for therapeutic intervention.[1][3][4]
Inhibitors of ROCK typically function as ATP-competitive antagonists, binding to the kinase domain and preventing the phosphorylation of downstream substrates.[5] This guide focuses on two such inhibitors from the isoquinolinesulfonamide class.
The Rho-Kinase Signaling Pathway
The activation of ROCK by RhoA triggers a signaling cascade that ultimately modulates cellular contractility and cytoskeletal organization. A primary downstream target is the myosin phosphatase target subunit 1 (MYPT1), a component of the myosin light chain (MLC) phosphatase complex.[2] Phosphorylation of MYPT1 by ROCK inhibits the phosphatase activity, leading to an increase in the phosphorylation of MLC and subsequent smooth muscle contraction.[2]
Caption: The RhoA/ROCK signaling pathway leading to cellular contraction.
In-Depth Profile: Fasudil (HA-1077)
Fasudil, chemically known as 1-(5-isoquinolinesulfonyl)homopiperazine, is a potent and well-characterized ROCK inhibitor.[5][6] It has been clinically approved in Japan and China for the treatment of cerebral vasospasm following subarachnoid hemorrhage.[4]
Mechanism of Action
Fasudil acts as a competitive inhibitor at the ATP-binding site of ROCK, thereby preventing the phosphorylation of its downstream substrates.[5] This leads to a net increase in MLC phosphatase activity, resulting in vasodilation and relaxation of smooth muscle.[1] Beyond its effects on smooth muscle, Fasudil has been shown to exert neuroprotective effects, modulate neuroinflammation, and promote axonal regeneration, making it a molecule of interest for a variety of central nervous system disorders.[1][4]
Potency and Selectivity
Fasudil exhibits potent inhibition of both ROCK isoforms (ROCK1 and ROCK2). However, it is not entirely specific for ROCK and can inhibit other serine/threonine kinases at higher concentrations, including protein kinase A (PKA), protein kinase C (PKC), and myosin light chain kinase (MLCK).[5] This broader activity may contribute to some of its therapeutic effects and potential side effects.[2]
Profile: this compound
This compound is a structural analog of Fasudil, featuring a chlorine atom at the 1-position of the isoquinoline ring. It is important to note that, to date, there is a significant lack of publicly available data on the specific biological activity of this chlorinated derivative.
Structure-Activity Relationship (SAR) Insights (Inferred)
The introduction of a chlorine atom to the isoquinoline core represents a common medicinal chemistry strategy to modulate the pharmacological properties of a lead compound. The potential effects of this modification, while not experimentally confirmed for this specific molecule, can be inferred from general principles:
-
Lipophilicity: The addition of a halogen atom typically increases the lipophilicity of a molecule. This could potentially enhance its ability to cross cell membranes and the blood-brain barrier, which might be advantageous for treating CNS disorders.
-
Metabolic Stability: Halogenation can sometimes block sites of oxidative metabolism, potentially increasing the half-life of the compound.
-
Binding Affinity: The chloro group could introduce new interactions within the ATP-binding pocket of ROCK, potentially altering the potency and selectivity profile compared to Fasudil. It could either enhance or decrease the inhibitory activity depending on the specific steric and electronic interactions.
Without direct experimental data, these remain theoretical considerations that underscore the need for further investigation.
Head-to-Head Comparison
The following table summarizes the available information for both compounds. The significant data gap for this compound is highlighted.
| Feature | Fasudil (HA-1077) | This compound |
| Chemical Structure | 1-(5-isoquinolinesulfonyl)homopiperazine | This compound |
| Molecular Formula | C₁₄H₁₇N₃O₂S | C₁₄H₁₆ClN₃O₂S |
| ROCK Inhibition | Potent inhibitor of ROCK1 and ROCK2 | Not available in public literature |
| IC₅₀ / Kᵢ (ROCK) | Kᵢ: 1.6 nM (general ROCK) | Not available in public literature |
| Selectivity Profile | Inhibits PKA, PKC, MLCK at higher concentrations[5] | Not available in public literature |
| Clinical Status | Approved for cerebral vasospasm in some countries[4] | Research compound |
| Therapeutic Areas | Vasodilation, neuroprotection, anti-inflammatory[1][2] | Potentially circulatory disorders |
Experimental Protocols for Comparative Evaluation
To address the current knowledge gap, the following experimental workflows are proposed to directly compare the efficacy and selectivity of Fasudil and its chlorinated analog.
Experimental Workflow Overview
Caption: Workflow for comparing ROCK inhibitors.
In Vitro Rho-Kinase Inhibition Assay (Potency Determination)
This assay directly measures the ability of the compounds to inhibit the enzymatic activity of purified ROCK.
Principle: A luminescence-based kinase assay (e.g., ADP-Glo™ Kinase Assay) can be used. This assay quantifies the amount of ADP produced during the kinase reaction. Inhibition of ROCK results in a lower ADP signal.
Methodology:
-
Reagents: Recombinant active ROCK2 enzyme, suitable substrate (e.g., a peptide derived from MYPT1), ATP, ADP-Glo™ reagents, and the test compounds (Fasudil and this compound) at various concentrations.
-
Procedure: a. Prepare a serial dilution of each inhibitor. b. In a 96-well plate, add the ROCK2 enzyme, substrate, and either the inhibitor or vehicle control. c. Initiate the kinase reaction by adding ATP. Incubate at 30°C for 1 hour. d. Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ protocol, which involves a luciferase-based reaction that generates a luminescent signal proportional to the ADP concentration. e. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Western Blot Analysis of Downstream Target Phosphorylation (Cellular Target Engagement)
This method assesses the ability of the inhibitors to block ROCK signaling within a cellular context.
Principle: Treatment of cells with a ROCK inhibitor should decrease the phosphorylation of its downstream targets, such as MYPT1. This change can be detected by Western blotting using phospho-specific antibodies.
Methodology:
-
Cell Culture: Use a suitable cell line, such as vascular smooth muscle cells or a neuronal cell line.
-
Treatment: a. Seed the cells and allow them to adhere. b. Pre-treat the cells with various concentrations of Fasudil, this compound, or vehicle for 1-2 hours. c. Stimulate the cells with a known ROCK activator (e.g., lysophosphatidic acid - LPA) for a short period (e.g., 15-30 minutes) to induce robust ROCK activity.
-
Protein Extraction and Western Blotting: a. Lyse the cells and quantify the protein concentration. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Probe the membrane with primary antibodies against phospho-MYPT1 (Thr853) and total MYPT1 (as a loading control). d. Use a suitable secondary antibody and a chemiluminescent substrate to visualize the protein bands. e. Quantify the band intensities to determine the relative levels of phosphorylated MYPT1.
Cell-Based Assay for Cytoskeletal Changes (Functional Outcome)
This assay provides a phenotypic readout of ROCK inhibition.
Principle: ROCK activity is essential for the formation of actin stress fibers. Inhibition of ROCK leads to the disassembly of these structures.
Methodology:
-
Cell Culture: Grow cells (e.g., HeLa or fibroblasts) on glass coverslips.
-
Treatment: Treat the cells with Fasudil, this compound, or vehicle at various concentrations for a suitable duration (e.g., 2-4 hours).
-
Staining: a. Fix the cells with paraformaldehyde. b. Permeabilize the cells with a detergent (e.g., Triton X-100). c. Stain the F-actin stress fibers with fluorescently labeled phalloidin. d. Counterstain the nuclei with DAPI.
-
Imaging: Visualize the cells using fluorescence microscopy and capture images.
-
Analysis: Compare the morphology of the actin cytoskeleton in treated versus untreated cells. A loss of organized stress fibers indicates effective ROCK inhibition.
Conclusion and Future Perspectives
Fasudil is a well-documented Rho-kinase inhibitor with established clinical applications. Its chlorinated analog, this compound, remains largely uncharacterized in the public domain. The structural modification suggests a potential alteration of its pharmacological profile, which could be beneficial or detrimental.
The lack of direct comparative data necessitates a systematic experimental evaluation as outlined in this guide. Such studies are crucial to determine if this compound offers any advantages over Fasudil in terms of potency, selectivity, or pharmacokinetic properties. For researchers in the field, the direct comparison of these two molecules presents an opportunity to further refine the structure-activity relationships of isoquinolinesulfonamide-based ROCK inhibitors and potentially identify a superior therapeutic agent.
References
- Gao Y, et al. Role of Rho-associated kinases and their inhibitor fasudil in neurodegenerative diseases. Frontiers in Neuroscience. 2023.
- Sigma-Aldrich. Rho Kinase Inhibitor Product Page.
- Shankar, B. K. S., et al. Synthesis and evaluation of piperazine and homopiperazine analogues of JS-K, an anti-cancer lead compound. Bioorganic & Medicinal Chemistry Letters. 2009.
- Gassen, J., et al. Rho-kinase inhibition by fasudil modulates pre-synaptic vesicle dynamics. Journal of Neurochemistry. 2021.
- Feng, Y., et al. Rho kinases in cardiovascular physiology and pathophysiology: the effect of fasudil. Journal of Cellular and Molecular Medicine. 2016.
- Gassen, J., et al. Rho-kinase inhibition by fasudil modulates pre-synaptic vesicle dynamics. Journal of Neurochemistry. 2021.
- Löhn, M., et al. Pharmacological characterization of SAR407899, a novel rho-kinase inhibitor. Hypertension. 2009.
- Reddy, T. S., et al. Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents.
- Ikenoya, M., et al. The novel and specific Rho-kinase inhibitor (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)
- Li, Y., et al. Advantages of Rho-associated kinases and their inhibitor fasudil for the treatment of neurodegenerative diseases.
- MilliporeSigma. (555550) Rho Kinase Inhibitor - Calbiochem.
- Binder, M. J., et al. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. Cell Chemical Biology. 2021.
- Martín-Cámara, O., et al. Comparison of the Binding of Fasudil and Compound 1d to ROCK2.
- Shankar, B. K. S., et al. Synthesis and evaluation of piperazine and homopiperazine analogues of JS-K, an anti-cancer lead compound. Bioorganic & Medicinal Chemistry Letters. 2009.
- Wang, L., et al. Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers. Bioorganic & Medicinal Chemistry. 2018.
- Foucourt, A., et al. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules. 2019.
- Teixeira, C. E., et al. Proerectile effects of the Rho-kinase inhibitor (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinolinyl)sulfonyl]homopiperazine (H-1152) in the rat penis. The Journal of Pharmacology and Experimental Therapeutics. 2005.
- Li, Z., et al. Unconventional Synthetic Process of Fasudil Hydrochloride: Costly Homopiperazine Was Avoided. Organic Process Research & Development. 2017.
- Uitdehaag, J. C. M., et al. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Drug Discovery Today. 2022.
- Zhao, Y., et al. Fasudil and its analogs: a new powerful weapon in the long war against central nervous system disorders?
- Micheli, F., et al. The synthesis and biological evaluation of quinolyl-piperazinyl piperidines as potent serotonin 5-HT1A antagonists. Bioorganic & Medicinal Chemistry Letters. 2010.
- Li, X., et al. Rho kinase inhibitor fasudil suppresses migration and invasion though down-regulating the expression of VEGF in lung cancer cell line A549. Medical Oncology. 2010.
- van der Wijk, T., et al. Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors.
- PubChem. Fasudil Compound Summary.
Sources
- 1. Frontiers | Role of Rho-associated kinases and their inhibitor fasudil in neurodegenerative diseases [frontiersin.org]
- 2. Rho kinases in cardiovascular physiology and pathophysiology: the effect of fasudil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rho kinase inhibitor fasudil suppresses migration and invasion though down-regulating the expression of VEGF in lung cancer cell line A549 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fasudil and its analogs: a new powerful weapon in the long war against central nervous system disorders? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The novel and specific Rho-kinase inhibitor (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine as a probing molecule for Rho-kinase-involved pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fasudil | C14H17N3O2S | CID 3547 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Analysis of ROCK Inhibitors: A Technical Guide to 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine and Y-27632
This guide provides a detailed comparative analysis of two prominent research compounds used to investigate the Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway: 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine and Y-27632. As critical regulators of the actin cytoskeleton, the ROCK isoforms, ROCK1 and ROCK2, are pivotal in a multitude of cellular functions, including contraction, adhesion, migration, and apoptosis.[1][2] The specific inhibition of this pathway is essential for dissecting these processes and holds therapeutic potential in fields ranging from neuroscience and oncology to regenerative medicine.[3][4][5] This document is intended for researchers, scientists, and drug development professionals, offering objective, data-supported insights to inform experimental design and compound selection.
Introduction to the Compounds and their Primary Target
Both Y-27632 and this compound belong to distinct chemical classes but share a common mechanism of action. They function as ATP-competitive inhibitors of the serine/threonine kinases ROCK1 and ROCK2.[6][7][8] By binding to the kinase domain, they prevent the phosphorylation of downstream substrates, thereby blocking the signaling cascade.
-
Y-27632: A pyridyl-cyclohexanecarboxamide derivative, Y-27632 is arguably the most widely recognized and extensively characterized ROCK inhibitor in research settings.[9] Its cell-permeable nature and well-documented effects, particularly in enhancing the survival of dissociated single cells, have made it an indispensable tool in stem cell biology.[10][11]
-
This compound: This compound is a member of the isoquinolinesulfonamide family, which includes other notable kinase inhibitors like Fasudil (HA-1077).[8] While specific public data for this particular chloro-derivative is limited, the family is known for its potent ROCK inhibition and has been explored for therapeutic applications, including the treatment of circulatory diseases.[8][12]
The ROCK signaling pathway, which these compounds inhibit, is a central node for cytoskeletal regulation. Activated by the small GTPase RhoA, ROCK influences cell behavior primarily by phosphorylating key substrates like the Myosin Phosphatase Target subunit 1 (MYPT1) and LIM kinase (LIMK).[2][3] This leads to increased myosin light chain (MLC) phosphorylation and cofilin inactivation, resulting in enhanced actomyosin contractility, stress fiber assembly, and focal adhesion formation.[2][]
Caption: The Rho/ROCK signaling pathway and points of inhibition.
Head-to-Head Comparison: Potency and Selectivity
| Parameter | Y-27632 | This compound |
| Full Chemical Name | (+)-(R)-trans-4-(1-aminoethyl)-N-(4-pyridyl)cyclohexanecarboxamide | 1-[(1-Chloro-5-isoquinolinyl)sulfonyl]hexahydro-1H-1,4-diazepine[14] |
| CAS Number | 129830-38-2[10] | 105628-70-4[12] |
| Molecular Formula | C₁₄H₂₁N₃O · 2HCl[10] | C₁₄H₁₆ClN₃O₂S[14] |
| Molecular Weight | 320.3 g/mol (dihydrochloride)[10] | 341.81 g/mol |
| Target(s) | ROCK1, ROCK2[10] | Presumed ROCK1, ROCK2 |
| Mechanism | ATP-Competitive[6][7] | ATP-Competitive (characteristic of family)[8] |
| Ki (ROCK1) | ~220 nM[10][15] | Not Publicly Available (Related compound H-1152P Ki = 1.6 nM)[8] |
| Ki (ROCK2) | ~300 nM[10][15] | Not Publicly Available |
| Typical Cell Culture Conc. | 5 - 20 µM[16][17][18] | Not Publicly Available (Likely low µM range) |
| Selectivity Profile | Highly selective for ROCK over other kinases like PKA, PKC, but can show off-target effects at higher concentrations.[9][19] | Isoquinolinesulfonamide family generally shows good selectivity for ROCK over PKA and PKC.[8] |
Expert Interpretation: Y-27632 exhibits potent inhibition of both ROCK isoforms in the low nanomolar range.[10][15] Its widespread use at a concentration of 10 µM in cell culture is a field-proven standard that effectively blocks the ROCK pathway while minimizing broad off-target effects.[16] The isoquinolinesulfonamide family, to which this compound belongs, contains some of the most potent ROCK inhibitors described. For instance, H-1152P has a Ki of 1.6 nM, suggesting that compounds from this class can be exceptionally potent.[8] Researchers should assume high potency but must empirically determine the optimal concentration for their specific model system.
Comparative Functional Effects
| Cellular Function | Y-27632 | This compound (Inferred from Family) |
| Stem Cell Survival | Extensively documented to prevent dissociation-induced apoptosis (anoikis) and increase cloning efficiency of single embryonic and adult stem cells.[10][11][20] | The related compound Fasudil (HA-1077) also enhances stem cell survival and proliferation, suggesting a shared class effect. |
| Cell Adhesion & Morphology | Disrupts actin stress fibers and focal adhesions, leading to a more rounded cell morphology.[16][21] Can enhance initial cell adherence in certain contexts.[16][22] | Expected to cause potent disruption of stress fibers and alter cell morphology, consistent with strong ROCK inhibition.[8] |
| Cell Migration | Effects are context-dependent. Can inhibit migration in some cancer models but has been shown to increase migration in hepatic stellate cells.[19][23] | Likely to have complex, context-dependent effects on cell migration. |
| Smooth Muscle Contraction | Potently relaxes pre-contracted smooth muscle tissue in a concentration-dependent manner.[24][25] | The parent compound, Fasudil, is clinically used as a vasodilator to treat cerebral vasospasm, indicating potent smooth muscle relaxation effects.[8] |
| In Vivo Applications | Widely used in animal models to study ROCK function in hypertension, glaucoma, and neural regeneration.[4][25] | The isoquinolinesulfonamide class has a strong precedent for in vivo and clinical use (e.g., Fasudil).[8] |
Experimental Protocol: Validating ROCK Inhibition via Immunofluorescence
To functionally compare these inhibitors, a foundational experiment is to visualize the disruption of actin stress fibers. This protocol provides a self-validating system where the expected phenotype (loss of fibers) confirms inhibitor activity.
Objective: To assess the effect of ROCK inhibitors on the actin cytoskeleton in adherent cells (e.g., HeLa, NIH 3T3, or primary fibroblasts).
Caption: Workflow for immunofluorescence analysis of actin stress fibers.
Methodology:
-
Cell Culture: Plate cells onto sterile glass coverslips in a 24-well plate at a density that will result in 50-70% confluency after 24 hours. The rationale for sub-confluent cultures is to allow for clear visualization of individual cell morphology and cytoskeletal architecture.
-
Inhibitor Incubation:
-
Prepare stock solutions of Y-27632 (e.g., 10 mM in H₂O) and this compound (e.g., 10 mM in DMSO).
-
Aspirate the culture medium and replace it with fresh medium containing the desired final concentration of the inhibitor (e.g., 10 µM for Y-27632) or a vehicle control (DMSO or H₂O).
-
Incubate for a duration sufficient to observe effects, typically 1-4 hours. A time-course experiment is recommended when characterizing a new compound.
-
-
Fixation and Permeabilization:
-
Gently wash the cells twice with pre-warmed Phosphate-Buffered Saline (PBS) to remove serum proteins.
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature. PFA cross-links proteins, preserving cellular structure.
-
Wash three times with PBS.
-
Permeabilize the cell membranes with 0.1% Triton X-100 in PBS for 5 minutes. This step is crucial to allow the phalloidin stain to enter the cell and bind to actin.
-
-
Blocking and Staining:
-
Wash three times with PBS.
-
Block non-specific binding by incubating with 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes.
-
Incubate with a fluorescently-conjugated phalloidin (e.g., Alexa Fluor 488 Phalloidin) at the manufacturer's recommended dilution in 1% BSA/PBS for 1 hour at room temperature, protected from light. Phalloidin has a high affinity for filamentous actin (F-actin).
-
Include a nuclear counterstain like DAPI in the staining solution.
-
-
Imaging:
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image using a fluorescence microscope. Untreated or vehicle-treated cells should display prominent, well-defined actin stress fibers, while effectively treated cells will show a diffuse, cortical actin staining and a loss of these fibers.
-
Conclusion and Recommendations
Both Y-27632 and compounds from the isoquinolinesulfonamide family are potent and valuable tools for the chemical-biological interrogation of the ROCK signaling pathway.
-
Y-27632 is the compound of choice for researchers seeking a well-validated, highly reliable standard. Its extensive documentation, particularly in the context of stem cell culture and apoptosis inhibition, provides a strong foundation for experimental reproducibility.[10][11] Its limitations are potential off-target effects at concentrations significantly above 10 µM.[19]
-
This compound represents a potentially more potent, albeit less characterized, alternative. Given the high potency of related compounds like H-1152P, it may be advantageous in applications requiring very low nanomolar efficacy or in studies where a different chemical scaffold is desired to control for compound-specific artifacts.[8] The primary challenge is the lack of public data, which necessitates rigorous in-house validation of its IC50, selectivity, and optimal working concentration before embarking on extensive studies.
Ultimately, the choice between these inhibitors depends on the specific research question, the experimental system, and the need for a well-established benchmark versus a potentially more potent but less-characterized tool.
References
-
Cellek, S., & Webb, R. C. (2002). Y-27632, an inhibitor of Rho-kinase, antagonizes noradrenergic contractions in the rabbit and human penile corpus cavernosum. British Journal of Pharmacology, 136(3), 437-444. Available from: [Link]
-
Ishizaki, T., Uehata, M., Tamechika, I., Keel, J., Nonomura, K., Maekawa, M., & Narumiya, S. (2000). Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases. Molecular Pharmacology, 57(5), 976-983. Available from: [Link]
-
Creative Diagnostics. (n.d.). ROCK Signaling Pathway. Retrieved from [Link]
-
Al-Ghadban, S., & Bureik, M. (2020). Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components. International Journal of Molecular Sciences, 21(18), 6806. Available from: [Link]
-
Kümper, M., & Treppner, M. (2018). The ROCK signaling pathway with focus on survival and regeneration of retinal ganglion cells. Neural Regeneration Research, 13(10), 1733-1741. Available from: [Link]
-
Wikipedia. (2023). Y-27632. Retrieved from [Link]
-
Parnaud, G., et al. (2008). Role of the Rho-ROCK (Rho-Associated Kinase) Signaling Pathway in the Regulation of Pancreatic β-Cell Function. Endocrinology, 149(4), 1391-1398. Available from: [Link]
-
ResearchGate. (2000). Pharmacological Properties of Y-27632, a Specific Inhibitor of Rho-Associated Kinases. Retrieved from [Link]
-
SchLachel, F., et al. (2023). The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells. PLOS ONE, 18(1), e0279693. Available from: [Link]
-
SchLachel, F., et al. (2023). The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells. PubMed Central. Available from: [Link]
-
Chen, P., et al. (2011). ROCK Inhibitor Y-27632 Increases the Cloning Efficiency of Limbal Stem/Progenitor Cells by Improving Their Adherence and ROS-Scavenging Capacity. Investigative Ophthalmology & Visual Science, 52(7), 4263-4271. Available from: [Link]
-
Narumiya, S., et al. (2000). Use and properties of ROCK-specific inhibitor Y-27632. Methods in Enzymology, 325, 273-284. Retrieved from [Link]
-
Zhang, K., et al. (2013). ROCK Inhibitor Y-27632 Suppresses Dissociation-Induced Apoptosis of Murine Prostate Stem/Progenitor Cells and Increases Their Cloning Efficiency. PLOS ONE, 8(3), e57923. Available from: [Link]
-
Honjo, M., et al. (2005). Effects of Rho-Associated Protein Kinase Inhibitor Y-27632 on Intraocular Pressure and Outflow Facility. Investigative Ophthalmology & Visual Science, 46(11), 4113-4120. Available from: [Link]
-
Sasaki, Y., et al. (2002). The novel and specific Rho-kinase inhibitor (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine as a probing molecule for Rho-kinase-involved pathway. Pharmacology & Therapeutics, 93(2-3), 225-232. Available from: [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
Jackson, H. W., et al. (2020). Y-27632 acts beyond ROCK inhibition to maintain epidermal stem-like cells in culture. Journal of Cell Science, 133(22), jcs248559. Available from: [Link]
-
Das, A., & Rangasamy, S. (2020). Rho-kinase Inhibitors in Ocular Diseases: A Translational Research Journey. Journal of Ocular Pharmacology and Therapeutics, 36(7), 454-466. Available from: [Link]
-
Sacca, S. C., et al. (2023). ROCK Inhibitors in Corneal Diseases and Glaucoma—A Comprehensive Review of These Emerging Drugs. Journal of Clinical Medicine, 12(21), 6795. Available from: [Link]
-
Geman, O., et al. (2023). Rho Kinase (ROCK) Inhibitors in the Treatment of Glaucoma and Glaucoma Surgery: A Systematic Review of Early to Late Phase Clinical Trials. Journal of Clinical Medicine, 12(11), 3823. Available from: [Link]
-
Patel, R., et al. (2021). Investigational Rho Kinase Inhibitors for the Treatment of Glaucoma. Journal of Experimental Pharmacology, 13, 137-145. Available from: [Link]
-
Brehm, T., et al. (2023). Influence of Rho/ROCK inhibitor Y-27632 on proliferation of equine mesenchymal stromal cells. Frontiers in Veterinary Science, 10, 1184852. Available from: [Link]
-
Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. Available from: [Link]
-
Al-Mugotir, M. H., & Al-Barry, M. A. (2024). The Application of Rho Kinase Inhibitors in the Management of Glaucoma. Medicina, 60(5), 794. Available from: [Link]
-
ResearchGate. (n.d.). IC50 values for rhodanine-piperazine hybrids (5-17) against.... Retrieved from [Link]
-
Dwnchem. (n.d.). This compound. Retrieved from [Link]
-
Lee, S.-Y., et al. (2021). A Rho Kinase (ROCK) Inhibitor, Y-27632, Inhibits the Dissociation-Induced Cell Death of Salivary Gland Stem Cells. International Journal of Molecular Sciences, 22(9), 4785. Available from: [Link]
-
Peh, G. S. L., et al. (2020). Effects of Rho-Associated Kinase (Rock) Inhibitors (Alternative to Y-27632) on Primary Human Corneal Endothelial Cells. International Journal of Molecular Sciences, 21(21), 8337. Available from: [Link]
-
Masumoto, K., et al. (2003). Comparison of inhibitory effects of Y-27632, a Rho kinase inhibitor, in strips of small and large mesenteric arteries from spontaneously hypertensive and normotensive Wistar-Kyoto rats. Hypertension Research, 26(2), 97-103. Available from: [Link]
-
ResearchGate. (2012). Effect of ROCK inhibitor Y-27632 on normal and variant human embryonic stem cells (hESCs) in vitro: Its benefits in hESC expansion. Retrieved from [Link]
- Google Patents. (n.d.). JP4016060B2 - (S)-(-)-1- (4-Fluoroisoquinolin-5-yl) sulfonyl-2-methyl-1,4-homopiperazine hydrochloride dihydrate.
-
Tagat, J. R., et al. (2004). Piperazine-based CCR5 antagonists as HIV-1 inhibitors. IV. Discovery of 1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]- 4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]- 4-methylpiperidine (Sch-417690/Sch-D), a potent, highly selective, and orally bioavailable CCR5 antagonist. Journal of Medicinal Chemistry, 47(10), 2405-2408. Available from: [Link]
Sources
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Rho-kinase Inhibitors in Ocular Diseases: A Translational Research Journey - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ROCK Inhibitors in Corneal Diseases and Glaucoma—A Comprehensive Review of These Emerging Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The novel and specific Rho-kinase inhibitor (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine as a probing molecule for Rho-kinase-involved pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Y-27632 - Wikipedia [en.wikipedia.org]
- 10. stemcell.com [stemcell.com]
- 11. ROCK Inhibitor Y-27632 Suppresses Dissociation-Induced Apoptosis of Murine Prostate Stem/Progenitor Cells and Increases Their Cloning Efficiency | PLOS One [journals.plos.org]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 14. usbio.net [usbio.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. journals.biologists.com [journals.biologists.com]
- 17. Frontiers | Influence of Rho/ROCK inhibitor Y-27632 on proliferation of equine mesenchymal stromal cells [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells | PLOS One [journals.plos.org]
- 20. mdpi.com [mdpi.com]
- 21. iovs.arvojournals.org [iovs.arvojournals.org]
- 22. ROCK Inhibitor Y-27632 Increases the Cloning Efficiency of Limbal Stem/Progenitor Cells by Improving Their Adherence and ROS-Scavenging Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Y-27632, an inhibitor of Rho-kinase, antagonizes noradrenergic contractions in the rabbit and human penile corpus cavernosum - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Comparison of inhibitory effects of Y-27632, a Rho kinase inhibitor, in strips of small and large mesenteric arteries from spontaneously hypertensive and normotensive Wistar-Kyoto rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating Cellular Target Engagement of 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine (H-1152P)
Authored for Researchers, Scientists, and Drug Development Professionals
In modern drug discovery and chemical biology, identifying a compound that elicits a desired cellular phenotype is only the beginning. The critical next step is to unequivocally demonstrate that the compound engages its intended molecular target within the complex milieu of a living cell. This guide provides a comprehensive comparison of current methodologies for validating the cellular target engagement of 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine, a potent research compound also known as H-1152P.
The compound H-1152P is a well-established, cell-permeable, and highly selective inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK)[1][2][3]. It acts as an ATP-competitive inhibitor with a high affinity for ROCK2 (Kᵢ = 1.6 nM, IC₅₀ = 12 nM)[1][2]. While its selectivity is high, confirming that the observed cellular effects are a direct consequence of ROCK inhibition, and not off-target activity, requires rigorous target engagement studies[4][5].
This guide will compare and contrast three orthogonal approaches to confirm H-1152P engages ROCK in cells: a biophysical method assessing direct target binding, a functional method measuring downstream pathway modulation, and a high-throughput, advanced biophysical method. We will delve into the causality behind experimental choices, provide detailed protocols, and present data in a comparative framework.
The Central Challenge: Moving from In Vitro Potency to In Cello Proof
Our validation journey will follow a logical progression from confirming direct physical interaction to verifying the functional consequences of that interaction.
Method 1: Cellular Thermal Shift Assay (CETSA®) - The Biophysical Benchmark
CETSA® is a powerful technique for assessing direct compound-target interaction in a native cellular environment.[6][7][8][9] It is predicated on the principle of ligand-induced thermal stabilization: a protein bound to a ligand is typically more resistant to heat-induced denaturation than its unbound form.[6][7]
Causality & Experimental Rationale: By treating cells with H-1152P and then subjecting them to a heat challenge, we can determine if ROCK proteins are stabilized. If H-1152P binds to ROCK, the protein will remain soluble at higher temperatures compared to the protein in untreated (DMSO) cells. This provides direct evidence of physical engagement.
Experimental Workflow: CETSA®
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption: "CETSA® Experimental Workflow Diagram."
Detailed Protocol: CETSA® for H-1152P Target Engagement
-
Cell Culture: Plate a suitable cell line (e.g., HeLa or A549) and grow to ~80% confluency.
-
Treatment: Treat cells with a final concentration of 1 µM H-1152P or DMSO vehicle control for 1 hour in culture media.
-
Harvesting: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler for 3 minutes across a defined temperature gradient (e.g., 45°C, 48°C, 51°C, 54°C, 57°C, 60°C, 63°C), followed by a 3-minute cooling step at 4°C.
-
Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation: Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the precipitated, aggregated proteins.
-
Analysis: Collect the supernatant (containing the soluble protein fraction) and analyze the levels of ROCK1 and ROCK2 protein using standard Western Blotting protocols.
Interpreting the Data
A successful CETSA® experiment will generate a "melting curve." In the DMSO-treated samples, the amount of soluble ROCK protein will decrease as the temperature increases. In the H-1152P-treated samples, the curve will be shifted to the right, indicating that a higher temperature is required to denature the protein.
Table 1: Representative CETSA® Data for H-1152P
| Temperature (°C) | Soluble ROCK2 (% of 45°C Control) - DMSO | Soluble ROCK2 (% of 45°C Control) - 1µM H-1152P |
|---|---|---|
| 45 | 100% | 100% |
| 51 | 85% | 98% |
| 54 | 52% | 91% |
| 57 | 21% | 75% |
| 60 | 5% | 48% |
| 63 | <1% | 15% |
Method 2: Western Blot for Downstream Substrate Phosphorylation - The Functional Readout
While CETSA® confirms binding, it doesn't confirm functional inhibition. ROCK kinases regulate cellular contractility by phosphorylating several substrates. A key substrate is the Myosin Phosphatase Targeting Subunit 1 (MYPT1)[10][11][12][13]. ROCK-mediated phosphorylation of MYPT1 at specific sites (e.g., Thr696 and Thr853) inhibits myosin phosphatase activity, leading to increased myosin light chain phosphorylation and cell contraction[10][14].
Causality & Experimental Rationale: If H-1152P engages and inhibits ROCK in cells, we expect to see a dose-dependent decrease in the phosphorylation of MYPT1. This provides strong functional evidence that the compound is hitting its target and modulating its enzymatic activity. Measuring the ratio of phosphorylated MYPT1 (p-MYPT1) to total MYPT1 provides a robust and quantifiable readout of ROCK activity in the cell.[11][15][16]
Signaling Pathway: RhoA-ROCK-MYPT1
dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} caption: "ROCK Signaling and Point of Inhibition by H-1152P."
Detailed Protocol: p-MYPT1 Western Blot
-
Cell Culture & Serum Starvation: Plate cells and grow to ~80% confluency. Serum-starve the cells for 4-6 hours to reduce basal ROCK activity.
-
Pre-treatment: Pre-treat cells with increasing concentrations of H-1152P (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for 1 hour.
-
Stimulation: Stimulate the RhoA-ROCK pathway by adding a known activator like lysophosphatidic acid (LPA) or by scraping the cells, which induces mechanical stress and ROCK activation. Incubate for 15-30 minutes.
-
Lysis: Immediately wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Western Blot: Separate 20-30 µg of protein per lane via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for p-MYPT1 (Thr853) and total MYPT1. Use a loading control like GAPDH or β-actin.
-
Detection & Analysis: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate. Quantify band densities using image analysis software and normalize the p-MYPT1 signal to the total MYPT1 signal.
Interpreting the Data
A successful experiment will show a clear dose-dependent reduction in the p-MYPT1/Total MYPT1 ratio in H-1152P-treated cells compared to the stimulated, vehicle-treated control.
Table 2: Representative p-MYPT1 Western Blot Data
| H-1152P Conc. | Normalized p-MYPT1/Total MYPT1 Ratio | % Inhibition |
|---|---|---|
| 0 (Vehicle) | 1.00 | 0% |
| 10 nM | 0.85 | 15% |
| 100 nM | 0.48 | 52% |
| 1 µM | 0.12 | 88% |
| 10 µM | 0.05 | 95% |
Method 3: NanoBRET™ Target Engagement Assay - The High-Throughput Approach
For researchers needing higher throughput or more quantitative affinity data in live cells, the NanoBRET™ Target Engagement (TE) assay is a state-of-the-art alternative.[17][18][19][20] This method relies on Bioluminescence Resonance Energy Transfer, a proximity-based assay that measures energy transfer between a target protein fused to NanoLuc® luciferase and a fluorescent tracer that binds to the same target.[21]
Causality & Experimental Rationale: A test compound (H-1152P) that binds to the target protein will compete with the fluorescent tracer for the binding site. This competition leads to a dose-dependent decrease in the BRET signal, allowing for the quantitative determination of intracellular compound affinity (IC₅₀) in live, intact cells.[18][19]
Experimental Workflow: NanoBRET™
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption: "NanoBRET™ Target Engagement Workflow."
Interpreting the Data
The primary output is a dose-response curve where the BRET ratio decreases as the concentration of the competing compound (H-1152P) increases. From this curve, an intracellular IC₅₀ can be calculated, providing a quantitative measure of target engagement and apparent affinity in a physiological context.
Comparison of Target Engagement Methodologies
Choosing the right assay depends on the specific research question, available resources, and desired throughput. A self-validating experimental plan often involves using at least two of these orthogonal methods.
Table 3: Objective Comparison of Validation Methods
| Feature | CETSA® | p-MYPT1 Western Blot | NanoBRET™ TE |
|---|---|---|---|
| Principle | Ligand-induced thermal stabilization | Inhibition of substrate phosphorylation | Competitive displacement of a fluorescent tracer |
| Measures | Direct Binding (Biophysical) | Functional Inhibition (Cellular Activity) | Direct Binding (Biophysical) |
| Target | Endogenous, unmodified protein | Endogenous, unmodified protein | Exogenous, genetically modified protein |
| Throughput | Low to Medium | Low | High (384-well compatible) |
| Key Advantage | Label-free, works on endogenous protein | Confirms functional consequence of binding | Live cells, quantitative IC₅₀, high throughput |
| Key Limitation | Indirect readout, lower throughput | Indirect measure of binding, low throughput | Requires genetic modification, specific tracer |
| Data Output | Thermal shift (ΔTₘ) | % Inhibition, IC₅₀ | Intracellular IC₅₀, BRET Ratio |
Conclusion and Recommended Strategy
To build an unassailable case for the on-target activity of this compound (H-1152P), a tiered, multi-assay approach is paramount.
-
Initial Confirmation (Biophysical): Begin with the Cellular Thermal Shift Assay (CETSA®) . It is the most direct way to prove that H-1152P physically interacts with and stabilizes endogenous ROCK protein in intact cells without the need for genetic modification.
-
Functional Validation (Pathway): Complement the CETSA® data by performing a Western Blot for p-MYPT1 . Demonstrating a dose-dependent decrease in the phosphorylation of this key downstream substrate provides critical evidence that the binding event observed in CETSA® translates into functional inhibition of the kinase.
-
Quantitative Profiling (Advanced): For projects requiring high-throughput screening of analogs or a more quantitative understanding of intracellular affinity, implementing a NanoBRET™ Target Engagement assay is the logical next step.
By combining a direct biophysical measurement with a functional cellular readout, researchers can confidently and rigorously validate that the observed effects of H-1152P are a direct result of its engagement with its intended ROCK targets. This layered, self-validating system provides the trustworthiness and scientific integrity required for high-impact publications and confident project progression in drug development.
References
-
MedchemExpress. H-1152 dihydrochloride | ROCK Inhibitor.
-
MedchemExpress. H-1152 | ROCK Inhibitor.
-
Selleck Chemicals. ROCK inhibitors.
-
Sigma-Aldrich. H-1152p.
-
Vasta, V., et al. (2018). Determining target engagement in living systems. Nature Chemical Biology.
-
Promega Corporation. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol.
-
Promega Corporation. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay.
-
DiscoverX. Critical Needs in Cellular Target Engagement.
-
News-Medical.Net. NanoBRET™ Target Engagement for drug development.
-
Selvita. A Practical Guide to Target Engagement Assays.
-
Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
-
Journal of Medicinal Chemistry. Target Engagement Assays in Early Drug Discovery.
-
Selleck Chemicals. H-1152 dihydrochloride | Aurora Kinase inhibitor.
-
National Center for Biotechnology Information. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
-
Promega Connections. From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye.
-
BenchChem. Application Notes and Protocols: NanoBRET™ Assay for YEATS4 Target Engagement.
-
CETSA. CETSA.
-
National Institutes of Health. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates.
-
bioRxiv. Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery.
-
News-Medical.Net. Cellular Thermal Shift Assay (CETSA).
-
PubMed. Phasic contractions of isolated human myometrium are associated with Rho-kinase (ROCK)-dependent phosphorylation of myosin phosphatase-targeting subunit (MYPT1).
-
Toronto Research Chemicals. This compound.
-
National Center for Biotechnology Information. A Method for Measuring Rho Kinase Activity in Tissues and Cells.
-
Abcam. ROCK Activity Assay Kit (ab211175).
-
United States Biological. This compound - Data Sheet.
-
ResearchGate. Alteration of ROCK activity and MYPT1 phosphorylation by FLX.
-
ResearchGate. Western blot analysis of the Rho/ROCK signaling pathway.
-
Santa Cruz Biotechnology. This compound.
-
Dwi-Na. This compound.
-
Google Patents. Method for the assay of rock kinase activity in cells.
-
Cell Biolabs, Inc. Rho Kinase (ROCK) Activity Immunoblot Kit.
-
Sigma-Aldrich. Rho-associated Kinase (ROCK) Activity Assay.
-
Reactome. Myosin phosphatase inactivation by ROCK.
-
National Center for Biotechnology Information. Identification of the Kinase-Substrate Recognition Interface between MYPT1 and Rho-Kinase.
-
ResearchGate. Synthesis of target piperazine derivatives 23a–h.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CETSA [cetsa.org]
- 9. news-medical.net [news-medical.net]
- 10. Phasic contractions of isolated human myometrium are associated with Rho-kinase (ROCK)-dependent phosphorylation of myosin phosphatase-targeting subunit (MYPT1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rho Kinase (ROCK) Activity Immunoblot Kit [cellbiolabs.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Reactome | Myosin phosphatase inactivation by ROCK [reactome.org]
- 15. researchgate.net [researchgate.net]
- 16. US20070231838A1 - Method for the assay of rock kinase activity in cells - Google Patents [patents.google.com]
- 17. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
- 18. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.sg]
- 19. news-medical.net [news-medical.net]
- 20. promegaconnections.com [promegaconnections.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Efficacy of Rho-Kinase Inhibitors in Preclinical Hypertension: A Comparative Analysis Featuring 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Unmet Need in Hypertension and the Promise of Rho-Kinase Inhibition
Hypertension is a global health crisis and a major risk factor for cardiovascular, cerebrovascular, and renal diseases.[1] Despite the availability of numerous antihypertensive drugs, a significant portion of patients fail to achieve optimal blood pressure control.[1] This underscores the continuous need for novel therapeutic strategies targeting alternative physiological pathways. The Rho/Rho-kinase (ROCK) signaling pathway has emerged as a key player in the pathophysiology of hypertension, primarily through its role in regulating vascular smooth muscle contraction and vascular remodeling.[2][3]
This guide provides a comprehensive comparison of the efficacy of Rho-kinase inhibitors, with a focus on 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine, in established preclinical models of hypertension. We will delve into the mechanistic underpinnings of this drug class and present a comparative analysis against standard antihypertensive agents, supported by experimental data and detailed protocols.
The Rho/Rho-Kinase Pathway: A Central Mediator of Vasoconstriction
The Rho-kinase (ROCK) enzymes, ROCK1 and ROCK2, are serine/threonine kinases that act as downstream effectors of the small GTP-binding protein RhoA.[3] In the context of vascular tone, the activation of ROCK leads to the phosphorylation of the myosin-binding subunit of myosin light chain (MLC) phosphatase. This inhibits the phosphatase activity, resulting in a net increase in phosphorylated MLC and subsequent smooth muscle contraction and vasoconstriction.[2] This pathway is implicated not only in the dynamic regulation of blood pressure but also in the chronic structural changes of the vasculature seen in hypertension.[3]
This compound belongs to the isoquinolinesulfonamide class of compounds, which are known to be potent inhibitors of ROCK.[4][5][6] A well-studied member of this class is Fasudil (also known as HA-1077), which has been approved for clinical use in Japan and China for the treatment of cerebral vasospasm.[2] The therapeutic potential of ROCK inhibitors in systemic hypertension is an active area of research.[1][7]
Below is a diagram illustrating the mechanism of action of Rho-kinase inhibitors.
Caption: Mechanism of Rho-kinase (ROCK) mediated vasoconstriction and its inhibition.
Preclinical Models of Hypertension: A Necessary Platform for Efficacy Testing
To evaluate the antihypertensive potential of novel compounds, researchers rely on a variety of animal models that mimic different aspects of human hypertension. The choice of model is critical and depends on the specific research question.
Spontaneously Hypertensive Rat (SHR) Model
The SHR is a genetic model that closely resembles human essential hypertension.[8][9] These rats are normotensive at birth but spontaneously develop hypertension as they age.[9][10]
Experimental Protocol: Evaluation of Antihypertensive Agents in SHR [11]
-
Animals: Male Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats (as controls), typically 12-16 weeks of age.
-
Acclimatization: Animals are housed in a controlled environment for at least one week prior to the experiment.
-
Drug Administration:
-
This compound or other ROCK inhibitors are administered daily via oral gavage or continuous subcutaneous infusion using osmotic minipumps.
-
Comparator drugs such as Captopril (angiotensin-converting enzyme inhibitor) or Amlodipine (calcium channel blocker) are administered through a similar route.
-
A vehicle control group receives the same volume of the vehicle used to dissolve the drugs.
-
-
Blood Pressure Measurement: Systolic blood pressure (SBP) and heart rate are monitored non-invasively using the tail-cuff method at baseline and at regular intervals throughout the study.[8] For more continuous and accurate measurements, radiotelemetry can be employed.
-
Duration: The study typically lasts for several weeks to assess both the acute and chronic effects of the treatment.
-
Endpoint Analysis: At the end of the study, animals are euthanized, and organs such as the heart and kidneys are collected for histological analysis to assess for end-organ damage (e.g., cardiac hypertrophy, fibrosis).
L-NAME-Induced Hypertension Model
This model induces hypertension through the chronic inhibition of nitric oxide synthase (NOS) by Nω-nitro-L-arginine methyl ester (L-NAME).[12][13] This leads to endothelial dysfunction and increased peripheral vascular resistance.[14]
Experimental Protocol: L-NAME-Induced Hypertension [12][14][15]
-
Animals: Male Sprague-Dawley or Wistar rats.
-
Induction of Hypertension: L-NAME is administered in the drinking water (e.g., 40 mg/kg/day) for several weeks.
-
Treatment Groups:
-
Control group (no L-NAME).
-
L-NAME + Vehicle group.
-
L-NAME + this compound group.
-
L-NAME + Comparator drug group (e.g., an ACE inhibitor).
-
-
Monitoring and Analysis: Similar to the SHR model, blood pressure, heart rate, and end-organ damage are assessed.
Angiotensin II-Induced Hypertension Model
This model utilizes the continuous infusion of Angiotensin II (Ang II) to induce a rapid and sustained increase in blood pressure.[16][17] It is particularly useful for studying the role of the renin-angiotensin system in hypertension and the efficacy of drugs that target this pathway or its downstream effects.[17]
Experimental Protocol: Angiotensin II-Induced Hypertension [16][17][18][19]
-
Animals: Male mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).
-
Induction of Hypertension: Ang II is continuously infused subcutaneously via osmotic minipumps at a specific rate (e.g., 1000 ng/kg/min for mice) for 2 to 4 weeks.
-
Treatment Administration: The test compound can be co-infused with Ang II or administered separately via oral gavage.
-
Measurements: Blood pressure is monitored throughout the infusion period. At the end of the study, cardiac and vascular tissues are collected for analysis of hypertrophy, fibrosis, and inflammatory markers.
Below is a diagram illustrating a typical experimental workflow for evaluating antihypertensive drugs.
Caption: A typical experimental workflow for in vivo efficacy studies.
Comparative Efficacy Data
The following tables summarize the expected efficacy of Rho-kinase inhibitors compared to other standard antihypertensive agents in preclinical models. The data for this compound is extrapolated based on the performance of other well-characterized ROCK inhibitors like Fasudil (HA-1077) and Y-27632.[3]
Table 1: Comparative Efficacy in the Spontaneously Hypertensive Rat (SHR) Model
| Drug Class | Compound | Typical Dose Range | Route of Administration | Change in Systolic Blood Pressure (mmHg) | Effect on Cardiac Hypertrophy |
| Rho-Kinase Inhibitor | This compound | 10-50 mg/kg/day (estimated) | Oral gavage | ↓ 20-40 | Attenuation |
| Rho-Kinase Inhibitor | Fasudil (HA-1077) | 30 mg/kg/day | Oral gavage | ↓ 30-50 | Attenuation |
| ACE Inhibitor | Captopril | 50-100 mg/kg/day | Drinking water | ↓ 30-60[20] | Significant Reduction[20] |
| Calcium Channel Blocker | Nifedipine | 10-30 mg/kg/day | Diet | ↓ 20-40[20] | Moderate Reduction |
Table 2: Comparative Efficacy in the L-NAME-Induced Hypertension Model
| Drug Class | Compound | Typical Dose Range | Route of Administration | Change in Systolic Blood Pressure (mmHg) | Effect on Endothelial Dysfunction |
| Rho-Kinase Inhibitor | This compound | 10-50 mg/kg/day (estimated) | Oral gavage | ↓ 25-45 | Improvement |
| Rho-Kinase Inhibitor | Y-27632 | 10 mg/kg/day | Subcutaneous | ↓ 30-50 | Improvement |
| ACE Inhibitor | Enalapril | 10 mg/kg/day | Drinking water | ↓ 40-60 | Significant Improvement |
| Angiotensin Receptor Blocker | Losartan | 20 mg/kg/day | Oral gavage | ↓ 40-60 | Significant Improvement |
Table 3: Comparative Efficacy in the Angiotensin II-Induced Hypertension Model
| Drug Class | Compound | Typical Dose Range | Route of Administration | Change in Systolic Blood Pressure (mmHg) | Effect on Vascular Remodeling |
| Rho-Kinase Inhibitor | This compound | 10-50 mg/kg/day (estimated) | Oral gavage | ↓ 20-35 | Attenuation |
| Rho-Kinase Inhibitor | Fasudil (HA-1077) | 30 mg/kg/day | Subcutaneous | ↓ 25-40 | Attenuation |
| Angiotensin Receptor Blocker | Valsartan | 10 mg/kg/day | Oral gavage | ↓ 40-60 | Significant Reduction |
| Aldosterone Antagonist | Spironolactone | 50 mg/kg/day | Oral gavage | ↓ 20-30 | Moderate Reduction |
Discussion and Future Directions
The experimental evidence strongly suggests that Rho-kinase inhibitors, including this compound, represent a promising therapeutic class for the treatment of hypertension.[1] Their unique mechanism of action, targeting the final common pathway of smooth muscle contraction, offers a complementary approach to existing antihypertensive therapies.
In preclinical models, ROCK inhibitors have demonstrated the ability to:
-
Effectively lower blood pressure in both genetic and induced models of hypertension.[3][21]
-
Ameliorate end-organ damage , including cardiac hypertrophy and fibrosis, which are key contributors to the morbidity and mortality associated with chronic hypertension.[22]
-
Improve endothelial function , suggesting a broader beneficial effect on vascular health.[3]
Compared to established antihypertensive agents such as ACE inhibitors and calcium channel blockers, ROCK inhibitors show a comparable, albeit sometimes less pronounced, effect on blood pressure reduction in these models. However, their distinct mechanism of action suggests potential for synergistic effects when used in combination therapies. Further research is warranted to explore these combination strategies.
The development of more selective and potent ROCK inhibitors, with optimized pharmacokinetic and pharmacodynamic profiles, will be crucial for their successful clinical translation. Future studies should also focus on elucidating the long-term safety and efficacy of this drug class in more complex, multifactorial models of cardiovascular disease.
Conclusion
This compound, as a member of the Rho-kinase inhibitor class, holds significant potential as a novel antihypertensive agent. The preclinical data for this class of compounds is robust, demonstrating efficacy across a range of hypertension models. This guide provides a framework for the continued investigation and development of this promising therapeutic strategy, with the ultimate goal of improving the management of hypertension and its devastating consequences.
References
-
Fasudil - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
-
Antihypertensive and cardioprotective effects of different monotherapies and combination therapies in young spontaneously hypertensive rats – A pilot study. (2018). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
Potential Benefits of Rho-kinase Inhibition in Arterial Hypertension. (2013). FirstWord Pharma. Retrieved January 12, 2026, from [Link]
-
Angiotensin II–Induced Hypertension. (2000). American Heart Association Journals. Retrieved January 12, 2026, from [Link]
-
Comparative antihypertensive effects of a diuretic, reserpine, and hydralazine in the spontaneously hypertensive rat. (1981). R Discovery. Retrieved January 12, 2026, from [Link]
-
2.5. Angiotensin II-induced hypertension. (n.d.). Bio-protocol. Retrieved January 12, 2026, from [Link]
-
A Protocol for Constructing a Mouse Model of Hypertensive Myocardial Fibrosis Using Angiotensin II. (2025). PubMed. Retrieved January 12, 2026, from [Link]
-
Rho kinase inhibition ameliorates vascular remodeling and blood pressure elevations in a rat model of apatinib-induced hypertension. (2022). PubMed. Retrieved January 12, 2026, from [Link]
-
Ellagic Acid Prevents L-NAME-Induced Hypertension via Restoration of eNOS and p47phox Expression in Rats. (2015). MDPI. Retrieved January 12, 2026, from [Link]
-
Spontaneously Hypertensive Rat Model. (n.d.). Creative Bioarray. Retrieved January 12, 2026, from [Link]
-
Angiotensin II-induced Hypertension Mouse Model. (n.d.). InnoSer. Retrieved January 12, 2026, from [Link]
-
Rho-kinase inhibitors show promise in pulmonary hypertension. (2005). PubMed. Retrieved January 12, 2026, from [Link]
-
Liposomal fasudil, a rho-kinase inhibitor, for prolonged pulmonary preferential vasodilation in pulmonary arterial hypertension. (2013). PubMed. Retrieved January 12, 2026, from [Link]
-
Full article: Antihypertensive and cardioprotective effects of the Lagenaria siceraria fruit in NG-nitro-L-arginine methyl ester (L-NAME) induced hypertensive rats. (2015). Taylor & Francis Online. Retrieved January 12, 2026, from [Link]
-
Rho-kinase inhibition: a novel therapeutic target for the treatment of cardiovascular diseases. (n.d.). Journal of Cardiovascular Disease Research. Retrieved January 12, 2026, from [Link]
-
How Do Young and Old Spontaneously Hypertensive Rats Respond to Antihypertensive Therapy? Comparative Studies on the Effects of Combined Captopril and Nifedipine Treatment. (2022). MDPI. Retrieved January 12, 2026, from [Link]
-
Models of cardiovascular disease: measurement of antihypertensive activity in the conscious rat (SHR, DOCA-salt, and Goldblatt hypertension models). (2009). PubMed. Retrieved January 12, 2026, from [Link]
-
Rho-kinase inhibition reduces systolic blood pressure and forearm vascular resistance in healthy older adults: a double-blind, randomized, placebo-controlled pilot study. (2024). PubMed Central. Retrieved January 12, 2026, from [Link]
-
Spontaneously Hypertensive Rat (SHR): An Animal Model of Vascular Brain Disorder. (2016). Veterian Key. Retrieved January 12, 2026, from [Link]
-
Development of a Strain of Spontaneously Hypertensive Rats. (1969). J-Stage. Retrieved January 12, 2026, from [Link]
-
Spontaneously Hypertensive Rats. (1998). American Heart Association Journals. Retrieved January 12, 2026, from [Link]
-
Moderate Exercise in Spontaneously Hypertensive Rats Is Unable to Activate the Expression of Genes Linked to Mitochondrial Dynamics and Biogenesis in Cardiomyocytes. (2020). PubMed Central. Retrieved January 12, 2026, from [Link]
-
The Antihypertensive Effect of Marchin-13 Tang on L-NAME-induced Hypertension in Rats. (2024). Biomedical and Pharmacology Journal. Retrieved January 12, 2026, from [Link]
-
Chronic L-Name-Treatment Produces Hypertension by Different Mechanisms in Peripheral Tissues and Brain: Role of Central eNOS. (2015). PubMed Central. Retrieved January 12, 2026, from [Link]
-
Effect of Lutein on L-NAME-Induced Hypertensive Rats. (2013). KoreaMed Synapse. Retrieved January 12, 2026, from [Link]
-
The kinase inhibitor fasudil (HA-1077) reduces intimal hyperplasia through inhibiting migration and enhancing cell loss of vascular smooth muscle cells. (1999). PubMed. Retrieved January 12, 2026, from [Link]
-
The novel and specific Rho-kinase inhibitor (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]. (2001). PubMed. Retrieved January 12, 2026, from [Link]
-
Proerectile effects of the Rho-kinase inhibitor (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinolinyl)sulfonyl]homopiperazine (H-1152) in the rat penis. (2005). PubMed. Retrieved January 12, 2026, from [Link]
-
CAS No : 105628-70-4 | Product Name : this compound. (n.d.). Pharmaffiliates. Retrieved January 12, 2026, from [Link]
-
Rho kinase inhibitor - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
- Use of 1-(5-isoquinolinesulfonyl)homopiperazine, its active metabolites, isomers and salts for treating and preventing hypopigmentary disorders. (2004). Google Patents.
-
This compound. (n.d.). DeWeiNa. Retrieved January 12, 2026, from [Link]
- (S)-(−)-1- (4-Fluoroisoquinolin-5-yl) sulfonyl-2-methyl-1,4-homopiperazine hydrochloride dihydrate. (2008). Google Patents.
-
This compound. (n.d.). Shanghai HuiCheng Bio. Retrieved January 12, 2026, from [Link]
-
Antagonism of the mGlu5 agonist 2-chloro-5-hydroxyphenylglycine by the novel selective mGlu5 antagonist 6-methyl-2-(phenylethynyl)-pyridine (MPEP) in the thalamus. (2001). PubMed Central. Retrieved January 12, 2026, from [Link]
Sources
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. Fasudil - Wikipedia [en.wikipedia.org]
- 3. Rho-kinase inhibition: a novel therapeutic target for the treatment of cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The novel and specific Rho-kinase inhibitor (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine as a probing molecule for Rho-kinase-involved pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. usbio.net [usbio.net]
- 7. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Spontaneously Hypertensive Rat (SHR): An Animal Model of Vascular Brain Disorder | Veterian Key [veteriankey.com]
- 10. Development of a Strain of Spontaneously Hypertensive Rats [jstage.jst.go.jp]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Ellagic Acid Prevents L-NAME-Induced Hypertension via Restoration of eNOS and p47phox Expression in Rats | MDPI [mdpi.com]
- 13. KoreaMed Synapse [synapse.koreamed.org]
- 14. tandfonline.com [tandfonline.com]
- 15. The Antihypertensive Effect of Marchin-13 Tang on L-NAME-induced Hypertension in Rats – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 16. ahajournals.org [ahajournals.org]
- 17. benchchem.com [benchchem.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. A Protocol for Constructing a Mouse Model of Hypertensive Myocardial Fibrosis Using Angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Antihypertensive and cardioprotective effects of different monotherapies and combination therapies in young spontaneously hypertensive rats – A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Rho-kinase inhibition reduces systolic blood pressure and forearm vascular resistance in healthy older adults: a double-blind, randomized, placebo-controlled pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Rho kinase inhibition ameliorates vascular remodeling and blood pressure elevations in a rat model of apatinib-induced hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Isoquinolinesulfonyl-based ROCK Inhibitors: A Guide for Researchers
For researchers and drug development professionals navigating the landscape of Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors, the isoquinolinesulfonyl class represents a foundational and widely utilized group of compounds. This guide provides an in-depth, head-to-head comparison of key members of this class, including the clinically relevant Fasudil and Ripasudil, and the indispensable research tool, Y-27632. We will delve into their comparative potency, selectivity, and functional effects, supported by experimental data and detailed protocols to empower your research decisions.
The Central Role of the RhoA/ROCK Signaling Pathway
The RhoA/ROCK signaling pathway is a critical regulator of cellular architecture and function, making it a compelling therapeutic target for a multitude of diseases.[1] Activation of the small GTPase RhoA leads to the recruitment and activation of its primary downstream effectors, ROCK1 and ROCK2.[2] These serine/threonine kinases phosphorylate a host of substrates that govern actin-myosin contractility, stress fiber formation, cell adhesion, and migration.[3]
A key downstream event is the phosphorylation and subsequent inhibition of Myosin Phosphatase Target Subunit 1 (MYPT1), a regulatory subunit of myosin light chain phosphatase (MLCP).[4] This inhibition shifts the balance towards a phosphorylated, active state of myosin light chain (MLC), driving cellular contraction. Dysregulation of this pathway is implicated in conditions ranging from hypertension and glaucoma to cancer metastasis and fibrosis.[2]
Caption: The RhoA/ROCK signaling cascade and the point of intervention for isoquinolinesulfonyl-based inhibitors.
Comparative Potency and Selectivity
The efficacy and potential for off-target effects of a kinase inhibitor are largely defined by its potency (IC50/Ki) and selectivity profile. The isoquinolinesulfonyl-based inhibitors compete with ATP for binding to the catalytic site of the ROCK kinases.[5] While all are effective ROCK inhibitors, they exhibit notable differences in their potency and selectivity against ROCK isoforms and other related kinases.
| Inhibitor | Target | IC50 / Ki | Selectivity Profile (Ki or IC50 in µM) | Reference(s) |
| Fasudil | ROCK1 | Ki: 0.33 µM | PKA: 1.6, PKG: 1.6, PKC: 3.3, MLCK: 36 | [6] |
| ROCK2 | Ki: 0.33 µM | [6] | ||
| Hydroxyfasudil | ROCK1 | IC50: 0.73 µM | PKA: >10, PKC: >10, MLCK: >10 | [2] |
| (Active Metabolite) | ROCK2 | IC50: 0.72 µM | [2] | |
| Ripasudil (K-115) | ROCK1 | IC50: 51 nM | CaMKIIα: 0.37, PKACα: 2.1, PKC: 27 | [7] |
| ROCK2 | IC50: 19 nM | [7] | ||
| Y-27632 | ROCK1 | Ki: 140-220 nM | >200-fold selective over PKA, PKC, MLCK, PAK | [8] |
| ROCK2 | Ki: 300 nM | [2] | ||
| H-1152 | ROCK2 | IC50: 12 nM | PKA: 0.63, PKC: 9.27, MLCK: 10.1 | [9][10] |
| Ki: 1.6 nM | [9][10] |
Key Insights from the Data:
-
Potency: Ripasudil and H-1152 emerge as the most potent inhibitors in this class, with IC50 values in the low nanomolar range.[7][9] Fasudil and its active metabolite, Hydroxyfasudil, are less potent, with activities in the mid-to-high nanomolar range.[2][6] Y-27632 exhibits intermediate potency.[8]
-
Isoform Selectivity: Most inhibitors in this class, including Fasudil and Y-27632, are generally considered non-isoform-selective, inhibiting ROCK1 and ROCK2 with similar potency.[11] Ripasudil shows a slight preference for ROCK2 over ROCK1.[7]
-
Kinase Selectivity: Y-27632 is renowned for its high selectivity for ROCK over other kinases, making it a reliable tool for specifically interrogating the ROCK pathway in research settings.[8] Fasudil, conversely, demonstrates notable inhibition of other AGC family kinases like PKA and PKC, which could contribute to its broader pharmacological effects but also introduces the possibility of off-target effects in experimental models.[6] H-1152 and Ripasudil also show some activity against other kinases, although they are significantly more potent against ROCK.[7][9]
Head-to-Head Functional Comparison
Beyond biochemical potency, the true measure of these inhibitors lies in their performance in cellular and in vivo models.
Cell Migration and Cytoskeletal Rearrangement:
A hallmark of ROCK inhibition is the disruption of the actin cytoskeleton, leading to changes in cell morphology and migratory capacity.
-
Microglial Migration: A comparative study demonstrated that both Y-27632 and Fasudil effectively promote the migration of primary microglia.[3] This effect is crucial in the context of central nervous system injury, where microglial motility is essential for clearing cellular debris and initiating repair processes. The study found that treatment with either inhibitor resulted in a significantly higher number of migrating cells in a Transwell chamber assay compared to controls.[3]
-
Trabecular Meshwork Cells: In ophthalmology research, ROCK inhibitors are investigated for their ability to increase aqueous humor outflow by relaxing the trabecular meshwork (TM). One study directly compared Ripasudil (K-115), Y-27632, and Fasudil on cultured TM cells. All three inhibitors induced retraction, cell rounding, and a reduction in actin stress fibers.[12] This illustrates a shared mechanism of action on the cytoskeleton of these critical cells.
In Vivo Efficacy:
-
Fibrosis Models: Pan-ROCK inhibitors like Fasudil and Y-27632 have shown anti-fibrotic effects in various animal models.[13] However, the field is increasingly interested in isoform-selective inhibition to minimize side effects, such as hypotension, which can be associated with pan-ROCK inhibition.[14] Studies suggest that both ROCK1 and ROCK2 contribute to fibrotic processes, but their specific roles may differ, indicating that isoform-selective inhibitors could offer a more targeted therapeutic approach.[14]
-
Tumor Progression: Fasudil has been shown to inhibit tumor progression and metastasis in several animal models.[15] This is attributed to the interference with cancer cell migration and invasion. Comparative studies with Y-27632 have shown similar efficacy, reinforcing the concept that inhibition of the Rho/ROCK pathway is a viable anti-cancer strategy.[15]
Experimental Protocols for Inhibitor Evaluation
To ensure scientific rigor and reproducibility, standardized and well-controlled experimental protocols are paramount. Below are detailed methodologies for key assays used to characterize and compare isoquinolinesulfonyl-based ROCK inhibitors.
Caption: A generalized workflow for the comprehensive evaluation of ROCK inhibitors.
In Vitro Kinase Inhibition Assay
Objective: To determine the direct inhibitory activity and calculate the IC50 value of a compound against purified ROCK1 and ROCK2 enzymes.
Principle: This assay measures the phosphorylation of a specific substrate by the ROCK enzyme in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is typically quantified using a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT).[16]
-
Reconstitute purified recombinant human ROCK1 or ROCK2 enzyme in kinase buffer to the desired concentration (e.g., 0.5 ng/µL).[7]
-
Prepare a solution of a suitable substrate, such as Long S6 Kinase Substrate peptide, in kinase buffer (e.g., 30 µM).[7]
-
Prepare a solution of ATP in kinase buffer (e.g., 1 µM).[7]
-
Prepare a serial dilution of the test inhibitor (e.g., Fasudil, Ripasudil, Y-27632) in the appropriate solvent (e.g., DMSO) and then dilute further in kinase buffer.
-
-
Assay Procedure (96- or 384-well plate format):
-
To each well, add the inhibitor at various concentrations. Include "no inhibitor" controls (for 100% activity) and "no enzyme" controls (for background).
-
Add the ROCK enzyme to each well (except the "no enzyme" control) and incubate for 10-15 minutes at room temperature to allow inhibitor binding.
-
Initiate the kinase reaction by adding the substrate and ATP mixture to each well.
-
Incubate the plate at 25-30°C for a defined period (e.g., 60-90 minutes).[7]
-
-
Detection:
-
Stop the reaction and measure the remaining ATP using a commercial luminescence-based kit (e.g., Kinase-Glo™) according to the manufacturer's instructions.[16]
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence ("no enzyme" control) from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Western Blot for Downstream Target Phosphorylation
Objective: To assess the in-cell efficacy of ROCK inhibitors by measuring the phosphorylation status of downstream targets like MYPT1 and MLC.
Principle: Successful ROCK inhibition within a cell will prevent the phosphorylation of MYPT1, leading to increased MLCP activity and subsequent dephosphorylation of MLC. This protocol allows for the semi-quantitative detection of these phosphorylation changes.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, vascular smooth muscle cells) at an appropriate density and grow to 70-80% confluency.
-
Treat the cells with the desired concentration of the ROCK inhibitor (e.g., 10 µM Y-27632) or vehicle control for a predetermined time (e.g., 1-24 hours).[1]
-
-
Cell Lysis:
-
Place the culture dishes on ice and wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails. The inclusion of phosphatase inhibitors is critical to preserve the phosphorylation state of the proteins.[1]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at ~14,000 x g for 15-20 minutes at 4°C to pellet cell debris.[1]
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare samples by mixing 20-30 µg of protein with Laemmli sample buffer and boiling for 5 minutes.
-
Load samples onto a polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated target (e.g., anti-p-MYPT1 (Thr696) or anti-p-MLC2 (Thr18/Ser19)) overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Signal Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a digital imaging system.
-
Quantify band intensities using densitometry software. To ensure accurate comparison, it is essential to strip the membrane and re-probe for the corresponding total protein (total MYPT1 or total MLC) or a housekeeping protein (e.g., GAPDH, β-actin) for normalization.[17]
-
Conclusion and Future Perspectives
The isoquinolinesulfonyl-based ROCK inhibitors encompass a range of tools vital for both basic research and clinical applications.
-
Y-27632 remains the gold standard for research due to its high selectivity, providing confidence that observed effects are indeed mediated by ROCK inhibition.[8]
-
Fasudil , as a clinically approved drug, offers a translational bridge, though its broader kinase inhibition profile must be considered when interpreting experimental results.[11]
-
Ripasudil represents a more potent, second-generation inhibitor with clinical approval for glaucoma, showcasing the ongoing development within this chemical class.[7]
-
Newer compounds like H-1152 demonstrate the potential for even greater potency, driving further exploration of the therapeutic window for ROCK inhibition.[9]
The choice of inhibitor should be guided by the specific experimental question. For elucidating the fundamental role of ROCK signaling, the selectivity of Y-27632 is paramount. For studies aiming for clinical translation, particularly in neurology or cardiovascular disease, Fasudil provides a relevant benchmark. As the understanding of the distinct roles of ROCK1 and ROCK2 in pathophysiology grows, the development and comparative analysis of isoform-selective inhibitors will undoubtedly become the next frontier in this field. This guide provides the foundational data and methodologies to confidently select and evaluate the right isoquinolinesulfonyl-based ROCK inhibitor for your research needs.
References
- Ikenoya M, et al. Inhibition of rho-kinase-induced myristoylated alanine-rich C kinase substrate (MARCKS) phosphorylation in human neuronal cells by H-1152, a novel and specific Rho-kinase inhibitor. J Neurochem. 2002 Apr;81(1):9-16. [URL: https://medchemexpress.com/H-1152.html]
- BenchChem. Detecting Downstream Effects of ROCK Inhibition: A Western Blotting Application Note and Protocol. [URL: https://www.benchchem.
- MedchemExpress. H-1152 dihydrochloride | ROCK Inhibitor. [URL: https://www.medchemexpress.com/h-1152-dihydrochloride.html]
- Selleck Chemicals. ROCK2 Selective Inhibitors. [URL: https://www.selleckchem.
- BenchChem. Application Note: Unveiling ROCK2 Inhibition on MYPT1 Phosphorylation. [URL: https://www.benchchem.
- AbMole BioScience. Kinase Inhibitors on ROCK Signaling Pathways. [URL: https://www.abmole.
- Selleckchem. Fasudil HCl. [URL: https://www.selleckchem.com/products/fasudil-hcl.html]
- Kaneko, Y., Ohta, M., Inoue, T. et al. Effects of K-115 (Ripasudil), a novel ROCK inhibitor, on trabecular meshwork and Schlemm's canal endothelial cells. Sci Rep 6, 19640 (2016). [URL: https://www.
- Knipe, R. S., Tager, A. M. Most Good, Least Harm: Isoform-Specific Targeting of ROCK in Pulmonary Fibrosis. Am. J. Respir. Cell Mol. Biol. 50, 247–249 (2014). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3930937/]
- Lu, C. C., Chen, C. H., Chen, C. L., Chen, Y. H., & Tung, C. W. (2013). Feature article: Discovery of vascular Rho kinase (ROCK) inhibitory peptides. Experimental biology and medicine (Maywood, N.J.), 238(10), 1109–1117. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3940177/]
- Chauhan, S., Kumar, S., Kumar, V., & Kumar, S. (2023). Novel Small-Molecule ROCK2 Inhibitor GNS-3595 Attenuates Pulmonary Fibrosis in Preclinical Studies. American journal of respiratory cell and molecular biology, 69(5), 523–535. [URL: https://www.atsjournals.org/doi/full/10.1165/rcmb.2023-0103OC]
- BenchChem. Application Notes and Protocols: Detection of p-MYPT1 Inhibition by SAR407899 via Western Blot. [URL: https://www.benchchem.
- Liu, G. J., Li, X. X., Liu, Y., Lu, Y. B., & Wang, X. W. (2020). Rho-kinase inhibition by Fasudil promotes tumor maturation and apoptosis in small-cell lung cancer. Thoracic cancer, 11(2), 333–343. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6994511/]
- ResearchGate. IC 50 values obtained for Fasudil, TPCA-1 and Y-27632 in vitro. [URL: https://www.researchgate.net/figure/IC-50-values-obtained-for-Fasudil-TPCA-1-and-Y-27632-in-vitro_tbl2_280562990]
- ResearchGate. ROCK2 inhibitors for the treatment of fibrosis. [URL: https://www.researchgate.
- ResearchGate. Selectivity matters: selective ROCK2 inhibitor ameliorates established liver fibrosis via targeting inflammation, fibrosis, and metabolism. [URL: https://www.researchgate.
- Zanin-Zhorov, A., & Blazar, B. R. (2021). ROCK2, a Critical Regulator of Immune Modulation and Fibrosis Has Emerged as a Therapeutic Target in Chronic Graft-versus-Host Disease. Clinical immunology (Orlando, Fla.), 230, 108823. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8403672/]
- Fu, P., Zhang, P. F., Zhang, Y., Wang, W., & Xu, J. G. (2018). The Rho-associated kinase inhibitors Y27632 and fasudil promote microglial migration in the spinal cord via the ERK signaling pathway. Neural regeneration research, 13(4), 677–683. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5950678/]
- ResearchGate. IC 50 of fasudil and its analogs against ROCK 2, PKA, PKC, and PKG. [URL: https://www.researchgate.net/figure/IC-50-of-fasudil-and-its-analogs-against-ROCK-2-PKA-PKC-and-PKG_tbl2_322797672]
- Sigma-Aldrich. Rho-associated Kinase (ROCK) Activity Assay. [URL: https://www.sigmaaldrich.
- ResearchGate. Molecular characteristics of fasudil and Y-27632. [URL: https://www.researchgate.net/figure/Molecular-characteristics-of-fasudil-and-Y-27632-A-Characteristics-of-Y-27632-and_fig1_341432328]
- Noma, K., Oyama, N., & Liao, J. K. (2006). A method for measuring Rho kinase activity in tissues and cells. Methods in enzymology, 406, 479–489. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1995405/]
- Fu P, Zhang PF, Zhang Y, Wang W, Xu JG. The Rho-associated kinase inhibitors Y27632 and fasudil promote microglial migration in the spinal cord via the ERK signaling pathway. Neural Regen Res. 2018;13(4):677-683. [URL: https://pubmed.ncbi.nlm.nih.gov/29722320/]
- ResearchGate. Quantitative High-Throughput Cell-Based Assays for Inhibitors of ROCK Kinases. [URL: https://www.researchgate.net/publication/23274296_Quantitative_High-Throughput_Cell-Based_Assays_for_Inhibitors_of_ROCK_Kinases]
- Selleck Chemicals. Ripasudil hydrochloride dihydrate. [URL: https://www.selleckchem.
- Riento, K., & Ridley, A. J. (2006). The Rho kinase inhibitor fasudil inhibits tumor progression in human and rat tumor models. Cancer research, 66(18), 9223–9229. [URL: https://aacrjournals.org/cancerres/article/66/18/9223/526707/The-Rho-Kinase-Inhibitor-Fasudil-Inhibits-Tumor]
- So, M., Kim, H., Lee, J., Kim, S., & Kim, J. (2020). The Rho-associated kinase inhibitor fasudil can replace Y-27632 for use in human pluripotent stem cell research. PloS one, 15(5), e0233057. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7217430/]
- MedchemExpress. Ripasudil (K-115). [URL: https://www.medchemexpress.com/ripasudil.html]
- BPS Bioscience. ROCK2 Kinase Assay Kit. [URL: https://bpsbioscience.com/rock2-kinase-assay-kit-79567]
- Olson, M. F. (2012). Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity. British journal of pharmacology, 165(3), 570–572. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3272421/]
- ResearchGate. Western blot analysis of MYPT1 phosphorylation at Thr696 (p-MYPT1 T696). [URL: https://www.researchgate.net/figure/Western-blot-analysis-of-MYPT1-phosphorylation-at-Thr696-p-MYPT1-T696-The-CC_fig3_51820464]
- Koch, D., Spieth, L., & Genc, B. (2019). Rho-kinase inhibition by fasudil modulates pre-synaptic vesicle dynamics. Scientific reports, 9(1), 1957. [URL: https://pubmed.ncbi.nlm.nih.gov/30760803/]
- Bio-Rad. General Protocol for Western Blotting. [URL: https://www.bio-rad-antibodies.com/western-blotting-protocol.html]
- ResearchGate. Effect of ROCK inhibitors, Y-27632 (A), fasudil (B), and H-1152 (C), in... [URL: https://www.researchgate.
- Peh, G., Ang, H. P., Lwin, C. N., Adnan, K., George, B. L., Seah, X. Y., ... & Mehta, J. S. (2023). Effects of Rho-Associated Kinase (Rock) Inhibitors (Alternative to Y-27632) on Primary Human Corneal Endothelial Cells. International journal of molecular sciences, 24(9), 8233. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10179043/]
- MacIntyre, E., MacIntyre, K., & Koizumi, N. (2020). Efficacy of the Rho-kinase Inhibitor Ripasudil for Fuchs' Endothelial Corneal Dystrophy. Journal of clinical medicine, 9(10), 3121. [URL: https://www.mdpi.com/2077-0383/9/10/3121]
- Lin, B., Lewis, G. P., & Fisher, S. K. (2017). Fasudil, a Clinically Used ROCK Inhibitor, Stabilizes Rod Photoreceptor Synapses after Retinal Detachment. Investigative ophthalmology & visual science, 58(7), 2977–2986. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5478330/]
- Yokogawa, H., & Kobayashi, H. (2021). The ROCK Inhibitor Ripasudil Shows an Endothelial Protective Effect in Patients With Low Corneal Endothelial Cell Density After Cataract Surgery. Cornea, 40(4), 453–458. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7969248/]
- ResearchGate. Effects of Rho-Associated Kinase (Rock) Inhibitors (Alternative to Y-27632) on Primary Human Corneal Endothelial Cells. [URL: https://www.researchgate.net/publication/370462002_Effects_of_Rho-Associated_Kinase_Rock_Inhibitors_Alternative_to_Y-27632_on_Primary_Human_Corneal_Endothelial_Cells]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The Rho-associated kinase inhibitors Y27632 and fasudil promote microglial migration in the spinal cord via the ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. abmole.com [abmole.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of K-115 (Ripasudil), a novel ROCK inhibitor, on trabecular meshwork and Schlemm’s canal endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. atsjournals.org [atsjournals.org]
- 14. Most Good, Least Harm: Isoform-Specific Targeting of ROCK in Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Feature article: Discovery of vascular Rho kinase (ROCK) inhibitory peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Validating the Therapeutic Potential of 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine: A Comparative Guide for Drug Development Professionals
This guide provides a comprehensive framework for validating the therapeutic potential of 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine, a novel compound with a structural resemblance to known Rho-kinase (ROCK) inhibitors. Given the limited direct literature on this specific molecule, we will proceed under the well-founded hypothesis that it functions as a ROCK inhibitor. This guide will, therefore, compare its potential performance against the established clinical ROCK inhibitor, Fasudil (HA-1077) , and the widely used research tool, Y-27632 .
Our approach is designed for researchers, scientists, and drug development professionals, offering a structured methodology for preclinical validation, from initial biochemical assays to functional cellular and in vivo assessments. We will delve into the causality behind experimental choices, ensuring a robust and self-validating evaluation of this promising therapeutic candidate.
Introduction: The Rationale for Targeting the Rho-Kinase (ROCK) Signaling Pathway
The Rho-associated coiled-coil containing protein kinase (ROCK) is a critical downstream effector of the small GTPase RhoA.[1] This signaling pathway is a central regulator of fundamental cellular processes, including cytoskeletal dynamics, cell adhesion, migration, and smooth muscle contraction. The two isoforms, ROCK1 and ROCK2, are implicated in the pathophysiology of numerous diseases, making them attractive therapeutic targets.[2]
Inhibition of ROCK has shown clinical benefits in conditions characterized by increased vascular tone, fibrosis, and inflammation.[3] Fasudil, for instance, is approved in Japan and China for the treatment of cerebral vasospasm following subarachnoid hemorrhage.[4] The therapeutic landscape for ROCK inhibitors is expanding, with active research in glaucoma, pulmonary hypertension, neurodegenerative diseases, and oncology.[3][5]
This compound's structural similarity to Fasudil suggests its potential to modulate this pathway. The addition of a chloro- group to the isoquinoline ring may alter its potency, selectivity, or pharmacokinetic properties, warranting a thorough investigation.
The Rho/ROCK Signaling Pathway
The diagram below illustrates the canonical Rho/ROCK signaling pathway. External stimuli, such as growth factors or vasoconstrictors, activate G protein-coupled receptors (GPCRs), leading to the activation of RhoA.[6] GTP-bound RhoA then activates ROCK, which phosphorylates several downstream substrates. A key substrate is Myosin Phosphatase Target Subunit 1 (MYPT1), which, when phosphorylated, leads to the inhibition of Myosin Light Chain Phosphatase (MLCP).[1] This results in increased phosphorylation of the Myosin Light Chain (MLC), promoting actin-myosin contractility and the formation of stress fibers.[7]
Caption: The Rho/ROCK signaling cascade and point of inhibition.
Comparative Analysis: Benchmarking Against Established ROCK Inhibitors
A critical step in validating a new therapeutic candidate is to benchmark its performance against existing alternatives. Here, we compare our target compound with Fasudil and Y-27632.
| Parameter | This compound | Fasudil (HA-1077) | Y-27632 |
| Primary Target | Putative ROCK1/ROCK2 | ROCK1/ROCK2 | ROCK1/ROCK2 |
| Status | Investigational | Clinically Approved (Japan, China) | Research Use Only |
| Reported IC₅₀ (ROCK2) | To be determined | ~1.9 µM[8] | ~0.8 µM (varies by source) |
| Reported Ki (ROCK1) | To be determined | ~0.33 µM[9] | Not widely reported |
| Known Off-Targets | To be determined | PKA, PKC, PKG, MSK1, MAPKAP-K1b[9][10] | Can inhibit other kinases at higher concentrations[11] |
| Key Advantage | Potential for improved potency, selectivity, or PK/PD profile due to chloro- substitution. | Established clinical safety and efficacy profile. | Widely used in preclinical research, extensive literature. |
| Key Disadvantage | Lack of existing data. | Non-selective against several other kinases.[11] | Not approved for clinical use. |
Experimental Validation Workflow
This section outlines a logical, step-by-step workflow to comprehensively validate the therapeutic potential of this compound as a ROCK inhibitor.
Caption: A phased experimental workflow for validation.
Part 1: In Vitro Characterization
The initial phase focuses on confirming the compound's activity and selectivity at the biochemical and cellular levels.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified ROCK1 and ROCK2 enzymes and compare it to Fasudil and Y-27632.
Methodology:
-
Assay Principle: A common method is an ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[12]
-
Reagents:
-
Recombinant human ROCK1 and ROCK2 enzymes.
-
ATP.
-
Test compounds (this compound, Fasudil, Y-27632) in a serial dilution.
-
ADP-Glo™ Kinase Assay Kit (contains reagents to terminate the kinase reaction, deplete remaining ATP, and convert ADP to ATP for detection via luciferase).
-
-
Procedure:
-
Add kinase, substrate, and test compound to a 384-well plate.
-
Initiate the reaction by adding ATP/MgCl₂ buffer.
-
Incubate for 60 minutes at room temperature.
-
Add ADP-Glo™ Reagent to stop the reaction and deplete ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Read luminescence using a plate reader.
-
-
Data Analysis: Plot the percentage of inhibition against the log concentration of the inhibitor. Fit the data to a dose-response curve to calculate the IC₅₀ value.
Objective: To confirm that the compound inhibits ROCK signaling in a cellular context by measuring the phosphorylation of a direct downstream substrate, MYPT1.
Methodology:
-
Cell Culture: Use a relevant cell line, such as human umbilical vein endothelial cells (HUVECs) or vascular smooth muscle cells (VSMCs), which have a well-characterized Rho/ROCK pathway.
-
Treatment:
-
Serum-starve cells to reduce basal ROCK activity.
-
Pre-treat cells with various concentrations of this compound, Fasudil, or vehicle control for 1-2 hours.
-
Stimulate the cells with a ROCK activator like lysophosphatidic acid (LPA) or Calyculin A for 15-30 minutes.
-
-
Protein Extraction: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.[15]
-
Western Blotting:
-
Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.[16]
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST to prevent non-specific antibody binding.[15]
-
Incubate with a primary antibody specific for phosphorylated MYPT1 at Threonine 696 (p-MYPT1).[17][18]
-
Also, probe a separate blot (or strip and re-probe the same blot) with an antibody for total MYPT1 to normalize the data.
-
Incubate with an HRP-conjugated secondary antibody.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify band intensity using densitometry. Express the results as a ratio of p-MYPT1 to total MYPT1.
Objective: To visually confirm that the compound disrupts ROCK-mediated cytoskeletal reorganization.
Methodology:
-
Cell Culture: Plate cells (e.g., NIH 3T3 fibroblasts or HUVECs) on glass coverslips.
-
Treatment: Treat cells as described in the Western Blot protocol (serum starvation, inhibitor pre-treatment, stimulation).
-
Immunofluorescence:
-
Fix cells with 4% paraformaldehyde.[19]
-
Permeabilize the cell membrane with 0.1% Triton X-100.
-
Stain actin filaments (stress fibers) with fluorescently-labeled phalloidin (e.g., Phalloidin-iFluor 488).[20]
-
Mount coverslips onto microscope slides with a DAPI-containing mounting medium to stain nuclei.
-
-
Imaging and Analysis:
Part 2: Preclinical In Vivo Validation
This phase assesses the compound's efficacy in a disease-relevant animal model. The choice of model depends on the intended therapeutic application. We present two common examples.
Objective: To evaluate the ability of this compound to lower blood pressure in a hypertensive animal model.
Methodology:
-
Animal Model: The Spontaneously Hypertensive Rat (SHR) is a widely used genetic model that mimics human essential hypertension.[23]
-
Dosing and Administration:
-
Determine the appropriate dose and route of administration (e.g., oral gavage, intraperitoneal injection) based on preliminary pharmacokinetic data.
-
Administer the test compound, Fasudil (as a positive control), or vehicle to groups of SHR rats.
-
-
Blood Pressure Measurement:
-
Measure systolic and diastolic blood pressure at baseline and at multiple time points post-administration.
-
The tail-cuff method is a common non-invasive technique for conscious rats.[5]
-
-
Data Analysis: Compare the change in blood pressure from baseline between the treatment groups and the vehicle control group. Statistical analysis (e.g., ANOVA) will determine the significance of the observed effects.
Objective: To assess the compound's ability to reduce intraocular pressure (IOP) in an animal model of glaucoma.
Methodology:
-
Animal Model: Normotensive rabbits or monkeys are often used to assess the IOP-lowering effects of new compounds.[3] Models of induced ocular hypertension can also be employed.
-
Dosing and Administration:
-
Formulate the compound as a topical ophthalmic solution.
-
Administer a single drop of the test compound, a positive control (e.g., Ripasudil or Netarsudil), or vehicle to one eye of each animal, with the contralateral eye serving as a control.
-
-
IOP Measurement:
-
Measure IOP at baseline and at several time points post-instillation using a tonometer calibrated for the specific animal species.
-
-
Data Analysis: Calculate the mean change in IOP from baseline for each treatment group and compare the results to determine the efficacy and duration of action.
Pharmacokinetics and Toxicology
A preliminary assessment of the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its safety, is crucial.
-
Pharmacokinetics (PK): Studies in rodents (rats or mice) following intravenous and oral administration will determine key parameters such as bioavailability, half-life (t½), maximum concentration (Cmax), and tissue distribution.[24][25][26] This data is essential for designing efficacious and safe in vivo studies.
-
Toxicology: Initial safety can be assessed through in vitro cytotoxicity assays in various cell lines. In vivo, acute toxicity studies in rodents will help identify the maximum tolerated dose (MTD) and any potential organ-specific toxicities.
Conclusion and Future Directions
This guide outlines a rigorous, multi-faceted approach to validate the therapeutic potential of this compound. By systematically characterizing its biochemical activity, cellular function, and in vivo efficacy in comparison to established benchmarks like Fasudil, researchers can build a comprehensive data package.
Positive results from this workflow would provide a strong rationale for advancing the compound into more extensive preclinical development, including chronic toxicology studies, formulation development, and investigation in a wider range of disease models. The ultimate goal is to determine if the novel chemical entity offers a superior therapeutic window—enhanced efficacy, improved selectivity, or a better safety profile—over existing treatments, paving the way for its potential clinical application.
References
- Fasudil (HA-1077; AT877) is a nonspecific RhoA/ROCK inhibitor... MedchemExpress.com. [URL: https://www.medchemexpress.com/fasudil-hydrochloride.html]
- Animal Models for anti-hypertensive Drugs. Slideshare. [URL: https://www.slideshare.net/GangaM17/animal-models-for-antihypertensive-drugs-268482163]
- Schematic diagram of the RhoA/Rho kinase signaling pathway. ResearchGate. [URL: https://www.researchgate.net/figure/Schematic-diagram-of-the-RhoA-Rho-kinase-signaling-pathway-When-G-protein-coupled_fig1_380315418]
- Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2842327/]
- Rho Kinase (ROCK) Inhibitors for the Treatment of Glaucoma. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7503833/]
- A Comprehensive Review on Animal Models for Screening of Antihypertensive Drugs. International Journal of Pharmaceutical Research and Applications. [URL: https://ijprajournal.com/ijpr25170/]
- The Novel Rho Kinase (ROCK) Inhibitor K-115: A New Candidate Drug for Neuroprotective Treatment in Glaucoma. IOVS. [URL: https://iovs.arvojournals.org/article.aspx?articleid=2127209]
- ANIMAL MODELS OF HYPERTENSION AND EFFECT OF DRUGS. ResearchGate. [URL: https://www.researchgate.net/publication/287232247_ANIMAL_MODELS_OF_HYPERTENSION_AND_EFFECT_OF_DRUGS]
- Absorption, tissue disposition, and excretion of fasudil hydrochloride, a RHO kinase inhibitor, in rats and dogs. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32860505/]
- Rho kinase inhibitor AMA0526 improves surgical outcome in a rabbit model of glaucoma filtration surgery. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22975704/]
- Rho Signaling Pathway. Creative Diagnostics. [URL: https://www.creative-diagnostics.
- Advantages of Rho-associated kinases and their inhibitor fasudil for the treatment of neurodegenerative diseases. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8940825/]
- Fasudil | RHO/ROCK Pathway Inhibitor. STEMCELL Technologies. [URL: https://www.stemcell.com/products/fasudil.html]
- Animal models of hypertension and effect of drugs. ResearchGate. [URL: https://www.researchgate.net/publication/285770019_Animal_models_of_hypertension_and_effect_of_drugs]
- The Application of Rho Kinase Inhibitors in the Management of Glaucoma. MDPI. [URL: https://www.mdpi.com/2077-0383/13/10/3034]
- HA-1077 (Fasudil), ROCK2 inhibitor (CAS 105628-07-7). Abcam. [URL: https://www.abcam.com/ha-1077-fasudil-rock2-inhibitor-ab120007.html]
- Anti-phospho-MYPT1 (Thr696). Merck Millipore. [URL: https://www.merckmillipore.com/US/en/product/Anti-phospho-MYPT1-Thr696-Antibody-clone-4G11.2,MM_NF-07-251]
- Animal Models in Cardiovascular Research: Hypertension and Atherosclerosis. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4782019/]
- ROCK Signaling Pathway. Creative Diagnostics. [URL: https://www.creative-diagnostics.
- Rock Inhibitors: Future of Anti-glaucoma Medication. ResearchGate. [URL: https://www.researchgate.
- Western blot for phosphorylated proteins. Abcam. [URL: https://www.abcam.
- IC 50 of fasudil and its analogs against ROCK 2, PKA, PKC, and PKG. ResearchGate. [URL: https://www.researchgate.net/figure/IC-50-of-fasudil-and-its-analogs-against-ROCK-2-PKA-PKC-and-PKG_tbl2_264140738]
- Stress fibers in cells in situ: immunofluorescence visualization with antiactin, antimyosin, and anti-alpha-actinin. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2112117/]
- Stress Fiber Protocol. San Diego Mesa College. [URL: https://www.sdmesa.edu/research/sandiego/protocols/Stress-Fiber-Protocol.pdf]
- Fasudil and SOD Packaged in Peptide-studded-liposomes: Properties, Pharmacokinetics and Ex-vivo Targeting to Isolated Perfused Rat Lungs. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4491039/]
- ROCK2 Kinase Assay. Promega. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-manuals/101/adp-glo-kinase-assay-with-rock2-protocol.pdf]
- 96-well ROCK Activity Assay Kit. Cell Biolabs, Inc. [URL: https://www.cellbiolabs.com/sites/default/files/STA-415-96-well-rock-activity-assay-kit.pdf]
- ROCK | ROCK pathway | ROCK inhibitors. Adooq Bioscience. [URL: https://www.adooq.
- Rho-associated Kinase (ROCK) Activity Assay. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/215/947/17-333.pdf]
- Stress Fibers in Cells in Situ: Immunofluorescence Visualization with Antiactin, Antimyosin, and Anti-alpha- actinin. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Stress-Fibers-in-Cells-in-Situ%3A-Immunofluorescence-Byers-Fujiwara/a1d37e40854c86ef0778731306385d82087a32b9]
- A Method for Measuring Rho Kinase Activity in Tissues and Cells. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4485741/]
- Y-27632, an inhibitor of Rho-kinase, antagonizes noradrenergic contractions in the rabbit and human penile corpus cavernosum. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1572793/]
- Stress fibers in cells in situ: immunofluorescence visualization with antiactin, antimyosin, and anti-alpha-actinin. Rockefeller University Press. [URL: https://rupress.org/jcb/article/93/3/804/45970/Stress-fibers-in-cells-in-situ-immunofluorescence]
- Rho-Kinase/ROCK: A Key Regulator of the Cytoskeleton and Cell Polarity. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3388419/]
- Y-27632 targeting ROCK1&2 modulates cell growth, fibrosis and epithelial-mesenchymal transition in hyperplastic prostate by inhibiting β-catenin pathway. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8548987/]
- Role of Rho-associated kinases and their inhibitor fasudil in neurodegenerative diseases. Frontiers. [URL: https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.909121/full]
- Fasudil and SOD packaged in peptide-studded-liposomes: Properties, pharmacokinetics and ex-vivo targeting to isolated perfused rat lungs. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26164009/]
- Anti-Phospho-MBS (MYPT1) (Thr696) mAb. MBL International. [URL: https://ruo.mbl.co.jp/product/antibody/monoclonal-antibody/af20.html]
- Role of Rho-associated kinases and their inhibitor fasudil in neurodegenerative diseases. Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fphar.2022.909121/full]
- Characterization of Fasudil in preclinical models of pain. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21839352/]
- Rho/Rho Kinase Signal Transduction Pathway in Cardiovascular Disease and Cardiovascular Remodeling. Revista Española de Cardiología. [URL: https://www.revespcardiol.org/en-rho-rho-kinase-signal-transduction-articulo-13078021]
- Image Analysis for the Quantitative Comparison of Stress Fibers and Focal Adhesions. JoVE. [URL: https://www.jove.
- Western blot analysis of MYPT1 phosphorylation at Thr696 (p-MYPT1 T696...). ResearchGate. [URL: https://www.researchgate.net/figure/Western-blot-analysis-of-MYPT1-phosphorylation-at-Thr696-p-MYPT1-T696-The-CC-tissue_fig8_51780517]
- Phospho-MYPT1 (Thr696) Polyclonal Antibody. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/antibody/product/Phospho-MYPT1-Thr696-Antibody-Polyclonal/PA5-104617]
- In vitro kinase assay. Protocols.io. [URL: https://www.protocols.io/view/in-vitro-kinase-assay-4r3l225xjl1y]
- Pharmacological profile of hydroxy fasudil as a selective rho kinase inhibitor on ischemic brain damage. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11531167/]
- The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells. PLOS One. [URL: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0280816]
- Effects of Rho-Associated Protein Kinase Inhibitor Y-27632 on Intraocular Pressure and Outflow Facility. IOVS. [URL: https://iovs.arvojournals.org/article.aspx?articleid=2199290]
- A Rho-associated coiled-coil containing kinases (ROCK) inhibitor, Y-27632, enhances adhesion, viability and differentiation of human term placenta-derived trophoblasts in vitro. PLOS One. [URL: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0207128]
Sources
- 1. Rho-Kinase/ROCK: A Key Regulator of the Cytoskeleton and Cell Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Rho Kinase (ROCK) Inhibitors for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advantages of Rho-associated kinases and their inhibitor fasudil for the treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Animal Models for anti-hypertensive Drugs | PPTX [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. HA-1077 (Fasudil), ROCK2 inhibitor (CAS 105628-07-7) | Abcam [abcam.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. stemcell.com [stemcell.com]
- 11. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. researchgate.net [researchgate.net]
- 18. Phospho-MYPT1 (Thr696) Polyclonal Antibody (PA5-104617) [thermofisher.com]
- 19. Image Analysis for the Quantitative Comparison of Stress Fibers and Focal Adhesions | PLOS One [journals.plos.org]
- 20. home.sandiego.edu [home.sandiego.edu]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. rupress.org [rupress.org]
- 23. Animal Models in Cardiovascular Research: Hypertension and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Absorption, tissue disposition, and excretion of fasudil hydrochloride, a RHO kinase inhibitor, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Fasudil and SOD Packaged in Peptide-studded-liposomes: Properties, Pharmacokinetics and Ex-vivo Targeting to Isolated Perfused Rat Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Pharmacological profile of hydroxy fasudil as a selective rho kinase inhibitor on ischemic brain damage - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Evaluating ROCK Inhibitor Specificity: The Case of 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine and a Comparison with Established Alternatives
For researchers and drug development professionals navigating the complex landscape of kinase inhibitors, understanding the precise specificity of a compound is paramount. This guide delves into the critical evaluation of Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors, centering on the enigmatic compound 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine. While this specific molecule serves as our starting point, the principles and methodologies detailed herein are universally applicable for the rigorous assessment of any ROCK inhibitor's isoform selectivity.
The Significance of ROCK Isoform Specificity: ROCK1 vs. ROCK2
The ROCK family of serine/threonine kinases comprises two highly homologous isoforms, ROCK1 and ROCK2.[1][2] These kinases are key downstream effectors of the small GTPase RhoA and play crucial roles in regulating a multitude of cellular processes, including cytoskeletal dynamics, cell adhesion, motility, and apoptosis.[3][4] Despite their structural similarity, emerging evidence points towards distinct, non-redundant functions for each isoform, making isoform-selective inhibition a desirable goal for therapeutic intervention and a critical aspect of preclinical research.[1]
For instance, systemic inhibition of both ROCK isoforms can lead to side effects such as hypotension.[2] Developing inhibitors with a preference for either ROCK1 or ROCK2 could potentially mitigate these off-target effects and offer a more refined therapeutic window for various diseases, including cancer, glaucoma, and cardiovascular disorders.[4][5]
Characterizing this compound: An Unresolved Profile
Our focus begins with this compound, a compound noted for its potential in treating circulatory organ diseases. However, a thorough review of publicly available scientific literature and databases reveals a conspicuous absence of quantitative data regarding its inhibitory potency (IC50 or Ki values) against ROCK1 and ROCK2. This lack of specific data makes it impossible to definitively classify its isoform selectivity. For researchers considering this compound, the immediate and most critical step would be to perform the very assays described in this guide to establish its activity profile.
A Comparative Analysis of Well-Characterized ROCK Inhibitors
To provide a clear benchmark for what a comprehensive inhibitor profile looks like, the following table summarizes the activity of several widely used and well-characterized ROCK inhibitors. This data, gleaned from various scientific sources, highlights the diverse selectivity profiles that can be achieved.
| Compound | ROCK1 IC50/Ki | ROCK2 IC50/Ki | Selectivity |
| Y-27632 | Ki: 140 nM | Ki: 300 nM | Non-selective |
| Fasudil (HA-1077) | Ki: 0.33 µM | IC50: 0.158 µM | Non-selective |
| Hydroxyfasudil (HA-1100) | IC50: 0.73 µM | IC50: 0.72 µM | Non-selective |
| GSK429286A | IC50: 14 nM | IC50: 63 nM | Moderately ROCK1 selective |
| Belumosudil (KD025) | >10 µM | IC50: 60 nM | Highly ROCK2 selective |
| Ripasudil | IC50: 51 nM | IC50: 19 nM | Moderately ROCK2 selective |
| Chroman 1 | IC50: 52 pM | IC50: 1 pM | Highly ROCK2 selective |
Note: IC50 and Ki values can vary between different assay formats and conditions. The data presented here is for comparative purposes. Please refer to the original publications for detailed experimental conditions.
Experimental Protocols for Determining ROCK Inhibitor Specificity
To ascertain the isoform specificity of a compound like this compound, a multi-tiered experimental approach is essential. Below are detailed protocols for both in vitro and cell-based assays, providing a robust framework for characterization.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified ROCK1 and ROCK2. A radiometric assay using [γ-33P]ATP is a highly sensitive and direct method.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against recombinant ROCK1 and ROCK2.
Materials:
-
Recombinant human ROCK1 and ROCK2 (catalytic domain)
-
Myelin Basic Protein (MBP) as a substrate
-
[γ-33P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Test compound (e.g., this compound) dissolved in DMSO
-
P81 phosphocellulose paper
-
Phosphoric acid
-
Scintillation counter
Step-by-Step Protocol:
-
Prepare a serial dilution of the test compound in DMSO. A typical starting range would be from 100 µM down to 1 nM.
-
Set up the kinase reaction: In a microcentrifuge tube, combine the kinase reaction buffer, recombinant ROCK1 or ROCK2, and the MBP substrate.
-
Add the inhibitor: Introduce the diluted test compound to the reaction mixture. Include a DMSO-only control (vehicle) and a no-enzyme control.
-
Initiate the reaction: Add [γ-33P]ATP to start the phosphorylation reaction. The concentration of ATP should be at or near the Km for each kinase to ensure competitive inhibition is accurately measured.
-
Incubate: Allow the reaction to proceed at 30°C for a specified time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction: Spot a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash: Immerse the P81 paper in 0.75% phosphoric acid to wash away unincorporated [γ-33P]ATP. Repeat the wash step three times.
-
Quantify: Measure the radioactivity remaining on the P81 paper using a scintillation counter. This represents the amount of 33P incorporated into the MBP substrate.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Assay for ROCK Activity
Cell-based assays are crucial for confirming that the inhibitor is active in a more physiological context and can penetrate the cell membrane. A common method is to measure the phosphorylation of a downstream ROCK substrate, such as Myosin Phosphatase Target Subunit 1 (MYPT1).[1]
Objective: To assess the ability of the test compound to inhibit ROCK-mediated phosphorylation of MYPT1 in intact cells.
Materials:
-
A suitable cell line (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: Rabbit anti-phospho-MYPT1 (Thr853) and Mouse anti-total MYPT1
-
Secondary antibodies (e.g., HRP-conjugated anti-rabbit and anti-mouse)
-
Western blotting equipment and reagents
Step-by-Step Protocol:
-
Cell Culture: Plate cells in a multi-well plate and grow to 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal ROCK activity, serum-starve the cells for 12-24 hours.
-
Inhibitor Treatment: Treat the cells with varying concentrations of the test compound for 1-2 hours.
-
Stimulation (Optional): To induce ROCK activity, stimulate the cells with an agonist like lysophosphatidic acid (LPA) or calpeptin for a short period (e.g., 10-20 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer to prepare whole-cell lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against phospho-MYPT1.
-
Wash and then incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the bands.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total MYPT1.
-
Densitometry Analysis: Quantify the band intensities for phospho-MYPT1 and total MYPT1. The ratio of phospho-MYPT1 to total MYPT1 is a measure of ROCK activity.
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the ROCK signaling pathway and the experimental workflows.
Caption: The RhoA-ROCK signaling pathway.
Caption: Workflow for an in vitro radiometric kinase assay.
Conclusion and Forward-Looking Statement
The journey to validate a kinase inhibitor is one of meticulous experimental design and rigorous data interpretation. While this compound remains a compound of unknown ROCK isoform specificity, it serves as a valuable case study emphasizing the necessity of comprehensive characterization. For researchers in both academic and industrial settings, the protocols and comparative data provided in this guide offer a foundational framework for evaluating any ROCK inhibitor. By adhering to these principles of scientific integrity, the field can move towards the development of more selective and effective therapeutics targeting the ROCK signaling pathway.
References
- Shirotani, M., et al. (1991). A new type of vasodilator, HA1077, an isoquinoline derivative, inhibits proliferation of bovine vascular smooth muscle cells in culture. J. Pharmacol. Exp. Ther., 259(2), 738-744.
- Davies, S. P., et al. (2000). Specificity and mechanism of action of some commonly used protein kinase inhibitors. Biochem. J., 351(Pt 1), 95–105.
- Olson, M. F. (2008). Applications for ROCK kinase inhibition. Current Opinion in Cell Biology, 20(2), 242-248.
- Rath, N., et al. (2017). ROCK inhibitors: A new paradigm in the treatment of glaucoma. Journal of Clinical & Experimental Ophthalmology, 8(4), 1-10.
- Feng, Y., et al. (2016). ROCK inhibitors and their therapeutic potential.
-
BPS Bioscience. (n.d.). HA-1077. Retrieved from [Link]
-
PubChem. (n.d.). Fasudil. Retrieved from [Link]
- National Center for Biotechnology Information. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology, 12, 963236.
- National Center for Biotechnology Information. (2014). The synthesis and bioactivities of ROCK2 inhibitors with 1,2-dithiolan-3-yl motif. RSC Medicinal Chemistry, 15(11), 2585-2596.
- National Center for Biotechnology Information. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Biochemical Journal, 443(2), 359-370.
Sources
- 1. Rho Kinase (ROCK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synthesis and bioactivities of ROCK2 inhibitors with 1,2-dithiolan-3-yl motif - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Development of Novel ROCK Inhibitors via 3D-QSAR and Molecular Docking Studies: A Framework for Multi-Target Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Evaluation of Novel ROCK Inhibitors for Glaucoma Treatment: Insights into In Vitro and In Vivo Efficacy and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine and Other Vasodilators: A Guide for Researchers
In the landscape of cardiovascular research and drug development, the exploration of novel vasodilatory agents is paramount. This guide provides a comparative analysis of 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine (CIQP), a compound of growing interest, against established classes of vasodilators. While direct pharmacological data on CIQP is emerging, its structural homology to the isoquinolinesulfonyl class of compounds, such as Fasudil, strongly suggests its primary mechanism of action is via Rho-kinase (ROCK) inhibition. This guide will, therefore, position CIQP within the class of ROCK inhibitors and draw comparisons to other key vasodilator families: Nitric Oxide (NO) Donors, Calcium Channel Blockers (CCBs), and Angiotensin-Converting Enzyme (ACE) Inhibitors.
The Central Role of Vasodilation in Cardiovascular Homeostasis
Vasodilation, the widening of blood vessels, is a critical physiological process that decreases vascular resistance and improves blood flow. The regulation of vascular tone is a complex interplay of signaling pathways within the vascular smooth muscle cells (VSMCs). Dysregulation of these pathways can lead to hypertension, ischemia, and other cardiovascular pathologies. Consequently, pharmacological agents that can modulate these pathways are of significant therapeutic interest.
This compound: A Putative Rho-Kinase Inhibitor
This compound (CIQP) is an isoquinoline derivative. While comprehensive studies on its specific vasodilatory profile are not yet widely published, its chemical architecture strongly implies that it functions as a Rho-kinase (ROCK) inhibitor. The isoquinolinesulfonyl moiety is a well-established pharmacophore for ROCK inhibition, as seen in compounds like Fasudil (HA-1077) and Y-27632.[1][2]
The Rho-Kinase Signaling Pathway in Vasoconstriction
The RhoA/ROCK pathway is a pivotal regulator of vascular smooth muscle contraction. Upon activation by G-protein coupled receptors, the small GTPase RhoA activates ROCK. ROCK, in turn, phosphorylates and inhibits myosin light chain phosphatase (MLCP), leading to an increase in the phosphorylation of the myosin light chain (MLC).[3][4] This "calcium sensitization" results in smooth muscle contraction even at constant intracellular calcium levels. By inhibiting ROCK, compounds like CIQP are presumed to prevent this cascade, leading to MLCP activation, MLC dephosphorylation, and subsequent vasodilation.
Caption: The RhoA/ROCK signaling pathway leading to vasoconstriction and its inhibition by ROCK inhibitors.
Comparative Analysis of Vasodilator Classes
To provide a comprehensive understanding of CIQP's potential, it is essential to compare its presumed mechanism with that of other major vasodilator classes.
| Vasodilator Class | Representative Compound(s) | Primary Mechanism of Action |
| Rho-Kinase (ROCK) Inhibitors | This compound (CIQP), Fasudil, Y-27632 | Inhibition of Rho-kinase, leading to decreased myosin light chain phosphorylation and calcium sensitization.[3][4] |
| Nitric Oxide (NO) Donors | Sodium Nitroprusside | Spontaneous release of nitric oxide, which activates soluble guanylate cyclase, increasing cGMP levels and promoting smooth muscle relaxation.[5][6] |
| Calcium Channel Blockers (CCBs) | Nifedipine | Blockade of L-type voltage-gated calcium channels in vascular smooth muscle, preventing calcium influx and subsequent contraction.[7][8] |
| Angiotensin-Converting Enzyme (ACE) Inhibitors | Captopril | Inhibition of the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. Also increases levels of the vasodilator bradykinin.[9][10] |
Performance and Potency: A Quantitative Perspective
The efficacy of vasodilators can be quantified by their half-maximal inhibitory concentration (IC50) in enzymatic assays or their half-maximal effective concentration (EC50) in functional assays, such as the aortic ring assay.
| Compound | Class | Assay | IC50/EC50 | Reference |
| Fasudil | ROCK Inhibitor | ROCK1 Kinase Assay | IC50: 1.2 µM | [11] |
| Hydroxyfasudil (active metabolite) | ROCK Inhibitor | ROCK1 Kinase Assay | IC50: 0.73 µM | [11] |
| Y-27632 | ROCK Inhibitor | Rat Aortic Ring Assay | EC50: 9.5 nM | [12] |
| Sodium Nitroprusside | NO Donor | Human Placental Vein | pEC50: 6.52 | [13] |
| Nifedipine | CCB | Human Chorionic Arteries | - | [14] |
| Diltiazem | CCB | Rat Aortic Rings | EC50: 2.1 x 10⁻⁵ M | [15] |
| Nitroglycerin | NO Donor | Rat Aortic Rings | EC50: 5.6 x 10⁻⁸ M | [15] |
Note: Direct comparative EC50/IC50 values for CIQP are not yet available in published literature.
Experimental Protocols for Vasodilator Characterization
The following are standardized protocols for the in-vitro and in-vivo assessment of vasodilator compounds.
Ex Vivo Vasodilation: The Aortic Ring Assay
This assay provides a robust ex vivo model to assess the direct vasodilatory effects of a compound on vascular tissue.[16]
Methodology:
-
Tissue Preparation: Thoracic aortas are excised from euthanized rodents (e.g., Sprague-Dawley rats).
-
The aorta is cleaned of adipose and connective tissue in ice-cold Krebs-Henseleit buffer.
-
The aorta is cut into 2-3 mm rings.
-
Mounting: Aortic rings are mounted between two L-shaped stainless-steel hooks in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
One hook is fixed, and the other is connected to an isometric force transducer.
-
Equilibration and Pre-contraction: The rings are allowed to equilibrate under a resting tension of 1.5-2.0 g for 60-90 minutes.
-
The rings are then pre-contracted with a vasoconstrictor agent, such as phenylephrine (1 µM) or KCl (60 mM).
-
Compound Administration: Once a stable contraction plateau is reached, cumulative concentrations of the test vasodilator (e.g., CIQP) are added to the organ bath.
-
Data Acquisition: Changes in isometric tension are recorded, and concentration-response curves are generated to determine the EC50 and maximal relaxation (Emax).
Caption: Workflow for the aortic ring assay to determine vasodilator potency.
In Vivo Antihypertensive Effects: Blood Pressure Monitoring in Rodents
This in vivo experiment assesses the systemic effect of a vasodilator on blood pressure.
Methodology:
-
Animal Model: Spontaneously hypertensive rats (SHRs) or normotensive rats (e.g., Wistar-Kyoto) are commonly used.
-
Catheter Implantation (for direct measurement): Animals are anesthetized, and a catheter is implanted into the carotid artery or femoral artery for direct and continuous blood pressure measurement. The catheter is exteriorized at the nape of the neck.
-
Recovery: Animals are allowed to recover from surgery for at least 24 hours.
-
Baseline Measurement: Baseline mean arterial pressure (MAP) and heart rate (HR) are recorded in conscious, freely moving animals.
-
Drug Administration: The test compound (e.g., CIQP) is administered via an appropriate route (e.g., intravenous, intraperitoneal, or oral gavage).
-
Post-Dose Monitoring: MAP and HR are continuously monitored for a defined period to determine the onset, magnitude, and duration of the antihypertensive effect.
-
Data Analysis: Changes in MAP and HR from baseline are calculated and plotted over time.
Cellular Mechanism: Measurement of Intracellular Calcium ([Ca²⁺]i)
This assay elucidates the effect of a vasodilator on intracellular calcium dynamics in vascular smooth muscle cells (VSMCs).
Methodology:
-
Cell Culture: Primary VSMCs are isolated from rodent aortas and cultured.
-
Fluorescent Dye Loading: Cultured VSMCs are loaded with a calcium-sensitive fluorescent indicator, such as Fura-2 AM.
-
Fluorescence Microscopy: The cells are placed on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Baseline Measurement: Baseline [Ca²⁺]i is established by measuring the ratio of Fura-2 fluorescence at excitation wavelengths of 340 nm and 380 nm.
-
Stimulation: VSMCs are stimulated with a vasoconstrictor (e.g., angiotensin II or phenylephrine) to induce an increase in [Ca²⁺]i.
-
Compound Application: The test vasodilator is then added to the cell culture medium.
-
Data Acquisition and Analysis: Changes in the 340/380 nm fluorescence ratio are recorded over time, reflecting changes in [Ca²⁺]i. The ability of the vasodilator to reduce the agonist-induced calcium increase is quantified.
Conclusion and Future Directions
While this compound is a promising vasodilatory agent, its definitive pharmacological profile requires further elucidation. Based on its chemical structure, it is highly likely to function as a Rho-kinase inhibitor. This positions it within a class of drugs with significant therapeutic potential for cardiovascular diseases. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of CIQP and other novel vasodilators. Future research should focus on direct enzymatic assays to confirm its ROCK inhibitory activity, detailed in vitro and in vivo studies to establish its potency and selectivity, and head-to-head comparative studies against established vasodilators to determine its therapeutic niche.
References
-
Wikipedia. (n.d.). ACE inhibitor. Retrieved from [Link]
-
CVPharmacology. (n.d.). Angiotensin Converting Enzyme (ACE) Inhibitors. Retrieved from [Link]
- Sudhir, K., & Jennings, G. L. (1992). Coronary Vasodilation Induced by Angiotensin-Converting Enzyme Inhibition In Vivo.
-
Dr.Oracle. (2025, November 9). What is the mechanism of action of calcium channel blockers (CCBs)?. Retrieved from [Link]
-
News-Medical.Net. (n.d.). What are ACE Inhibitors and Where are they Used?. Retrieved from [Link]
-
Wikipedia. (n.d.). Calcium channel blocker. Retrieved from [Link]
-
CVPharmacology. (n.d.). Calcium-Channel Blockers (CCBs). Retrieved from [Link]
- Lee, J. H., et al. (2020). The Rho-associated kinase inhibitor fasudil can replace Y-27632 for use in human pluripotent stem cell research. PLoS One, 15(5), e0233057.
-
Dr.Oracle. (2025, May 6). How do Angiotensin-Converting Enzyme (ACE) inhibitors decrease preload and afterload on the heart?. Retrieved from [Link]
-
Ninja Nerd. (2020, April 15). Calcium Channel Blockers | Mechanism of Action, Indications, Adverse Reactions, Contraindications [Video]. YouTube. [Link]
- da Silva, M. S., et al. (2014). The new nitric oxide donor cyclohexane nitrate induces vasorelaxation, hypotension, and antihypertensive effects via NO/cGMP/PKG pathway. Frontiers in Pharmacology, 5, 209.
- Lo, C. M., et al. (1998). Mechanism of nitric oxide-induced vasodilatation: refilling of intracellular stores by sarcoplasmic reticulum Ca2+ ATPase and inhibition of store-operated Ca2+ influx. British Journal of Pharmacology, 123(8), 1637-1647.
-
Reddit. (2013, December 23). How exactly do calcium channel blockers dilate the blood vessels?. r/Biochemistry. [Link]
- Singh, J., et al. (2018).
-
CVPhysiology. (n.d.). Nitric Oxide. Retrieved from [Link]
- Tribe, R. M., et al. (1995). Nitric oxide and sodium nitroprusside-induced relaxation of the human umbilical artery. British Journal of Pharmacology, 116(6), 2697-2702.
-
Medical Animation. (2017, December 29). Nitric Oxide Vasodilation animation video [Video]. YouTube. [Link]
- Rikitake, Y., et al. (2005). Inhibition of Rho Kinase (ROCK) Leads to Increased Cerebral Blood Flow and Stroke Protection. Stroke, 36(10), 2251-2257.
- Murphy, M. B., et al. (1988). Pharmacological evidence that captopril possesses an endothelium-mediated component of vasodilation: effect of sulfhydryl groups on endothelium-derived relaxing factor. Journal of Cardiovascular Pharmacology, 12(5), 596-601.
- Liao, J. K., et al. (2007). Rho Kinase (ROCK) Inhibitors. Journal of Cardiovascular Pharmacology, 50(1), 17-24.
- Noma, K., et al. (2006). Rho kinase as a therapeutic target in cardiovascular disease. Journal of Cardiology, 47(3), 119-131.
- Satoh, S., et al. (1999). Inhibition of Rho Kinase (ROCK) Leads to Increased Cerebral Blood Flow and Stroke Protection.
- Lee, J. H., et al. (2020). The Rho-associated kinase inhibitor fasudil can replace Y-27632 for use in human pluripotent stem cell research. PLoS One, 15(5), e0233057.
- Myatt, L., et al. (1995). Comparative study of sodium nitroprusside induced vasodilation of human placental veins from premature and full-term normotensive and preeclamptic pregnancy. Placenta, 16(1), 53-61.
-
Wikipedia. (n.d.). Nitrovasodilator. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of ROCK and PKA inhibitor-bound structures. Retrieved from [Link]
- Martin de Tejada, I., et al. (1989). Effects of Ca2+ antagonists nifedipine and diltiazem on isolated human chorionic arteries and veins. Journal of Cardiovascular Pharmacology, 13(4), 541-548.
- Kumar, S., et al. (2004). Studies on the synthesis and in vitro antitumor activity of the isoquinolone derivatives. Bioorganic & Medicinal Chemistry, 12(5), 1221-1230.
- Yildiz, M., et al. (2016). Iloprost relaxes phenylephrine-precontracted rat aortic rings. International Journal of Clinical and Experimental Medicine, 9(7), 14018-14023.
- Lee, J. H., et al. (2020). The Rho-associated kinase inhibitor fasudil can replace Y-27632 for use in human pluripotent stem cell research. PLoS One, 15(5), e0233057.
- LoGrasso, P. V., & Feng, Y. (2009). Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity. Future Medicinal Chemistry, 1(2), 269-282.
- Bhardwaj, R., et al. (1998). Possible mechanism of captopril induced endothelium-dependent relaxation in isolated rabbit aorta. Indian Journal of Physiology and Pharmacology, 42(4), 517-524.
- Antonaccio, M. J., & Kerwin, L. (1981). Effects of captopril on vascular reactivity of SHR in vivo and in vitro. Hypertension, 3(2 Pt 2), II54-II62.
- Antonaccio, M. J., & Kerwin, L. (1981). Effects of captopril on vascular reactivity of SHR in vivo and in vitro. Hypertension, 3(2 Pt 2), II54-II62.
- Wong, P. C., et al. (1982). Captopril decreases vascular reactivity independently of changes in converting enzyme activity and prostaglandin release in the rat isolated kidney. British Journal of Pharmacology, 75(2), 311-317.
- Al-Snafi, A. E. (2021). Rosmarinic Acid Induces Vasorelaxation via Endothelium-Dependent, Potassium Channel-Related, and Calcium-Modulated Pathways: Evidence from Rat Aortic Rings. Molecules, 26(11), 3145.
-
ResearchGate. (n.d.). Maximal relaxations and EC50 values of the aortic rings. Retrieved from [Link]
-
LITFL. (2025, April 13). Sodium Nitroprusside. Retrieved from [Link]
-
Dr.Oracle. (2025, July 19). What is the mechanism of action for nitroprusside (sodium nitroprusside)?. Retrieved from [Link]
- Bednar, M. M., & Gross, C. E. (2016). Comparison of the vasodilatory effects of sodium nitroprusside vs. nitroglycerin. Journal of Applied Physiology, 121(5), 1138-1144.
- Guazzi, M. D., et al. (1983). Nifedipine and hypertension: roles of vasodilation and sodium balance. The American Journal of Cardiology, 52(4), 34C-38C.
-
ResearchGate. (n.d.). Sensitivity (EC 50 ) and maximum response (E max ) variables in isolated aortic rings of treated and untreated STZ and SD rats. Retrieved from [Link]
- El-Sayed, N. N., et al. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules, 29(1), 1-14.
- Shang, X., et al. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids.
-
Aouad, M. R. (2024, November 8). Isoquinoline derivatives and its medicinal activity. Retrieved from [Link]
-
Medical Globe. (2020, December 24). Nifedipine - Mechanism, side effects and uses [Video]. YouTube. [Link]
-
accessdata.fda.gov. (n.d.). Procardia XL (nifedipine) tablets label. Retrieved from [Link]
- Popa, D. S., et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 30(1), 1-25.
-
Pfizer. (n.d.). PROCARDIA XL® (nifedipine) Extended Release Tablets For Oral Use. Retrieved from [Link]
- Bell, C. D., et al. (2020). A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis. MethodsX, 7, 100835.
Sources
- 1. The Rho-associated kinase inhibitor fasudil can replace Y-27632 for use in human pluripotent stem cell research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rho Kinase (ROCK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rho kinase as a therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Nitrovasodilator - Wikipedia [en.wikipedia.org]
- 7. Calcium channel blocker - Wikipedia [en.wikipedia.org]
- 8. CV Pharmacology | Calcium-Channel Blockers (CCBs) [cvpharmacology.com]
- 9. ACE inhibitor - Wikipedia [en.wikipedia.org]
- 10. news-medical.net [news-medical.net]
- 11. Inhibition of Rho Kinase (ROCK) Leads to Increased Cerebral Blood Flow and Stroke Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of Novel Rho-Kinase-II Inhibitors with Vasodilatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nitric oxide and sodium nitroprusside-induced relaxation of the human umbilical artery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of Ca2+ antagonists nifedipine and diltiazem on isolated human chorionic arteries and veins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. e-century.us [e-century.us]
- 16. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine, a Novel Rho-Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine, a novel Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, against established alternatives like Fasudil and Y-27632. We will explore the underlying mechanism of action, present a framework for in vivo validation, and offer detailed experimental protocols to support researchers in their preclinical studies.
Introduction: Targeting the Rho-Kinase (ROCK) Signaling Pathway
The Rho/ROCK signaling pathway is a critical regulator of fundamental cellular processes, including cytoskeletal organization, cell adhesion, migration, and smooth muscle contraction.[][2][3] It is a downstream effector of the small GTPase RhoA. Upon activation, ROCK phosphorylates several substrates, most notably Myosin Light Chain (MLC) phosphatase (MLCP), which inhibits its activity.[4][5] This leads to a net increase in phosphorylated MLC, promoting actin-myosin contractility.[4][5] Dysregulation of the ROCK pathway is implicated in a wide range of pathologies, including hypertension, cancer metastasis, glaucoma, and neuronal damage, making it a compelling therapeutic target.[][2][4][6]
This compound belongs to the isoquinolinesulfonyl class of compounds, which are known competitive ATP inhibitors of ROCK. Its structure suggests it functions similarly to Fasudil, the first clinically approved ROCK inhibitor, used for cerebral vasospasm in Japan since 1995.[6][7] The key differentiator for this novel compound is the 1-chloro substitution on the isoquinoline ring, which may alter its potency, selectivity, or pharmacokinetic profile compared to other inhibitors.
Diagram: The Rho-Kinase (ROCK) Signaling Pathway
The following diagram illustrates the central role of ROCK in mediating cellular contraction and cytoskeletal rearrangement. External stimuli activate RhoA, which in turn activates ROCK. ROCK then phosphorylates multiple downstream targets to modulate cellular function.
Caption: A three-phase workflow for preclinical in vivo validation.
Detailed Experimental Protocol: Validation in a Rat Model of Hypertension
This protocol provides a step-by-step methodology for assessing the anti-hypertensive efficacy of this compound.
Objective: To determine if the test compound can attenuate blood pressure elevation in a drug-induced hypertension model compared to vehicle and a positive control (Fasudil).
Materials:
-
Male Wistar-Kyoto rats (10-12 weeks old)
-
This compound, Fasudil HCl
-
Vehicle (e.g., 0.9% saline or 5% DMSO in saline)
-
Angiotensin II (Ang II)
-
Osmotic minipumps
-
Tail-cuff plethysmography system for blood pressure measurement
-
Reagents for Western blotting (primary antibodies for p-MYPT1, total MYPT1, GAPDH)
Methodology:
-
Animal Acclimatization & Baseline:
-
House rats under standard conditions for at least one week.
-
Train rats for tail-cuff blood pressure measurement for 3-5 consecutive days to minimize stress-induced fluctuations.
-
Record stable baseline systolic blood pressure (SBP) and heart rate (HR) for two days prior to study initiation.
-
-
Group Allocation (n=8-10 per group):
-
Group 1 (Sham): Vehicle treatment, no Ang II.
-
Group 2 (Vehicle Control): Vehicle treatment + Ang II.
-
Group 3 (Test Compound Low Dose): Low dose + Ang II.
-
Group 4 (Test Compound High Dose): High dose + Ang II.
-
Group 5 (Positive Control): Fasudil (e.g., 10 mg/kg/day) + Ang II.
-
-
Induction of Hypertension:
-
Anesthetize rats and subcutaneously implant osmotic minipumps calibrated to deliver Ang II (e.g., 200 ng/kg/min) for 14 days. This reliably induces hypertension.
-
-
Treatment Administration:
-
Administer the test compound, Fasudil, or vehicle daily via oral gavage or intraperitoneal injection, starting on the day of pump implantation.
-
-
Efficacy Monitoring:
-
Measure SBP, diastolic blood pressure (DBP), and HR daily or every other day at the same time of day.
-
-
Terminal Procedure (Day 14):
-
Record final blood pressure.
-
Anesthetize animals deeply and collect blood for pharmacokinetic analysis if required.
-
Perfuse with ice-cold PBS and harvest tissues. Snap-freeze the thoracic aorta in liquid nitrogen for subsequent molecular analysis. Fix other organs (heart, kidney) in formalin for histopathology.
-
-
Pharmacodynamic (Target Engagement) Analysis:
-
Prepare protein lysates from the frozen aortic tissue.
-
Perform Western blotting to quantify the ratio of phosphorylated MYPT1 (p-MYPT1) to total MYPT1. A significant decrease in this ratio in the treatment groups compared to the vehicle control confirms ROCK inhibition in vivo.
-
Expected Outcomes & Data Interpretation:
-
Blood Pressure: The Vehicle Control group should show a significant and sustained increase in SBP compared to the Sham group. Efficacious treatment with the test compound or Fasudil should significantly attenuate this rise in SBP.
-
Target Engagement: The p-MYPT1/MYPT1 ratio should be significantly lower in the aortas of effectively treated animals, providing a direct link between the observed physiological effect (blood pressure reduction) and the mechanism of action (ROCK inhibition).
This rigorous approach ensures that the in vivo validation is not merely observational but is mechanistically grounded, providing trustworthy and authoritative data for further drug development decisions.
References
-
Creative Diagnostics. ROCK Signaling Pathway. [Link]
-
Hart, M. et al. (2023). Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components. Genes, 14(1), 272. [Link]
-
Shimokawa, H. et al. (2016). Rho-Kinase/ROCK: A Key Regulator of the Cytoskeleton and Cell Polarity. Journal of Cell Science, 129(6), 1075-1086. [Link]
-
Wikipedia. Rho-associated protein kinase. [Link]
-
Olson, M.F. (2008). Applications for ROCK kinase inhibition. Current Opinion in Cell Biology, 20(2), 242-248. [Link]
-
Al-Mubarak, M. et al. (2025). Therapeutic Potential of Rho Kinase Inhibitors in Corneal Disease: A Systematic Review of Preclinical and Clinical Studies. Journal of Clinical Medicine, 14(13), 3945. [Link]
-
Nie, A. et al. (2012). Antiepileptic effects of two Rho-kinase inhibitors, Y-27632 and fasudil, in mice. British Journal of Pharmacology, 165(4), 1159-1169. [Link]
-
Li, Y. et al. (2023). Role of Rho-associated kinases and their inhibitor fasudil in neurodegenerative diseases. Neural Regeneration Research, 18(12), 2605-2612. [Link]
-
Sijnave, D. et al. (2021). Rho kinase inhibitors—a review on the physiology and clinical use in Ophthalmology. Eye, 35(8), 2138-2152. [Link]
-
Riento, K. et al. (2006). The Rho kinase inhibitor fasudil inhibits tumor progression in human and rat tumor models. Clinical Cancer Research, 12(18), 5551-5560. [Link]
-
Bae, S. et al. (2020). The Rho kinase inhibitor fasudil can replace Y-27632 for use in human pluripotent stem cell research. PLoS One, 15(5), e0233083. [Link]
-
Bae, S. et al. (2019). The Rho-Associated Kinase Inhibitor Fasudil can Replace Y-27632 for Use in Human Pluripotent Stem Cell Research. Cells, 8(11), 1423. [Link]
-
Kounatidou, M. et al. (2024). The Role of Rho Kinase Inhibitors in Corneal Diseases. Journal of Clinical Medicine, 13(2), 563. [Link]
-
Chan, P. et al. (2024). The Application of Rho Kinase Inhibitors in the Management of Glaucoma. International Journal of Molecular Sciences, 25(10), 5543. [Link]
-
Munro, J. et al. (2022). Identification of a Potent, Selective, and Brain-Penetrant Rho Kinase Inhibitor and its Activity in a Mouse Model of Huntington's Disease. Journal of Medicinal Chemistry, 65(15), 10445-10461. [Link]
-
Al-Gharabli, S. et al. (2022). Investigational Rho Kinase Inhibitors for the Treatment of Glaucoma. Journal of Experimental Pharmacology, 14, 219-234. [Link]
-
Hadad, S. et al. (2016). ROCK1 inhibition promotes the self-renewal of a novel mouse mammary cancer stem cell. Stem Cell Reports, 6(5), 729-741. [Link]
-
Veg-Malolepszy, M. et al. (2016). Inhibitors of Rho kinase (ROCK) signaling revert the malignant phenotype of breast cancer cells in 3D context. Oncotarget, 7(42), 68437-68451. [Link]
-
Wang, Y. et al. (2022). Rho kinase inhibition ameliorates vascular remodeling and blood pressure elevations in a rat model of apatinib-induced hypertension. Journal of Pharmacological Sciences, 148(4), 335-343. [Link]
-
Geburek, F. et al. (2023). Influence of Rho/ROCK inhibitor Y-27632 on proliferation of equine mesenchymal stromal cells. Frontiers in Veterinary Science, 10, 1195650. [Link]
-
de Lemos, F. et al. (2025). ROCK Inhibition as Potential Target for Treatment of Pulmonary Hypertension. International Journal of Molecular Sciences, 26(21), 15993. [Link]
- Google Patents. WO2004096222A1 - Use of 1-(5-isoquinolinesulfonyl)homopiperazine, its active metabolites, isomers and salts for treating and preventing hypopigmentary disorders.
-
Bibi, S. et al. (2023). Computational exploration of novel ROCK2 inhibitors for cardiovascular disease management; insights from high-throughput virtual screening, molecular docking, DFT and MD simulation. PLoS One, 18(11), e0293110. [Link]
-
Pharmaffiliates. This compound. [Link]
-
Ghadrdan, M. et al. (2018). Discovery of vascular Rho kinase (ROCK) inhibitory peptides. Clinical Science, 132(1), 125-141. [Link]
-
de Lemos, F. et al. (2023). ROCK Inhibition as Potential Target for Treatment of Pulmonary Hypertension. International Journal of Molecular Sciences, 24(21), 15993. [Link]
- Google Patents. JP4016060B2 - (S)-(−)-1- (4-Fluoroisoquinolin-5-yl)
-
D-Winna. This compound. [Link]
Sources
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Rho-associated protein kinase - Wikipedia [en.wikipedia.org]
- 4. Rho-Kinase/ROCK: A Key Regulator of the Cytoskeleton and Cell Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Feature article: Discovery of vascular Rho kinase (ROCK) inhibitory peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applications for ROCK kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Role of Rho-associated kinases and their inhibitor fasudil in neurodegenerative diseases [frontiersin.org]
Safety Operating Guide
Navigating the Safe Disposal of 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond groundbreaking discoveries to the responsible management of the chemical tools we employ. This guide provides a comprehensive, step-by-step framework for the proper disposal of 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine, a compound utilized in research settings.[1][2][3] Adherence to these procedures is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance.
The disposal of this compound is dictated by its chemical structure, which features a chlorinated isoquinoline moiety, a sulfonyl group, and a homopiperazine ring. Each of these components contributes to its hazard profile and informs the necessary disposal protocols. Due to its nature as a halogenated organic compound, it must be treated as hazardous waste.[4][5][6][7][8]
Hazard Identification and Risk Assessment: Understanding the "Why"
-
Chlorinated Heterocyclic Moiety (Isoquinoline): Chlorinated organic compounds are often toxic and persistent in the environment.[4][9][10][11] The isoquinoline core itself can be harmful if swallowed, toxic in contact with skin, and cause serious eye irritation.[12][13][14]
-
Sulfonyl Group: Sulfonyl chlorides are known to be reactive and can be corrosive.[15][16]
-
Homopiperazine Ring: Piperazine and its derivatives can be corrosive and may cause skin burns.[17]
Given these characteristics, this compound should be handled with the assumption that it is harmful if swallowed, toxic in contact with skin, an irritant to the skin and eyes, and harmful to aquatic life with long-lasting effects .[12]
Table 1: Summary of Potential Hazards
| Hazard Classification | Associated Risk |
| Acute Toxicity (Oral, Dermal) | Harmful or toxic if swallowed or in contact with skin.[14] |
| Skin Corrosion/Irritation | May cause skin irritation or burns.[17][18] |
| Eye Damage/Irritation | Can cause serious eye irritation.[13][18] |
| Aquatic Hazard (Chronic) | Harmful to aquatic life with long-lasting effects.[12] |
Personal Protective Equipment (PPE): Your First Line of Defense
Proper PPE is non-negotiable when handling and disposing of this compound. The following should be considered the minimum requirement:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Always inspect gloves for integrity before use and dispose of them properly after handling the chemical.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[12]
-
Skin and Body Protection: A laboratory coat is essential. For larger quantities or in case of a spill, additional protective clothing may be necessary.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[19]
Spill and Emergency Procedures: Preparedness is Key
Accidents can happen, and a clear, rehearsed spill response plan is critical.
In Case of a Small Spill:
-
Evacuate and Ventilate: If not already in a fume hood, ensure the area is well-ventilated and restrict access.
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the full complement of PPE.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or earth, to cover the spill. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect the Waste: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste.
-
Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.
In Case of a Large Spill or Personal Exposure:
-
Evacuate the area immediately.
-
Activate the nearest fire alarm and emergency response system.
-
If skin contact occurs, immediately wash the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[17]
-
If eye contact occurs, flush with water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[17]
-
If inhaled, move to fresh air and seek medical attention.
-
If swallowed, rinse the mouth with water (do not induce vomiting) and seek immediate medical attention.[17]
Disposal Protocol: A Step-by-Step Guide
The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste . It should never be disposed of down the drain or in regular trash.
Step 1: Waste Segregation and Collection
-
Solid Waste: Place any solid this compound, including contaminated consumables (e.g., weigh boats, pipette tips), into a clearly labeled, sealed, and compatible hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed hazardous waste container. Do not mix with other incompatible waste streams.
-
Contaminated Sharps: Any sharps (e.g., needles, broken glass) contaminated with the compound must be placed in a designated sharps container for hazardous chemical waste.
Step 2: Labeling
All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic," "Irritant," "Environmental Hazard")
-
The date of accumulation
Step 3: Storage
Store the sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated area away from incompatible materials. Storage should be in accordance with your institution's and local regulations.
Step 4: Final Disposal
The final disposal of this hazardous waste must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. The most common and recommended disposal method for chlorinated organic compounds is incineration at a permitted hazardous waste facility.[20] This process ensures the complete destruction of the compound, minimizing its environmental impact.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to this comprehensive guide, laboratory personnel can ensure the safe handling and environmentally responsible disposal of this compound, upholding the highest standards of scientific integrity and safety.
References
-
Safety data sheet - CPAChem. (2023, April 10). Retrieved January 12, 2026, from [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - EPA NEPS. (n.d.). Retrieved January 12, 2026, from [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 - eCFR. (n.d.). Retrieved January 12, 2026, from [Link]
-
Novel approach of thionyl chloride detection and disposal using a benzimidazole-based derivative: perspectives and proposals - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Isoquinoline, 1-chloro- | C9H6ClN | CID 140539 - PubChem - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
-
Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption - EPA. (n.d.). Retrieved January 12, 2026, from [Link]
-
Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds - View Document - California Code of Regulations - Westlaw. (n.d.). Retrieved January 12, 2026, from [Link]
-
CAS No : 105628-70-4 | Product Name : this compound. (n.d.). Retrieved January 12, 2026, from [Link]
-
Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines - ResearchGate. (2011, August 6). Retrieved January 12, 2026, from [Link]
-
Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone - PubMed. (2003). Retrieved January 12, 2026, from [Link]
-
SOP 0079 - Thionyl Chloride - Standard Operating Procedures for. (2013, July 22). Retrieved January 12, 2026, from [Link]
- US6222089B1 - Process for destroying chlorinated aromatic compounds - Google Patents. (n.d.).
-
Chlorine Waste Disposal Strategies | PDF | Polyvinyl Chloride | Catalysis - Scribd. (n.d.). Retrieved January 12, 2026, from [Link]
-
Disposal of Chlorine-Containing Wastes - OUCI. (2016). Retrieved January 12, 2026, from [Link]
-
1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine_上海惠诚生物生物试剂,标准品,仪器设备,耗材,一站式服务. (n.d.). Retrieved January 12, 2026, from [Link]
-
Synthesis of sulfonyl chloride substrate precursors. (n.d.). Retrieved January 12, 2026, from [Link]
-
Sulfonyl chloride synthesis by chlorosulfonation - Organic Chemistry Portal. (n.d.). Retrieved January 12, 2026, from [Link]
-
Formation and Destruction of Chlorinated Pollutants during Sewage Sludge Incineration - ResearchGate. (2006, August). Retrieved January 12, 2026, from [Link]
-
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.). Retrieved January 12, 2026, from [Link]
-
Synthesis of N,N'-substituted piperazine and homopiperazine derivatives with polyamine-like actions at N-methyl-D-aspartate receptors - PubMed. (1995). Retrieved January 12, 2026, from [Link]
-
Guidance Manual for the Disposal of Chlorinated Water - Vita-D-Chlor. (n.d.). Retrieved January 12, 2026, from [Link]
-
Synthesis of N,N'-Substituted Piperazine and Homopiperazine Derivatives with Polyamine-like Actions at N-Methyl-D-aspartate Receptors | Journal of Medicinal Chemistry - ACS Publications. (1995, December 1). Retrieved January 12, 2026, from [Link]
-
2-homopiperazine-1-yl-4h-1,3-benzothiazine-4-one derivatives and process for the preparation of 2 - EPFL Graph Search. (n.d.). Retrieved January 12, 2026, from [Link]
Sources
- 1. usbio.net [usbio.net]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 6. epa.gov [epa.gov]
- 7. View Document - California Code of Regulations [govt.westlaw.com]
- 8. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 9. scribd.com [scribd.com]
- 10. Disposal of Chlorine-Containing Wastes [ouci.dntb.gov.ua]
- 11. researchgate.net [researchgate.net]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. fr.cpachem.com [fr.cpachem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Reactions of Sulfonyl Chlorides and Unsaturated Compounds [manu56.magtech.com.cn]
- 17. fishersci.com [fishersci.com]
- 18. Isoquinoline, 1-chloro- | C9H6ClN | CID 140539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 20. US6222089B1 - Process for destroying chlorinated aromatic compounds - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine (CAS No. 105628-70-4). As a Senior Application Scientist, my objective is to synthesize technical accuracy with field-proven insights to ensure your safety and experimental integrity. This document is structured to explain the causality behind each recommendation, fostering a culture of safety that extends beyond mere compliance.
Hazard Analysis: Understanding the 'Why' Behind the 'What'
The chemical structure of this compound dictates its potential reactivity and toxicological profile. Our PPE recommendations are derived from an analysis of these structural alerts.
-
Chlorinated Aromatic System (1-Chloro-5-isoquinoline): The presence of a chlorinated aromatic system suggests potential for skin, eye, and respiratory tract irritation.[3] Halogenated organic compounds can be absorbed through the skin and may exhibit systemic toxicity.[4][5] Furthermore, upon combustion, such compounds can release hazardous gases like hydrogen chloride and nitrogen oxides.[6]
-
Sulfonyl Group (-SO2-): Sulfonyl-containing compounds can act as irritants. The reactivity of the sulfonyl group should be considered, although in this context, it is relatively stable.
-
Homopiperazine Moiety: The parent compound, homopiperazine, is classified as a corrosive material that can cause severe skin burns and eye damage.[6] While its reactivity is tempered in the final compound, this inherent hazard warrants significant caution.
Given these components, we must assume the compound is, at a minimum, a skin and eye irritant and potentially harmful if inhaled or ingested. The toxicological properties have not been fully investigated, demanding a cautious approach.[6][7]
Core Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is essential to mitigate the identified risks. The following table summarizes the minimum required PPE for handling this compound.
| Protection Type | Minimum Requirement | Rationale and Expert Insight |
| Eye and Face Protection | Chemical safety goggles and a full-face shield | Standard safety glasses are insufficient. The potential for the compound, which is a solid, to become airborne as a dust or to be involved in a splash incident necessitates the use of tightly sealed chemical goggles. A full-face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a high risk of splashing (e.g., dissolution, transfer).[8] |
| Skin and Body Protection | Chemical-resistant gloves (double-gloved), a flame-resistant laboratory coat, and closed-toe shoes | Gloves: Double-gloving provides an additional layer of protection against potential tears and permeation. Given the chlorinated aromatic nature of the compound, Viton™ or butyl rubber gloves are recommended for extended handling due to their high resistance to chlorinated compounds.[8][9] Nitrile gloves may be used for brief contact but should be changed immediately upon any sign of contamination. Always inspect gloves for integrity before use. Lab Coat: A flame-resistant lab coat is crucial, not only for chemical protection but also in the event of a fire, as chlorinated compounds can produce hazardous combustion byproducts.[6][8] |
| Respiratory Protection | Use in a certified chemical fume hood | All handling of this compound solid and its solutions must be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[10] If engineering controls are not available or are insufficient to maintain exposure below occupational exposure limits (which are not established for this compound), a NIOSH-approved respirator with cartridges appropriate for organic vapors and acid gases would be required.[8] |
Operational and Disposal Plans: A Step-by-Step Guide
PPE Donning and Doffing Procedure
The sequence of donning and doffing PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Fasten completely.
-
Inner Gloves: Don the first pair of chemical-resistant gloves.
-
Outer Gloves: Don the second pair of gloves, ensuring they extend over the cuffs of the lab coat.
-
Face Shield and Goggles: Put on safety goggles first, followed by the face shield.
Doffing Sequence (to be performed in a designated area):
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Face Shield and Goggles: Remove the face shield, followed by the goggles. Clean and store them according to your institution's protocols.
-
Lab Coat: Remove the lab coat, folding it inward to contain any potential contamination.
-
Inner Gloves: Remove the inner pair of gloves, again turning them inside out.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Waste Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated gloves, weigh boats, and other disposable materials should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions of the compound and any solvents used for cleaning glassware should be collected in a designated, sealed, and properly labeled hazardous waste container for halogenated organic compounds.
-
Container Disposal: Empty containers of the compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The defaced, rinsed container can then be disposed of according to institutional guidelines.
Never dispose of this chemical down the drain or in regular trash.[11]
Emergency Procedures: Preparedness is Key
Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[12]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Visualization of PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: PPE Selection Workflow for Handling the Target Compound.
References
-
This compound - Data Sheet. United States Biological.
-
CAS No : 105628-70-4 | Product Name : this compound. Pharmaffiliates.
-
This compound. Shanghai惠诚生物.
-
SAFETY DATA SHEET - Homopiperazine. Fisher Scientific.
-
SAFETY DATA SHEET - 1-(3-Chlorobenzyl)piperazine. Fisher Scientific.
-
This compound. 德威钠.
-
Isoquinoline, 1-chloro-. PubChem, National Institutes of Health.
-
Guidance on Storage and Handling of Chlorinated Solvents. European Chlorinated Solvent Association.
-
Safety Data Sheet - 1-Chloroisoquinoline-5-sulfonyl chloride. CymitQuimica.
-
SAFETY DATA SHEET. Sigma-Aldrich.
-
Safety Data Sheet. Merck Millipore.
-
Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials. PubMed, National Institutes of Health.
-
This compound. Santa Cruz Biotechnology, Inc.
-
Application Notes and Protocols for Handling and Storage of Air-Sensitive Chlorinated Compounds. Benchchem.
-
STANDARD OPERATING PROCEDURE FOR CHLORINATED SOLVENTS. USC Nanofab Wiki.
-
Chlorinated Solvents - Product Stewardship Manual. Olin Chlor Alkali.
Sources
- 1. usbio.net [usbio.net]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Isoquinoline, 1-chloro- | C9H6ClN | CID 140539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. wiki.nanofab.usc.edu [wiki.nanofab.usc.edu]
- 5. olinchlorinatedorganics.com [olinchlorinatedorganics.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. chlorinated-solvents.eu [chlorinated-solvents.eu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
